molecular formula C23H39NO19 B8100547 3'-Sialyllactose CAS No. 18409-13-7

3'-Sialyllactose

Cat. No.: B8100547
CAS No.: 18409-13-7
M. Wt: 633.6 g/mol
InChI Key: OIZGSVFYNBZVIK-FHHHURIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Sialyllactose is a useful research compound. Its molecular formula is C23H39NO19 and its molecular weight is 633.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZGSVFYNBZVIK-FHHHURIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905216
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35890-38-1
Record name 3′-Sialyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35890-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylneuraminoyllactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-SIALYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Biological Functions of 3'-Sialyllactose in Infants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk is a complex and dynamic fluid, rich in a variety of bioactive components that play a crucial role in infant development. Among these, human milk oligosaccharides (HMOs) have garnered significant scientific attention. 3'-Sialyllactose (3'-SL) is one of the most abundant sialylated HMOs in human milk and is implicated in a range of physiological processes vital for infant health.[1][2] This technical guide provides an in-depth overview of the core biological functions of 3'-SL in infants, with a focus on its impact on gut health, immune system development, and neurodevelopment. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers and professionals in the field.

Core Biological Functions of this compound

This compound exerts its biological effects through several mechanisms, primarily by acting as a prebiotic, a modulator of host-pathogen interactions, and a direct signaling molecule. Its functions can be broadly categorized into three key areas:

  • Gut Health and Microbiota Modulation: 3'-SL is not readily digested by the infant, allowing it to reach the colon intact where it selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium and Bacteroides species.[3] This prebiotic effect contributes to the establishment of a healthy gut microbiome, which is essential for nutrient metabolism, gut barrier integrity, and overall immune homeostasis. Furthermore, 3'-SL can act as a decoy receptor, inhibiting the adhesion of pathogens to the intestinal epithelium, thereby reducing the risk of infections.[4]

  • Immune System Development and Modulation: The infant immune system is immature at birth, and 3'-SL plays a significant role in its development and education. It has been shown to modulate the host immune response by attenuating inflammatory pathways.[5] For instance, 3'-SL can inhibit the activation of Toll-like receptor 4 (TLR4), a key receptor in the inflammatory cascade, leading to a reduction in pro-inflammatory cytokine production.[1][5] This immunomodulatory activity is crucial for preventing excessive inflammation and promoting immune tolerance in the developing infant.

  • Brain Development and Cognition: Emerging evidence strongly suggests a link between 3'-SL and infant neurodevelopment. The sialic acid moiety of 3'-SL is a critical building block for gangliosides and polysialic acid, which are essential components of neural cell membranes and are involved in synaptogenesis, neuronal plasticity, and myelination.[6] Studies have shown a positive association between the concentration of 3'-SL in breast milk and improved cognitive outcomes in infants, particularly in language development.[7]

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative findings from various studies investigating the effects of this compound in infants and preclinical models.

Table 1: Effects of this compound on Infant Cognitive Development

Study PopulationIntervention/ExposureOutcome MeasureKey FindingReference
Term infants (2-25 months)Higher concentration of 3'-SL in human milkMullen Scales of Early Learning (MSEL)Positive association with Early Learning Composite, Receptive Language, and Expressive Language scores.[7]
Preterm pigsFormula supplemented with sialyllactoseSpatial T-maze testHigher proportion of pigs reached learning criteria compared to control.[6]
Piglets (3-day-old)Formula supplemented with sialyllactoseBrain metabolites (MRS)Increased absolute levels of myo-inositol and glutamate + glutamine.[8]

Table 2: Immunomodulatory Effects of this compound

Experimental ModelTreatmentCytokine/Marker MeasuredEffectReference
LPS-stimulated RAW 264.7 macrophages3'-SL and 6'-SLTNF-α, IL-1β, MCP-1, iNOS, COX2 mRNASuppression of mRNA expression.[9]
LPS-induced acute lung injury in mice100 mg/kg of 3'-SL and 6'-SLSerum TNF-α, IL-1β, and GM-CSFSignificant alleviation of increased cytokine levels.[9]
H1N1-infected HEP-2 cells200 μg/mL 3'-SL + 500 μg/mL OPNTNF-α, IL-6, iNOSReduced levels of inflammatory cytokines.[10][11]
LPS-activated macrophages3'-SLIL-1β, IL-6, IL-10, TNF expressionSignificant reduction.[5]

Table 3: Effects of this compound on Gut Microbiota and Health

Experimental ModelInterventionKey OutcomeFindingReference
DSS-induced colitis in mice3'-SL-deficient milk during lactationColitis severityReduced colitis severity in mice fed 3'-SL-deficient milk.[12][13]
In vitro adult fecal cultures10 mg/ml 3'-SLMicrobiota compositionPromoted outgrowth of Bacteroides.[14]
In vitro infant fecal cultures (SHIME®)3'-SL and B. crudilactisBifidobacterium abundanceBifidogenic effect observed.[15]
Caco-2 cell monolayersSupernatant from SL-supplemented SHIME culturesIntestinal barrier functionImproved barrier function.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature investigating the biological functions of this compound.

DSS-Induced Colitis Mouse Model for Assessing Gut Anti-inflammatory Effects

This protocol is based on methodologies described in studies investigating the role of 3'-SL in mitigating intestinal inflammation.[2][13]

  • Animals: 6-7 week old male C57BL/6J mice are used.

  • Acclimatization: Mice are acclimatized for one week before the experiment.

  • Treatment Groups:

    • Control Group: Receives standard chow and drinking water.

    • DSS Group: Receives standard chow and drinking water containing 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) for 7 days to induce colitis.

    • 3'-SL Treatment Group: Receives a daily oral gavage of 3'-SL (e.g., 25 mg in 200 µL PBS) for a pre-treatment period (e.g., 3 weeks) followed by co-administration with 3% DSS in drinking water for 7 days.[2]

  • Parameters Monitored:

    • Body Weight: Recorded daily.

    • Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured at the end of the experiment as an indicator of inflammation.

    • Histological Analysis: Colon tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.

    • Cytokine Analysis: Colon tissue homogenates or serum can be analyzed for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.

    • Gut Microbiota Analysis: Fecal samples are collected for 16S rRNA gene sequencing to assess changes in the gut microbial composition.

In Vitro Caco-2 Cell Culture for Studying Gut Barrier Function

This protocol is adapted from standard Caco-2 cell culture methods used to investigate the effects of 3'-SL on intestinal epithelial cells.[4][16][17]

  • Cell Line: Caco-2 human colorectal adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cell Seeding: Caco-2 cells are seeded onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².

  • Differentiation: Cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Treatment: Differentiated Caco-2 monolayers are treated with 3'-SL at various concentrations in the apical compartment.

  • Parameters Measured:

    • Transepithelial Electrical Resistance (TEER): Measured using a voltmeter to assess the integrity of the tight junctions. An increase in TEER indicates enhanced barrier function.

    • Paracellular Permeability: Assessed by measuring the flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral compartment. A decrease in flux indicates improved barrier integrity.

    • Tight Junction Protein Expression: The expression and localization of tight junction proteins (e.g., ZO-1, occludin, claudin-1) are analyzed by immunofluorescence microscopy or Western blotting.

    • Gene Expression Analysis: RNA is extracted from the cells to analyze the expression of genes related to inflammation and barrier function using qPCR.

Piglet Model for Neurodevelopment and Cognition Studies

The piglet is a well-established animal model for studying infant neurodevelopment due to the similarities in brain growth and development with humans. This protocol is based on studies investigating the cognitive effects of 3'-SL.[6][18][19]

  • Animals: Newborn male piglets (e.g., 2 days old).

  • Housing: Piglets are individually housed in a controlled environment.

  • Diets:

    • Control Group: Fed a standard milk replacer.

    • 3'-SL Group: Fed a milk replacer supplemented with 3'-SL (e.g., 500 mg/L).[18][19]

  • Study Duration: The feeding intervention typically lasts for several weeks (e.g., 30-60 days).

  • Cognitive Assessment:

    • Novel Object Recognition Test: To assess learning and memory.

    • Spatial T-maze: To evaluate spatial learning and memory.[6]

  • Brain Analysis (at the end of the study):

    • Magnetic Resonance Imaging (MRI): To assess brain structure and myelination.[18][19]

    • Sialic Acid Analysis: Quantification of total and bound sialic acid in different brain regions (e.g., prefrontal cortex, hippocampus).

    • Gene Expression Analysis: Analysis of genes related to neurodevelopment, synaptogenesis, and myelination in specific brain regions using qPCR or RNA sequencing.

    • Neurotransmitter Analysis: Measurement of neurotransmitter levels in brain tissue.[8]

Signaling Pathways and Molecular Mechanisms

The biological functions of this compound are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key known and proposed mechanisms.

Gut_Health_Modulation cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium 3SL This compound Pathogen Pathogen 3SL->Pathogen Inhibits Adhesion Beneficial_Bacteria Beneficial Bacteria (e.g., Bifidobacterium) 3SL->Beneficial_Bacteria Prebiotic Effect SCFA Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Beneficial_Bacteria->SCFA Fermentation Epithelial_Cell Epithelial Cell SCFA->Epithelial_Cell Energy Source Tight_Junctions Tight Junctions (ZO-1, Occludin) SCFA->Tight_Junctions Strengthens Epithelial_Cell->Tight_Junctions Mucin Mucin Layer Epithelial_Cell->Mucin

Caption: Modulation of Gut Health by this compound.

Immune_Modulation 3SL This compound TLR4 Toll-like Receptor 4 (TLR4) 3SL->TLR4 Attenuates Activation LPS Lipopolysaccharide (LPS) LPS->TLR4 Activates NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Immunomodulatory Effect of this compound via TLR4 Signaling.

Brain_Development 3SL_in_circulation This compound (in circulation) Sialic_Acid Sialic Acid 3SL_in_circulation->Sialic_Acid Provides Brain Brain Sialic_Acid->Brain Gangliosides Gangliosides Brain->Gangliosides PSA_NCAM Polysialic Acid-Neural Cell Adhesion Molecule (PSA-NCAM) Brain->PSA_NCAM Synaptogenesis Synaptogenesis Gangliosides->Synaptogenesis Myelination Myelination Gangliosides->Myelination PSA_NCAM->Synaptogenesis Cognitive_Development Cognitive Development (Language, Memory) Synaptogenesis->Cognitive_Development Myelination->Cognitive_Development

Caption: Role of this compound in Infant Brain Development.

Conclusion

This compound is a key bioactive component of human milk that confers significant health benefits to the developing infant. Its multifaceted roles in shaping the gut microbiota, modulating the immune system, and supporting brain development underscore its importance in early-life nutrition. The quantitative data and experimental models presented in this guide provide a solid foundation for further research into the precise mechanisms of action of 3'-SL and its potential applications in infant formula and therapeutic interventions. A deeper understanding of the intricate signaling pathways modulated by 3'-SL will be crucial for harnessing its full potential to improve infant health and long-term well-being.

References

Unlocking Neuronal Potential: The In-Depth Mechanism of Action of 3'-Sialyllactose in Neurodevelopment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[CITY, STATE] – [Date] – A comprehensive analysis of the existing scientific literature reveals the intricate mechanisms by which 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide, actively supports and enhances neurodevelopment. This technical guide synthesizes preclinical and human observational data to provide a detailed understanding of 3'-SL's role in shaping the developing brain, offering valuable insights for future research and therapeutic innovation.

At its core, the neurodevelopmental prowess of this compound is multifaceted, primarily revolving around its ability to serve as a precursor for sialic acid, a critical component of neural tissues. The mechanisms of action can be broadly categorized into direct effects on neuronal signaling and synaptic plasticity, and indirect effects mediated through the gut-brain axis and modulation of neuroinflammation.

I. Direct Mechanisms: Fostering Synaptic Plasticity and Neuronal Communication

Preclinical studies have demonstrated that supplementation with 3'-SL leads to significant enhancements in learning and memory. These cognitive improvements are underpinned by molecular changes in the hippocampus, a brain region crucial for these functions.

A key mechanism is the upregulation of genes pivotal for synaptic plasticity. Notably, 3'-SL supplementation has been shown to increase the expression of Neural Cell Adhesion Molecule (NCAM), glutamate receptors, and Fibroblast Growth Factor Receptor (FGFR). The polysialylated form of NCAM (PSA-NCAM) plays a crucial role in modulating cell-cell interactions, promoting neurite outgrowth, and facilitating synaptic rearrangement.

The interaction between PSA-NCAM and FGFR1 initiates a cascade of intracellular signaling events essential for neuronal growth and connectivity. This signaling pathway is distinct from that activated by Fibroblast Growth Factors (FGFs) alone, leading to sustained activation of downstream effectors such as FRS-2α, Akt, and Src, while promoting transient activation of Erk1/2. This sustained signaling is facilitated by a unique receptor trafficking mechanism where NCAM promotes the recycling of FGFR1 to the cell surface. This intricate signaling network ultimately enhances synaptic growth and plasticity, laying the molecular foundation for improved cognitive function.

Signaling Pathway of 3'-SL in Synaptic Plasticity

3_SL_Synaptic_Plasticity cluster_intracellular Intracellular Space 3_SL This compound SA Sialic Acid 3_SL->SA Metabolism PSA_NCAM PSA-NCAM SA->PSA_NCAM Incorporation FGFR1 FGFR1 PSA_NCAM->FGFR1 Activates GluR Glutamate Receptor PSA_NCAM->GluR Modulates FRS2a FRS-2α FGFR1->FRS2a Akt Akt FGFR1->Akt Src Src FGFR1->Src Synaptic_Plasticity Synaptic Growth & Plasticity GluR->Synaptic_Plasticity FRS2a->Synaptic_Plasticity Akt->Synaptic_Plasticity Erk1_2 Erk1/2 Src->Erk1_2 Erk1_2->Synaptic_Plasticity

Caption: Signaling cascade initiated by 3'-SL leading to enhanced synaptic plasticity.

II. Indirect Mechanisms: The Gut-Brain Axis and Neuroinflammation

The benefits of 3'-SL on neurodevelopment are not solely confined to its direct actions within the brain. A significant component of its mechanism involves the gut-brain axis. Orally administered 3'-SL is metabolized by the gut microbiota and intestinal sialidases, leading to the release of free sialic acid. This free sialic acid can then be absorbed into the bloodstream and subsequently transported to the brain, where it serves as a crucial building block for the synthesis of gangliosides and the sialylation of molecules like NCAM.

Furthermore, 3'-SL exhibits potent anti-inflammatory properties that are relevant to the neurodevelopmental context. Chronic low-grade inflammation can be detrimental to the developing brain. 3'-SL has been shown to inhibit Toll-like receptor 4 (TLR4) signaling in macrophages. By attenuating the production of pro-inflammatory cytokines, 3'-SL may help to create a more favorable microenvironment for neuronal growth and synapse formation. While direct evidence of 3'-SL's effect on microglia (the resident immune cells of the brain) is still emerging, its demonstrated anti-inflammatory action on peripheral immune cells suggests a potential neuroprotective role by mitigating inflammatory insults that could compromise neurodevelopment.

Experimental Workflow: Investigating 3'-SL in Preclinical Models

Experimental_Workflow Animal_Model Animal Model (e.g., Piglets, Mice) Dietary_Supplementation Dietary Supplementation (Control vs. 3'-SL) Animal_Model->Dietary_Supplementation Behavioral_Testing Behavioral Testing (e.g., T-maze, NOR) Dietary_Supplementation->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Hippocampus) Behavioral_Testing->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., qPCR, Western Blot) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Molecular_Analysis->Data_Analysis

Caption: A generalized experimental workflow for studying the effects of 3'-SL on neurodevelopment.

III. Quantitative Data from Key Studies

The following tables summarize key quantitative findings from preclinical and human studies on the effects of this compound on neurodevelopment.

Table 1: Effects of Sialyllactose Supplementation on Hippocampal Gene Expression in Preterm Pigs

Gene CategoryGeneFold Change (SL vs. Control)p-value
Sialic Acid Metabolism N-acetylneuraminate synthase (NANS)1.543<0.05
UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE)1.488<0.05
Myelination Myelin basic protein (MBP)1.844<0.01
Myelin-associated glycoprotein (MAG)1.765<0.05
Ganglioside Biosynthesis ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3GAL2)1.621<0.05
Synaptic Plasticity Glutamate receptor, ionotropic, AMPA 4 (GRIA4)1.944<0.001
cAMP-responsive element binding protein 1 (CREB1)1.678<0.001
Fibroblast growth factor 2 (FGF2)1.636<0.001

Data from Obelitz-Ryom et al., Nutrients, 2019.

Table 2: Association between Human Milk 3'-SL Concentration and Infant Language Development

Cognitive OutcomeEffect Size (per unit increase in 3'-SL)95% Confidence IntervalAdjusted p-value
Early Learning Composite Score 13.125.36 - 20.800.002
Receptive Language Score 9.953.91 - 15.990.015
Expressive Language Score 7.532.51 - 13.790.048

Data from Cho et al., The American Journal of Clinical Nutrition, 2021. Associations observed in the A-tetra+ group.

IV. Detailed Experimental Protocols

Preclinical Study: Sialyllactose Supplementation in Preterm Pigs
  • Animal Model: Preterm piglets delivered by caesarean section at 90% of gestation.

  • Dietary Intervention: Piglets were fed a milk-based diet supplemented with either an oligosaccharide-enriched whey containing sialyllactose (including 3'-SL and 6'-SL) or lactose (control) for 19 days.

  • Cognitive Assessment (Spatial T-Maze): A T-maze was used to assess spatial learning and memory. Piglets were trained to find a milk reward in one of the arms of the maze. The number of correct choices over a series of trials was recorded.

  • Gene Expression Analysis (qPCR): Total RNA was extracted from hippocampal tissue. cDNA was synthesized, and quantitative real-time PCR was performed using primers for genes involved in sialic acid metabolism, myelination, ganglioside biosynthesis, and synaptic plasticity. Gene expression levels were normalized to a reference gene.

Human Observational Study: 3'-SL in Human Milk and Infant Cognition
  • Study Population: A cohort of mother-infant dyads.

  • Human Milk Analysis: Human milk samples were collected, and the concentrations of various human milk oligosaccharides, including 3'-SL, were quantified using high-performance liquid chromatography.

  • Cognitive Assessment (Mullen Scales of Early Learning - MSEL): The MSEL was administered to the infants to assess cognitive development across five domains: Gross Motor, Fine Motor, Visual Reception, Receptive Language, and Expressive Language.

  • Statistical Analysis: Linear mixed-effects models were used to assess the association between age-adjusted 3'-SL concentrations and MSEL scores, while controlling for potential confounding variables.

V. Conclusion and Future Directions

The evidence strongly supports the significant role of this compound in neurodevelopment. Its dual mechanism of action, encompassing both direct effects on neuronal signaling and indirect effects via the gut-brain axis and modulation of neuroinflammation, highlights its potential as a key nutrient for optimizing brain health during early life.

For researchers and drug development professionals, these findings open up new avenues for investigation. Future studies should focus on elucidating the precise downstream signaling cascades activated by 3'-SL in different neuronal cell types. Further research is also needed to clarify the extent to which intact 3'-SL crosses the blood-brain barrier and to directly investigate its impact on microglial function within the developing brain. A deeper understanding of these mechanisms will be instrumental in the development of novel nutritional interventions and therapeutic strategies aimed at promoting healthy neurodevelopment and mitigating the impact of neurodevelopmental disorders.

3'-Sialyllactose role in gut-brain axis communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of 3'-Sialyllactose in Gut-Brain Axis Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut-brain axis is a complex bidirectional communication network that integrates gut and brain function. Emerging evidence highlights the pivotal role of human milk oligosaccharides (HMOs), particularly this compound (3'-SL), in modulating this intricate communication. 3'-SL, a prominent acidic oligosaccharide in human milk, is indigestible by human enzymes and reaches the colon intact, where it exerts its biological effects. This technical guide provides a comprehensive overview of the mechanisms through which 3'-SL influences the gut-brain axis, including its impact on the gut microbiota, production of microbial metabolites, maintenance of gut barrier integrity, and modulation of neuroinflammation and neuronal signaling. This document synthesizes quantitative data from preclinical studies, details key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The gut-brain axis involves a constant dialogue between the central nervous system (CNS) and the enteric nervous system (ENS), influenced by endocrine, immune, and neural pathways. The gut microbiota has emerged as a critical regulator of this axis, influencing everything from mood and behavior to neurodevelopment and neurodegeneration. Dietary components that shape the gut microbiome are therefore of significant interest for their potential to impact brain health. This compound (3'-SL) is a key bioactive component of human milk that has been shown to play a crucial role in infant development, including brain and cognitive function[1][2]. This guide delves into the multifaceted role of 3'-SL in gut-brain axis communication, providing a technical resource for researchers and professionals in drug development.

Mechanisms of Action of this compound in the Gut-Brain Axis

This compound influences the gut-brain axis through several interconnected mechanisms:

  • Modulation of the Gut Microbiota and Metabolite Production: 3'-SL acts as a selective prebiotic, promoting the growth of beneficial bacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which are key signaling molecules in the gut-brain axis.

  • Enhancement of Gut Barrier Integrity: 3'-SL strengthens the intestinal barrier, reducing the translocation of inflammatory molecules like lipopolysaccharide (LPS) into circulation, a phenomenon often referred to as "leaky gut."

  • Immune System Modulation: 3'-SL has direct immunomodulatory effects, influencing cytokine production and immune cell activity, thereby reducing both gut and systemic inflammation.

  • Direct Neuronal Signaling: Emerging evidence suggests that 3'-SL and its metabolite, sialic acid, may directly influence neuronal function and signaling pathways within the brain.

Impact on Gut Microbiota Composition

3'-SL supplementation has been shown to significantly alter the composition of the gut microbiota. In a study using a mouse model of stress, dietary supplementation with 3'-SL prevented stressor-induced changes in the colonic mucosa-associated microbiota[3]. The administration of 3'-SL has been associated with an increase in the abundance of beneficial bacteria such as Bacteroides and Akkermansia[3].

Table 1: Effects of this compound on Gut Microbiota Composition in Mice

Bacterial Phylum/GenusChange with 3'-SL SupplementationStatistical SignificanceReference
Phylum
BacteroidetesIncreasedp < 0.05[3]
FirmicutesDecreasedp < 0.05[3]
VerrucomicrobiaIncreasedNot specified[3]
Genus
AkkermansiaSignificantly IncreasedNot specified[3]
BacteroidesIncreasedNot specified[3]
CoprococcusIncreasedNot specified[3]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 3'-SL by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These SCFAs serve as an energy source for colonocytes and have systemic effects, including the ability to cross the blood-brain barrier and influence brain function. A study utilizing an in vitro colon model demonstrated that 3'-SL supplementation leads to higher butyrate production[4].

Table 2: Effect of this compound on Short-Chain Fatty Acid Concentrations

Short-Chain Fatty AcidChange with 3'-SL SupplementationConcentration (µmol/g of dry matter)Statistical SignificanceReference
ButyrateIncreasedData not specifiedNot specified[4]
AcetateIncreasedData not specifiedNot specified[4]
PropionateIncreasedData not specifiedNot specified[4]
Enhancement of Gut Barrier Integrity

3'-SL contributes to the maintenance of a healthy gut barrier. It has been shown to upregulate the expression of tight junction proteins, which are crucial for preventing the passage of harmful substances from the gut into the bloodstream. A compromised gut barrier is associated with increased systemic inflammation, which can in turn affect brain function.

Table 3: Effect of this compound on Gut Permeability

ParameterMethodChange with 3'-SL SupplementationQuantitative DataStatistical SignificanceReference
Intestinal PermeabilityPlasma FITC-dextranReducedSpecific concentrations not available in the provided search resultsNot specified[5]
Modulation of Neuroinflammation and Anxiety-Like Behavior

By modulating the gut microbiota and enhancing barrier function, 3'-SL can reduce systemic and neuroinflammation. Studies in mice have shown that 3'-SL supplementation can attenuate stress-induced anxiety-like behavior[3][6]. This effect is associated with the prevention of a reduction in immature neurons in the dentate gyrus of the hippocampus[6]. Furthermore, 3'-SL has been found to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages[6].

Table 4: Effects of this compound on Behavior and Neuroinflammation in Mice

ParameterModelChange with 3'-SL SupplementationQuantitative DataStatistical SignificanceReference
Anxiety-like Behavior (Light/Dark Box Test)Stress-exposed miceReduced anxietyIncreased time in the light compartment (data not specified)Not specified[3][6]
Anxiety-like Behavior (Open Field Test)Stress-exposed miceReduced anxietyIncreased time in the center (data not specified)Not specified[3][6]
Immature Neurons (Doublecortin+)Stress-exposed micePrevented reductionMaintained normal numbersNot specified[6]
IL-1β mRNA levelsLPS-stimulated macrophagesReducedIC50 ~15 µg/mLp < 0.05[6]
IL-6 mRNA levelsLPS-stimulated macrophagesReducedIC50 ~15 µg/mLp < 0.05[6]

Signaling Pathways Modulated by this compound

The effects of 3'-SL on the gut-brain axis are mediated by complex signaling pathways. Two key pathways identified are the NF-κB and CREB signaling pathways.

NF-κB Signaling Pathway in the Gut

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In the gut, pro-inflammatory stimuli can activate this pathway, leading to the production of inflammatory cytokines. 3'-SL has been shown to inhibit the activation of the NF-κB pathway in intestinal epithelial cells, thereby reducing gut inflammation[7].

NF_kB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription SL This compound SL->TLR4 Inhibits Binding

NF-κB signaling pathway modulation by 3'-SL.

CREB Signaling Pathway in the Brain

The CREB (cAMP response element-binding protein) signaling pathway is crucial for neuronal plasticity, learning, and memory. Sialic acid, a component of 3'-SL, can cross the blood-brain barrier and has been implicated in promoting cognitive function. Studies suggest that sialylated compounds can enhance learning and memory, potentially through the activation of CREB and the expression of genes involved in synaptic plasticity[1].

CREB_Signaling cluster_nucleus Nucleus SL_metabolite Sialic Acid (from 3'-SL) Receptor Neuronal Receptor SL_metabolite->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates CRE CRE CREB->CRE Binds to Gene_Expression Gene Expression for Synaptic Plasticity (e.g., BDNF, c-Fos) CRE->Gene_Expression Promotes Transcription

CREB signaling pathway activation by 3'-SL metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and gut-brain axis research.

Animal Model and this compound Administration
  • Animal Model: C57BL/6 mice are commonly used.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular experiment.

  • 3'-SL Administration: 3'-SL is typically administered via oral gavage. A common dosage used in studies is 350 mg/kg/day[1]. The 3'-SL is dissolved in a vehicle such as sterile water or phosphate-buffered saline (PBS).

Oral_Gavage_Workflow Prepare_SL Prepare 3'-SL Solution (e.g., in PBS) Load_Syringe Load Gavage Syringe Prepare_SL->Load_Syringe Secure_Mouse Gently Restrain Mouse Load_Syringe->Secure_Mouse Insert_Needle Insert Gavage Needle into Esophagus Secure_Mouse->Insert_Needle Administer_Dose Slowly Administer 3'-SL Solution Insert_Needle->Administer_Dose Monitor_Mouse Monitor Mouse for Distress Administer_Dose->Monitor_Mouse

Workflow for oral gavage of this compound in mice.

In Vivo Intestinal Permeability Assay (FITC-Dextran)

This assay measures the extent of gut permeability by quantifying the amount of orally administered fluorescein isothiocyanate (FITC)-dextran that crosses the intestinal barrier into the bloodstream[2][4][5].

  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • FITC-Dextran Administration: Mice are orally gavaged with FITC-dextran (e.g., 4 kDa) at a dose of 600 mg/kg body weight, dissolved in PBS[8].

  • Blood Collection: After a specific time point (e.g., 4 hours), blood is collected via cardiac puncture or retro-orbital bleeding into heparinized tubes.

  • Plasma Separation: Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Fluorescence Measurement: The fluorescence of the plasma is measured using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

  • Quantification: The concentration of FITC-dextran in the plasma is determined by comparing the fluorescence readings to a standard curve of known FITC-dextran concentrations.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

This method is used to profile the composition of the gut microbiota[9][10][11].

  • Fecal Sample Collection: Fecal pellets are collected from mice and immediately stored at -80°C.

  • DNA Extraction: Bacterial DNA is extracted from the fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

  • Library Preparation and Sequencing: The PCR products are purified, and a sequencing library is prepared. Sequencing is performed on a platform such as the Illumina MiSeq.

  • Data Analysis: The raw sequencing data is processed using bioinformatics pipelines (e.g., QIIME) to identify the bacterial taxa present and their relative abundances.

sixteenS_rRNA_Workflow Fecal_Collection Fecal Sample Collection DNA_Extraction DNA Extraction Fecal_Collection->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification (V3-V4) DNA_Extraction->PCR_Amplification Library_Prep Library Preparation PCR_Amplification->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) Library_Prep->Sequencing Bioinformatics Bioinformatics Analysis (e.g., QIIME) Sequencing->Bioinformatics Taxonomic_Profiling Taxonomic Profiling and Diversity Analysis Bioinformatics->Taxonomic_Profiling

Workflow for 16S rRNA gene sequencing analysis.

Quantification of Short-Chain Fatty Acids (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for quantifying SCFAs in cecal or fecal samples[9][12][13][14].

  • Sample Preparation: Cecal contents or fecal samples are homogenized in a solution (e.g., a mixture of hydrochloric acid and diethyl ether) containing an internal standard.

  • Extraction: SCFAs are extracted into the organic phase.

  • Derivatization: The extracted SCFAs are derivatized to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated based on their retention times and detected by the mass spectrometer.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known SCFA concentrations.

Immunohistochemistry for Microglia Activation (Iba1)

Immunohistochemistry for Ionized calcium-binding adapter molecule 1 (Iba1) is used to visualize and assess the activation state of microglia in the brain[15][16].

  • Brain Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then removed, post-fixed in PFA, and cryoprotected in a sucrose solution.

  • Sectioning: The brains are sectioned using a cryostat or vibratome.

  • Immunostaining:

    • Blocking: The sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody: The sections are incubated with a primary antibody against Iba1 (e.g., rabbit anti-Iba1).

    • Secondary Antibody: The sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Imaging: The stained sections are imaged using a fluorescence or confocal microscope.

  • Analysis: The morphology and density of Iba1-positive cells are analyzed to assess microglial activation.

Conclusion

This compound demonstrates significant potential as a modulator of the gut-brain axis. Its ability to shape the gut microbiota, enhance the production of beneficial metabolites like SCFAs, maintain gut barrier integrity, and exert anti-inflammatory effects provides a multi-targeted approach to influencing brain health. The preclinical evidence presented in this guide underscores the importance of further research into the therapeutic applications of 3'-SL for a range of neurological and psychiatric conditions. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms of 3'-SL in gut-brain communication. Future studies should focus on elucidating the direct effects of 3'-SL on neuronal signaling, its interaction with the vagus nerve, and its efficacy in human clinical trials.

References

The Immunomodulatory Landscape of 3'-Sialyllactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunomodulatory properties of 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide. We will delve into its mechanisms of action on various immune cells, the signaling pathways it influences, and its effects on cytokine production, supported by quantitative data from key studies. This document also includes detailed experimental methodologies for the cited research and visual representations of the core signaling pathways and workflows.

Introduction to this compound and its Immunomodulatory Potential

This compound (3'-SL) is a trisaccharide composed of sialic acid linked to lactose. It is one of the most abundant sialylated oligosaccharides in human milk and is recognized for its significant role in infant immune development.[1][2] Emerging research has highlighted its potential as an immunomodulatory agent with therapeutic applications in a range of inflammatory and autoimmune conditions.[2][3][4] 3'-SL exerts its effects by interacting with various immune cells and modulating key signaling pathways, leading to a predominantly anti-inflammatory response.[4][5]

Mechanisms of Immunomodulation

The immunomodulatory effects of 3'-SL are multifaceted, involving direct interactions with immune cells and the modulation of intracellular signaling cascades.

Anti-inflammatory Effects on Macrophages and Monocytes

3'-SL has demonstrated potent anti-inflammatory effects on macrophages and monocytes, key players in the innate immune system. In studies using both murine (RAW 264.7) and human (THP-1) macrophage/monocyte cell lines, as well as primary bone marrow-derived macrophages (BMDMs), 3'-SL significantly reduced the expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), upon stimulation with lipopolysaccharide (LPS).[5][6]

A crucial aspect of 3'-SL's mechanism in macrophages involves the activation of Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein-1 (SREBP1).[5][7] This activation is associated with a reduction in histone H3K27 acetylation at specific LPS-inducible enhancers, leading to a transcriptional reprogramming that favors inflammation resolution.[5][7]

The TLR4 Activation Controversy

Initial studies in murine models suggested that 3'-SL could activate Toll-like Receptor 4 (TLR4). However, subsequent research on human dendritic cells (DCs) revealed that this activation was likely due to LPS contamination in commercially sourced 3'-SL.[8][9] When LPS was removed, 3'-SL did not induce NF-κB activation via human TLR4 or promote the maturation of immature DCs.[8][9] This finding underscores the critical importance of using endotoxin-free reagents in studying the immunomodulatory properties of oligosaccharides.

Modulation of T Cell Differentiation

3'-SL plays a significant role in adaptive immunity by influencing T cell differentiation. It has been shown to promote the differentiation of regulatory T cells (Tregs), a subset of T cells essential for maintaining immune tolerance and preventing excessive inflammation.[3][10] This effect is mediated, in part, through the transforming growth factor-β (TGF-β) signaling pathway.[10] The induction of Tregs by 3'-SL contributes to its therapeutic effects in models of atopic dermatitis.[3][10]

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory properties of 3'-SL is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10][11] Studies in models of rheumatoid arthritis have shown that 3'-SL can block the phosphorylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4][11] However, it is worth noting that one study in TLR4-activated macrophages suggested that at effective anti-inflammatory concentrations, 3'-SL did not alter NF-κB signaling, pointing towards context-dependent mechanisms.[5]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key studies on the immunomodulatory effects of 3'-SL.

Table 1: Effect of 3'-SL on Cytokine Production in Macrophages

Cell TypeStimulant3'-SL ConcentrationCytokine% Reduction (mRNA)% Reduction (Protein)Reference
Murine BMDMsLPS (10 ng/mL)15 µg/mL (IC50)IL-1β~70%Not specified[5][6]
Murine BMDMsLPS (10 ng/mL)15 µg/mL (IC50)IL-6~90%~80%[5][6]
Human THP-1 cellsLPSNot specifiedIL-1βAttenuatedNot specified[6]
Human THP-1 cellsLPSNot specifiedIL-6AttenuatedNot specified[6]
Human PBMCsLPSNot specifiedIL-1βNot specifiedAttenuated[5]

Table 2: Effect of 3'-SL on NF-κB Signaling

Cell ModelAssay3'-SL ConcentrationEffectReference
Human TLR4 reporter cellsNF-κB activation1 mg/mLNo activation (LPS-free)[8]
IL-1β-stimulated CD90.2+ FLSNF-κB reporter assayConcentration-dependentBlocked NF-κB activation[11]
RA modelWestern blotNot specifiedBlocked p65 phosphorylation[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the immunomodulatory effects of 3'-SL.

G Anti-inflammatory Signaling of this compound in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB NF-κB (p65/p50) TLR4->NFkB Activates LPS LPS LPS->TLR4 Activates IkB IκB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation LXR LXR LXR_SREBP_nuc LXR/SREBP1 LXR->LXR_SREBP_nuc SREBP1 SREBP1 SREBP1->LXR_SREBP_nuc ProInflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) NFkB_nuc->ProInflammatory_Genes Induces Transcription Lipid_Metabolism_Genes Lipid Metabolism & Resolution Genes LXR_SREBP_nuc->Lipid_Metabolism_Genes Induces Transcription SL3 This compound SL3->NFkB Inhibits (in some models) SL3->LXR Promotes Activity SL3->SREBP1 Promotes Activity

Caption: Signaling pathways modulated by this compound in macrophages.

G Experimental Workflow for Assessing 3'-SL Immunomodulation cluster_assays Downstream Assays start Immune Cell Isolation (e.g., Macrophages, T cells) culture Cell Culture & Stimulation (e.g., with LPS) start->culture treatment Treatment with 3'-SL (LPS-free) culture->treatment incubation Incubation treatment->incubation elisa ELISA (Cytokine Protein) incubation->elisa qpcr qRT-PCR (Gene Expression) incubation->qpcr flow Flow Cytometry (Cell Surface Markers, Intracellular Proteins) incubation->flow western Western Blot (Signaling Proteins) incubation->western data_analysis Data Analysis & Interpretation elisa->data_analysis qpcr->data_analysis flow->data_analysis western->data_analysis

Caption: A generalized experimental workflow for studying 3'-SL's immunomodulatory effects.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

Cell Culture and Treatment
  • Macrophage Culture: Murine bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow cells isolated from the femurs and tibias of mice, cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF. RAW 264.7 and THP-1 cells are maintained in DMEM or RPMI-1640, respectively, with 10% FBS and antibiotics.

  • Dendritic Cell Differentiation: Human monocyte-derived DCs are generated from CD14+ monocytes isolated from peripheral blood mononuclear cells (PBMCs). Monocytes are cultured for 6 days in RPMI-1640 supplemented with 10% FBS, GM-CSF, and IL-4.

  • T Cell Culture: Jurkat T cells are cultured in RPMI-1640 with 10% FBS. For Treg differentiation assays, naïve CD4+ T cells are isolated from splenocytes and lymph nodes and cultured under Treg-polarizing conditions (anti-CD3, anti-CD28, IL-2, and TGF-β).

  • 3'-SL Preparation and Treatment: A critical step is the removal of endotoxin (LPS) from commercial 3'-SL preparations. This can be achieved using methods like Triton X-114 phase separation.[8] Cells are typically pre-treated with LPS-free 3'-SL for a specified period before or concurrently with stimulation (e.g., with LPS).

Immunoassays
  • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to quantify the secretion of cytokines such as IL-1β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

  • Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD80, CD86, PD-L1 for DCs; CD4, Foxp3 for Tregs) or intracellular proteins (e.g., phosphorylated p65). Data is acquired on a flow cytometer and analyzed using appropriate software.

Molecular Biology Techniques
  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using gene-specific primers for target genes (e.g., Il1b, Il6, Tnf) and a housekeeping gene for normalization. Relative gene expression is calculated using the ΔΔCt method.

  • Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p65, total p65, β-actin) followed by HRP-conjugated secondary antibodies. Bands are visualized using chemiluminescence.

  • NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. After treatment, luciferase activity is measured as an indicator of NF-κB transcriptional activity.

Conclusion and Future Directions

This compound exhibits significant immunomodulatory properties, primarily characterized by its anti-inflammatory effects. Its ability to suppress pro-inflammatory cytokine production, promote regulatory T cell differentiation, and modulate key signaling pathways like NF-κB, LXR, and SREBP1 underscores its therapeutic potential. The controversy surrounding TLR4 activation highlights the necessity for rigorous experimental controls, particularly the use of endotoxin-free reagents.

Future research should focus on further elucidating the precise molecular interactions of 3'-SL with immune cell receptors and its effects on the epigenetic landscape beyond histone acetylation. Clinical trials are warranted to evaluate the safety and efficacy of 3'-SL in the treatment of chronic inflammatory and autoimmune diseases. The development of robust and scalable methods for producing high-purity, LPS-free 3'-SL will be crucial for its translation into clinical practice.

References

A Comprehensive Technical Guide to the Interaction of 3'-Sialyllactose with Gut Microbiota and Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO), a complex carbohydrate naturally abundant in human breast milk.[1][2] Structurally, it consists of a sialic acid molecule linked to a lactose core (Neu5Acα2,3Galβ1,4Glc).[3] Unlike nutrients digested by human enzymes, 3'-SL travels intact to the colon, where it exerts significant biological activity.[1] It functions as a selective prebiotic, shaping the gut microbial ecosystem, and as a direct immunomodulator, interacting with host immune cells. This guide provides an in-depth examination of these dual functions, detailing the underlying mechanisms, summarizing key quantitative data, and outlining the experimental protocols used in its study.

Interaction with Gut Microbiota

3'-SL is a key modulator of the gut microbiome, influencing its composition and metabolic output. By resisting digestion in the upper gastrointestinal tract, it becomes a fermentable substrate for specific colonic bacteria.[1]

Prebiotic Effects on Microbiota Composition

Supplementation with 3'-SL selectively promotes the growth of beneficial bacteria. In murine models, dietary 3'-SL has been shown to significantly alter the relative abundance of several bacterial phyla and genera. For instance, studies have noted an increase in Bacteroidetes and Verrucomicrobia, while Deferribacteres were reduced compared to controls.[4] At the genus level, 3'-SL supplementation has been observed to increase Akkermansia, Bacteroides, and Coprococcus.[4] In vitro studies using adult human fecal microbiomes also show that 3'-SL promotes the growth of short-chain fatty acid (SCFA)-producing bacteria, such as those from the Lachnospiraceae family.[1][5] A study on a mouse model of atopic dermatitis also found that 3'-SL administration increased the Bifidobacterium population.[6]

Table 1: Reported Effects of this compound on Gut Microbiota Composition

Study ModelPhylum/GenusObserved EffectReference
Murine Model (Stressor-Exposed)BacteroidetesIncreased[4]
Murine Model (Stressor-Exposed)VerrucomicrobiaIncreased[4]
Murine Model (Stressor-Exposed)DeferribacteresDecreased[4]
Murine Model (Stressor-Exposed)AkkermansiaIncreased[4]
Murine Model (Stressor-Exposed)BacteroidesIncreased[4]
Murine Model (Stressor-Exposed)CoprococcusIncreased[4]
In Vitro (Adult Fecal Microbiome)LachnospiraceaeIncreased[5]
Murine Model (Atopic Dermatitis)BifidobacteriumIncreased[6]
In Vitro (Adult Fecal Microbiome)PhascolarctobacteriumIncreased[1][5]
Modulation of Microbial Metabolites

The fermentation of 3'-SL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate and propionate.[5] These metabolites are crucial for host health, serving as an energy source for colonocytes, strengthening the gut epithelial barrier, and possessing immunomodulatory properties.[3][5] In vitro research using a Simulator of Human Intestinal Microbial Ecosystem (SHIME®) demonstrated that 3'-SL supplementation increased the production of SCFAs, which in turn improved the barrier function of Caco-2 intestinal epithelial cell monolayers.[5]

Logical Relationship: 3'-SL, Microbiota, and Gut Health

The interaction between 3'-SL and the gut microbiota initiates a cascade of beneficial effects for the host. 3'-SL selectively feeds beneficial microbes, which then produce SCFAs. These SCFAs nourish intestinal epithelial cells, enhance tight junction protein expression (e.g., ZO-1, occludin, claudin-1), and contribute to a more robust gut barrier, thereby reducing inflammation.[3]

Gut_Microbiota_Interaction SL This compound (in Colon) Fermentation Fermentation SL->Fermentation Microbiota Gut Microbiota (e.g., Lachnospiraceae, Bifidobacterium) Microbiota->Fermentation SCFAs Increased SCFA Production (Butyrate, Propionate) Fermentation->SCFAs yields Barrier Enhanced Gut Barrier Function SCFAs->Barrier promotes Immune Immune Modulation SCFAs->Immune influences

Caption: Logical flow of 3'-SL's interaction with gut microbiota.

Interaction with Immune Cells

3'-SL exerts direct immunomodulatory effects, primarily characterized by the attenuation of inflammatory responses in various immune cells.

Anti-Inflammatory Effects on Macrophages and Monocytes

A substantial body of evidence demonstrates that 3'-SL inhibits the production of pro-inflammatory cytokines in macrophages and monocytes stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response via Toll-like receptor 4 (TLR4).[7][8] In both murine (RAW 264.7, bone marrow-derived macrophages) and human (THP-1 monocytes, peripheral blood monocytes) cell lines, 3'-SL has been shown to significantly reduce the expression and secretion of key inflammatory mediators.[7][8]

Table 2: Quantitative Effects of this compound on Cytokine Production in Immune Cells

Cell TypeStimulantCytokineEffect of 3'-SL (Concentration)Reference
Murine BMDMsLPS (10 ng/mL)IL-6 mRNA~90% reduction (100 µg/mL)[8]
Murine BMDMsLPS (10 ng/mL)IL-1β mRNA~70% reduction (100 µg/mL)[8]
Human THP-1 CellsLPSIL-6 mRNAAttenuated[7][8]
Human THP-1 CellsLPSIL-1β mRNAAttenuated[7][8]
Human PBMCsLPSIL-1β ProteinAttenuated[7][8]
Jurkat T CellsPMA/A23187TNF-α, IL-6, IL-1βDose-dependent decrease (up to 250 µM)[9]
HEP-2 CellsH1N1 VirusTNF-α, IL-6, iNOSSignificant reduction (200 µg/mL)[10]
RAW 264.7 CellsLPSTNF-α, IL-1β mRNASuppressed[11]
Signaling Pathways in Immune Modulation

The precise mechanisms by which 3'-SL modulates immune responses are complex and an area of active research.

  • TLR4/NF-κB/STAT1 Signaling: Several studies suggest 3'-SL inhibits inflammation by targeting pathways downstream of TLR4. It has been shown to abolish LPS-mediated phosphorylation of NF-κB and STAT1 in macrophages.[11] However, it is crucial to note that some research indicates the observed TLR4-mediated effects of commercially available 3'-SL might be attributable to contamination with LPS, as LPS-free 3'-SL did not activate NF-κB via human TLR4.[12] Other studies report that 3'-SL's anti-inflammatory action occurs without altering TLR4 activation or NF-κB signaling, suggesting alternative pathways are involved.[7][8]

  • LXR/SREBP Pathway: Transcriptome analysis in macrophages revealed that 3'-SL attenuates a specific set of inflammatory genes while promoting the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1).[7][13][14] These transcription factors are involved in lipid metabolism and the resolution of inflammation. This suggests 3'-SL may work by influencing the recruitment of LXR/SREBP to the enhancers of enzymes involved in producing resolving lipids.[8]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB NF-κB Phosphorylation TLR4->NFkB STAT1 STAT1 Phosphorylation TLR4->STAT1 Inflam_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, IL-1β) NFkB->Inflam_Genes promotes STAT1->Inflam_Genes promotes LXR_SREBP LXR / SREBP Activation Lipid_Genes Lipid Metabolism & Resolution Genes LXR_SREBP->Lipid_Genes promotes LPS LPS LPS->TLR4 SL 3'-SL SL->NFkB Inhibits SL->STAT1 Inhibits SL->LXR_SREBP Promotes

Caption: Proposed signaling pathways modulated by 3'-SL in immune cells.

Effects on T Cells and Other Immune Cells

3'-SL's influence extends beyond macrophages. In Jurkat T cells, it dose-dependently suppresses the upregulation of IL-1β, IL-6, and TNF-α induced by stimulants.[9] Furthermore, in a mouse model of atopic dermatitis, oral administration of 3'-SL was shown to induce TGF-β-mediated regulatory T cell (Treg) differentiation, which is critical for maintaining immune tolerance and preventing excessive inflammation.[6]

Experimental Protocols

The study of 3'-SL's interactions with gut microbiota and immune cells employs a range of in vitro and in vivo methodologies.

Gut Microbiota Interaction Studies
  • Animal Models: Murine models are frequently used. For example, to study the effects on stress-induced anxiety and microbiota changes, mice are subjected to social disruption and fed diets supplemented with 3'-SL.[4] For colitis models, mice are treated with dextran sulfate sodium (DSS) to induce colitis, and the therapeutic effect of 3'-SL is evaluated.[15] Piglet models are also used to assess the impact on growth, gut function, and brain development.[16][17][18][19]

  • In Vitro Fermentation: The Simulator of Human Intestinal Microbial Ecosystem (SHIME®) is a sophisticated in vitro model that simulates the conditions of the human gut. Fecal slurries from human donors are inoculated into the system, and the effects of adding 3'-SL on microbial composition and SCFA production are monitored over time.[5]

  • Microbiota Analysis: The composition of the gut microbiota is typically analyzed by sequencing the 16S rRNA gene from fecal or colonic samples. This allows for the identification and relative quantification of different bacterial taxa.[3][4]

Immune Cell Interaction Studies
  • Cell Culture:

    • Macrophages/Monocytes: Murine RAW 264.7 macrophages, bone marrow-derived macrophages (BMDMs), and human THP-1 monocytes are standard models.[7][11] Cells are cultured and then co-treated with an inflammatory stimulus like LPS (e.g., 10 ng/mL) and various concentrations of 3'-SL (e.g., 10-100 µg/mL) for a set period (e.g., 6-24 hours).[7][8]

    • T Cells: Human Jurkat T cells are used to study T cell activation. Cells are stimulated with phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187) in the presence of 3'-SL.[9]

    • Epithelial Cells: Human laryngeal carcinoma (HEP-2) cells or colon adenocarcinoma (Caco-2) cells are used to study antiviral effects or pathogen adhesion.[1][10]

  • Analysis of Gene and Protein Expression:

    • qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA expression levels of cytokines (e.g., IL6, IL1B, TNF) and other inflammatory markers.[7][9]

    • ELISA: Enzyme-linked immunosorbent assay is used to quantify the concentration of secreted cytokine proteins in the cell culture supernatant.[7][9]

  • Signaling Pathway Analysis: Western blotting is used to detect the phosphorylation status of key signaling proteins like NF-κB and STAT1, indicating pathway activation. Transcriptome analysis (RNA-Seq) provides a global view of gene expression changes induced by 3'-SL.[7][8]

Experimental_Workflow cluster_invitro In Vitro Immune Cell Assay cluster_analysis 4. Analysis Culture 1. Culture Immune Cells (e.g., RAW 264.7, THP-1) Stimulate 2. Co-treat with Stimulant (LPS) & this compound Culture->Stimulate Incubate 3. Incubate (6-24 hours) Stimulate->Incubate Harvest_RNA Harvest Cells for RNA Incubate->Harvest_RNA Harvest_Supernatant Collect Supernatant Incubate->Harvest_Supernatant qRT_PCR qRT-PCR (Gene Expression) Harvest_RNA->qRT_PCR ELISA ELISA (Protein Secretion) Harvest_Supernatant->ELISA

Caption: A typical experimental workflow for in vitro immune cell studies.

Bioanalytical Methods for 3'-SL Quantification

Accurate quantification of 3'-SL in biological matrices like plasma, milk, or tissue is essential for pharmacokinetic and distribution studies. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][20][21] Due to the high polarity of 3'-SL, hydrophilic interaction liquid chromatography (HILIC) columns are preferred for separation over standard C18 columns.[20][21] Sample preparation typically involves protein precipitation with methanol, followed by evaporation and reconstitution in a solution compatible with the HILIC column.[21]

Conclusion

This compound stands out as a multifunctional human milk oligosaccharide with significant implications for host health. Its role as a prebiotic fosters a healthy gut microbial community, leading to the production of beneficial metabolites like SCFAs that reinforce the intestinal barrier. Concurrently, 3'-SL directly engages with immune cells to dampen excessive inflammatory responses, a process involving the modulation of key signaling pathways such as NF-κB, STAT1, and LXR/SREBP. The dual capacity to shape the gut microbiota and directly regulate immune cell function underscores the therapeutic potential of 3'-SL for a range of inflammatory and gut-related disorders. Further research, particularly with LPS-free preparations and in human clinical trials, will continue to elucidate its mechanisms and solidify its role in nutritional and pharmaceutical applications.

References

The Discovery and Natural Occurrence of 3'-Sialyllactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies for 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO) with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex carbohydrate.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of sialic acid and oligosaccharide chemistry. While pinpointing a single definitive "discovery" paper for 3'-SL is challenging, its identification emerged from the foundational work on sialic acids in the 1940s and 1950s by pioneers such as Gunnar Blix and Ernst Klenk. Their research on acidic sugars isolated from biological materials laid the groundwork for the characterization of sialylated oligosaccharides.

Subsequent research by Richard Kuhn and his colleagues at the Max-Planck-Institut für medizinische Forschung in Heidelberg during the 1950s was pivotal in the structural elucidation of numerous oligosaccharides from human milk. Through meticulous chemical synthesis and degradation studies, they were instrumental in identifying and characterizing a vast array of these complex sugars, including the sialylated forms. The first synthesis and structural confirmation of this compound, a trisaccharide composed of N-acetylneuraminic acid (Neu5Ac), galactose, and glucose, is credited to this era of intensive research into the chemical composition of human milk.

Natural Sources and Quantitative Data

This compound is predominantly found in mammalian milk, with the highest concentrations observed in human milk. Its presence and concentration can vary depending on the species, lactation stage, and genetic factors of the mother.

Table 1: Concentration of this compound in Various Natural Sources

Natural SourceConcentration RangeNotes
Human Milk
Colostrum0.3 - 1.5 g/LHighest concentrations are typically found in the first few days postpartum.
Mature Milk0.1 - 0.8 g/LConcentrations tend to decrease as lactation progresses.
Bovine Milk
Colostrum0.1 - 0.5 g/LSignificantly lower than in human colostrum.
Mature Milk0.01 - 0.1 g/LPresent in much lower concentrations compared to human milk.
Other Mammalian Milk
Porcine MilkVariableContains 3'-SL, but concentrations are not as well-documented as in human and bovine milk.
Caprine (Goat) MilkLowGenerally contains low levels of this compound.
Microbial Production
Escherichia coli (engineered)Up to 15.5 g/LFermentation processes with genetically modified E. coli have achieved high yields.[1]

Experimental Protocols

The accurate quantification and purification of this compound from complex biological matrices like milk is crucial for research and development. The following section outlines a synthesized, detailed methodology based on established analytical techniques.

Extraction and Purification of this compound from Milk

This protocol describes the solid-phase extraction (SPE) of this compound from a milk sample using a graphitized carbon cartridge, a common and effective method for enriching acidic oligosaccharides.

Materials:

  • Whole milk sample

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Graphitized carbon SPE cartridge

  • Centrifuge

  • Vacuum manifold for SPE

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Preparation (Defatting and Deproteinization):

    • Centrifuge 10 mL of whole milk at 4,000 x g for 30 minutes at 4°C to separate the fat layer.

    • Carefully collect the skimmed milk phase.

    • To precipitate proteins, add an equal volume of cold ethanol (-20°C) to the skimmed milk, vortex, and incubate at -20°C for 1 hour.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the oligosaccharides.

  • Solid-Phase Extraction (SPE) with Graphitized Carbon:

    • Condition the graphitized carbon SPE cartridge by sequentially passing through 5 mL of 80% ACN with 0.1% TFA, followed by 5 mL of ultrapure water.

    • Load the oligosaccharide-containing supernatant onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of ultrapure water to remove unbound neutral sugars and salts.

    • Elute the acidic oligosaccharides, including this compound, with 5 mL of 40% ACN containing 0.1% TFA.

  • Sample Concentration:

    • Dry the eluted fraction using a lyophilizer or a vacuum concentrator.

    • Reconstitute the dried sample in a known volume of ultrapure water for subsequent analysis.

Quantification of this compound by HPLC-MS/MS

This section outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound.

Instrumentation and Columns:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., amide-based stationary phase).

  • Alternatively, a Porous Graphitic Carbon (PGC) column can be used for excellent separation of isomers.

Chromatographic Conditions (HILIC):

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 80% B

    • 2-10 min: Linear gradient from 80% to 60% B

    • 10-12 min: Hold at 60% B

    • 12.1-15 min: Return to 80% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (precursor ion [M-H]⁻ at m/z 632.2)

    • Product Ions: Monitor characteristic fragment ions (e.g., m/z 290.1, 350.1)

    • Internal Standard: Use of an appropriate internal standard (e.g., ¹³C-labeled 3'-SL) is recommended for accurate quantification.

Data Analysis:

  • Construct a calibration curve using certified reference standards of this compound.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Activities

This compound exerts its biological effects by modulating various cellular signaling pathways. Two key pathways influenced by 3'-SL are the NF-κB and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a central regulator of the inflammatory response. In a stimulated state, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 3'-SL has been demonstrated to prevent the phosphorylation of p65 and the degradation of IκBα, thereby suppressing the inflammatory cascade.[2][3]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK_complex IKK Complex TLR4->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_p65_p50 IκBα-p65/p50 (Inactive) p65_p50 NF-κB (p65/p50) p65_p50_n NF-κB (p65/p50) (Active) IkBa_p65_p50->p65_p50_n degradation of IκBα 3SL This compound 3SL->IKK_complex inhibits 3SL->p65_p50 inhibits phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_n->Pro_inflammatory_Genes promotes

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to activate this pathway, leading to downstream cellular responses such as the promotion of osteogenesis (bone formation).[4] Activation of a cell surface receptor by 3'-SL can trigger the phosphorylation and activation of PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets to elicit its biological effects.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response 3SL This compound Receptor Cell Surface Receptor 3SL->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits and activates Downstream_Targets Downstream Targets Akt->Downstream_Targets phosphorylates Cell_Growth Cell Growth Downstream_Targets->Cell_Growth Proliferation Proliferation Downstream_Targets->Proliferation Survival Survival Downstream_Targets->Survival Osteogenesis Osteogenesis Downstream_Targets->Osteogenesis

Caption: this compound activates the PI3K/Akt signaling pathway.

Conclusion

This compound, a key component of human milk, has a rich history of scientific investigation that continues to unveil its significant biological roles. Its natural abundance in human milk underscores its importance in infant development. For researchers and drug development professionals, the ability to accurately quantify and purify 3'-SL is paramount for exploring its therapeutic potential. The detailed experimental protocols and an understanding of its modulation of key signaling pathways, such as NF-κB and PI3K/Akt, provide a solid foundation for future research into its applications in inflammatory diseases, bone health, and beyond. The ongoing advancements in microbial production also open up avenues for the large-scale and cost-effective synthesis of this compound for commercial and therapeutic use.

References

3'-Sialyllactose: A Technical Guide to its Prebiotic Action on Beneficial Gut Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), is emerging as a potent prebiotic with significant implications for gut health. Unlike traditional prebiotics, 3'-SL exhibits a selective fermentation profile, influencing the gut microbiota composition and metabolic output in a nuanced manner. This technical guide provides a comprehensive overview of the current scientific understanding of 3'-SL's role as a prebiotic. It details its impact on beneficial gut bacteria, the production of short-chain fatty acids (SCFAs), and the subsequent effects on gut barrier integrity and immune modulation. This document synthesizes quantitative data from key studies, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a resource for researchers and professionals in the field of gut health and drug development.

Introduction

Human milk oligosaccharides are complex glycans that constitute the third most abundant solid component of human milk.[1] Among these, the sialylated HMO this compound (Neu5Acα2-3Galβ1-4Glc) plays a critical role in infant gut development and is now recognized for its potential health benefits in adults.[2][3] Structurally, 3'-SL is comprised of sialic acid linked to lactose, a configuration that allows it to resist digestion in the upper gastrointestinal tract and reach the colon intact.[2] In the colon, it is selectively fermented by specific gut microbes, leading to the production of beneficial metabolites and modulation of the gut ecosystem.[2][4] This guide explores the mechanisms of action, quantitative effects, and experimental validation of 3'-SL's prebiotic activity.

Prebiotic Activity and Impact on Gut Microbiota

The prebiotic activity of 3'-SL is characterized by its ability to selectively stimulate the growth and/or activity of beneficial gut bacteria. While traditionally, prebiotics have been associated with the promotion of Bifidobacterium species (a bifidogenic effect), research indicates that 3'-SL can also exert a "non-bifidogenic" effect, particularly in the adult gut microbiome.[4][5][6]

Selective Fermentation by Gut Bacteria

In vitro fermentation studies have demonstrated that 3'-SL is utilized by a range of beneficial bacteria. While some studies in infant gut models show a significant increase in Bifidobacterium populations, particularly Bifidobacterium infantis and B. bifidum, upon 3'-SL supplementation, other studies, especially those simulating the adult gut, highlight the growth of other key SCFA-producing bacteria.[7][8] Specifically, 3'-SL has been shown to promote the growth of Phascolarctobacterium and members of the Lachnospiraceae family.[4][5][6] Some strains of Bacteroides, such as Bacteroides vulgatus, have also been shown to utilize 3'-SL.[7][8]

Quantitative Data on Microbial Modulation

The following tables summarize the quantitative effects of 3'-SL on gut microbiota composition from key in vitro and animal studies.

Table 1: Effect of this compound on Gut Microbiota Composition in in vitro Models

Model System3'-SL ConcentrationKey Microbial ChangesReference
Simulator of Human Intestinal Microbial Ecosystem (SHIME®) - Adult MicrobiomeNot specifiedIncreased Phascolarctobacterium and Lachnospiraceae; No significant increase in Bifidobacterium[5]
pH-controlled batch fermenter - Infant Fecal SampleNot specifiedSignificant increase in Bifidobacterium population[7]
In vitro fecal batch culturesNot specifiedPromoted outgrowth of Bacteroides[9]

Table 2: Effect of this compound on Gut Microbiota Composition in Animal Models

Animal Model3'-SL DosageKey Microbial ChangesReference
MiceNot specifiedIncreased Bacteroidetes; Increased Akkermansia, Bacteroides, and Coprococcus[10]
Neonatal Piglets2 or 4 g/L in formulaChanged gut microbiota profile[11][12]
Mice with DSS-induced colitis25 mg/dayEnriched unclassified Clostridia_UCG_014[3]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 3'-SL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites are crucial for maintaining gut health.[4][9] Butyrate, in particular, serves as the primary energy source for colonocytes, while all three SCFAs contribute to maintaining an acidic gut environment, which inhibits the growth of pathogens.[13]

Quantitative Data on SCFA Production

Studies have consistently shown that 3'-SL supplementation increases the production of total SCFAs, with specific effects on individual fatty acids.

Table 3: Effect of this compound on Short-Chain Fatty Acid Production

Study Type3'-SL Concentration/DosageKey Findings on SCFA ProductionReference
In vitro (SHIME®)Not specifiedSignificantly increased butyrate concentration earlier than 6'-SL. Increased total SCFAs.[1]
In vitro (SHIME®)Not specifiedIncreased propionate and butyrate.[5]
In vitro (Infant fecal fermenter)Not specifiedSynthesis of SCFAs and lactate.[7]
Mice with DSS-induced colitis (Synbiotic with B. infantis)25 mg/dayElevated SCFA levels, particularly acetic acid and butyric acid.[3]

Mechanisms of Action on Gut Health

The benefits of 3'-SL extend beyond its role as a selective substrate for microbial fermentation. The resulting SCFAs and potentially 3'-SL itself can directly interact with host cells to improve gut barrier function and modulate the immune system.

Enhancement of Gut Barrier Integrity

A robust gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream.[2] 3'-SL contributes to the maintenance and enhancement of this barrier through several mechanisms:

  • SCFA-mediated effects: SCFAs, particularly butyrate, provide energy to intestinal epithelial cells, promoting their growth and renewal.[4]

  • Upregulation of tight junction proteins: In a mouse model of ulcerative colitis, a synbiotic treatment of 3'-SL and B. infantis was shown to upregulate the expression of tight junction proteins such as ZO-1, occludin, and claudin-1.[3]

  • Increased mucin production: The same study demonstrated restored goblet cell counts and increased glycoprotein content, suggesting enhanced mucin production, which forms a protective layer on the intestinal epithelium.[3]

Immunomodulation

3'-SL and its metabolites can influence the host's immune response, helping to maintain a balanced inflammatory state in the gut.

  • Reduction of pro-inflammatory cytokines: Supplementation with 3'-SL has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] In a mouse model of colitis, 3'-SL treatment, both alone and in combination with B. infantis, modulated serum cytokine profiles, reducing inflammation.[3]

  • Activation of G-protein coupled receptors: SCFAs can activate G-protein coupled receptors (GPRs) such as GPR41 and GPR43 on intestinal epithelial and immune cells, which play a role in regulating inflammatory responses.[3] Studies suggest that 3'-SL's anti-inflammatory effects may be primarily mediated through GPR43 activation.[3]

Signaling Pathways

The biological effects of 3'-SL and its metabolites are mediated through complex signaling pathways within host cells.

SCFA-GPR Signaling

The binding of SCFAs to GPR41 and GPR43 initiates intracellular signaling cascades that can influence inflammatory responses and gut barrier function.

SCFA_GPR_Signaling cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell 3SL This compound Bacteria Gut Bacteria (e.g., Lachnospiraceae, Phascolarctobacterium) 3SL->Bacteria Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Bacteria->SCFAs GPR43 GPR43 SCFAs->GPR43 GPR41 GPR41 SCFAs->GPR41 Signaling Intracellular Signaling Cascades GPR43->Signaling GPR41->Signaling Response Cellular Response (↓ Inflammation, ↑ Barrier Function) Signaling->Response

Caption: SCFA-mediated signaling via G-protein coupled receptors.

PI3K/Akt Signaling in Bone Health

Interestingly, research has also indicated a role for 3'-SL in bone health, potentially through the activation of the PI3K/Akt signaling pathway in human bone marrow stromal cells, promoting their differentiation into bone-producing osteoblasts.[14]

PI3K_Akt_Signaling 3SL This compound Receptor Cell Surface Receptor 3SL->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Differentiation Osteoblast Differentiation Akt->Differentiation Promotes

Caption: 3'-SL and the PI3K/Akt signaling pathway in osteogenesis.

Experimental Protocols

A variety of in vitro and in vivo models are employed to study the prebiotic effects of 3'-SL.

In Vitro Fermentation Models
  • Simulator of Human Intestinal Microbial Ecosystem (SHIME®): This dynamic model simulates the entire gastrointestinal tract, allowing for the study of the adaptation of the gut microbiota to 3'-SL over time. The model consists of a series of reactors mimicking the stomach, small intestine, and different regions of the colon.[5][15][16]

  • Batch Fermentation: Fecal samples from donors (e.g., infants or adults) are incubated with 3'-SL in anaerobic conditions. This method is useful for assessing short-term changes in microbial populations and SCFA production.[7][8]

In_Vitro_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis FecalSample Fecal Sample (Infant or Adult) Incubation Anaerobic Incubation (e.g., SHIME® or Batch Culture) FecalSample->Incubation 3SL_solution 3'-SL Solution 3SL_solution->Incubation Microbiota Microbiota Analysis (16S rRNA sequencing) Incubation->Microbiota Metabolites Metabolite Analysis (HPLC for SCFAs) Incubation->Metabolites

Caption: General workflow for in vitro fermentation studies.

Cell Culture Models
  • Caco-2 cells: This human colon adenocarcinoma cell line is widely used to model the intestinal epithelial barrier. Caco-2 cells are grown on permeable supports to form a monolayer, and the effect of 3'-SL or its fermentation products on barrier integrity (e.g., by measuring transepithelial electrical resistance - TEER) can be assessed.[1][2]

Animal Models
  • Mice: Mouse models are frequently used to study the effects of 3'-SL on the gut microbiota, immune system, and in disease models such as chemically induced colitis (e.g., using dextran sulfate sodium - DSS).[3][10]

  • Piglets: The piglet is considered a relevant preclinical model for studying infant nutrition due to similarities in gastrointestinal physiology to humans.[11][12][17]

Analytical Methods for Quantification
  • Microbiota Composition: 16S rRNA gene sequencing is the standard method for profiling the bacterial communities in fecal or gut content samples.[5][10]

  • SCFA Quantification: High-performance liquid chromatography (HPLC) is commonly used to separate and quantify SCFAs in fermentation broths or fecal samples.[1][5]

  • 3'-SL Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying 3'-SL in biological matrices such as plasma, milk, and tissue.[18][19][20] A hydrophilic interaction liquid chromatography (HILIC) column is often employed for optimal separation of 3'-SL and its isomer, 6'-sialyllactose.[18][20]

Conclusion and Future Directions

This compound demonstrates significant potential as a next-generation prebiotic. Its ability to modulate the gut microbiota beyond the typical bifidogenic effect, leading to the production of beneficial SCFAs and subsequent enhancement of gut barrier function and immune regulation, makes it a compelling candidate for applications in infant nutrition, functional foods, and as a potential therapeutic agent for gut-related disorders.

Future research should focus on:

  • Human Clinical Trials: While preclinical data is promising, well-controlled human studies are needed to confirm the health benefits of 3'-SL in various populations.

  • Dose-Response Studies: Determining the optimal dosage of 3'-SL to achieve specific health outcomes is crucial.

  • Synergistic Effects: Investigating the synergistic effects of 3'-SL with probiotics (synbiotics) or other prebiotics could lead to more effective gut health interventions.[3][21]

  • Mechanistic Insights: Further elucidation of the molecular mechanisms by which 3'-SL and its metabolites interact with host cells will provide a deeper understanding of its biological activities.

This technical guide provides a solid foundation for understanding the prebiotic potential of this compound. As research in this area continues to expand, 3'-SL is poised to become an important tool for promoting and maintaining gut health.

References

The In Vitro Anti-inflammatory Effects of 3'-Sialyllactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, increasingly recognized for its significant immunomodulatory and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the in vitro evidence demonstrating the anti-inflammatory effects of 3'-SL. It details the molecular mechanisms, summarizes key quantitative data from various cell-based assays, and provides standardized experimental protocols. The focus is on 3'-SL's ability to attenuate inflammatory responses, particularly those induced by lipopolysaccharide (LPS), through mechanisms distinct from the canonical TLR4-NF-κB signaling axis, involving the modulation of transcriptional programs and metabolic pathways.

Introduction

Human Milk Oligosaccharides (HMOs) are a complex group of glycans that serve as more than just prebiotics; they are crucial modulators of the infant's immune system.[3][4] Among these, this compound (3'-SL) has emerged as a potent anti-inflammatory agent.[1] Numerous in vitro studies have demonstrated its capacity to suppress the production of pro-inflammatory cytokines and other mediators in various immune and epithelial cell types.[3][5][6] This guide synthesizes the current understanding of 3'-SL's in vitro bioactivity, offering a resource for researchers investigating novel anti-inflammatory therapeutics.

Quantitative Data Summary: In Vitro Anti-inflammatory Activity of 3'-SL

The following tables summarize the key quantitative findings from in vitro studies on 3'-SL's anti-inflammatory effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Expression
Cell Line/TypeInflammatory Stimulus3'-SL ConcentrationTarget Cytokine/MediatorObserved EffectSource(s)
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)~15 µg/mL (IC50)IL-6Significant Reduction[3]
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)100 µg/mLIL-1β, IL-6, IL-10, TNFSignificant mRNA Reduction[3]
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS100 µg/mLIL-6, IL-10, IL-12p70, IL-1βSignificant Protein Reduction[3][7]
Murine RAW 264.7 MacrophagesLPS (10 ng/mL)500 µg/mLIL-1β, IL-6Significant Expression Reduction[7]
Human THP-1 Monocytic CellsLPSNot specifiedIL-1β, IL-6Attenuated mRNA Levels[3]
Human Peripheral Blood Monocytes (hPBMCs)LPSNot specifiedIL-1βAttenuated Protein Secretion[3]
Human Laryngeal Carcinoma Cells (HEP-2)H1N1 Virus33.46 µM (IC50)Viral InhibitionAntiviral Activity[5][8]
Human Laryngeal Carcinoma Cells (HEP-2)H1N1 Virus200 µg/mL (in combo)TNF-α, IL-6, iNOSSignificant Reduction in mRNA and Protein[5][6][8][9]
Table 2: Mechanistic Insights into this compound's Anti-inflammatory Action
Cell Line/TypeInflammatory StimulusParameter Measured3'-SL EffectConclusionSource(s)
Murine Bone Marrow-Derived Macrophages (BMDMs)LPSPhosphorylation of NF-κB (p65) and MAPK (p38)No alteration observedDoes not directly impact the TLR4-mediated signaling cascade.[3][7]
Murine Bone Marrow-Derived Macrophages (BMDMs)IFN-βIl6 mRNA LevelsNo attenuation observedEffects are not mediated by the downstream IFN-β pathway.[3][7]
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)Whole Transcriptome (RNA-Seq)Altered mRNA levels of 133 genesRepresses a selected group of LPS-responsive inflammatory genes.[3]
Murine Bone Marrow-Derived Macrophages (BMDMs)LPSLXR and SREBP ActivityPromotes activityModulates sterol and fatty acid metabolism genes.[3][4]
Human Umbilical Vein Endothelial Cells (HUVECs)VEGFPhosphorylation of VEGFR-2, ERK, Akt, p38Suppressed activationAnti-angiogenic effect by inhibiting VEGFR-2 signaling.[10]

Core Signaling Pathways and Mechanisms of Action

3'-SL exerts its anti-inflammatory effects through a sophisticated mechanism that appears to be independent of direct interference with the initial stages of the TLR4 signaling cascade. Instead, it modulates downstream transcriptional events.

Independence from Canonical TLR4-NF-κB/MAPK Signaling

A pivotal finding is that 3'-SL reduces LPS-induced inflammatory gene expression without altering the phosphorylation of key signaling molecules like NF-κB (p-p65) and MAPK (p-p38).[3][7] This suggests that 3'-SL does not function by inhibiting the primary TLR4 signal transduction pathway. It also does not appear to block LPS from binding to its receptor.[7]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38) MyD88->MAPK Phosphorylation NFkB NF-κB (p65) MyD88->NFkB Phosphorylation Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription SL3 This compound SL3->MAPK No Inhibition SL3->NFkB No Inhibition

Caption: 3'-SL does not inhibit key LPS-induced phosphorylation events.
Modulation of LXR/SREBP Activity and Transcriptional Repression

The primary anti-inflammatory mechanism of 3'-SL appears to be at the transcriptional level.[3][4] Transcriptome analysis revealed that 3'-SL selectively attenuates the mRNA levels of a subset of inflammatory genes.[3] This effect is associated with the promotion of Liver X Receptor (LXR) and Sterol Regulatory Element Binding Protein-1 (SREBP1) activity.[3][4] These transcription factors are master regulators of lipid metabolism, and their activation can lead to anti-inflammatory responses. The anti-inflammatory effects of 3'-SL are also associated with reduced histone H3K27 acetylation at specific LPS-inducible enhancers, suggesting an epigenetic mode of action.[3][4]

G cluster_0 cluster_1 SL3 This compound Receptor Unknown Receptor SL3->Receptor LXR LXR Receptor->LXR Activates SREBP1 SREBP1 Receptor->SREBP1 Activates Nucleus Nucleus Receptor->Nucleus Lipid Lipid Metabolism Genes LXR->Lipid SREBP1->Lipid Enhancers Inflammatory Gene Enhancers Nucleus->Enhancers Reduces H3K27ac Cytokines Pro-inflammatory Cytokines Enhancers->Cytokines Transcription

Caption: Proposed mechanism of 3'-SL via LXR/SREBP and transcriptional modulation.

Experimental Protocols

The following are generalized yet detailed protocols for key in vitro assays used to characterize the anti-inflammatory effects of 3'-SL.

General Cell Culture and Stimulation
  • Cell Lines:

    • Murine Macrophages: RAW 264.7 cells or Bone Marrow-Derived Macrophages (BMDMs).

    • Human Monocytes/Macrophages: THP-1 cells (differentiated into macrophages with PMA) or primary Peripheral Blood Mononuclear Cells (PBMCs).[3]

    • Epithelial Cells: HEP-2 cells for viral infection models.[5][8]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Inflammatory Stimulation:

    • Seed cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of 3'-SL (e.g., 10-500 µg/mL) for a specified period (e.g., 2 hours).

    • Introduce the inflammatory stimulus, most commonly E. coli-derived Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

    • Incubate for a period ranging from 6 to 24 hours, depending on the endpoint being measured (mRNA expression is typically measured earlier, e.g., 6 hours, while protein secretion is measured later, e.g., 24 hours).[3]

Quantification of Cytokine Expression
  • Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis:

    • Following stimulation, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green master mix and primers specific for target genes (e.g., Il6, Tnf, Il1b) and a housekeeping gene (e.g., Gapdh, Actb).

    • Calculate relative gene expression using the ΔΔCt method.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Analysis:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge to remove cellular debris.

    • Quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-1β) using commercially available ELISA kits according to the manufacturer’s instructions.

    • Read absorbance on a microplate reader and calculate concentrations based on a standard curve.

Western Blotting for Signaling Pathway Analysis
  • After treatment with 3'-SL and a time-course stimulation with LPS (e.g., 0, 15, 30, 60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G A Cell Seeding & Adherence B Pre-treatment with 3'-SL A->B C Inflammatory Stimulation (e.g., LPS) B->C D Incubation (6-24h) C->D E Sample Collection (Supernatant & Lysate) D->E F ELISA (Protein) E->F G qRT-PCR (mRNA) E->G H Western Blot (Signaling) E->H I Data Analysis F->I G->I H->I

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The in vitro evidence strongly supports the role of this compound as a significant anti-inflammatory agent. Its unique mechanism, which involves the transcriptional modulation of inflammatory genes via pathways like LXR/SREBP rather than direct inhibition of upstream NF-κB and MAPK signaling, distinguishes it from many conventional anti-inflammatory compounds.[3][7] These findings highlight the potential of 3'-SL as a therapeutic candidate for managing chronic inflammatory conditions. Further research is warranted to identify its direct cellular receptor and fully elucidate the epigenetic and metabolic networks it governs. This guide provides a foundational resource for scientists and researchers aiming to build upon this promising area of study.

References

3'-Sialyllactose: A Key Modulator of Neonatal Gut Maturation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The neonatal period is a critical window for intestinal development, characterized by rapid growth, establishment of a symbiotic microbiome, and maturation of the mucosal immune system. Human milk oligosaccharides (HMOs) are a major bioactive component of breast milk that play a pivotal role in this process. Among them, 3'-Sialyllactose (3'-SL), a prominent sialylated HMO, has garnered significant attention for its profound impact on neonatal gut maturation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of 3'-SL's mechanisms of action, its effects on the gut microbiota, intestinal barrier function, and immune development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action

This compound exerts its beneficial effects on the neonatal gut through a multi-faceted approach, involving direct interactions with intestinal epithelial cells and indirect modulation via the gut microbiota.

Promotion of Intestinal Epithelial Cell Growth and Proliferation

3'-SL directly stimulates the growth and renewal of gut epithelial cells, contributing to the structural integrity of the intestinal lining.[1] Studies in neonatal piglets have demonstrated that supplementation with sialyllactose leads to an increase in Ki67-positive cells, a marker for cell proliferation, within the intestinal crypts.[4][5] This proliferative effect is associated with wider intestinal crypts and increased villus height, enhancing the surface area for nutrient absorption.[1]

Modulation of the Gut Microbiota

As a prebiotic, 3'-SL is not digested by human enzymes and reaches the colon intact, where it selectively promotes the growth of beneficial bacteria.[1][2] It has been shown to increase the abundance of short-chain fatty acid (SCFA)-producing bacteria, such as those from the Lachnospiraceae family and Phascolarctobacterium.[1][6] Furthermore, 3'-SL supports the growth of Bifidobacterium species, particularly B. infantis, which is a dominant microbe in the gut of breastfed infants and is efficient at metabolizing HMOs.[3][7] The fermentation of 3'-SL by these bacteria leads to the production of SCFAs like butyrate, which serves as a primary energy source for colonocytes and strengthens the gut barrier.[1][7]

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. 3'-SL enhances this barrier function through several mechanisms. It upregulates the expression of tight junction proteins, including ZO-1, occludin, and claudin-1, which form the seals between adjacent epithelial cells.[7] Additionally, the increased production of SCFAs, particularly butyrate, resulting from 3'-SL fermentation, further supports mucosal integrity.[1][7]

Regulation of the Neonatal Immune System

The neonatal immune system is immature and requires precise programming to develop tolerance to commensal bacteria while remaining responsive to pathogens. 3'-SL plays a crucial role in this process. It can reduce gut inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Moreover, 3'-SL can inhibit the adhesion of pathogenic bacteria, such as Helicobacter pylori and Escherichia coli, to the gut lining, thereby preventing infections.[1] Some studies suggest that acidic HMOs like 3'-SL can also influence leukocyte rolling and adhesion, contributing to their anti-inflammatory effects.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from various studies investigating the impact of 3'-SL on neonatal gut maturation.

Parameter Model System Treatment Key Findings Reference
Cell Proliferation Neonatal PigletsSialyllactose (3'- and 6'-SL mixture) supplementation from postnatal day 3 to 38Increased number and density of Ki-67 positive cells in the ileal crypts.[4]
Intestinal Morphology Neonatal PigletsSialyllactose (3'- and 6'-SL mixture) supplementation from postnatal day 3 to 3810% increase in the crypt width in the ileum.[4]
Intestinal Morphology PigletsHMO supplementation (including 3'-SL)Increased height of intestinal villi.[1]
Diarrhea Incidence Neonatal PigletsSialyllactose (3'- and 6'-SL mixture) supplementation from postnatal day 3 to 38Reduced incidence and severity of diarrhea.[4][5]
Gene Expression (GDNF) Neonatal PigletsSialyllactose (3'- and 6'-SL mixture) supplementationUpregulated gene and protein expression of Glial-Derived Neurotrophic Factor (GDNF) in the ileum.[4]
Gene Expression (ST8Sia IV) Neonatal PigletsSialyllactose (3'- and 6'-SL mixture) supplementationUpregulated mRNA expression of ST8Sia IV, a key enzyme in polysialic acid synthesis.[4]
Tight Junction Proteins DSS-induced colitis mouse model3'-SL treatmentSignificantly increased mRNA expression of ZO-1, occludin, and claudin-1.[7]
Inflammatory Cytokines In vitro studies3'-SL treatmentSuppressed production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[1]
Microbiota Modulation Model System Treatment Key Findings Reference
Bacterial Growth In vitro fermentation with infant gut microfloraThis compoundPromoted the growth of Bifidobacterium infantis, B. bifidum, and Bacteroides vulgatus.[8]
Bacterial Abundance In vitro study3'-SL supplementationIncreased abundance of SCFA-producing bacteria such as Phascolarctobacterium and Lachnospiraceae family members.[1]
SCFA Production In vitro SHIME modelThis compoundSignificantly increased butyrate concentration.[9]
Microbiota Correlation Human mother-infant pairsHigher levels of 3'-SL in breast milkPositively correlated with the abundance of Bifidobacterium and Bacteroides spp. in the infant gut.[3]

Signaling Pathways Modulated by this compound

3'-SL influences key signaling pathways within the intestinal epithelium to promote gut maturation and reduce inflammation.

GDNF/CREB Signaling Pathway

In neonatal piglets, sialyllactose intervention has been shown to upregulate the expression of Glial-Derived Neurotrophic Factor (GDNF) in the ileum.[4][10] GDNF, in turn, activates the cAMP responsive element-binding protein (CREB) signaling pathway, which is crucial for neuronal function and cell proliferation.[4] This pathway promotes intestinal maturation.

GDNF_CREB_Pathway SL This compound GDNF GDNF Expression (Upregulated) SL->GDNF Upregulates CREB CREB Phosphorylation (Upregulated) GDNF->CREB Activates Proliferation Cell Proliferation (Increased) CREB->Proliferation Promotes Maturation Intestinal Maturation Proliferation->Maturation Leads to TLR4_NFkB_Pathway SL This compound TLR4 TLR4 Activation SL->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Leads to Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Promotes Damage Intestinal Damage Inflammation->Damage Causes Piglet_Experiment_Workflow cluster_analysis Start Neonatal Piglets (3 days old) Diet Dietary Intervention (35 days) - Control - Sialyllactose Supplementation Start->Diet Euthanasia Euthanasia and Sample Collection (Day 38) Diet->Euthanasia Clinical Clinical Monitoring (Diarrhea Incidence/Severity) Diet->Clinical Analysis Analysis of Ileum Tissue Euthanasia->Analysis Gene Gene/Protein Expression (qRT-PCR, Western Blot) Analysis->Gene Proliferation Cell Proliferation (Immunohistochemistry for Ki-67) Analysis->Proliferation Morphology Intestinal Morphology (Histology) Analysis->Morphology InVitro_Fermentation_Workflow cluster_analysis Start Individual Intestinal Bacterial Strains Culture Culture in Basal Medium + this compound Start->Culture Incubation Anaerobic Incubation Culture->Incubation Analysis Analysis Incubation->Analysis Growth Bacterial Growth (OD600) Analysis->Growth Metabolites Metabolite Production (HPLC) - SCFAs - Lactate Analysis->Metabolites

References

physiological concentrations of 3'-Sialyllactose in human milk

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physiological Concentrations of 3'-Sialyllactose in Human Milk

Introduction

Human Milk Oligosaccharides (HMOs) are a complex and abundant group of carbohydrates that represent the third largest solid component of human milk, following lactose and lipids[1]. These intricate glycans play a crucial role in infant health, acting as prebiotics, immune modulators, and decoys for pathogens[2]. Among the more than 150 distinct HMOs identified, the sialylated forms are of particular interest due to their contribution to brain development and cognitive function[3]. This compound (3'-SL) is one of the most prominent sialylated HMOs, formed by the attachment of a sialic acid molecule (specifically N-acetylneuraminic acid) to the 3-position of the galactose unit of lactose[4]. This guide provides a comprehensive overview of the physiological concentrations of 3'-SL in human milk, details the analytical methods for its quantification, and explores its biological signaling pathways.

Physiological Concentrations of this compound

The concentration of 3'-SL in human milk is not static; it varies depending on several factors, most notably the stage of lactation. Unlike many other HMOs that decrease significantly as lactation progresses, 3'-SL concentrations are often reported to be relatively stable or even increase over time[1][4]. However, there is considerable variation in the absolute concentrations reported across different studies, which can be attributed to analytical methodologies, and maternal genetics and geography[5][6].

Generally, concentrations in mature milk range from approximately 76 mg/L to over 300 mg/L[7]. Some studies have reported mean concentrations of around 190 mg/L to 220 mg/L in term milk during the first few months of lactation[4][6]. In colostrum, the initial milk produced, concentrations can be higher, with one study observing levels between 205.8 to 252.4 µg/mL (205.8 to 252.4 mg/L)[8].

Data Summary of 3'-SL Concentrations

The following table summarizes quantitative data from various studies, highlighting the dynamic range of 3'-SL concentrations.

Lactation StageConcentration Range (mg/L)Population/Study DetailsAnalytical MethodReference
Colostrum (Day 1-3)205.8 - 252.4Single individual, first lactationHPLC-MS/MS[8]
Colostrum (Day 1)Significantly higher than Days 2 & 3Japanese mothersNot specified[9]
Pre-term Milk (first 30 days)~240-Not specified[6]
Term Milk (first 100 days)Mean of 190-Not specified[6]
Mature Milk100 - 300-Not specified[6]
Mature Milk (6-12 weeks)203 - 1177 (321–1858 µmol/L)20 exclusively breastfeeding mothersNMR[5]
Mature Milk260 - 390Worldwide surveyNot specified[10]
Throughout LactationStable at ~220General valueNot specified[4]
Throughout Lactation76 - 300Chinese mothersNot specified[7]
2-25 monthsIncreases with lactation age99 mother-child dyadsLC with fluorescence detection[1][11]

Note: Concentrations were converted to mg/L for comparison where necessary. The molar mass of 3'-SL (633.58 g/mol ) was used for conversion from µmol/L.

Experimental Protocols for Quantification

Accurate quantification of 3'-SL and other HMOs is analytically challenging due to their structural complexity and the presence of numerous isomers. Several advanced analytical techniques have been developed and validated for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a powerful and widely used method for the separation and quantification of sialyllactoses. A common approach involves graphitized carbon liquid chromatography coupled with mass spectrometry[8][12].

  • Sample Preparation : Milk samples are typically centrifuged to remove fat and then subjected to protein precipitation (e.g., with ethanol or acetonitrile). The supernatant containing HMOs is collected and may undergo solid-phase extraction (SPE) for further cleanup.

  • Chromatography : A porous graphitic carbon (PGC) column is often used, as it provides excellent separation of isomeric oligosaccharides. Compounds can be separated as their alditol forms following a reduction step to simplify the chromatogram by eliminating anomers[12]. A gradient elution with a mobile phase like water and acetonitrile, often with a modifier like formic acid, is employed[8].

  • Detection : Tandem mass spectrometry (MS/MS) is used for sensitive and specific detection. Quantification is typically achieved using an internal standard, such as maltotriose or isotopically labeled HMOs[12]. The method is validated for selectivity, accuracy, precision, recovery, and stability[12].

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a classic and robust method for analyzing underivatized carbohydrates.

  • Principle : At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography.

  • Detection : Pulsed amperometric detection provides sensitive and direct detection of carbohydrates without the need for derivatization. However, a key challenge with this method is that the electrochemical response factors for sialyloligosaccharides can be inconsistent and may differ based on the sialic acid linkage position (e.g., α2-3 vs. α2-6)[13].

Capillary Electrophoresis (CE)

CE offers high-resolution separation of charged molecules like sialylated HMOs.

  • Principle : Separation is based on the differential migration of analytes in an electric field. Sialylated oligosaccharides carry a negative charge from the sialic acid residue, making them suitable for CE analysis.

  • Methodology : A reported method uses a running buffer of aqueous 200 mM sodium phosphate (NaH₂PO₄) at pH 7.05 containing 100 mM sodium dodecyl sulfate (SDS) and 45% (v/v) methanol to achieve baseline resolution of major sialyloligosaccharides[13]. Detection is often performed using UV absorbance at 205 nm[13].

Experimental Workflow for 3'-SL Quantification

The diagram below illustrates a typical workflow for the quantification of 3'-SL in human milk using LC-MS/MS.

G Experimental Workflow for 3'-SL Quantification A Human Milk Sample Collection B Sample Pre-treatment (Defatting via Centrifugation) A->B C Protein Precipitation (e.g., with Ethanol) B->C D Supernatant Isolation C->D E Solid-Phase Extraction (SPE) (Optional Cleanup) D->E F LC-MS/MS Analysis (e.g., PGC Column) E->F G Data Processing & Quantification (vs. Internal Standard) F->G

Caption: A typical experimental workflow for quantifying 3'-SL.

Biological Roles and Signaling Pathways

3'-SL exerts a range of biological effects, from modulating the gut microbiome to influencing systemic immune responses. A key mechanism is its ability to inhibit inflammation, particularly pathways triggered by Toll-like receptors (TLRs).

Inhibition of TLR4-Mediated Inflammation

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering a pro-inflammatory cascade. 3'-SL has been identified as a natural inhibitor of TLR4-induced low-grade inflammation in immune cells like macrophages[2][14].

Studies have shown that 3'-SL can attenuate the expression of a specific set of inflammatory genes, such as those for IL-6 and TNF-α, following LPS stimulation[2]. This anti-inflammatory effect appears to be independent of directly blocking the primary NF-κB signaling pathway but may involve epigenetic regulation at the enhancer level of inflammatory genes[2][14]. This modulation helps prevent an excessive immune reaction, which is critical for the developing infant. It's important to note that some early studies suggesting direct TLR4 activation by 3'-SL were later found to be attributable to LPS contamination in the commercially sourced 3'-SL preparations[15].

Bone Health and PI3K/Akt Pathway

Emerging research indicates a role for 3'-SL in bone health. It has been shown to promote the differentiation of human bone marrow stromal cells into bone-forming osteoblasts. This action is mediated through the activation of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, a central pathway in cell growth, survival, and differentiation[16].

The diagram below illustrates the inhibitory effect of 3'-SL on the TLR4 inflammatory signaling pathway.

G 3'-SL Attenuation of TLR4 Signaling cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates SL3 This compound Cytokines Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) SL3->Cytokines Attenuates Pathway MyD88-Dependent Signaling Cascade (IRAKs, TRAF6, TAK1) TLR4->Pathway NFkB NF-κB Activation Pathway->NFkB NFkB->Cytokines

Caption: 3'-SL attenuates LPS-induced pro-inflammatory gene expression.

Conclusion

This compound is a vital bioactive component of human milk with physiological concentrations that remain relatively stable throughout lactation. Its quantification requires sophisticated analytical methods like LC-MS/MS to ensure accuracy and differentiate it from its isomers. The biological activities of 3'-SL, particularly its role in attenuating inflammatory pathways, underscore its importance for infant health and development. Continued research in this area will further elucidate the multifaceted benefits of this key human milk oligosaccharide for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Role of 3'-Sialyllactose in Preventing Pathogen Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Pathogen adhesion to host epithelial surfaces is the critical initiating step for most infectious diseases. A promising strategy to combat infection, particularly in the age of rising antimicrobial resistance, is the use of anti-adhesive compounds that prevent this initial colonization. 3'-Sialyllactose (3'-SL), a prominent acidic oligosaccharide found in human milk, has emerged as a potent anti-adhesive agent. By acting as a soluble decoy, 3'-SL structurally mimics sialylated glycan receptors on host cell surfaces, competitively inhibiting the binding of a wide array of bacterial and viral pathogens. This guide provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental methodologies related to the anti-adhesive properties of 3'-SL, highlighting its potential as a basis for novel therapeutic and prophylactic agents.

Introduction to Pathogen Adhesion and this compound

The colonization of host mucosal surfaces by pathogenic microorganisms is fundamentally dependent on their ability to adhere to epithelial cells. This process is mediated by specific molecular interactions between microbial surface structures, known as adhesins, and complementary host cell surface receptors, which are often glycans. Disrupting this initial binding event presents a strategic advantage over traditional antibiotics, as it aims to prevent infection before it begins and may exert less selective pressure for resistance.

Human Milk Oligosaccharides (HMOs) are a complex mixture of glycans that represent the third-largest solid component of human milk.[1] Beyond their prebiotic role, HMOs are a key component of the infant's innate immunity, with sialylated HMOs like this compound (Neu5Acα2-3Galβ1-4Glc) being particularly significant.[2][3] 3'-SL acts as a soluble receptor analog, effectively preventing pathogens from attaching to their intended targets on host tissues.[2]

Core Mechanism of Action: Molecular Mimicry and Competitive Inhibition

The primary mechanism by which 3'-SL prevents pathogen adhesion is through molecular mimicry, functioning as a soluble decoy receptor.[2]

  • Structural Analogy: The terminal sialic acid residue of 3'-SL is structurally analogous to the sialylated glycan structures present on the surface of host epithelial cells (e.g., gangliosides and glycoproteins).[4]

  • Pathogen Adhesin Binding: Many pathogens have evolved adhesins (lectins) that specifically recognize and bind to these terminal sialic acid moieties to initiate infection.[5] Notable examples include the hemagglutinin (HA) protein of the influenza virus and various adhesins on bacteria like Helicobacter pylori.[5][6]

  • Competitive Inhibition: When present in the host environment, free 3'-SL competes with the host's cell-surface receptors for the binding sites on pathogen adhesins. By saturating these adhesins, 3'-SL effectively blocks the pathogen from attaching to the epithelial lining, leading to its clearance by natural mechanical processes (e.g., peristalsis, mucus flow).[7]

This mechanism is depicted in the logical diagram below.

G HostCell Epithelial Cell Sialylated Receptor Pathogen Pathogen Adhesin Pathogen:ad->HostCell:r Adhesion (Infection) SL This compound Pathogen:ad->SL Result Infection Prevented

Caption: Mechanism of 3'-SL as a decoy receptor for pathogen adhesion.

Efficacy Against Key Pathogens

In vitro studies have demonstrated the efficacy of 3'-SL in inhibiting the adhesion of a broad spectrum of clinically relevant pathogens.

Bacterial Pathogens
  • Helicobacter pylori : As the primary causative agent of peptic ulcers, H. pylori adhesion to the gastric epithelium is a critical step in its pathogenesis.[5] Numerous studies have shown that 3'-SL is a potent inhibitor of H. pylori binding to gastrointestinal epithelial cells.[5][8] The bacterium possesses sialic acid-specific adhesins, and 3'-SL acts as a direct competitive inhibitor for these binding sites.[5][9] While in vitro results are strong, a clinical study using 3'-SL did not succeed in eradicating H. pylori colonization in humans, suggesting that in vivo factors may complicate this interaction.[10][11]

  • Enteric and Diarrheagenic Pathogens : 3'-SL has shown significant inhibitory effects against a range of bacteria responsible for diarrheal diseases. Pre-treatment of Caco-2 intestinal epithelial cell monolayers with 3'-SL has been shown to substantially reduce the adhesion of:

    • Enteropathogenic Escherichia coli (EPEC)

    • Enteroaggregative Escherichia coli (EAEC)

    • Diffuse Adhering Escherichia coli (DAEC)

    • Shigella flexneri

    • Salmonella typhimurium

  • Clostridioides difficile : Adhesion is the first stage of colonization and biofilm formation by C. difficile. Studies have demonstrated that 3'-SL can decrease the adhesion of C. difficile to human colon cells in vitro and reduce biofilm formation.[12] This effect is partly attributed to the downregulation of the cwp84 gene, which is crucial for bacterial adhesion.[12]

  • Campylobacter jejuni : A leading cause of bacterial gastroenteritis, C. jejuni adhesion to intestinal cells is a prerequisite for colonization.[13] While the broader category of sialylated oligosaccharides is known to inhibit C. jejuni, specific quantitative data for 3'-SL remains an active area of research. The pathogen's lipooligosaccharides (LOS) can be sialylated, playing a role in its interaction with host cells and highlighting the importance of sialic acid in its pathogenesis.[14]

Viral Pathogens
  • Influenza Virus : The influenza virus initiates infection by using its hemagglutinin (HA) surface protein to bind to sialic acid residues on host respiratory tract cells.[6] 3'-SL, which contains the α2,3-linked sialic acid preferred by avian influenza strains, can act as a competitive inhibitor of HA binding.[6] While monomeric 3'-SL has a relatively weak interaction, multivalent presentations of 3'-SL on scaffolds like DNA trimers have been shown to increase binding affinity by several orders of magnitude, demonstrating the potential for developing potent anti-influenza drugs based on this structure.[6]

Quantitative Inhibition Data

The inhibitory capacity of this compound has been quantified across various studies. The data below summarizes key findings.

PathogenCell Line / Model3'-SL ConcentrationObserved InhibitionReference(s)
Helicobacter pylori HuTu-80Millimolar range50% Inhibitory Concentration (IC50)[5]
EPEC Caco-21 mg/mL~49% reduction in adhesion
EAEC Caco-21 mg/mL~46% reduction in adhesion
DAEC Caco-21 mg/mL~37% reduction in adhesion
Shigella flexneri Caco-21 mg/mL~63% reduction in adhesion
S. typhimurium Caco-21 mg/mL~55% reduction in adhesion
E. coli Caco-2Human milk conc.Significant reduction in adhesion[13]
C. difficile Human colon cellsNot specifiedDecreased adhesion and biofilm formation[12]
Influenza A (H1N1) Hemagglutination AssayNot applicable8.0 x 10⁴-fold higher binding affinity (multivalent form) vs. monomeric 2,3-SL[6]

Downstream Cellular Effects: Modulation of Inflammatory Pathways

Beyond acting as a simple physical barrier to adhesion, 3'-SL can modulate host cell signaling pathways, particularly those related to inflammation. In porcine intestinal epithelial cells challenged with enterotoxigenic E. coli (ETEC), pre-treatment with sialyllactose was found to mitigate the inflammatory response. This effect is achieved through the coordinated suppression of the TLR4/MyD88/NF-κB signaling cascade. By inhibiting this pathway, 3'-SL reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby protecting the intestinal barrier from inflammatory damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (from ETEC) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines induces transcription SL This compound SL->IKK Suppresses Phosphorylation

Caption: 3'-SL modulates the TLR4/MyD88/NF-κB inflammatory pathway.

Key Experimental Methodologies

The anti-adhesive properties of 3'-SL are typically evaluated using in vitro cell culture models. The following protocols outline the general steps for bacterial and viral inhibition assays.

Bacterial Adhesion Inhibition Assay (Caco-2 Model)

This assay quantifies the ability of 3'-SL to inhibit bacterial binding to a monolayer of human intestinal epithelial cells.

Materials:

  • Caco-2 human colon adenocarcinoma cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • 24-well tissue culture plates

  • Bacterial strains (e.g., EPEC, Salmonella)

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Triton X-100 lysis buffer

  • Appropriate agar for bacterial enumeration (e.g., LB Agar)

Protocol:

  • Cell Culture: Seed Caco-2 cells into 24-well plates and grow until a confluent monolayer is formed (typically 15-20 days post-seeding). Replace the medium every 2-3 days.[15]

  • Preparation of Inhibitor: Prepare solutions of 3'-SL at desired concentrations in antibiotic-free cell culture medium.

  • Bacterial Culture: Grow pathogenic bacteria overnight in appropriate broth. Wash the bacterial cells with PBS and resuspend in antibiotic-free medium to a specific concentration (e.g., 1x10⁸ CFU/mL).[16]

  • Inhibition Step:

    • Pre-incubation of Cells: Wash Caco-2 monolayers with PBS. Add the 3'-SL solution to the wells and incubate for 1-2 hours at 37°C.

    • Co-incubation: Alternatively, mix the bacterial suspension with the 3'-SL solution and add the mixture directly to the washed Caco-2 cells.

  • Infection: Add the bacterial suspension to the wells (control wells receive bacteria without 3'-SL). Incubate for a defined period (e.g., 1-3 hours) at 37°C in a 5% CO₂ atmosphere.[15][16]

  • Washing: Aspirate the medium and gently wash the monolayers 3-5 times with sterile PBS to remove non-adherent bacteria.[17]

  • Quantification:

    • Lyse the Caco-2 cells with a cold 1% Triton X-100 solution to release the adhered bacteria.[1]

    • Perform serial dilutions of the resulting lysate in PBS.

    • Plate the dilutions onto appropriate agar plates and incubate overnight.

    • Count the colonies to determine the number of adherent CFU per well.

  • Analysis: Calculate the percentage of adhesion inhibition relative to the control wells without 3'-SL.

G A 1. Culture Caco-2 Cells in 24-well plate to confluence D 4. Wash Caco-2 monolayers with sterile PBS A->D B 2. Prepare bacterial culture (e.g., 1x10^8 CFU/mL) F 6. Add bacterial suspension to all wells. Incubate for 1-3 hours B->F C 3. Prepare 3'-SL solution (Test) and Control Medium E 5. Pre-incubate monolayers with 3'-SL (Test) or Medium (Control) for 1-2 hours C->E D->E E->F G 7. Wash wells 3-5 times with PBS to remove non-adherent bacteria F->G H 8. Lyse cells with Triton X-100 to release adherent bacteria G->H I 9. Perform serial dilutions and plate lysate for CFU count H->I J 10. Compare CFU counts between Test and Control to calculate % Inhibition I->J

Caption: Experimental workflow for an in-vitro bacterial adhesion inhibition assay.
Hemagglutination Inhibition (HI) Assay for Influenza Virus

This assay measures the ability of a compound like 3'-SL to prevent the influenza virus from agglutinating (clumping) red blood cells (RBCs), a process mediated by the HA protein binding to sialic acids on the RBC surface.[8]

Materials:

  • Influenza virus stock of known hemagglutination (HA) titer

  • Red blood cells (RBCs), e.g., from turkey or horse, as a 0.5-1.0% suspension[18]

  • 96-well V-bottom microtiter plate

  • This compound solutions (serial dilutions)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Plate Setup: Add 25 µL of PBS to all wells of a 96-well plate.

  • Inhibitor Dilution: Add 25 µL of the highest concentration of 3'-SL to the first well of a row. Perform 2-fold serial dilutions by transferring 25 µL across the row.[19]

  • Virus Addition: Add 25 µL of a standardized influenza virus solution (typically containing 4-8 hemagglutination units, HAU) to all wells containing the 3'-SL dilutions.[19]

  • Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes to allow the inhibitor to bind to the virus.[18][19]

  • RBC Addition: Add 50 µL of the RBC suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes until the RBCs in the control wells (containing no virus) have settled into a tight button at the bottom.[8]

  • Reading Results:

    • No Inhibition (Positive Agglutination): The virus clumps the RBCs, forming a diffuse lattice that coats the well.

    • Inhibition (Negative Agglutination): 3'-SL blocks the virus, allowing the RBCs to settle and form a sharp red button at the bottom of the V-well.[8]

  • Analysis: The inhibitory titer is the highest dilution of 3'-SL that completely prevents hemagglutination.

Conclusion and Future Directions

This compound is a potent, broad-spectrum inhibitor of pathogen adhesion that acts via a mechanism of molecular mimicry. Its ability to function as a soluble decoy receptor prevents the initial, critical step of infection for numerous bacterial and viral pathogens. The quantitative data from in vitro models are compelling, although translating this efficacy into clinical applications, as seen in the H. pylori trial, requires overcoming in vivo complexities.

For drug development professionals, 3'-SL represents a valuable lead compound. Future research should focus on:

  • Developing Multivalent Scaffolds: As demonstrated with influenza inhibitors, presenting multiple 3'-SL molecules on a single scaffold dramatically increases binding affinity and inhibitory potential.[6]

  • Improving Bioavailability and Stability: Modifying the 3'-SL structure to enhance its stability in the gastrointestinal or respiratory tract could improve its therapeutic efficacy.

  • Synergistic Formulations: Combining 3'-SL with other anti-infective agents, such as other HMOs or low-dose antibiotics, could create powerful synergistic therapies that both prevent adhesion and target established infections.

By leveraging the anti-adhesive properties of this compound, the scientific community can develop novel, resistance-sparing strategies to combat a wide range of infectious diseases.

References

biosynthesis of 3'-Sialyllactose in the mammary gland

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of 3'-Sialyllactose in the Mammary Gland

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component in human milk, playing a crucial role in infant health through their prebiotic, anti-adhesive, and immunomodulatory functions.[1][2] Among the more than 150 identified HMOs, sialylated forms are of particular interest due to their contribution to brain development and cognitive function.[3] this compound (3'-SL) is a prominent acidic HMO, consisting of a sialic acid (N-acetylneuraminic acid, Neu5Ac) linked to the galactose moiety of lactose via an α2,3-glycosidic bond.[1][4] The biosynthesis of this complex glycan occurs exclusively in the Golgi apparatus of mammary alveolar epithelial cells during lactation.[5][6][7] This technical guide provides a comprehensive overview of the biosynthetic pathway of 3'-SL, the key enzymes involved, quantitative data, relevant experimental protocols, and regulatory signaling pathways.

The Core Biosynthetic Pathway of this compound

The synthesis of 3'-SL is a multi-step enzymatic process that relies on the availability of two key substrates within the Golgi apparatus of the mammary epithelial cell: Lactose (the acceptor substrate) and CMP-N-acetylneuraminic acid (CMP-Neu5Ac, the donor substrate).

Step 1: Lactose Synthesis

Lactose, a disaccharide composed of glucose and galactose, serves as the foundational core for the majority of HMOs, including 3'-SL.[5][7] Its synthesis is a hallmark of the lactating mammary gland.

  • Glucose Uptake: Glucose is transported from the bloodstream into the mammary epithelial cells primarily via glucose transporters such as GLUT1.[6][8]

  • UDP-Galactose Formation: Inside the cell, a portion of the glucose is converted to UDP-galactose.

  • Lactose Synthase Complex: Within the Golgi apparatus, the enzyme complex lactose synthase catalyzes the formation of lactose from UDP-galactose and glucose.[6] This complex has two components:

    • β-1,4-galactosyltransferase (B4GALT1): The catalytic enzyme.

    • α-lactalbumin (LALBA): A specifier protein that is highly expressed during lactation. The presence of α-lactalbumin modifies the substrate specificity of B4GALT1, enabling it to use glucose as an acceptor, which is essential for the high rate of lactose synthesis required for milk production.[5][7]

Step 2: CMP-N-acetylneuraminic Acid (CMP-Neu5Ac) Synthesis

CMP-Neu5Ac is the activated form of sialic acid required for its transfer onto the lactose molecule. The synthesis pathway for this donor substrate is crucial.

  • Neu5Ac Synthesis: N-acetylneuraminic acid (Neu5Ac) is synthesized in the cytoplasm from UDP-N-acetylglucosamine (UDP-GlcNAc), which is derived from glucose.

  • Activation to CMP-Neu5Ac: The enzyme CMP-sialic acid synthetase (CMAS) then catalyzes the reaction between Neu5Ac and cytidine triphosphate (CTP) to form CMP-Neu5Ac in the nucleus.[9]

  • Transport into Golgi: CMP-Neu5Ac is subsequently transported from the nucleus into the Golgi apparatus by a specific transporter, SLC35A1.

Step 3: Sialylation of Lactose

This is the final and defining step in 3'-SL biosynthesis.

  • Enzymatic Transfer: Inside the Golgi lumen, a specific sialyltransferase enzyme catalyzes the transfer of Neu5Ac from the donor substrate CMP-Neu5Ac to the C3 position of the galactose residue of the acceptor substrate, lactose.

  • The Key Enzyme: This reaction is catalyzed by β-galactoside α-2,3-sialyltransferase 3 (ST3GAL3) . While other members of the ST3Gal family exist, studies suggest ST3GAL3 has the strongest activity for sialylating both Lacto-N-tetraose (LNT) and Lacto-N-neotetraose (LNnT), indicating its likely role in synthesizing sialylated HMOs.[10]

The overall biosynthetic pathway is visualized below.

G cluster_cytoplasm Cytoplasm / Nucleus cluster_golgi Golgi Apparatus Glc Glucose (from blood) UDP_GlcNAc UDP-GlcNAc Glc->UDP_GlcNAc Multiple Steps CTP CTP UDP_Gal UDP-Galactose Glc->UDP_Gal Epimerization Golgi_Glc Glucose Glc->Golgi_Glc GLUT1 Transporter Neu5Ac Neu5Ac (Sialic Acid) UDP_GlcNAc->Neu5Ac Multiple Steps CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS (Nucleus) CTP->CMP_Neu5Ac Golgi_CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->Golgi_CMP_Neu5Ac SLC35A1 Transporter Golgi_UDP_Gal UDP-Galactose UDP_Gal->Golgi_UDP_Gal Transporter Lactose Lactose Golgi_Glc->Lactose B4GALT1 + α-Lactalbumin Golgi_UDP_Gal->Lactose SL3 This compound Golgi_CMP_Neu5Ac->SL3 Lactose->SL3 ST3GAL3

Biosynthesis of this compound in the Mammary Epithelial Cell.

Quantitative Data

The concentration of 3'-SL varies depending on the species, lactation stage, and individual genetics.

SpeciesMilk Type/StageThis compound (3'-SL) ConcentrationReference
HumanMature Milk90 - 350 mg/L[11]
Bovine (Cow)Mature Milk35 - 114 mg/L[11][12]
MouseMature MilkPrimary milk oligosaccharide[7]
Study TypeConditionThis compound (3'-SL) ProductionReference
Enzymatic Productionin vitro using engineered trans-sialidase (Tr15) in whole milk (10 min reaction @ 5°C)1160 mg/L (1.8 mM)[11][13]
Multi-Enzymatic Systemin vitro using engineered E. coli cell extracts38.7 mM (molar yield of 97.1% from NeuAc)[2]

Regulatory Signaling Pathways

While direct regulation of sialyltransferases in the mammary gland is still under investigation, upstream pathways that control precursor synthesis are better understood. The PI3K/AKT signaling pathway has been shown to be a key regulator of lactose synthesis by influencing glucose uptake and the expression of biosynthetic genes.

G Glucose Glucose AKT1 AKT1 Glucose->AKT1 Induces Expression GLUT1 GLUT1 (Glucose Transporter) AKT1->GLUT1 Upregulates HK2 HK2 (Hexokinase 2) AKT1->HK2 Upregulates B4GALT1 β4GalT-I (B4GALT1) AKT1->B4GALT1 Upregulates Cell_Growth Cell Growth & Proliferation AKT1->Cell_Growth Promotes Lactose_Synth Lactose Synthesis GLUT1->Lactose_Synth Increases Precursor HK2->Lactose_Synth Increases Precursor B4GALT1->Lactose_Synth Catalyzes

AKT1-mediated regulation of lactose synthesis in mammary epithelial cells.[8]

Experimental Protocols

Sialyltransferase Activity Assay (Radiolabeled Method)

This protocol is based on measuring the transfer of radiolabeled sialic acid from CMP-[¹⁴C]NeuAc to the lactose acceptor.[14]

Materials:

  • Enzyme source (e.g., mammary tissue homogenate, purified sialyltransferase)

  • Reaction Buffer: 50 mM MES buffer (pH 6.0), 1 mM MgCl₂, 0.5% Triton CF-54

  • Donor Substrate: 100 µM CMP-[¹⁴C]NeuAc

  • Acceptor Substrate: Lactose (10-20 mM)

  • High-Performance Thin-Layer Chromatography (HPTLC) plates (Silica gel 60)

  • HPTLC Solvent System: 1-propanol, aqueous ammonia, water (6:1:2.5 v/v/v)

  • Radioimager (e.g., Fuji BAS2000)

Workflow Diagram:

G prep Prepare Reaction Mixture (Buffer, Lactose, Enzyme) start Initiate Reaction (Add 100 µM CMP-[14C]NeuAc) prep->start incubate Incubate at 37°C (3–20 hours) start->incubate spot Spot Reaction Mixture onto HPTLC Plate incubate->spot develop Develop HPTLC Plate (Propanol:Ammonia:Water) spot->develop dry Dry HPTLC Plate develop->dry analyze Visualize & Quantify Radioactive Product (Radioimager) dry->analyze result Calculate Enzyme Activity analyze->result

Workflow for Radiolabeled Sialyltransferase Activity Assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, lactose, and enzyme preparation to a final volume of 10 µL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the CMP-[¹⁴C]NeuAc donor substrate.

  • Incubation: Incubate the reaction at 37°C for a period of 3 to 20 hours, depending on enzyme activity.

  • Termination & Separation: Stop the reaction by directly spotting the 10 µL mixture onto an HPTLC plate.

  • Chromatography: Develop the HPTLC plate using the solvent system (1-propanol:aqueous ammonia:water) until the solvent front reaches the top.

  • Analysis: After development, dry the plate completely. Visualize and quantify the radioactive spots corresponding to this compound using a radioimager. The amount of incorporated radioactivity is proportional to the enzyme activity.

Quantification of 3'-SL in Milk by HPLC-MS/MS

This protocol provides a robust method for the accurate quantification of 3'-SL in complex biological samples like milk.[15][16]

Materials:

  • Milk sample

  • Ethanol (for protein precipitation)

  • Sodium borohydride (NaBH₄) (for reduction to alditols)

  • Graphitized carbon solid-phase extraction (SPE) cartridges

  • HPLC system with a graphitized carbon column

  • Tandem Mass Spectrometer (MS/MS)

  • Internal Standard (e.g., Maltotriose)

Workflow Diagram:

G sample Collect Milk Sample (Add Internal Standard) lipid Centrifuge to Separate Lipids sample->lipid protein Precipitate Proteins (Add Ethanol, Centrifuge) lipid->protein reduce Reduce to Alditols (Add NaBH4) protein->reduce spe Purify with Graphitized Carbon SPE reduce->spe analyze Analyze by HPLC-MS/MS spe->analyze quant Quantify 3'-SL against Standard Curve analyze->quant

Workflow for Quantification of 3'-SL in Milk Samples.

Procedure:

  • Sample Preparation: To a known volume of milk, add a known concentration of the internal standard.

  • Lipid Removal: Centrifuge the sample at high speed to separate the top lipid layer, which is then discarded.

  • Protein Precipitation: Add cold ethanol to the remaining sample to precipitate proteins. Centrifuge and collect the supernatant containing the oligosaccharides.

  • Reduction: The reducing end of the oligosaccharides is reduced to their alditol forms by adding sodium borohydride. This prevents the formation of α and β anomers, simplifying the chromatography.

  • Purification: The sample is passed through a graphitized carbon SPE cartridge to remove remaining salts and impurities and to enrich the oligosaccharide fraction.

  • LC-MS/MS Analysis: The purified sample is injected into an HPLC system equipped with a graphitized carbon column for separation. The eluent is directed into a tandem mass spectrometer operating in a specific mode (e.g., Multiple Reaction Monitoring) to detect and quantify 3'-SL based on its specific mass transition and retention time relative to the internal standard.

  • Quantification: The concentration of 3'-SL in the original sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of 3'-SL.

Conclusion and Future Perspectives

The is a highly coordinated process, culminating in the ST3GAL3-catalyzed sialylation of lactose in the Golgi apparatus. Understanding this pathway is critical for applications ranging from improving infant nutrition to developing novel therapeutics. Future research should focus on elucidating the specific transcriptional and post-translational mechanisms that regulate sialyltransferase activity during lactation. Furthermore, exploring the interplay between different glycosyltransferases in the synthesis of the entire HMO profile will provide a more complete picture of glycan biosynthesis in this vital organ. The development of robust and scalable methods for enzymatic and microbial synthesis of 3'-SL continues to be a key objective for its inclusion in infant formulas and other nutritional products.[1]

References

3'-Sialyllactose and its influence on early life immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Human milk oligosaccharides (HMOs) are a complex and abundant component of human breast milk, playing a pivotal role in shaping the infant's developing immune system. Among these, 3'-Sialyllactose (3'-SL), a prominent acidic HMO, has garnered significant scientific interest for its multifaceted immunomodulatory properties. This technical guide provides a comprehensive overview of the current understanding of 3'-SL's influence on early life immunity, intended for researchers, scientists, and professionals in drug development. We delve into the molecular mechanisms of action, summarize quantitative data on its immunological effects, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved. A critical discussion on the potential confounding role of lipopolysaccharide (LPS) contamination in preclinical research is also presented to ensure robust and reproducible scientific inquiry.

Introduction

The early postnatal period is a critical window for the maturation of the infant's immune system. Breastfeeding is widely recognized as the gold standard for infant nutrition, in large part due to the immunological benefits conferred by human milk. Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk after lactose and lipids, and they are not readily digested by the infant.[1] Instead, they function as prebiotics, shaping the gut microbiota, and as direct modulators of the host's immune responses.

This compound (3'-SL) is a trisaccharide composed of sialic acid linked to lactose. It is one of the most abundant sialylated HMOs and has been the subject of extensive research.[2] Studies have demonstrated that 3'-SL exerts a range of beneficial effects, including promoting the growth of beneficial gut bacteria, preventing pathogen adhesion, and directly modulating the activity of various immune cells.[3][4] This guide will explore these functions in detail, providing the technical information necessary for the scientific community to further investigate and potentially harness the therapeutic potential of 3'-SL.

Mechanisms of Action

The immunomodulatory effects of 3'-SL are multifaceted, involving both indirect and direct mechanisms.

Prebiotic Effects and Gut Microbiota Modulation

3'-SL is not hydrolyzed by human intestinal enzymes and reaches the colon intact, where it selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium species.[2] A healthy gut microbiota is crucial for the development of a balanced immune system. The fermentation of 3'-SL by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have known anti-inflammatory properties and contribute to gut barrier integrity.[5]

Direct Modulation of Immune Cells

Beyond its prebiotic role, 3'-SL can be absorbed into the systemic circulation and directly interact with various immune cells, including macrophages, dendritic cells (DCs), and T cells.[6]

In vitro studies have consistently shown that 3'-SL can attenuate the inflammatory response of macrophages to bacterial components like lipopolysaccharide (LPS).[6] This is achieved through the downregulation of pro-inflammatory cytokine production and the modulation of key inflammatory signaling pathways.

3'-SL has been shown to influence the differentiation of dendritic cells, potentially promoting a tolerogenic phenotype.[7] Furthermore, emerging evidence suggests that 3'-SL can impact T cell differentiation, favoring the development of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmune reactions.[3]

Quantitative Data on Immunological Effects

The following tables summarize the quantitative effects of 3'-SL on key immunological parameters as reported in the scientific literature.

Table 1: Effect of this compound on Cytokine Production in Macrophages

Cell LineStimulant3'-SL ConcentrationCytokinePercent Reduction (mean ± SD)Reference
Murine BMDMsLPS (10 ng/mL)15 µg/mLIL-6IC50[2][6]
Murine BMDMsLPS (10 ng/mL)100 µg/mLIL-1β~70%[2]
RAW 264.7LPS (10 ng/mL)500 µg/mLIL-6~80%[6]
RAW 264.7LPS (10 ng/mL)500 µg/mLTNF-αNot specified[6]
Human THP-1LPSNot specifiedIL-6, IL-1βSignificant attenuation[2]
Human PBMCsLPSNot specifiedIL-1βSignificant attenuation[2]

Table 2: Effect of this compound on T Cell Populations

Cell TypeCondition3'-SL TreatmentOutcomeReference
Murine CD4+ T cellsIn vitro differentiation3'-SLIncreased Foxp3+ Treg population[3]
Human Jurkat T cellsPMA/A23187 stimulation0-250 µMDose-dependent decrease in IL-1β, IL-6, TNF-α[8]

Signaling Pathways Modulated by this compound

3'-SL exerts its immunomodulatory effects by influencing several key signaling pathways.

The Toll-like Receptor 4 (TLR4) Controversy

Initial studies suggested that 3'-SL might directly interact with and modulate TLR4 signaling, a key pathway in the innate immune response to bacterial LPS.[9] However, a pivotal study highlighted the issue of LPS contamination in commercially available 3'-SL preparations.[7][10] This study demonstrated that after rigorous purification to remove LPS, 3'-SL did not activate human TLR4, suggesting that the previously observed effects might be attributable to the contaminating LPS.[7][10] This underscores the critical importance of using LPS-free reagents in immunological studies of oligosaccharides.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Several studies have investigated the effect of 3'-SL on the NF-κB signaling pathway, a central regulator of inflammation. While some reports suggest that 3'-SL can inhibit the phosphorylation of p65, a key component of the NF-κB complex, others have found no direct impact on NF-κB activation by LPS.[6][11] The downstream targets of NF-κB that are affected by 3'-SL appear to be a select group of inflammatory genes, including those encoding for cytokines like IL-6 and TNF-α.[7]

NF_kB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing IkB_NFkB IκB-NF-κB (Inactive) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates SL3 3'-SL SL3->IKK Inhibits? SL3->NFkB_n Inhibits? DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (IL-6, TNF-α) DNA->Genes Induces Transcription LPS LPS LPS->TLR4 Activates

Caption: Putative modulation of the NF-κB signaling pathway by this compound.

Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) Signaling

More recent and compelling evidence points towards the involvement of LXR and SREBP signaling pathways in the anti-inflammatory effects of 3'-SL.[6][9] Transcriptome analysis has revealed that 3'-SL treatment of macrophages leads to the upregulation of genes involved in cholesterol and fatty acid metabolism, which are regulated by LXR and SREBP.[6][9] This suggests that 3'-SL may promote a metabolic shift in immune cells that contributes to the resolution of inflammation. The activation of these pathways is associated with reduced histone H3K27 acetylation at the enhancers of certain LPS-inducible inflammatory genes.[6][9]

LXR_SREBP_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL3 3'-SL Receptor Putative Receptor SL3->Receptor SREBP_complex SREBP-SCAP (ER) Receptor->SREBP_complex Promotes cleavage LXR LXR Receptor->LXR Activates SREBP_cleaved nSREBP (Active) SREBP_complex->SREBP_cleaved Golgi processing DNA DNA SREBP_cleaved->DNA Binds to SRE LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_RXR->DNA Binds to LXRE Inflammatory_Genes Inflammatory Genes LXR_RXR->Inflammatory_Genes Reduces enhancer acetylation Lipid_Genes Lipid Metabolism Genes DNA->Lipid_Genes Upregulates

Caption: Proposed mechanism of 3'-SL action via LXR and SREBP signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3'-SL's immunomodulatory effects.

In Vitro Macrophage Stimulation Assay

Objective: To assess the effect of 3'-SL on cytokine production by macrophages in response to an inflammatory stimulus.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells (ATCC)

  • DMEM (high glucose) supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli O111:B4 (endotoxin-free)

  • LPS-free this compound

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of LPS-free 3'-SL (e.g., 10, 50, 100, 500 µg/mL).

  • Pre-incubate the cells with 3'-SL for 2 hours.

  • Add LPS to the wells to a final concentration of 10 ng/mL. Include a control group with no LPS and a group with LPS only.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content of the cells in each well, if necessary.

In_Vitro_Workflow Start Start Seed_Cells Seed RAW 264.7 cells (5x10^4 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_3SL Add 3'-SL (various concentrations) Incubate_Overnight->Add_3SL Pre_Incubate Pre-incubate (2h) Add_3SL->Pre_Incubate Add_LPS Add LPS (10 ng/mL) Pre_Incubate->Add_LPS Incubate_24h Incubate (24h) Add_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Collect_Supernatant->ELISA End End ELISA->End

Caption: Experimental workflow for the in vitro macrophage stimulation assay.

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

Objective: To evaluate the in vivo efficacy of 3'-SL in a mouse model of inflammatory bowel disease.

Animal Model: C57BL/6 mice (6-8 weeks old).

Materials:

  • C57BL/6 mice

  • Dextran Sodium Sulfate (DSS; 36-50 kDa)

  • LPS-free this compound

  • Animal caging and husbandry supplies

  • Tools for monitoring disease activity (e.g., scale, hemoccult test)

  • Reagents for histological analysis (e.g., formalin, paraffin, H&E stain)

Protocol:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Divide mice into experimental groups: (1) Control (no DSS, no 3'-SL), (2) DSS only, (3) DSS + 3'-SL.

  • Administer 3'-SL to the treatment group via oral gavage daily, starting 3 days before DSS administration and continuing throughout the DSS treatment period. A typical dose might be in the range of 50-200 mg/kg body weight.

  • Induce colitis by providing 2.5% (w/v) DSS in the drinking water for 7 consecutive days.[4]

  • Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • At the end of the experiment (day 8 or later, depending on the study design), euthanize the mice.

  • Collect the colon and measure its length.

  • Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis.

  • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, ulceration, and crypt damage.

DSS_Colitis_Workflow Start Start Acclimatize Acclimatize mice (1 week) Start->Acclimatize Group_Mice Group mice (Control, DSS, DSS+3'-SL) Acclimatize->Group_Mice Pretreat_3SL Pre-treat with 3'-SL (oral gavage, daily) Group_Mice->Pretreat_3SL Induce_Colitis Induce colitis with DSS (2.5% in drinking water, 7 days) Pretreat_3SL->Induce_Colitis Monitor_DAI Monitor Disease Activity Index (daily) Induce_Colitis->Monitor_DAI Euthanize Euthanize mice Monitor_DAI->Euthanize Collect_Colon Collect and measure colon Euthanize->Collect_Colon Histology Histological analysis (H&E staining) Collect_Colon->Histology End End Histology->End

Caption: Experimental workflow for the DSS-induced colitis mouse model.

Conclusion and Future Directions

This compound is a key bioactive component of human milk with significant immunomodulatory potential. Its ability to shape the gut microbiota and directly influence immune cell function highlights its importance in early life immunity. The anti-inflammatory properties of 3'-SL, mediated at least in part through the LXR and SREBP signaling pathways, make it a promising candidate for further investigation as a therapeutic agent for inflammatory conditions.

Future research should focus on elucidating the precise molecular targets of 3'-SL and further delineating its downstream signaling cascades. Well-controlled clinical trials in infants are needed to confirm the preclinical findings and to establish the optimal dosage and timing for 3'-SL supplementation to promote immune health. Furthermore, the potential application of 3'-SL in adult populations with inflammatory disorders warrants exploration. A thorough understanding of the mechanisms of action of 3'-SL will be crucial for translating the promise of this unique human milk oligosaccharide into tangible health benefits.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 3'-Sialyllactose using α2,3-Sialyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant health, including the development of the immune system and gut microbiome. It is known to act as a prebiotic and an anti-adhesive agent against various pathogens. The enzymatic synthesis of 3'-SL offers a highly specific and efficient alternative to complex chemical methods. This document provides detailed protocols for the synthesis of 3'-SL using α2,3-sialyltransferase, an enzyme that catalyzes the transfer of N-acetylneuraminic acid (Neu5Ac) from a donor substrate to lactose.

The primary enzyme utilized in these protocols is the α2,3-sialyltransferase from Pasteurella multocida (PmST1), often in conjunction with CMP-Neu5Ac synthetase from Neisseria meningitidis (NmCSS) for the in situ generation of the activated sugar donor, CMP-Neu5Ac.[1][2] This one-pot, two-enzyme system provides an efficient route to high-yield 3'-SL production.[3]

Reaction Principle

The enzymatic synthesis of this compound involves two key enzymatic reactions when starting from N-acetylneuraminic acid (Neu5Ac) and lactose:

  • Activation of Sialic Acid: CMP-Neu5Ac synthetase (NmCSS) activates Neu5Ac using cytidine triphosphate (CTP) to form the high-energy sugar donor, CMP-Neu5Ac.

  • Sialyl Transfer: α2,3-sialyltransferase (PmST1) transfers the activated Neu5Ac from CMP-Neu5Ac to the C3 hydroxyl group of the galactose residue in lactose, forming this compound (Neu5Ac(α2,3)Gal(β1,4)Glc).

These reactions can be performed sequentially or, more efficiently, as a one-pot synthesis.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound

This protocol describes a one-pot reaction using recombinant P. multocida α2,3-sialyltransferase (PmST1) and N. meningitidis CMP-Neu5Ac synthetase (NmCSS).

Materials and Reagents:

  • α2,3-Sialyltransferase (PmST1) - wild-type or engineered mutants (e.g., M144D, PMG2) for reduced sialidase activity.[1][3]

  • CMP-Neu5Ac Synthetase (NmCSS)

  • N-Acetylneuraminic acid (Neu5Ac)

  • Lactose

  • Cytidine 5'-triphosphate (CTP)

  • Tris-HCl buffer

  • Magnesium Chloride (MgCl₂)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

Reaction Setup:

  • Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction volume, the components are listed in the table below. The components should be added in the order listed, with the enzymes added last to initiate the reaction.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing for 3'-SL formation using HPLC or other suitable analytical methods.

  • Upon completion, terminate the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding cold ethanol.[3]

  • Proceed with purification of 3'-SL.

Reaction Conditions:

ParameterRecommended ValueNotes
Enzymes
α2,3-Sialyltransferase (PmST1)0.25 mg/mLConcentration may need optimization based on enzyme activity.
CMP-Neu5Ac Synthetase (NmCSS)0.2 mg/mL
Substrates
N-Acetylneuraminic acid (Neu5Ac)3.6 mM - 50 mM[3][4]
Lactose3 mM - 60 mM[3][4]
Cytidine 5'-triphosphate (CTP)3.6 mM
Buffer and Cofactors
Buffer100 mM Tris-HCl
pH7.0 - 8.5pH 8.5 is optimal for PmST1 to reduce α2,6-sialyltransferase side activity.[5] A compromise pH of 7.0 can be used in multi-enzyme systems.[4]
MgCl₂20 mM[3][4]
Reaction Parameters
Temperature35 - 37 °C[3][4]
Incubation Time2 - 6 hoursMonitor for completion.

Note: The use of engineered PmST1 mutants, such as M144D or PMG2, is recommended to reduce the native α2,3-sialidase activity of the wild-type enzyme, which can lead to product degradation.[1][3]

Protocol 2: Purification of this compound

This protocol outlines a general procedure for the purification of 3'-SL from the reaction mixture.

Method 1: Gel Filtration Chromatography

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Load the filtered supernatant onto a gel filtration column (e.g., Sephadex G-10 or Bio-Gel P-2) equilibrated with deionized water or a volatile buffer (e.g., ammonium bicarbonate).

  • Elute the column with the same buffer and collect fractions.

  • Analyze the fractions for the presence of 3'-SL using an appropriate method (e.g., HPLC, TLC).

  • Pool the fractions containing pure 3'-SL and lyophilize to obtain the final product.

Method 2: Membrane Filtration

For larger scale purification, a two-step membrane filtration process can be employed to separate 3'-SL from other carbohydrates and reaction components.[6]

  • Subject the aqueous reaction mixture to a first membrane filtration step with a molecular weight cut-off of approximately 600-800 Daltons to remove larger oligosaccharides.[6]

  • The permeate, containing 3'-SL, lactose, and monosaccharides, is then subjected to a second membrane filtration step with a molecular weight cut-off of about 300-500 Daltons to retain the 3'-SL while allowing smaller molecules to pass through.[6]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Used for quantification of Neu5Ac and 3'-SL to monitor reaction progress and determine yield.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Used for structural confirmation and characterization of the purified 3'-SL.[3]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for 3'-SL Synthesis

Enzyme SystemKey Substrates & ConcentrationsReaction Conditions (pH, Temp)YieldReference
PmST1 (mutant PMG2) & NmCSS3 mM Lactose, 3.6 mM Neu5Ac, 3.6 mM CTPpH 8.5, 37 °C>95%[3]
Multi-enzyme cell extracts60 mM Lactose, 50 mM SA, 20 mM CMPpH 7.0, 35 °C97.1%[4]
Whole-cell biosynthesis60 mM Lactose, 50 mM SA, 20 mM CMPpH 7.0, 35 °C98.1%[7]
PmST1 & NmCSS--up to 75%[8]

Visualizations

Enzymatic Synthesis Workflow

The following diagram illustrates the one-pot, two-enzyme system for the synthesis of this compound.

Enzymatic_Synthesis_of_3_Sialyllactose cluster_substrates Substrates cluster_enzymes Enzymes cluster_intermediates Intermediate cluster_product Product Neu5Ac N-Acetylneuraminic acid (Neu5Ac) NmCSS CMP-Neu5Ac Synthetase (NmCSS) Neu5Ac->NmCSS CTP Cytidine Triphosphate (CTP) CTP->NmCSS Lactose Lactose PmST1 α2,3-Sialyltransferase (PmST1) Lactose->PmST1 CMP_Neu5Ac CMP-Neu5Ac NmCSS->CMP_Neu5Ac Activation Three_SL This compound PmST1->Three_SL Sialyl Transfer CMP_Neu5Ac->PmST1

Caption: One-pot enzymatic synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps from reaction setup to product analysis.

Experimental_Workflow A Reaction Setup (Substrates, Buffers, Enzymes) B Incubation (35-37°C, with agitation) A->B C Reaction Monitoring (e.g., HPLC) B->C D Reaction Termination (Heat Inactivation) C->D E Purification (e.g., Gel Filtration) D->E F Product Analysis (MS, NMR) E->F G Lyophilization E->G H Final Product: 3'-SL G->H

Caption: General experimental workflow for 3'-SL synthesis and purification.

References

Application Notes and Protocols for Microbial Fermentation of 3'-Sialyllactose in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) with significant physiological functions, including promoting gut health, modulating the immune system, and preventing pathogen adhesion. Its increasing application in infant formula and functional foods has driven the development of scalable and cost-effective production methods. Microbial fermentation using engineered Escherichia coli has emerged as a promising platform for the high-level production of 3'-SL. This document provides detailed application notes and protocols for the microbial fermentation of 3'-SL in E. coli, covering metabolic engineering strategies, fermentation procedures, and analytical methods.

Metabolic Engineering of E. coli for 3'-SL Production

The biosynthesis of 3'-SL in E. coli is achieved through the introduction of a de novo synthesis pathway. This typically involves the heterologous expression of key enzymes and the knockout of competing metabolic pathways to channel carbon flux towards 3'-SL production.

A common strategy involves engineering E. coli to synthesize N-acetylneuraminic acid (NeuAc) and subsequently CMP-N-acetylneuraminic acid (CMP-NeuAc), the activated sialic acid donor. This is then transferred to lactose to form 3'-SL. Key genetic modifications often include:

  • Deletion of competing pathways: To prevent the degradation of lactose and NeuAc, genes such as lacZ (encoding β-galactosidase) and the nan operon (nanA, nanK, nanE, nanT) are knocked out.[1][2][3][4][5]

  • Introduction of the 3'-SL synthesis pathway: Genes for the synthesis of CMP-NeuAc and its transfer to lactose are introduced. A common set of genes includes neuB, neuC, and neuA from Campylobacter jejuni and a suitable α2,3-sialyltransferase (nST) from organisms like Neisseria gonorrhoeae.[1][2][3]

  • Enhancement of precursor supply: Metabolic engineering strategies are employed to increase the intracellular availability of precursors like UDP-GlcNAc and the cofactor CTP.[1][2][3]

  • Optimization of enzyme expression: The expression levels of the heterologous enzymes are fine-tuned to balance the metabolic pathway and maximize product formation.[1][2][3]

Engineered this compound Synthesis Pathway in E. coli

3_SL_Pathway cluster_0 De Novo Synthesis Pathway UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc neuC NeuAc_6P NeuAc-6-P ManNAc->NeuAc_6P neuB NeuAc NeuAc (Sialic Acid) NeuAc_6P->NeuAc CMP_NeuAc CMP-NeuAc NeuAc->CMP_NeuAc neuA Three_SL This compound CMP_NeuAc->Three_SL CMP CMP CMP_NeuAc->CMP Lactose Lactose Lactose->Three_SL nST (α2,3-sialyltransferase) CTP CTP CTP->CMP_NeuAc

Figure 1: Engineered de novo synthesis pathway for this compound in E. coli.

Quantitative Data on this compound Production

The following table summarizes the quantitative data from various studies on 3'-SL production in engineered E. coli.

Host StrainGenetic ModificationsCultivation MethodTiter (g/L)YieldProductivityReference
E. coli BL21star(DE3)ΔlacZΔnanA, ΔnanK, ΔnanE, ΔnanT, integrated neuBCA and nST5L Bioreactor Fed-batch56.8--[1][3]
E. coli BZAPKA14Multilevel metabolic engineering3L Bioreactor Fed-batch44.20.55 mol/mol lactose0.53 g/L/h[6]
E. coli BL21(DE3)ΔlacZPlasmid-based pathway optimization, chromosomal integration5L Bioreactor Fed-batch23.1--[5][7]
E. coli BL21(DE3)ΔlacZPlasmid-based pathway optimizationShake Flask4.5--[5]
E. coli BL21star(DE3)ΔlacZIntegrated neuBCA and nSTShake Flask1.88--[2][3]
E. coli JM107 derivativenanA-, lacZ-, transformed with nST and CMP-NeuAc synthaseHigh cell density culture2.6--[8]
In vitro multi-enzymatic systemCell-free extracts from engineered E. coliOne-pot biosynthesis38.7 mM97.1% (from NeuAc)-[9][10]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for 3'-SL Production

This protocol describes a typical shake flask cultivation for screening engineered E. coli strains and optimizing initial production conditions.

1. Strain and Media Preparation:

  • Strain: E. coli BL21star(DE3)ΔlacZ harboring the 3'-SL synthesis pathway.

  • Seed Culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Fermentation Medium (Defined Medium, pH 6.8): 30 g/L glycerol, 17.9 g/L Na₂HPO₄·12H₂O, 3.1 g/L KH₂PO₄, 2.0 g/L NH₄Cl, 1.0 g/L (NH₄)₂HPO₄, 1.7 g/L citric acid, 15 mg/L CaCl₂, 2 g/L yeast extract, 15 g/L tryptone, 2.2 g/L C₆H₅Na₃O₇·2H₂O, 1 g/L MgSO₄·7H₂O, 0.3 g/L Triton-X100, 10 mg/L vitamin B1, and 10 mL/L trace element solution.[2]

  • Trace Element Solution: 25 g/L FeCl₃·6H₂O, 2 g/L CaCl₂·2H₂O, 2.0 g/L ZnCl₂, 1.9 g/L CuSO₄·5H₂O, 0.42 g/L MnCl₂·H₂O, 2 g/L Na₂B₄O₇·10H₂O, and 2 g/L Na₂MoO₄·2H₂O.[2]

  • Add appropriate antibiotics for plasmid maintenance.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium.

  • Incubate at 37°C with shaking at 220 rpm overnight.

3. Shake Flask Fermentation:

  • Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the overnight seed culture to an initial OD₆₀₀ of 0.1.

  • Incubate at 37°C with shaking at 220 rpm.

  • When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with IPTG (final concentration 0.1-1 mM).

  • Simultaneously, add lactose to a final concentration of 10-20 g/L.

  • Continue cultivation at a lower temperature (e.g., 30°C) for 48-72 hours.

4. Sampling and Analysis:

  • Collect samples at regular intervals.

  • Measure cell density (OD₆₀₀).

  • Centrifuge the sample to separate the supernatant for 3'-SL analysis by HPLC.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol outlines a fed-batch fermentation process for high-titer 3'-SL production in a controlled bioreactor environment.

1. Bioreactor and Media Setup:

  • Bioreactor: A 5L stirred-tank bioreactor.

  • Batch Medium: The same defined medium as in the shake flask protocol.

  • Feeding Solution: A concentrated solution of glycerol (e.g., 500 g/L) and lactose (e.g., 200 g/L).

2. Inoculum Development:

  • Prepare a seed culture as described in the shake flask protocol.

  • Use the seed culture to inoculate a larger volume of medium (e.g., 500 mL in a 2L flask) and grow to mid-log phase.

3. Bioreactor Fermentation:

  • Inoculate the bioreactor containing the batch medium with the prepared inoculum.

  • Control fermentation parameters: Temperature at 37°C, pH at 6.8-7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% (by adjusting agitation and aeration).

  • After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

  • Feed the concentrated glycerol and lactose solution at a controlled rate to maintain a low substrate concentration and avoid inhibitory effects.

  • Induce protein expression with IPTG when the cell density reaches a high level (e.g., OD₆₀₀ of 20-30).

  • Continue the fermentation for 48-96 hours, monitoring cell growth and 3'-SL production.

4. Harvest and Downstream Processing:

  • At the end of the fermentation, harvest the culture broth.

  • Separate the cells from the supernatant by centrifugation or microfiltration.[11]

  • The supernatant containing 3'-SL can be further purified using methods like chromatography.

Protocol 3: Quantification of this compound by HPLC

This protocol details the analytical method for quantifying 3'-SL in fermentation samples.

1. Sample Preparation:

  • Take a 1 mL aliquot of the fermentation broth.

  • Boil for 5 minutes to stop enzymatic reactions.[2]

  • Centrifuge at 12,000 x g for 10 minutes to pellet the cells.[2]

  • Filter the supernatant through a 0.22 µm membrane.[2]

2. HPLC Analysis:

  • HPLC System: A high-performance liquid chromatography system with a refractive index (RID) detector.[2]

  • Column: TSKgel Amide-80 column or a similar aminopropyl-based column suitable for carbohydrate analysis.[2]

  • Mobile Phase: A solution of 70% acetonitrile and 30% water.[2]

  • Flow Rate: 1 mL/min.[2]

  • Column Temperature: 60°C.[2]

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve using a 3'-SL analytical reference standard.

  • Run the prepared samples and standards on the HPLC system.

  • Quantify the 3'-SL concentration in the samples by comparing the peak areas to the standard curve.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for 3'-SL production and the logical relationship of the key steps.

Experimental Workflow for 3'-SL Production

Experimental_Workflow strain_eng Strain Engineering (Gene Knockouts & Overexpression) shake_flask Shake Flask Cultivation (Screening & Optimization) strain_eng->shake_flask bioreactor Bioreactor Fed-Batch Fermentation (High-Titer Production) shake_flask->bioreactor analysis Product Analysis (HPLC Quantification) shake_flask->analysis downstream Downstream Processing (Separation & Purification) bioreactor->downstream bioreactor->analysis downstream->analysis

Figure 2: General experimental workflow for this compound production in E. coli.
Logical Relationship of Key Fermentation Steps

Fermentation_Logic inoculum Inoculum Preparation batch_phase Batch Phase (Cell Growth) inoculum->batch_phase induction Induction (IPTG) batch_phase->induction fed_batch Fed-Batch Phase (Substrate Feeding & Product Formation) batch_phase->fed_batch induction->fed_batch harvest Harvest fed_batch->harvest

Figure 3: Logical flow of key steps in a fed-batch fermentation process for 3'-SL production.

References

HPLC-MS/MS protocol for quantification of 3'-Sialyllactose in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An advanced and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol has been established for the precise quantification of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide, in biological samples. This method is crucial for researchers in nutrition, pharmacology, and drug development who are investigating the physiological roles and therapeutic potential of 3'-SL.

Application Note: Quantification of this compound

This application note details a validated HPLC-MS/MS method for the determination of this compound in biological matrices such as plasma, milk, and tissue homogenates. The protocol is designed to offer high sensitivity, selectivity, and throughput for pharmacokinetic, toxicokinetic, and nutritional studies.

Introduction

This compound is an acidic trisaccharide composed of sialic acid, galactose, and glucose, and is one of the most abundant sialylated human milk oligosaccharides.[1][2] It plays a significant role in infant development, including immune system maturation, gut microbiome modulation, and protection against pathogens.[3][4][5] Consequently, accurate quantification of 3'-SL in biological samples is essential for understanding its bioavailability, metabolism, and physiological effects. This HPLC-MS/MS method provides a robust tool for such investigations.

Principle of the Method

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the highly polar this compound from other sample components. Detection and quantification are achieved using a tandem mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This approach ensures high selectivity and sensitivity for accurate measurement of 3'-SL concentrations. Due to the endogenous nature of this compound, a surrogate matrix approach is often employed for calibration.[3][4][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

a) Plasma/Serum:

  • To a 50 µL aliquot of plasma or serum, add 200 µL of methanol containing the internal standard (e.g., Maltotriose or an isotopically labeled 3'-SL).[7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% acetonitrile in water with 10 mM ammonium acetate).[8]

  • Vortex briefly and transfer to an autosampler vial for analysis.

b) Milk:

  • Thaw milk samples and centrifuge at 4,000 x g for 15 minutes at 4°C to remove the upper cream layer.[9]

  • Take a 400 µL aliquot of the skimmed milk and add 800 µL of ethanol to precipitate proteins.[9]

  • Incubate at 4°C overnight.[9]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Transfer the clear supernatant to a new tube and dry under nitrogen.[9]

  • Alternatively, for cleaner samples, solid-phase extraction (SPE) using a porous graphitic carbon (PGC) cartridge can be employed.[1][10]

  • Reconstitute the dried extract in the mobile phase for injection.

c) Tissue Homogenates (e.g., Liver, Kidney):

  • Homogenize a known weight of tissue in a suitable buffer.

  • Perform protein precipitation on an aliquot of the homogenate using methanol as described for plasma.[8]

  • Follow the subsequent steps of centrifugation, drying, and reconstitution.

HPLC-MS/MS Analysis

a) Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A HILIC column (e.g., 50 mm × 2.1 mm, 3 µm) is recommended for good separation of 3'-SL and its isomer, 6'-Sialyllactose.[3][4][5][6][7][11]

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 4.5).[3][4][5][6]

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Flow Rate: 0.3 mL/min.[3][4][5][6]

  • Gradient Elution: A typical gradient starts with a high percentage of organic phase (e.g., 80-90% B) and ramps down to a lower percentage to elute the polar analytes.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

b) Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Ion Electrospray (ESI-).[7][11]

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard should be optimized. A common transition for 3'-SL (m/z 632.2) is to a fragment ion.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA).[3][6][7]

Table 1: HPLC-MS/MS Method Validation Parameters for this compound

ParameterResult
Linearity (ng/mL) 20 - 10,000
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 20
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Intra-day Accuracy (%RE) ± 15%
Inter-day Accuracy (%RE) ± 15%
Recovery (%) 85 - 110%
Matrix Effect (%) Within acceptable limits

Note: The values presented are typical and may vary depending on the specific biological matrix and instrumentation.[8][12]

Mandatory Visualization

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Milk, Tissue) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (HILIC Column) Reconstitution->HPLC MSMS MS/MS Detection (Negative ESI, MRM) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Report Results Report Quantification->Report

References

Application Notes and Protocols for the Purification of 3'-Sialyllactose from Fermentation Broth using Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) with significant physiological functions, including promoting the growth of beneficial gut bacteria, preventing pathogen adhesion, and supporting immune system development. Its potential applications in infant formula, functional foods, and therapeutics have driven the development of large-scale production methods, primarily through microbial fermentation. The purification of 3'-SL from the complex fermentation broth is a critical step to ensure high purity and bioactivity. Ion-exchange chromatography (IEC) is a powerful technique for this purpose, effectively separating the negatively charged 3'-SL from other neutral sugars, proteins, and charged contaminants.

This document provides a detailed application note and protocol for the purification of 3'-SL from a clarified fermentation broth using anion-exchange chromatography.

Principle of Ion-Exchange Chromatography for this compound Purification

At a neutral or slightly alkaline pH, the carboxylic acid group of the sialic acid moiety in this compound is deprotonated, conferring a net negative charge to the molecule. This allows 3'-SL to bind to a positively charged anion-exchange resin. Neutral molecules and positively charged molecules will not bind and will be washed away. The bound 3'-SL can then be selectively eluted by increasing the salt concentration or decreasing the pH of the elution buffer. A salt gradient is commonly employed, where a gradual increase in salt concentration competes with the bound 3'-SL for the charged sites on the resin, leading to its elution.

Overall Purification Workflow

The purification of this compound from fermentation broth is a multi-step process designed to remove cells, proteins, and other impurities. Ion-exchange chromatography is a key step in this workflow.

Purification_Workflow Fermentation Fermentation Broth (containing 3'-SL, cells, proteins, other sugars) Clarification Broth Clarification (e.g., Ultrafiltration) Fermentation->Clarification Cation_Exchange Cation-Exchange Chromatography (Removal of positive impurities) Clarification->Cation_Exchange Anion_Exchange Anion-Exchange Chromatography (Binding and Elution of 3'-SL) Cation_Exchange->Anion_Exchange Desalting Desalting & Concentration (e.g., Nanofiltration/Electrodialysis) Anion_Exchange->Desalting Final_Product High-Purity this compound Desalting->Final_Product

Caption: General workflow for the purification of this compound from fermentation broth.

Experimental Protocols

Preparation of Clarified Fermentation Broth

Prior to ion-exchange chromatography, the fermentation broth must be clarified to remove microbial cells and precipitated proteins.

  • Protocol:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulates.[1] For larger volumes, tangential flow filtration (ultrafiltration) with a molecular weight cut-off of 150-500 kDa can be employed.[2]

    • The resulting cell-free fermentation broth is ready for ion-exchange chromatography.

Cation-Exchange Chromatography (Optional Polishing Step)

To remove positively charged contaminants such as certain amino acids and proteins, the clarified broth can be passed through a strong cation-exchange resin in the hydrogen (H+) form.

  • Protocol:

    • Pack a column with a strong cation-exchange resin (e.g., Lewatit S2568).[3]

    • Equilibrate the column with deionized water until the pH of the effluent is neutral.

    • Load the clarified fermentation broth onto the column.

    • Collect the flow-through, which contains the 3'-SL. The positively charged impurities will bind to the resin.

    • Wash the column with deionized water and combine the wash with the flow-through.

Anion-Exchange Chromatography for this compound Purification

This is the primary purification step where 3'-SL is separated from neutral sugars and other negatively charged molecules with different affinities for the resin.

Anion_Exchange_Workflow cluster_0 Anion-Exchange Chromatography Steps Equilibration 1. Column Equilibration (Low Salt Buffer) Loading 2. Sample Loading (Clarified Broth) Equilibration->Loading Wash 3. Wash (Remove unbound molecules) Loading->Wash Elution 4. Gradient Elution (Increasing Salt Concentration) Wash->Elution Collection 5. Fraction Collection Elution->Collection

Caption: Step-by-step workflow for anion-exchange chromatography of this compound.

  • Materials:

    • Resin: A strong base anion-exchange resin such as Dowex 1-X8 (acetate form) or a quaternary ammonium-based resin is recommended.[4]

    • Buffers:

      • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5

      • Elution Buffer (Buffer B): 20 mM Tris-HCl with 1 M NaCl, pH 7.5

    • Chromatography Column and System: A suitable size column and a chromatography system capable of generating a linear gradient.

  • Protocol:

    • Column Packing and Equilibration:

      • Pack the chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions.

      • Equilibrate the column with 5-10 column volumes (CV) of Equilibration Buffer (Buffer A) at a flow rate of 1-2 mL/min (for a lab-scale column) until the pH and conductivity of the effluent are stable and match that of the buffer.

    • Sample Loading:

      • Adjust the pH of the clarified and (optionally) cation-exchanged fermentation broth to 7.5.

      • Load the sample onto the equilibrated column at a flow rate of 0.5-1 mL/min. The volume of the load will depend on the binding capacity of the resin.

    • Washing:

      • Wash the column with 5-10 CV of Equilibration Buffer (Buffer A) to remove all unbound and weakly bound molecules, such as neutral sugars (lactose, glucose).

      • Monitor the UV absorbance (at 214 nm for proteins and 280 nm for aromatic compounds) of the effluent. Continue washing until the absorbance returns to baseline.

    • Elution:

      • Elute the bound 3'-SL using a linear gradient of increasing salt concentration.

      • Start a linear gradient from 0% to 50% Elution Buffer (Buffer B) over 10-20 CV. This corresponds to a gradient from 0 M to 0.5 M NaCl.

      • 3'-SL is expected to elute as the salt concentration increases. Other more strongly charged impurities will elute at higher salt concentrations.

    • Fraction Collection:

      • Collect fractions of a suitable volume (e.g., 1-5 mL) throughout the elution process.

    • Regeneration:

      • After elution, wash the column with 5 CV of 100% Buffer B (1 M NaCl) to remove any remaining strongly bound molecules.

      • Re-equilibrate the column with Buffer A for subsequent runs.

Analysis of Fractions for this compound Content

The collected fractions need to be analyzed to identify those containing 3'-SL and to assess purity. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for this purpose.[5][6]

  • HPAE-PAD System and Conditions:

    • Column: A carbohydrate analysis column such as Dionex CarboPac PA1 or PA200.[6]

    • Eluents: A gradient of sodium hydroxide and sodium acetate is typically used. For example:

      • Eluent A: 100 mM NaOH

      • Eluent B: 100 mM NaOH with 1 M Sodium Acetate

    • Gradient: A shallow acetate gradient is used to separate different oligosaccharides.

    • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.

  • Protocol:

    • Prepare a standard curve of pure this compound.

    • Inject an aliquot of each collected fraction into the HPAE-PAD system.

    • Identify the fractions containing 3'-SL by comparing the retention time with the standard.

    • Quantify the concentration of 3'-SL in the positive fractions using the standard curve.

    • Pool the fractions with the highest purity of 3'-SL.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data that could be obtained during the purification process.

Table 1: Purification of this compound from Fermentation Broth

Purification StepTotal Volume (L)3'-SL Concentration (g/L)Total 3'-SL (g)Purity (%)Yield (%)
Clarified Broth1.025.025.040100
Cation Exchange Flow-through1.122.524.754599
Pooled Anion Exchange Fractions0.545.022.59090
Final Product (after desalting)0.1213.7521.375>9585.5

Table 2: Anion-Exchange Chromatography Parameters

ParameterValue
ResinStrong Anion Exchanger (e.g., Dowex 1-X8)
Column Dimensions2.5 cm x 20 cm
Bed Volume~100 mL
Equilibration Buffer20 mM Tris-HCl, pH 7.5
Elution Buffer20 mM Tris-HCl, 1 M NaCl, pH 7.5
Flow Rate2 mL/min
Gradient0-0.5 M NaCl over 15 CV
Expected Elution of 3'-SL~0.2-0.3 M NaCl

Concluding Remarks

The protocol described provides a robust framework for the purification of this compound from fermentation broth using ion-exchange chromatography. The initial clarification and optional cation-exchange steps are crucial for preparing the sample for the main anion-exchange purification. The use of a salt gradient in the anion-exchange step allows for the effective separation of 3'-SL from other components. Subsequent analysis by HPAE-PAD ensures accurate quantification and purity assessment. This methodology is scalable and can be adapted for both laboratory research and industrial-scale production of high-purity this compound. Further downstream processing, such as nanofiltration or electrodialysis, can be employed for desalting and concentrating the final product.

References

Application Notes and Protocols for the Cloning and Expression of Sialyltransferase Genes for 3'-Sialyllactose (3'-SL) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning and expression of sialyltransferase genes to synthesize 3'-sialyllactose (3'-SL), a crucial human milk oligosaccharide with significant biological activities. The methodologies cover both enzymatic (in vitro) and whole-cell (in vivo) biocatalysis approaches.

I. Introduction

This compound (3'-SL) is a prominent acidic oligosaccharide in human milk, playing vital roles in infant health, including immune modulation, gut microbiota development, and pathogen inhibition. The enzymatic synthesis of 3'-SL is primarily achieved through the action of α-2,3-sialyltransferases, which catalyze the transfer of sialic acid from a donor substrate, typically cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to lactose. This document outlines the strategies for obtaining the necessary recombinant sialyltransferases and their application in 3'-SL production.

II. Sialyltransferase Gene Sources and Expression Systems

The selection of an appropriate sialyltransferase is critical for efficient 3'-SL synthesis. Several bacterial and human sialyltransferases have been successfully cloned and expressed, primarily in Escherichia coli.

Commonly Used α-2,3-Sialyltransferases:

Gene/Enzyme NameSource OrganismCommon Expression HostKey Characteristics
PmST1 Pasteurella multocidaE. coliWell-characterized, often used in one-pot reactions. A mutant (M144D) shows reduced sialidase activity.[1]
nST Neisseria gonorrhoeaeE. coliUsed in de novo synthesis pathways in engineered E. coli.[2]
PdST Pasteurella dagmatisE. coliPossesses a notable hydrolase activity against CMP-Neu5Ac.[3]
ST3Gal1 Homo sapiensE. coliHuman enzyme, successful expression achieved in specialized E. coli strains with fusion partners.[4]
Tr15/Tr16 Trypanosoma rangeliNot specifiedEngineered trans-sialidases that can use κ-casein glycomacropeptide as a sialyl donor.[5]

Supporting Enzymes for 3'-SL Synthesis:

For efficient 3'-SL production, especially in whole-cell systems, other enzymes are required for the synthesis of the CMP-Neu5Ac precursor and cofactor regeneration.

Gene/Enzyme NameFunctionSource OrganismCommon Expression Host
NmCSS CMP-Neu5Ac SynthetaseNeisseria meningitidisE. coli
neuBCA Neu5Ac Synthesis PathwayCampylobacter jejuniE. coli
PPK Polyphosphate KinaseNot specifiedE. coli
CMK CMP KinaseNot specifiedE. coli

III. Quantitative Data Summary

The following tables summarize the production yields and reaction parameters reported in various studies, providing a basis for comparison between different approaches.

Table 1: Whole-Cell Biocatalysis for 3'-SL Production

Host StrainKey Genes ExpressedFermentation Scale3'-SL TiterReference
E. coli BL21star(DE3)ΔlacZneuBCA, nSTShake Flask1.88 g/L[2][6]
E. coli BL21(DE3)ΔlacZneuBCA, α-2,3-SiaTShake Flask4.5 g/L[7][8]
E. coli BL21(DE3)ΔlacZneuBCA, α-2,3-SiaT5 L Bioreactor23.1 g/L[7][8]
Engineered E. colineuC, neuB, neuA, α-2,3-SiaTNot specified25.5 g/L[6]
E. coli BL21(DE3)ΔlacZCMP-Neu5Ac pathway, α-2,3-SiaTNot specified31.4 g/L[6]

Table 2: In Vitro Enzymatic Synthesis of 3'-SL

Enzyme SystemReaction Volume3'-SL ConcentrationMolar YieldReference
Multi-enzyme cascade (CSS, ST, PPK, CMK)25 mL38.7 mM97.1% (from NeuAc)[9]
Single whole-cell multi-enzyme system25 mL53.0 mM97.9% (from NeuAc)[10]
Single whole-cell multi-enzyme system4 L52.8 mM98.1% (from NeuAc)[10]
Tr15 trans-sialidase in whole milkLab scale1.8 mM (1160 mg/L)N/A[5]

IV. Experimental Workflows and Pathways

A. General Experimental Workflow

The overall process for producing 3'-SL using recombinant enzymes involves several key stages, from gene acquisition to the final product synthesis and analysis.

G cluster_0 Gene & Vector Preparation cluster_1 Host Engineering & Expression cluster_2 3'-SL Synthesis cluster_3 Analysis Gene_Selection 1. Gene Selection (e.g., PmST1, nST) Gene_Cloning 2. Gene Amplification/Synthesis Gene_Selection->Gene_Cloning Vector_Construction 3. Vector Ligation (e.g., pET, pCOLADuet) Gene_Cloning->Vector_Construction Transformation 4. Transformation into E. coli Host Vector_Construction->Transformation Culture 5. Cell Culture & Growth Transformation->Culture Induction 6. Protein Expression (e.g., IPTG) Culture->Induction Cell_Harvest 7. Cell Harvest / Lysis Induction->Cell_Harvest Reaction 8. Biocatalytic Reaction (In Vitro or In Vivo) Cell_Harvest->Reaction Purification 9. Product Purification Reaction->Purification Analysis 10. Product Analysis (e.g., HPLC) Purification->Analysis G cluster_precursor Precursor & Cofactor Synthesis cluster_synthesis 3'-SL Synthesis GlcNAc UDP-GlcNAc neuC neuC GlcNAc->neuC UDP-GlcNAc 2-epimerase ManNAc ManNAc neuB neuB ManNAc->neuB Neu5Ac synthase Neu5Ac Neu5Ac (Sialic Acid) neuA neuA / CSS Neu5Ac->neuA CTP CTP CTP->neuA CMP_Neu5Ac CMP-Neu5Ac ST α-2,3-Sialyltransferase (e.g., PmST1) CMP_Neu5Ac->ST Lactose Lactose Lactose->ST SL3 This compound (3'-SL) CMP CMP neuC->ManNAc neuB->Neu5Ac neuA->CMP_Neu5Ac CMP-Neu5Ac synthetase ST->SL3 ST->CMP

References

Application Notes and Protocols: Structural Elucidation of Synthesized 3'-Sialyllactose using 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, playing a crucial role in infant health, including immune modulation and gut microbiota development.[1] Its biological significance has led to increased interest in its synthesis and characterization for applications in infant formula, dietary supplements, and therapeutics.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation of complex carbohydrates like 3'-SL.[3][4][5] One-dimensional proton NMR (1H-NMR) provides detailed information on the monosaccharide composition, anomeric configurations, and glycosidic linkages, confirming the successful synthesis and purity of the target molecule.[6]

This document provides detailed application notes and protocols for the structural elucidation of synthesized this compound using 1H-NMR spectroscopy.

Data Presentation: 1H-NMR Chemical Shifts of this compound

The following table summarizes the reported 1H-NMR chemical shifts for this compound in Deuterium Oxide (D₂O) at 298K. These values are critical for the assignment of protons in the experimentally obtained spectrum and subsequent structural confirmation.

Assignment Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Neu5Ac H3ax1.796dd12.3, 11.5
H3eq2.749dd12.3, 4.6
H44.107ddd10.1, 10.1, 4.6
H53.624ddd10.9, 10.9, 1.1
H63.862ddd10.9, 6.2, 1.1
H73.568ddd9.6, 9.6, 1.1
H83.884ddd9.6, 6.0, 2.5
H9a3.805dd11.8, 2.5
H9b3.677dd11.8, 6.0
NAc2.024s
Galactose (Gal) H14.525d7.8
H23.560dd9.9, 7.8
H33.621dd9.9, 3.4
H43.946d3.4
H53.696ddd6.4, 6.4, 1.1
H6a3.833dd12.0, 6.4
H6b3.812dd12.0, 6.4
Glucose (Glc) α-anomer
H15.22d3.8
β-anomer
H14.656d7.9

Note: The chemical shifts are referenced to an internal standard, typically DSS or a similar compound. The exact chemical shifts may vary slightly depending on experimental conditions such as pH and temperature.

Experimental Protocols

I. Synthesis of this compound via Multi-Enzymatic Cascade

This protocol outlines a one-pot biosynthesis of this compound using a multi-enzyme cascade, a common and efficient method.[7][8]

A. Materials and Reagents:

  • N-Acetylneuraminic acid (Neu5Ac)

  • Lactose

  • Cytidine-5'-triphosphate (CTP) or Cytidine-5'-monophosphate (CMP) and a regenerating system

  • Magnesium Chloride (MgCl₂)

  • Polyphosphate

  • Tris-HCl buffer

  • Recombinant enzymes (cell-free extracts or purified):

    • CMP-Sialic Acid Synthetase (CSS)

    • α-2,3-Sialyltransferase (ST)

    • CMP Kinase (CMK)

    • Polyphosphate Kinase (PPK)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

B. Protocol:

  • Prepare a reaction mixture in a temperature-controlled vessel with magnetic stirring.

  • The reaction mixture should contain:

    • 50 mM N-Acetylneuraminic acid (SA)

    • 60 mM Lactose

    • 20 mM MgCl₂

    • 20 mM Polyphosphate

    • 20 mM CMP

  • Add the cell-free extracts or purified enzymes to the reaction mixture. Optimal concentrations of each enzyme should be empirically determined, but a starting point can be:

    • CSS and PPK cell extracts: 120 g/L

    • ST and CMK cell extracts: 40 g/L

  • Adjust the pH of the reaction mixture to 7.0 using 4 N NaOH.

  • Incubate the reaction at 35°C with constant stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by HPLC.

  • Once the reaction has reached completion (typically indicated by the stabilization of the 3'-SL concentration), terminate the reaction by boiling the mixture for 2 minutes.

  • Centrifuge the reaction mixture at 12,000 rpm for 2 minutes to pellet the denatured enzymes and any cellular debris.

  • Collect the supernatant containing the synthesized this compound for purification.

  • Purify the this compound from the reaction mixture using appropriate chromatographic techniques, such as size-exclusion chromatography or ion-exchange chromatography.

  • Lyophilize the purified fractions to obtain this compound as a white powder.

II. 1H-NMR for Structural Elucidation

This protocol details the steps for acquiring and processing 1H-NMR data for the synthesized this compound.

A. Sample Preparation:

  • Dissolve approximately 10 mg of the lyophilized this compound in 0.5 mL of Deuterium Oxide (D₂O, 99.9%).

  • For accurate chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or use the residual HDO signal for referencing.

  • Transfer the solution to a 5 mm NMR tube.

B. NMR Data Acquisition:

  • Acquire 1H-NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Set the sample temperature to 298 K (25°C).

  • Use a standard one-pulse sequence with water suppression, such as presaturation or a gradient-based water suppression sequence (e.g., WATERGATE or excitation sculpting).

  • Key acquisition parameters to consider:

    • Spectral Width: Approximately 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 5-10 seconds (to allow for full relaxation of protons, especially important for quantitative analysis)

    • Number of Scans: 16-64 scans, depending on the sample concentration and desired signal-to-noise ratio.

C. NMR Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Apply a baseline correction to the spectrum.

  • Reference the spectrum to the internal standard (DSS at 0.00 ppm) or the residual HDO signal (approximately 4.79 ppm at 298 K).

  • Integrate the signals to determine the relative ratios of the different proton environments.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons of the Neu5Ac, Gal, and Glc residues.

  • Compare the obtained spectrum with the reference data provided in the table above and with published spectra to confirm the structure of this compound.

Mandatory Visualizations

Logical Workflow for Synthesis and Structural Elucidation

Workflow for this compound Synthesis and 1H-NMR Analysis cluster_synthesis Synthesis cluster_analysis 1H-NMR Analysis Enzymatic Reaction Enzymatic Reaction Reaction Quenching Reaction Quenching Enzymatic Reaction->Reaction Quenching Purification Purification Reaction Quenching->Purification Lyophilization Lyophilization Purification->Lyophilization Sample Preparation Sample Preparation Lyophilization->Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation

Caption: A logical workflow diagram illustrating the key stages from the enzymatic synthesis of this compound to its structural elucidation using 1H-NMR spectroscopy.

Key Structural Features of this compound for 1H-NMR Analysis

Key Structural Moieties of this compound cluster_residues Constituent Monosaccharides cluster_linkages Glycosidic Linkages This compound This compound Neu5Ac Neu5Ac This compound->Neu5Ac Galactose Galactose This compound->Galactose Glucose Glucose This compound->Glucose alpha(2->3) alpha(2->3) Neu5Ac->alpha(2->3) beta(1->4) beta(1->4) Galactose->beta(1->4) alpha(2->3)->Galactose beta(1->4)->Glucose

Caption: A diagram showing the key structural components of this compound, including the constituent monosaccharides and their glycosidic linkages, which are identified through 1H-NMR analysis.

References

Protocol for Assessing 3'-Sialyllactose Effects on In Vitro Gut Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) recognized for its significant role in infant gut health and development. Emerging research indicates its potential benefits for gut health in adults, primarily through its influence on the intestinal barrier and inflammatory responses. This document provides a detailed protocol for assessing the effects of 3'-SL on in vitro gut models, focusing on the Caco-2 human colon adenocarcinoma cell line as a widely accepted model for the intestinal epithelium. The protocols outlined herein describe methods to evaluate changes in gut barrier integrity, expression of tight junction proteins, and modulation of inflammatory signaling pathways.

Key Physiological Effects of this compound on Gut Epithelial Cells

3'-SL exerts its beneficial effects on the gut through several mechanisms:

  • Enhancement of Gut Barrier Function: 3'-SL has been shown to strengthen the intestinal barrier by promoting the expression and proper localization of tight junction proteins such as Zonula Occludens-1 (ZO-1) and Occludin. This leads to a stronger seal between epithelial cells, reducing intestinal permeability.

  • Promotion of Epithelial Cell Growth and Renewal: Studies have indicated that 3'-SL supports the proliferation and differentiation of intestinal epithelial cells, contributing to the maintenance and repair of the gut lining.

  • Modulation of Inflammatory Responses: 3'-SL can attenuate inflammatory responses in the gut by downregulating the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2][3][4] This anti-inflammatory activity is partly mediated through the inhibition of the NF-κB signaling pathway.[1][3]

  • Prebiotic Activity: 3'-SL can be fermented by gut microbiota to produce short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[5][6][7][8][9] These SCFAs serve as an energy source for colonocytes and can activate G-protein coupled receptors (GPR41 and GPR43) on intestinal epithelial cells, further influencing gut homeostasis.

Experimental Protocols

Caco-2 Cell Culture for Gut Barrier Assays

Objective: To culture Caco-2 cells to form a differentiated and polarized monolayer that mimics the intestinal barrier.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (0.4 µm pore size) for 12- or 24-well plates.

  • Cell culture flasks, plates, and other standard laboratory equipment.

Protocol:

  • Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 3-4 days when they reach 80-90% confluency.

  • For barrier function assays, seed Caco-2 cells onto Transwell® inserts at a density of 2 x 10^5 cells/cm².

  • Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Monitor the integrity of the monolayer by measuring Transepithelial Electrical Resistance (TEER). Monolayers are typically ready for experiments when TEER values stabilize and are >250 Ω·cm².

Assessment of Gut Barrier Integrity: Transepithelial Electrical Resistance (TEER)

Objective: To measure the electrical resistance across the Caco-2 monolayer as an indicator of barrier integrity. A decrease in TEER suggests a disruption of tight junctions.

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes.

  • Caco-2 monolayers cultured on Transwell® inserts.

  • Pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or cell culture medium.

Protocol:

  • Equilibrate the Caco-2 monolayers in fresh, pre-warmed medium for 30 minutes at 37°C before measurement.

  • Sterilize the electrodes with 70% ethanol and rinse with sterile HBSS or medium.

  • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell® insert, ensuring the electrodes do not touch the cell monolayer.

  • Record the resistance reading in Ohms (Ω).

  • To calculate the TEER in Ω·cm², subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert.

  • For the experiment, treat the Caco-2 monolayers with varying concentrations of 3'-SL (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) for a specified duration (e.g., 24, 48 hours). A control group with no 3'-SL treatment should be included.

  • Measure TEER at different time points to assess the dose- and time-dependent effects of 3'-SL.

Immunofluorescence Staining for Tight Junction Proteins (ZO-1 and Occludin)

Objective: To visualize the localization and quantify the expression of ZO-1 and occludin in Caco-2 monolayers.

Materials:

  • Caco-2 monolayers on Transwell® inserts.

  • 4% Paraformaldehyde (PFA) for fixation.

  • 0.1% Triton X-100 for permeabilization.

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibodies: Rabbit anti-ZO-1 and Mouse anti-Occludin.

  • Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG and Alexa Fluor 594-conjugated goat anti-mouse IgG.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Protocol:

  • After treatment with 3'-SL, wash the Caco-2 monolayers with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the Transwell® membranes onto glass slides and visualize using a fluorescence microscope.

  • Analyze the images to assess the continuity and intensity of the tight junction protein staining at the cell borders.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines in the cell culture supernatant to assess the anti-inflammatory effects of 3'-SL.

Materials:

  • Caco-2 cell monolayers.

  • Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cell culture supernatants from 3'-SL treated and control wells.

  • Commercially available ELISA kits for human TNF-α, IL-6, and IL-1β.

Protocol:

  • Seed Caco-2 cells in 24-well plates and culture until they form a confluent monolayer.

  • Pre-treat the cells with various concentrations of 3'-SL for a specified time (e.g., 2 hours).

  • Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a further 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Data Presentation

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

3'-SL ConcentrationTEER (Ω·cm²) at 24h (Mean ± SD)% Change from Control (24h)TEER (Ω·cm²) at 48h (Mean ± SD)% Change from Control (48h)
Control (0 mg/mL)Data not available0%Data not available0%
0.1 mg/mLData not availableData not availableData not availableData not available
0.5 mg/mLData not availableData not availableData not availableData not available
1.0 mg/mLData not availableData not availableData not availableData not available
5.0 mg/mLData not availableData not availableData not availableData not available
10.0 mg/mLData not availableData not availableData not availableData not available

Table 2: Effect of this compound on Tight Junction Protein Expression in Caco-2 Cells (Relative Fluorescence Intensity)

3'-SL ConcentrationZO-1 Expression (Mean ± SD)% Change from ControlOccludin Expression (Mean ± SD)% Change from Control
Control (0 mg/mL)Data not available0%Data not available0%
1.0 mg/mLData not availableData not availableData not availableData not available
5.0 mg/mLData not availableData not availableData not availableData not available

Note: Quantitative data from immunofluorescence or western blot analysis showing a dose-dependent effect of 3'-SL on ZO-1 and occludin expression in Caco-2 cells is not currently available in publicly accessible literature.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Caco-2 Cells

3'-SL ConcentrationTNF-α (pg/mL) (Mean ± SD)% InhibitionIL-6 (pg/mL) (Mean ± SD)% InhibitionIL-1β (pg/mL) (Mean ± SD)% Inhibition
Control (No LPS)Data not available-Data not available-Data not available-
LPS onlyData not available0%Data not available0%Data not available0%
LPS + 0.5 mg/mL 3'-SLData not availableData not availableData not availableData not availableData not availableData not available
LPS + 1.0 mg/mL 3'-SLData not availableData not availableData not availableData not availableData not availableData not available
LPS + 5.0 mg/mL 3'-SLData not availableData not availableData not availableData not availableData not availableData not available

Note: While studies report that 3'-SL reduces pro-inflammatory cytokines, specific dose-response data from ELISA assays on Caco-2 cells is not available in the reviewed literature. One study did show that pre-treatment with 1mg/ml of 3'-SL significantly reduced the adhesion of various diarrheagenic bacteria to Caco-2 monolayers, with inhibition rates of 49% for EPEC, 46% for EAEC, 37% for DAEC, 63% for Shigella flexneri, and 55% for Salmonella typhimurium.[10]

Table 4: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of this compound

SCFAConcentration (mmol/g of sample) after 24h fermentation (Mean ± SD)
AcetateData not available
PropionateData not available
ButyrateData not available

Note: In vitro fermentation studies have shown that 3'-SL leads to the production of SCFAs, with acetate being the most abundant.[5] However, specific concentrations can vary depending on the microbial inoculum used.

Mandatory Visualization

experimental_workflow cluster_culture Caco-2 Cell Culture cluster_treatment 3'-SL Treatment cluster_assays Assessment seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21 days for differentiation seeding->differentiation treatment Treat with varying concentrations of this compound differentiation->treatment teer TEER Measurement treatment->teer if_staining Immunofluorescence for ZO-1/Occludin treatment->if_staining elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) treatment->elisa

Experimental workflow for assessing 3'-SL effects.

signaling_pathway_nfkb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 SL3 This compound SL3->TLR4 Inhibition IKK IKK SL3->IKK Inhibition MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription

3'-SL inhibits the NF-κB signaling pathway.

signaling_pathway_scfa cluster_lumen Gut Lumen cluster_membrane Epithelial Cell Membrane cluster_cytoplasm Cytoplasm SL3 This compound Microbiota Gut Microbiota SL3->Microbiota Fermentation SCFA SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFA GPR41 GPR41 SCFA->GPR41 GPR43 GPR43 SCFA->GPR43 Downstream Downstream Signaling (e.g., MAPK pathway) GPR41->Downstream GPR43->Downstream Response Cellular Responses (e.g., Tight Junction Regulation) Downstream->Response

SCFA signaling via GPR41/43 in epithelial cells.

References

Application Notes and Protocols for Scalable 3'-Sialyllactose Production via Whole-Cell Biocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the production of 3'-SL using whole-cell biocatalysts. It covers metabolic engineering strategies, fermentation protocols, and bioconversion conditions, supported by quantitative data and visual workflows.

Metabolic Engineering Strategies for Enhanced 3'-SL Production

The core of efficient whole-cell biocatalysis for 3'-SL lies in the strategic engineering of the host organism's metabolism. Key strategies involve:

  • Elimination of Competing Pathways: To prevent the degradation of the key precursor N-acetylneuraminic acid (Neu5Ac), genes involved in its catabolism are knocked out. Common targets in E. coli include nanA, nanK, nanE, and nanT.[1][2][4] Additionally, knocking out the lacZ gene, which encodes for β-galactosidase, can prevent the degradation of lactose, another crucial substrate.[5][6][7]

  • Introduction of the 3'-SL Biosynthetic Pathway: The de novo synthesis of 3'-SL is achieved by introducing and overexpressing a set of key enzymes. This typically includes:

    • Genes from the neuBCA operon (e.g., from Campylobacter jejuni) for the synthesis of Neu5Ac.[1]

    • A CMP-Neu5Ac synthetase (CSS) to activate Neu5Ac to CMP-Neu5Ac.[1][5]

    • An α-2,3-sialyltransferase (nST or SiaT) to transfer the sialyl group from CMP-Neu5Ac to lactose, forming 3'-SL.[1][5]

  • Cofactor Regeneration: The synthesis of CMP-Neu5Ac requires cytidine triphosphate (CTP). To ensure a continuous supply and avoid it becoming a limiting factor, cofactor regeneration systems are often engineered. This can involve the overexpression of enzymes like CMP kinase (CMK) and polyphosphate kinase (PPK) to regenerate CTP from CMP.[5][8][9]

  • Optimization of Gene Expression: The expression levels of the biosynthetic enzymes need to be balanced to optimize the metabolic flux towards 3'-SL production. This can be achieved through promoter engineering, varying gene copy numbers, and constructing fusion proteins.[2][10]

  • Enhanced Product Export: To alleviate potential feedback inhibition and simplify downstream processing, transporter proteins can be screened and overexpressed to facilitate the secretion of 3'-SL into the culture medium.[1][2]

Data Presentation: Quantitative Comparison of 3'-SL Production Strategies

The following tables summarize quantitative data from various studies on whole-cell biocatalysis for 3'-SL production.

Table 1: Comparison of 3'-SL Production in Different Engineered E. coli Strains

StrainKey Genetic ModificationsProduction Scale3'-SL TiterConversion Rate/YieldReference
E. coli BL21star(DE3)ΔlacZGenomic integration of neuBCA and nST; knockout of nanA, nanK, nanE, nanT5 L Bioreactor56.8 g/LNot specified[1][2][4]
E. coli BL21 Star (DE3) ΔlacZΔnanETKACo-expression of CMP-sialic acid synthetase, sialyltransferase, CMP kinase, and polyphosphate kinase4 L Bioreactor52.8 mM (~33.5 g/L)98.1% from sialic acid[8]
E. coli BL21 Star (DE3)Cell-free extract with co-expression of CSS, ST, CMK, and PPK; lacZ knockout25 mL Reaction38.7 mM (~24.6 g/L)97.1% from NeuAc[5][6][7]
Engineered E. coliCo-expression of CSS and SiaTShake Flask40 ± 4 g/L~70% yield[10]

Table 2: Optimized Reaction Conditions for Whole-Cell Biocatalysis

ParameterOptimal ValueReference
Temperature35 °C[5][8][9]
pH7.0[5][8][9]
Polyphosphate20 mM[8][9]
Cytidine Monophosphate (CMP)10 mM[8][9]
MgCl₂20 mM[5][8][9]

Experimental Protocols

Protocol 1: Preparation of Engineered E. coli Whole-Cell Biocatalyst

This protocol describes the cultivation of the engineered E. coli strain for use as a whole-cell biocatalyst.

1. Strain Cultivation (Seed Culture): a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

2. Fermentation for Biomass Production (5 L Bioreactor): [8] a. Prepare 3 L of fermentation medium containing: 12 g/L peptone, 8 g/L yeast extract, 4 g/L K₂HPO₄, 3 g/L NaCl, 2.5 g/L (NH₄)₂SO₄, 10 g/L glycerin, and 2.1 g/L citric acid. b. Inoculate the fermenter with the seed culture. c. Maintain the temperature at 37°C. d. Once the culture reaches a suitable optical density, start feeding with a solution of 400 g/L glycerol, 30 g/L peptone, and 50 g/L yeast extract. e. When the desired cell density is reached, induce protein expression by adding IPTG to a final concentration of 0.2 mM and reduce the temperature to 20°C for 18 hours.

3. Harvesting the Biocatalyst: a. Harvest the cells by centrifugation at 8000 rpm for 10 minutes at 4°C. b. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0). c. The resulting wet cell paste can be used directly for the biocatalytic reaction or stored at -80°C.

Protocol 2: Whole-Cell Biocatalysis for 3'-SL Production

This protocol outlines the one-pot synthesis of 3'-SL using the prepared whole-cell biocatalyst.

1. Reaction Setup: a. Prepare the reaction mixture in a suitable vessel. For a 25 mL reaction, the components are:

  • Sialic Acid (SA): 54.2 mM[8]
  • Lactose: 60 mM[6]
  • Cytidine Monophosphate (CMP): 10 mM[8][9]
  • Polyphosphate: 20 mM[8][9]
  • MgCl₂: 20 mM[8][9]
  • Phosphate buffer (pH 7.0) b. Add the prepared E. coli whole-cell biocatalyst to the reaction mixture. The optimal cell concentration may need to be determined empirically.

2. Bioconversion: a. Incubate the reaction mixture at 35°C with gentle agitation.[8][9] b. Monitor the progress of the reaction by taking samples at regular intervals (e.g., every hour).

3. Sample Analysis: a. Quench the reaction in the collected samples by boiling for 5 minutes, followed by centrifugation at 12,000 g for 10 minutes to remove the cells.[1] b. Filter the supernatant through a 0.22 µm membrane. c. Analyze the concentrations of 3'-SL, lactose, and sialic acid using High-Performance Liquid Chromatography (HPLC).[1] An Amide-80 column with a mobile phase of 70% acetonitrile and 30% water at a flow rate of 1 mL/min and a column temperature of 60°C can be used, with detection by a refractive index detector.[1]

Visualizations

Metabolic Pathway for De Novo 3'-SL Synthesis in Engineered E. coli

3SL_Metabolic_Pathway cluster_host Host Metabolism cluster_synthesis Engineered 3'-SL Pathway cluster_cofactor Cofactor Regeneration Glycerol Glycerol UDP_GlcNAc UDP-GlcNAc Glycerol->UDP_GlcNAc neuBCA NeuBCA enzymes UDP_GlcNAc->neuBCA Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) neuBCA->Neu5Ac CSS CMP-Neu5Ac Synthetase (CSS) Neu5Ac->CSS CMP_Neu5Ac CMP-Neu5Ac CSS->CMP_Neu5Ac CMP CMP CSS->CMP SiaT α-2,3-Sialyltransferase (SiaT) CMP_Neu5Ac->SiaT SL3 3'-Sialyllactose (3'-SL) SiaT->SL3 SiaT->CMP Transporter Transporter SL3->Transporter CTP CTP CTP->CSS CMK_PPK CMK & PPK CMP->CMK_PPK CMK_PPK->CTP Lactose Lactose (external) Lactose->SiaT SL3_out 3'-SL (extracellular) Transporter->SL3_out

Caption: De novo biosynthesis pathway of this compound in engineered E. coli.

Experimental Workflow for Whole-Cell Biocatalysis

Experimental_Workflow start Start: Engineered E. coli Strain seed_culture 1. Seed Culture Preparation (LB Medium, 37°C, 12-16h) start->seed_culture fermentation 2. Biomass Production (5 L Fermenter, 37°C) seed_culture->fermentation induction 3. Protein Expression Induction (0.2 mM IPTG, 20°C, 18h) fermentation->induction harvesting 4. Cell Harvesting & Washing (Centrifugation) induction->harvesting biocatalyst Whole-Cell Biocatalyst harvesting->biocatalyst reaction_setup 5. Reaction Setup (Substrates, Cofactors, Buffer) biocatalyst->reaction_setup bioconversion 6. Bioconversion (35°C, pH 7.0) reaction_setup->bioconversion sampling 7. Sampling & Analysis (HPLC) bioconversion->sampling product End: this compound sampling->product

Caption: Workflow for 3'-SL production using whole-cell biocatalysis.

References

Application Notes and Protocols for Metabolic Engineering of Yeast for De Novo 3'-Sialyllactose Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Sialyllactose (3'-SL) is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant health, including the development of the gut microbiome, immune function, and cognitive abilities. Its potential applications in infant formula, nutraceuticals, and therapeutics have driven the demand for sustainable and scalable production methods. Metabolic engineering of microbial hosts, particularly the safe and well-characterized yeast species Saccharomyces cerevisiae and Pichia pastoris, offers a promising avenue for the de novo biosynthesis of 3'-SL from simple carbon sources. This document provides a comprehensive overview of the metabolic pathways, experimental protocols, and analytical methods for engineering yeast to produce 3'-SL.

While the majority of published research on high-titer de novo 3'-SL production has focused on Escherichia coli, the principles and enzymatic steps are translatable to yeast. This application note outlines a strategy for engineering yeast based on successful approaches in other microorganisms and for the production of other complex molecules in yeast.

Engineered De Novo Biosynthesis Pathway for this compound

The de novo synthesis of 3'-SL in an engineered yeast host requires the introduction of a heterologous pathway to produce the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), and a sialyltransferase to attach it to lactose. The pathway originates from the central carbon metabolism of the yeast.

Caption: Proposed metabolic pathway for de novo 3'-SL biosynthesis in engineered yeast.

Quantitative Data on this compound Production

While data for de novo 3'-SL production in yeast is not extensively available in peer-reviewed literature, significant progress has been made in E. coli. Furthermore, a multi-organism system involving yeast has been reported. The following table summarizes key production metrics from these systems to provide a benchmark for yeast engineering efforts.

Host Organism(s)StrainProduction MethodTiter (g/L)YieldProductivityReference
E. coli BL21star(DE3)ΔlacZEngineered StrainFed-batch Fermentation (5L)56.8N/AN/A[1]
E. coli JM109(DE3) & Baker's YeastMulticellular SystemTwo-step Fermentation55.0443.47% conversion from N-acetyl-glucosamineN/A[2]
E. coliEngineered StrainFed-batch Fermentation (3L)44.20.55 mol/mol lactose0.53 g/L/h[3]
E. coli BL21 Star (DE3) ΔlacZΔnanETKAWhole-cell Biocatalysis4L Conversion System~33.5 (52.8 mM)98.1% conversion from Sialic Acid~4.2 g/L/h (6.63 mM/h)[4]

Experimental Protocols

Protocol 1: Yeast Strain Construction for 3'-SL Production

This protocol outlines the steps for integrating the necessary heterologous genes into the S. cerevisiae genome. A similar approach can be adapted for P. pastoris.

1. Gene Selection and Codon Optimization:

  • Lactose Permease: LAC12 from Kluyveromyces lactis to enable lactose uptake[5].

  • UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A key enzyme for the sialic acid pathway.

  • N-acetylneuraminate synthase (NANS): To produce N-acetylneuraminic acid.

  • CMP-N-acetylneuraminate synthetase (NANM): To create the activated sugar donor CMP-Neu5Ac.

  • α-2,3-sialyltransferase (ST): An enzyme from a source like Pasteurella dagmatis to transfer sialic acid to lactose.

  • Transporter: A potential transporter like CDT2 to facilitate 3'-SL export[6].

  • Codon-optimize all sequences for expression in the chosen yeast host (S. cerevisiae or P. pastoris).

2. Expression Cassette Construction:

  • Clone each codon-optimized gene into a yeast integration vector.

  • Place each gene under the control of a strong constitutive promoter (e.g., pTDH3, pTEF1 for S. cerevisiae; pGAP for P. pastoris).

  • Add a terminator sequence (e.g., tCYC1) downstream of each gene.

  • Include selectable markers (e.g., URA3, HIS3, LEU2) for selection of transformants.

3. Yeast Transformation and Genomic Integration:

  • Prepare competent yeast cells using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

  • Linearize the integration plasmids within the homology regions to direct integration into specific genomic loci (e.g., intergenic regions) to ensure stable expression.

  • Transform the yeast cells with the linearized DNA fragments.

  • Plate the transformed cells onto selective agar medium (e.g., synthetic complete medium lacking uracil for a URA3 marker).

  • Incubate at 30°C for 2-3 days until colonies appear.

4. Verification of Integration:

  • Isolate genomic DNA from putative transformants.

  • Perform colony PCR using primers that flank the integration site or are internal to the integrated gene to confirm successful integration.

  • Further verification can be done by Southern blotting or sequencing of the PCR products.

Protocol 2: Fed-Batch Fermentation for 3'-SL Production

This protocol is a general guideline for fed-batch fermentation in a controlled bioreactor, which can be optimized for the specific engineered yeast strain.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5-10 mL of appropriate selective medium (e.g., YPD for S. cerevisiae).

  • Incubate at 30°C with shaking (200-250 rpm) for 24 hours.

  • Use this culture to inoculate a larger volume (e.g., 100 mL in a 1L flask) and grow for another 18-24 hours.

2. Bioreactor Inoculation and Batch Phase:

  • Prepare the bioreactor with a defined fermentation medium. A typical medium might contain glucose or glycerol as the initial carbon source, yeast extract, peptone, and necessary salts and trace elements[1].

  • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.1-0.5.

  • Run the batch phase at 30°C, maintaining pH at 5.0-6.0 with the addition of a base (e.g., NH₄OH), and providing aeration (e.g., 1-2 vvm) and agitation to maintain dissolved oxygen (DO) above 20%.

3. Fed-Batch Phase and Induction:

  • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

  • Feed a concentrated solution of a primary carbon source (e.g., glucose or glycerol) to maintain a growth-limiting condition.

  • When a sufficient cell density is reached, induce 3'-SL production by adding lactose to the bioreactor and/or switching the feed to a lactose-containing solution.

  • Maintain the fermentation for 72-120 hours, collecting samples periodically.

Protocol 3: Quantification of this compound

1. Sample Preparation:

  • Collect a sample (e.g., 1-2 mL) from the fermentation broth.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris[1].

  • Dilute the sample as necessary with ultrapure water.

2. HPLC Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC) is a common method for quantification[1].

  • Column: An amide column (e.g., TSKgel Amide-80) is suitable for separating oligosaccharides[1].

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) can be used[1].

  • Detector: A Refractive Index Detector (RID) is typically used for carbohydrate analysis[1].

  • Quantification: Create a standard curve using a purified 3'-SL analytical reference standard. Run the prepared samples and quantify the 3'-SL concentration by comparing the peak area to the standard curve.

3. LC-MS/MS for Higher Sensitivity and Confirmation:

  • For more sensitive and specific quantification, especially at low concentrations, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) can be used[7].

  • This method often involves a graphitized carbon column for separation and can distinguish between 3'-SL and its isomer 6'-sialyllactose[8].

Experimental Workflow and Logic

The overall process of developing a yeast cell factory for 3'-SL production involves a cycle of design, construction, testing, and analysis.

G Design Design Phase - Gene Selection - Codon Optimization - Promoter/Terminator Choice Build Build Phase - DNA Synthesis & Cloning - Yeast Transformation - Genomic Integration Design->Build Construct Plasmids Test Test Phase - Shake Flask Cultivation - Bioreactor Fermentation Build->Test Screen Strains Analyze Analysis Phase - HPLC/LC-MS for 3'-SL - Metabolite Analysis Test->Analyze Quantify Product Optimize Optimization - Pathway Balancing - Fermentation Tuning Analyze->Optimize Identify Bottlenecks Optimize->Design Redesign Pathway

Caption: The Design-Build-Test-Learn cycle for yeast metabolic engineering.

References

Application Notes and Protocols for In Vivo Experimental Design: Studying 3'-Sialyllactose in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to investigate the therapeutic potential of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide. The following protocols are based on established animal models and detail methodologies for studying the effects of 3'-SL on inflammatory conditions, gut microbiome modulation, and immune responses.

Investigating the Protective Effects of this compound in a Neonatal Rat Model of Necrotizing Enterocolitis (NEC)

Necrotizing enterocolitis (NEC) is a severe intestinal inflammatory disease affecting premature infants. Studies have shown that 3'-SL can reduce the severity of NEC in neonatal rat models.[1][2][3]

Experimental Protocol

A neonatal rat model is utilized to induce NEC, and the protective effects of 3'-SL are evaluated.[1][2][3]

Animal Model: Neonatal Sprague-Dawley rats.

Experimental Groups:

  • Dam-Fed (DF): Pups remain with the mother and breastfeed.

  • Formula-Fed (FF): Pups are separated and fed a specialized infant formula.

  • FF + 3'-SL: Formula supplemented with 3'-SL.

  • FF + GOS (Control): Formula supplemented with galacto-oligosaccharides (a common prebiotic with no sialic acid).

  • FF + Pooled HMO (Positive Control): Formula supplemented with a pool of human milk oligosaccharides.

NEC Induction Protocol:

  • Neonatal rats are separated from their dams within hours of birth.

  • Pups are housed in a humidified incubator.

  • Formula feeding is initiated via oral gavage every 4 hours.

  • To induce NEC, pups are subjected to episodes of hypoxia (breathing 100% nitrogen for 60-90 seconds) followed by cold stress (4°C for 10 minutes) twice daily for three days.[4]

Endpoint Analysis:

  • Survival Rate: Monitored over 96 hours.

  • Pathology Score: Ileum sections are collected, fixed, stained with hematoxylin and eosin (H&E), and scored for intestinal injury on a scale of 0 (normal) to 4 (severe necrosis).[1]

  • Biochemical Analysis: Intestinal tissue homogenates can be analyzed for inflammatory markers.

Quantitative Data Summary
Treatment Group Mean Pathology Score (± SD) Reference
Dam-Fed (DF)0.67 (± 0.34)[2][3]
Formula-Fed (FF)2.02 (± 0.63)[2][3]
FF + Pooled HMO (10 mg/ml)0.90 (± 0.47)[2][3]
FF + GOS (8 mg/ml)2.00 (± 0.63)[2][3]
FF + Sia-GOS (500 µM)1.32 (± 0.56)[2][3]
FF + 2'FL (2 mg/ml)1.43 (± 0.53)[2]

Note: Sia-GOS (sialylated galacto-oligosaccharides) were used in this specific study, which are structurally related to 3'-SL.

Experimental Workflow

NEC_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_induction NEC Induction cluster_analysis Endpoint Analysis A Neonatal Rat Pups B Randomization A->B DF Dam-Fed FF Formula-Fed FF_3SL FF + 3'-SL FF_GOS FF + GOS C Hypoxia + Cold Stress (for FF groups) FF->C FF_3SL->C FF_GOS->C D Survival Monitoring C->D E Ileum Histopathology C->E F Pathology Scoring E->F

Workflow for the neonatal rat NEC model.

Assessing the Anxiolytic and Gut-Modulating Effects of this compound in a Mouse Model of Stress

Chronic stress can lead to anxiety-like behaviors and alterations in the gut microbiota. 3'-SL has been shown to mitigate these effects.[5]

Experimental Protocol

Animal Model: Adult male C57BL/6 mice.

Experimental Groups:

  • Home Cage Control (HCC): No stress, standard diet.

  • HCC + 3'-SL: No stress, diet supplemented with 3'-SL.

  • Social Disruption Stressor (SDR): Exposed to stress, standard diet.

  • SDR + 3'-SL: Exposed to stress, diet supplemented with 3'-SL.

Experimental Procedure:

  • Mice are fed their respective diets for two weeks prior to stressor exposure.

  • The Social Disruption (SDR) stressor involves introducing an aggressive male mouse into the home cage for a short period daily for several consecutive days.

  • Behavioral testing is conducted 14 hours after the final stressor exposure.

    • Open Field Test: Assesses anxiety-like behavior and locomotor activity.

    • Light/Dark Preference Test: Measures anxiety based on the time spent in a brightly lit versus a dark compartment.

  • Following behavioral tests, mice are euthanized for sample collection.

Endpoint Analysis:

  • Behavioral Analysis: Time spent in the center of the open field, number of entries into the light compartment.

  • Gut Microbiota Analysis: 16S rRNA sequencing of colonic mucosal-associated microbiota.

  • Immunological Analysis: Measurement of serum corticosterone and pro-inflammatory cytokines (e.g., IL-6).

Quantitative Data Summary
Group Parameter Result Reference
Control DietShannon Diversity Index (SDI)Higher[5]
6'-SL DietShannon Diversity Index (SDI)Lower than Control[5]
3'-SL DietShannon Diversity Index (SDI)No significant change vs. Control[5]
Control vs. 6'-SLMicrobial Profile (Unweighted UniFrac)Significantly Different[5]
Control vs. 3'-SLMicrobial Profile (Unweighted UniFrac)Significantly Different[5]
3'-SL vs. 6'-SLMicrobial Profile (Unweighted UniFrac)Not Significantly Different[5]

Note: This study also investigated 6'-Sialyllactose (6'-SL), an isomer of 3'-SL.

Experimental Workflow

Stress_Workflow cluster_setup Acclimation & Diet cluster_groups Experimental Groups cluster_stress Stressor Exposure cluster_analysis Post-Stressor Analysis A Adult Male Mice B Dietary Supplementation (2 weeks) A->B HCC Home Cage Control HCC_3SL HCC + 3'-SL SDR SDR Stressor SDR_3SL SDR + 3'-SL C Social Disruption Stressor SDR->C SDR_3SL->C D Behavioral Testing (Open Field, Light/Dark) C->D E Sample Collection (Blood, Colon, Spleen) D->E F Microbiota & Cytokine Analysis E->F

Workflow for the mouse model of stress.

Evaluating the Anti-Inflammatory Effects of this compound in a Mouse Model of Atopic Dermatitis (AD)

Atopic dermatitis is a chronic inflammatory skin disease. Oral administration of 3'-SL has been shown to alleviate AD-like symptoms in mouse models.[6][7]

Experimental Protocol

Animal Model: BALB/c or C57BL/6 mice.

AD Induction:

  • House Dust Mite (HDM) Model: Repeated topical application of HDM extract to the ear.

  • 2,4-Dinitrochlorobenzene (DNCB) Model: Sensitization and subsequent challenge with DNCB on the ear.

Experimental Groups:

  • Control: No AD induction.

  • AD Model: Induced with HDM or DNCB.

  • AD Model + 3'-SL: AD-induced mice treated with oral 3'-SL.

  • AD Model + Positive Control: AD-induced mice treated with a known anti-inflammatory drug (e.g., Ketotifen).

Treatment Protocol:

  • Oral gavage of 3'-SL (or vehicle/positive control) is performed at regular intervals (e.g., every 2 days) for several weeks after the elicitation of AD symptoms.

Endpoint Analysis:

  • Clinical Scoring: Measurement of ear thickness.

  • Histological Analysis: H&E and Toluidine Blue staining of ear sections to assess epidermal/dermal thickness and mast cell infiltration.

  • Immunological Analysis:

    • ELISA for serum levels of IgE, IL-1β, IL-6, and TNF-α.[6]

    • qRT-PCR for cytokine mRNA expression (e.g., IL-4, IL-5, IL-13) in ear tissue.

    • Flow cytometry of draining lymph node cells to quantify regulatory T cells (Tregs; CD4+Foxp3+).[6]

  • Gut Microbiota Analysis: 16S rRNA sequencing of fecal samples to assess changes in bacterial populations, such as Bifidobacterium.[7]

Quantitative Data Summary
Parameter Treatment Effect Reference
Ear Thickness3'-SLReduction[6]
Epidermal/Dermal Thickness3'-SLReduction[6]
Mast Cell Infiltration3'-SLReduction[6]
Serum IgE3'-SLReduction[6]
Serum IL-1β, IL-6, TNF-α3'-SLReduction[6]
Treg (CD4+Foxp3+) Population3'-SLIncrease[6]
Bifidobacterium Population3'-SLIncrease[7]

Signaling Pathway: 3'-SL in Atopic Dermatitis

AD_Pathway cluster_immune Immune Regulation cluster_cytokines Cytokine Modulation cluster_symptoms Clinical Outcome SL This compound (Oral Administration) Treg Regulatory T cell (Treg) Differentiation SL->Treg NFkB NF-κB Pathway SL->NFkB Inhibits TGFb TGF-β Mediated Treg->TGFb ProInflam Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IL-4, IL-5, IL-13) Treg->ProInflam Suppresses AD Atopic Dermatitis Symptoms (Ear thickness, Mast cell infiltration) ProInflam->AD NFkB->ProInflam

Proposed mechanism of 3'-SL in atopic dermatitis.

Investigating the Atheroprotective Effects of this compound in a Murine Model of Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries. 3'-SL has been shown to reduce the development of atherosclerotic lesions in mice.[8][9][10]

Experimental Protocol

Animal Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice, which are prone to developing atherosclerosis, especially on a high-fat diet.

Experimental Groups:

  • Control: Ldlr-/- mice on a high-fat diet.

  • Treatment: Ldlr-/- mice on a high-fat diet receiving 3'-SL.

Treatment Administration:

  • Subcutaneous (s.c.) injection: 3'-SL dissolved in saline.

  • Oral gavage: 3'-SL dissolved in water.

Experimental Procedure:

  • Ldlr-/- mice are fed a high-fat diet to induce atherosclerosis.

  • 3'-SL or vehicle is administered for a specified period (e.g., 8-12 weeks).

  • At the end of the treatment period, mice are euthanized.

Endpoint Analysis:

  • Atherosclerotic Lesion Analysis:

    • Aortas are dissected, stained with Oil Red O, and the lesion area is quantified.

    • Aortic root sections are stained with H&E and for macrophage content (e.g., CD68 staining).

  • Lipid Profile: Measurement of plasma cholesterol and triglyceride levels.

  • Inflammatory Markers: Analysis of pro-inflammatory gene expression (e.g., Il1b, Il6) in aortic tissue or peritoneal macrophages.

Signaling Pathway: 3'-SL in Macrophage-Mediated Inflammation

Athero_Pathway cluster_inflammation Inflammatory Response cluster_resolution Inflammation Resolution & Lipid Homeostasis LPS LPS (TLR4 agonist) Inflam_Genes Inflammatory Gene Expression (e.g., IL1β, IL6) LPS->Inflam_Genes Induces SL This compound SL->Inflam_Genes Attenuates LXR Liver X Receptor (LXR) SL->LXR Promotes Activity SREBP Sterol Regulatory Element Binding Protein (SREBP) SL->SREBP Promotes Activity Athero Atherosclerosis Development Inflam_Genes->Athero LXR->Athero Reduces SREBP->Athero Reduces

Mechanism of 3'-SL in atherosclerosis.

Exploring the Antiviral Activity of this compound in a Chicken Model of Influenza A Virus (H9N2) Infection

This compound has demonstrated antiviral properties against various influenza A virus subtypes.[11]

Experimental Protocol

Animal Model: Pathogen-free chickens.

Experimental Phases:

  • In Vitro Screening (Hemagglutination Inhibition Assay):

    • To determine the inhibitory concentration of 3'-SL against the target influenza virus (e.g., H9N2). This preliminary step helps in dose selection for the in vivo study.

  • In Vivo Efficacy Study:

    • Prophylactic Group: Chickens are treated with 3'-SL prior to virus inoculation.

    • Therapeutic Group: Chickens are treated with 3'-SL after virus inoculation.

    • Virus Control Group: Chickens are inoculated with the virus but receive a placebo.

    • Negative Control Group: Chickens are not inoculated and receive a placebo.

Experimental Procedure:

  • 3'-SL is administered (e.g., via oral gavage or in drinking water).

  • Chickens are challenged with a specific dose of H9N2 influenza A virus via the intranasal or intratracheal route.

  • Clinical signs (e.g., morbidity, mortality) are monitored daily.

  • Oropharyngeal and cloacal swabs are collected at various time points post-infection to quantify viral shedding via qRT-PCR.

Endpoint Analysis:

  • Clinical Scores and Survival Rates.

  • Viral Titer in Swabs and Tissues (e.g., lung, trachea).

  • Serological Analysis: Measurement of antibody responses (e.g., hemagglutination inhibition titers) in serum.

Experimental Workflow

Flu_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Study (Chickens) A Hemagglutination Inhibition Assay B Determine MIC of 3'-SL A->B D 3'-SL Administration B->D Dose Selection C Group Allocation (Prophylactic, Therapeutic, Control) C->D E H9N2 Virus Challenge D->E F Monitoring & Sample Collection E->F G Analysis (Viral Shedding, Serology) F->G

Workflow for influenza virus study in chickens.

References

Application Note: Solid-Phase Extraction Methods for the Purification of 3'-Sialyllactose from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk and plays a crucial role in infant health, including immune system development and gut microbiome modulation. Its biological significance has led to increased interest in its use in infant formula, functional foods, and therapeutics. Isolating 3'-SL from complex biological matrices such as milk, fermentation broths, or urine presents a significant analytical challenge due to the presence of high concentrations of interfering substances like lactose, neutral oligosaccharides, salts, proteins, and lipids. Solid-phase extraction (SPE) is a robust and widely used technique for the selective isolation and purification of 3'-SL from these complex samples. This application note details various SPE protocols for the efficient extraction of 3'-SL, providing quantitative data and step-by-step methodologies.

SPE Methodologies for this compound Isolation

The selection of an appropriate SPE sorbent is critical for the successful isolation of 3'-SL. The choice depends on the physicochemical properties of 3'-SL, particularly its hydrophilic nature and the presence of a negatively charged sialic acid moiety, as well as the composition of the sample matrix. The most common SPE strategies for 3'-SL purification include graphitized carbon, hydrophilic interaction liquid chromatography (HILIC), and anion exchange chromatography.

Porous Graphitized Carbon (PGC) SPE

Porous graphitized carbon is a highly effective sorbent for the retention of polar and non-polar compounds, making it well-suited for glycan analysis.[1] It separates oligosaccharides based on size and polarity.

Principle: PGC retains carbohydrates through a combination of hydrophobic and electronic interactions. The planar graphitic surface interacts with the non-polar C-H bonds of the saccharide rings, while polar functional groups also contribute to retention. Elution is typically achieved by increasing the concentration of an organic modifier, often with the addition of a small amount of a weak acid like trifluoroacetic acid (TFA) to improve peak shape and recovery.

Workflow for PGC-SPE:

cluster_0 Sample Preparation cluster_1 PGC-SPE Protocol cluster_2 Downstream Analysis Sample Complex Matrix (e.g., Milk) Defat Defatting (Centrifugation) Sample->Defat Deproteinize Protein Precipitation (e.g., with Acetonitrile/TFA) Defat->Deproteinize Condition Condition Cartridge (e.g., 80% ACN, 0.1% TFA) Deproteinize->Condition Equilibrate Equilibrate Cartridge (e.g., Water or 4% ACN, 0.1% TFA) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (e.g., 4% ACN, 0.1% TFA) Removes Lactose & Salts Load->Wash Elute Elute 3'-SL (e.g., 40% ACN, 0.1% TFA) Wash->Elute Analysis LC-MS/MS or HPAEC-PAD Elute->Analysis

Caption: Workflow for this compound purification using PGC-SPE.

Hydrophilic Interaction Liquid Chromatography (HILIC) SPE

HILIC is a powerful technique for the separation and purification of highly polar compounds like oligosaccharides.[2] HILIC SPE sorbents are typically polar materials, such as silica-based aminopropyl, that selectively retain polar analytes from a high concentration of organic solvent.

Principle: In HILIC, a water-rich layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. Highly polar molecules, like 3'-SL, are strongly retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This method is particularly effective in separating acidic oligosaccharides from neutral ones.[3]

Workflow for HILIC-SPE:

cluster_0 Sample Preparation cluster_1 HILIC-SPE Protocol cluster_2 Downstream Analysis Sample Complex Matrix Precipitate Protein Precipitation (e.g., with Methanol) Sample->Precipitate Condition Condition Cartridge (e.g., Aqueous Buffer) Precipitate->Condition Equilibrate Equilibrate Cartridge (High Organic Solvent, e.g., 85% ACN) Condition->Equilibrate Load Load Sample in High Organic Equilibrate->Load Wash Wash (High Organic Solvent) Removes Less Polar Interferences Load->Wash Elute Elute 3'-SL (Increased Aqueous Content) Wash->Elute Analysis LC-MS/MS Elute->Analysis

Caption: General workflow for this compound purification using HILIC-SPE.

Anion Exchange SPE

Anion exchange SPE leverages the negative charge of the sialic acid moiety on 3'-SL at neutral or alkaline pH. Strong anion exchange (SAX) sorbents are commonly used.

Principle: The positively charged functional groups on the anion exchange sorbent bind the negatively charged 3'-SL. Neutral molecules, such as lactose and neutral oligosaccharides, are not retained and are washed away. The bound 3'-SL is then eluted by increasing the ionic strength or changing the pH of the eluent to neutralize the charge interaction.

Workflow for Anion Exchange SPE:

cluster_0 Sample Preparation cluster_1 Anion Exchange SPE Protocol cluster_2 Downstream Analysis Sample Aqueous Sample Adjust_pH Adjust pH (if necessary) Sample->Adjust_pH Condition Condition Cartridge (e.g., Methanol) Adjust_pH->Condition Equilibrate Equilibrate Cartridge (e.g., DI Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (e.g., DI Water) Removes Neutral Sugars Load->Wash Elute Elute 3'-SL (e.g., with Pyridinium Acetate or Salt Gradient) Wash->Elute Analysis LC-MS or other methods Elute->Analysis

Caption: Workflow for this compound purification using Anion Exchange SPE.

Quantitative Data Summary

The efficiency of different SPE methods can be evaluated based on the recovery of 3'-SL. The following table summarizes reported recovery data from various studies.

SPE Sorbent/MethodMatrixThis compound Recovery (%)Reference
Porous Graphitized CarbonHuman Milk60 - 100[4]
Porous Graphitized CarbonHuman Milk91.2 - 101.8[4]
HILIC-based SPEMinipig Liver Tissue60.0 - 84.8[5]
HILIC-based SPEMinipig Kidney Tissue90.3 - 123.6[5]
Methanol PrecipitationEdible Bird's Nest91.6 - 98.4[4]
Methanol PrecipitationRat Plasma88.6 - 94.7[6]

Note: Recovery can be influenced by the specific protocol, matrix complexity, and analytical method used for quantification.

Detailed Experimental Protocols

Protocol for PGC-SPE of 3'-SL from Milk

This protocol is adapted from methodologies for purifying milk oligosaccharides.[1][7]

Materials:

  • Porous Graphitized Carbon (PGC) SPE Cartridge (e.g., 150 mg)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized Water

  • SPE Vacuum Manifold

Procedure:

  • Sample Preparation:

    • Centrifuge milk sample to remove the fat layer.

    • To the skimmed milk, add a solution of ACN with 0.1% TFA to a final ACN concentration of 2-8% (v/v) to precipitate proteins.[1]

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 6 mL of 80% ACN containing 0.1% TFA (v/v) through the PGC cartridge.[8]

  • SPE Cartridge Equilibration:

    • Pass 6 mL of deionized water or a solution matching the ACN concentration of the sample (e.g., 4% ACN, 0.1% TFA) through the cartridge.[1][8]

  • Sample Loading:

    • Load the prepared sample supernatant onto the conditioned and equilibrated PGC cartridge.

  • Washing:

    • Wash the cartridge with 6-30 mL of deionized water or 4% ACN with 0.1% TFA to remove salts and the majority of lactose.[1][8] The use of 4% ACN/0.1% TFA has been shown to significantly improve the removal of lactose while retaining oligosaccharides.[7]

  • Elution:

    • Elute the retained oligosaccharides, including 3'-SL, with 6 mL of 40% ACN containing 0.05-0.1% TFA.[1][8]

    • Collect the eluate and dry it using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried sample in a suitable solvent (e.g., deionized water or mobile phase) for subsequent analysis.

Protocol for Online SPE-HILIC for Sialylated Oligosaccharides

This protocol describes an automated online SPE system coupled with HILIC and mass spectrometry (MS) for the analysis of sialylated milk oligosaccharides (SMOs), including 3'-SL.[3][9]

Materials and System:

  • HPLC system with dual-gradient pumps and a 10-port switching valve.

  • SPE column with electrostatic repulsion properties (e.g., Click TE-GSH, zwitterionic tripeptide glutathione).[3]

  • HILIC analytical column (e.g., XAmide).[3]

  • Mobile phases: Acetonitrile (ACN) and water, potentially with a volatile salt like ammonium formate for MS compatibility.

Procedure:

  • System Setup:

    • Configure the HPLC system for online SPE-HILIC-MS analysis. The SPE column is used to remove neutral oligosaccharides and lactose, while the analytical column separates the sialylated oligosaccharides.[3]

  • Sample Loading and Cleanup (Pump 1):

    • The sample is loaded onto the SPE column (e.g., Click TE-GSH) using a high percentage of organic solvent (e.g., 80% ACN in water).

    • Under these conditions, the negatively charged sialylated oligosaccharides are repelled by the negatively charged stationary phase and flow through quickly, while neutral sugars are retained by hydrophilic interaction.[3]

  • Transfer to Analytical Column (Valve Switch):

    • The eluate from the SPE column, containing the sialylated oligosaccharides, is directed to the HILIC analytical column.

  • Analytical Separation (Pump 2):

    • A gradient elution is performed on the HILIC column to separate the different sialylated oligosaccharides. A typical gradient might be from 80% ACN to 50% ACN.[3]

  • Detection:

    • The separated compounds are detected by mass spectrometry, often in negative ion mode, which is sensitive for sialylated molecules.[3]

Online SPE-HILIC-MS Logical Flow:

cluster_0 Injection and Loading cluster_1 SPE Cleanup cluster_2 Analysis Inject Inject Sample Load_SPE Load onto SPE Column (High Organic Mobile Phase) Inject->Load_SPE Repel_SL 3'-SL Repelled and Passes Through Load_SPE->Repel_SL Retain_Neutral Neutral Sugars Retained Load_SPE->Retain_Neutral Transfer_HILIC Transfer 3'-SL to HILIC Column Repel_SL->Transfer_HILIC Separate HILIC Gradient Separation Transfer_HILIC->Separate Detect MS Detection Separate->Detect

References

Troubleshooting & Optimization

Technical Support Center: Maximizing 3'-Sialyllactose (3'-SL) Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microbial production of 3'-Sialyllactose (3'-SL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving 3'-SL yield in microbial fermentation, with a primary focus on engineered Escherichia coli.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your 3'-SL fermentation experiments. Each problem is followed by potential causes and recommended solutions.

Problem 1: Low or No 3'-SL Production

Potential Causes & Solutions

Potential CauseRecommended Solution
Inefficient Host Strain The choice of the host strain is critical. E. coli K-12 strains may exhibit lower productivity compared to BL21 series strains. For example, BL21star(DE3)ΔlacZ has been shown to produce significantly higher yields of 3'-SL compared to other strains like BW25113 and MG1655ΔlacZ.[1][2]
Suboptimal Expression of Pathway Genes The expression levels of the enzymes in the 3'-SL synthesis pathway need to be balanced. This can be achieved by optimizing promoters, ribosome binding sites (RBS), and gene copy numbers.
Degradation of Precursors or Product Native E. coli enzymes can degrade N-acetylneuraminic acid (Neu5Ac) and lactose. To prevent this, it is crucial to knock out genes involved in Neu5Ac catabolism (nanA, nanK, nanE, nanT) and lactose degradation (lacZ).[1][2][3][4] A 3.3-fold increase in 3'-SL production was observed after deleting the lacZ gene.[3][4]
Inefficient Sialyltransferase The activity of α2,3-sialyltransferase (α2,3-SiaT) is a rate-limiting step. Screening α2,3-SiaTs from different microbial sources or enhancing their catalytic performance through protein engineering can improve yields.[5]
Incorrect Fermentation Conditions The pH, temperature, and aeration during fermentation significantly impact cell growth and product formation. The optimal pH is typically around 7.0, and the optimal temperature for biotransformation is approximately 35°C.[6]
Problem 2: High Cell Density but Low 3'-SL Titer

Potential Causes & Solutions

Potential CauseRecommended Solution
Precursor Limitation (UDP-GlcNAc) The synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor, can be a bottleneck. Overexpressing the genes glmS, glmM, and glmU can enhance the supply of UDP-GlcNAc.[7]
Cofactor (CTP) Limitation The synthesis of CMP-Neu5Ac requires CTP.[1][2] To ensure a sufficient supply, a CTP regeneration system can be engineered by overexpressing genes such as cytidine monophosphate kinase (cmk), nucleoside diphosphate kinase (ndk), and CTP synthase (pyrG).[1][2]
Intracellular Accumulation of 3'-SL The accumulation of 3'-SL inside the cells can lead to feedback inhibition. Screening for and overexpressing suitable transport proteins can facilitate the export of 3'-SL into the medium, thereby increasing the extracellular concentration.[1][2]
Suboptimal Induction Strategy The timing and concentration of the inducer (e.g., IPTG) are crucial. Induction should typically occur during the exponential growth phase. For fed-batch fermentation, a final IPTG concentration of 0.2 mM is often used.[1][2]
Problem 3: Inconsistent Results Between Batches

Potential Causes & Solutions

Potential CauseRecommended Solution
Plasmid Instability If the pathway genes are expressed from plasmids, plasmid loss can lead to inconsistent production. Integrating the expression cassettes into the chromosome can create more stable production strains.[8]
Variability in Inoculum Preparation The age and physiological state of the seed culture can affect the fermentation performance. Standardize the protocol for inoculum preparation, including the growth phase at which the cells are harvested.
Inconsistent Feeding Strategy In fed-batch fermentations, variations in the feeding rate of carbon sources like glucose and lactose can lead to different metabolic states and product yields.[1][2] Implement a precise and automated feeding strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for de novo 3'-SL production in engineered E. coli?

The de novo biosynthesis of 3'-SL in E. coli involves the synthesis of the precursor CMP-N-acetylneuraminic acid (CMP-Neu5Ac) from central carbon metabolism, followed by the transfer of sialic acid to lactose. The key steps are:

  • Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from fructose-6-phosphate.

  • Conversion of UDP-GlcNAc to N-acetylneuraminic acid (Neu5Ac) via the enzymes NeuC and NeuB.

  • Activation of Neu5Ac to CMP-Neu5Ac by CMP-Neu5Ac synthetase (NeuA), which requires CTP.

  • Transfer of the sialyl group from CMP-Neu5Ac to lactose by α2,3-sialyltransferase (nST) to form 3'-SL.

3_SL_Biosynthesis_Pathway F6P Fructose-6-P UDPGlcNAc UDP-GlcNAc F6P->UDPGlcNAc glmS, glmM, glmU ManNAc ManNAc UDPGlcNAc->ManNAc neuC Neu5AcP Neu5Ac-9-P ManNAc->Neu5AcP neuB Neu5Ac Neu5Ac Neu5AcP->Neu5Ac CMPNeu5Ac CMP-Neu5Ac Neu5Ac->CMPNeu5Ac neuA CMP CMP Neu5Ac->CMP neuA ThreeSL This compound CMPNeu5Ac->ThreeSL nST Lactose Lactose Lactose->ThreeSL CTP CTP CTP->Neu5Ac

Caption: De novo biosynthesis pathway of this compound in engineered E. coli.

Q2: Which host strain is recommended for 3'-SL production?

E. coli BL21(DE3) and its derivatives are generally preferred over K-12 strains. Specifically, BL21star(DE3) with a lacZ knockout has demonstrated superior performance, achieving a 3'-SL yield of 1.88 g/L in shake flask fermentation, which was significantly higher than other tested strains.[1][2]

Q3: How can I prevent the degradation of the precursor Neu5Ac?

To prevent the catabolism of Neu5Ac, it is essential to delete the genes in the nan operon, which are responsible for its degradation. The key genes to knock out are nanA (N-acetylneuraminate lyase), nanK (N-acetylmannosamine kinase), nanE (N-acetylmannosamine-6-phosphate epimerase), and nanT (Neu5Ac transporter).[1][2]

Metabolic_Engineering_Strategy cluster_knockout CentralMetabolism Central Metabolism PrecursorPool Precursor Pool (UDP-GlcNAc) CentralMetabolism->PrecursorPool LactoseDegradation Lactose Degradation (lacZ) CentralMetabolism->LactoseDegradation Neu5Ac Neu5Ac PrecursorPool->Neu5Ac ThreeSL 3'-SL Biosynthesis Neu5Ac->ThreeSL Degradation Neu5Ac Degradation (nanAKET) Neu5Ac->Degradation Knockout1 X Knockout2 X

Caption: Strategy to block competing metabolic pathways for enhanced 3'-SL production.

Q4: What are the typical yields of 3'-SL in microbial fermentation?

The yields of 3'-SL can vary significantly depending on the strain, metabolic engineering strategy, and fermentation process. Here is a summary of reported yields:

StrainFermentation ScaleKey Strategy3'-SL Titer (g/L)Reference
Engineered E. coliShake FlaskRBS screening, protein tag cloning9.04[5]
Engineered E. coli3L BioreactorFed-batch fermentation44.2[5]
Engineered E. coli BL21(DE3)ΔlacZ5L BioreactorChromosomal integration, precursor balancing23.1[7][8]
Engineered E. coli BL21star(DE3)ΔlacZ5L BioreactorCofactor regeneration, transporter screening56.8[1][2]
Multi-strain co-cultureFermentation brothTwo-step synthesis55.04[9]

Q5: How can the supply of the cofactor CTP be enhanced?

CTP is essential for the NeuA-catalyzed reaction.[1][2] A cofactor regeneration strategy can be implemented by overexpressing key enzymes in the CTP synthesis pathway. This involves overexpressing:

  • cmk (cytidine monophosphate kinase): Converts CMP to CDP.

  • ndk (nucleoside diphosphate kinase): Converts CDP to CTP.

  • pyrG (CTP synthase): Synthesizes CTP.

This creates a coupled ATP and CTP regeneration cycle, which has been shown to significantly improve 3'-SL yield.[1][2]

Experimental Protocols

Protocol 1: Gene Knockout using λ Red Homology Recombination

This protocol is for deleting genes (e.g., nanA, lacZ) from the E. coli chromosome to eliminate competing pathways.

Materials:

  • E. coli host strain carrying the pKD46 plasmid (temperature-sensitive replicon, expresses λ Red recombinase).

  • PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends homologous to a selection marker (e.g., kanamycin resistance cassette).

  • pKD4 or similar plasmid as a template for the resistance cassette.

  • L-arabinose for inducing λ Red recombinase expression.

  • Appropriate antibiotics for selection.

Procedure:

  • Prepare Electrocompetent Cells: Grow the host strain with pKD46 at 30°C to an OD600 of 0.4-0.6 in SOB medium. Add L-arabinose to a final concentration of 10 mM and incubate for another hour to induce the recombinase. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

  • Generate Deletion Cassette: Amplify the resistance cassette by PCR using the appropriate primers and template plasmid. Purify the PCR product.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection and Verification: Plate the cells on LB agar with the appropriate antibiotic and incubate at 37°C. Verify the correct gene replacement in the resulting colonies by PCR using primers flanking the target gene.

  • Cure the Helper Plasmid: Remove the temperature-sensitive pKD46 plasmid by incubating the verified colonies at 42°C.

Protocol 2: Fed-Batch Fermentation for High-Titer 3'-SL Production

This protocol outlines a typical fed-batch fermentation process in a 5L bioreactor.[1][2]

Materials:

  • Engineered E. coli strain for 3'-SL production.

  • Defined fermentation medium (e.g., containing glycerol, (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, citric acid, yeast extract, trace elements).

  • Feeding solutions: 800 g/L glucose, lactose.

  • Inducer: IPTG.

  • pH control: 28% ammonia.

Procedure:

  • Inoculum Preparation: Grow a seed culture in LB medium for 6 hours.

  • Bioreactor Setup: Prepare 1.65 L of defined medium in a 5L bioreactor. Inoculate with the seed culture.

  • Batch Phase: Maintain the culture at 37°C with a stirring rate of 900 rpm and an aeration rate of 2 VVM.

  • Fed-Batch Phase: Once the initial glycerol is consumed, start feeding glucose at a constant rate of 3.8 g/L/h. Reduce the temperature to 29.5°C.

  • Induction: After 4 hours of feeding, add IPTG to a final concentration of 0.2 mM and 30 g/L of lactose to induce 3'-SL biosynthesis.

  • Production Phase: Maintain the pH at 6.80 using 28% ammonia. After 12 hours of induction, supplement with an additional 30 g/L of lactose.

  • Sampling: Collect samples every 12 hours to measure OD600, lactose, and 3'-SL concentrations.

Fed_Batch_Workflow Inoculum Inoculum Preparation Batch Batch Phase (37°C, Glycerol Consumption) Inoculum->Batch FedBatch Fed-Batch Phase (Glucose Feed, Temp Shift to 29.5°C) Batch->FedBatch Induction Induction (IPTG + Lactose) FedBatch->Induction Production Production Phase (pH Control, Lactose Supplement) Induction->Production Analysis Sampling & Analysis (OD600, 3'-SL, Lactose) Production->Analysis

Caption: Workflow for fed-batch fermentation of this compound.

References

reducing byproduct formation in enzymatic 3'-Sialyllactose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 3'-Sialyllactose (3'-SL). Our goal is to help you minimize byproduct formation and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the enzymatic synthesis of this compound?

A1: The most frequently encountered byproducts include:

  • α-linked Tris-sialoside: This forms when Tris-based buffers are used in the reaction, as the Tris molecule can act as an alternative acceptor for the sialyltransferase.[1][2]

  • Free N-acetylneuraminic acid (Neu5Ac): This can result from the hydrolysis of the activated sugar donor (CMP-Neu5Ac) or the product (3'-SL) itself, often due to contaminating sialidase activity or the intrinsic sialidase activity of the sialyltransferase used.[3][4]

  • 6'-Sialyllactose: The formation of this isomer depends on the regioselectivity of the sialyltransferase enzyme. Some enzymes may produce a mixture of 3'-SL and 6'-SL.[4]

  • Degradation products: In whole-cell synthesis systems, metabolic degradation of Neu5Ac can occur if the host strain has active catabolic pathways.[5][6]

Q2: How can I prevent the formation of α-linked Tris-sialoside?

A2: The most effective way to prevent the formation of α-linked Tris-sialoside is to avoid using Tris-based buffers in your reaction mixture. Alternative buffers such as glycinamide have been shown to be effective for the enzymatic sialylation reaction without leading to this byproduct.[1][2]

Q3: My 3'-SL product appears to be degrading over time. What could be the cause and how can I stop it?

A3: Product degradation is typically caused by the hydrolytic activity of sialidases. This can be an intrinsic side activity of your sialyltransferase (especially wild-type enzymes) or due to contamination.[3][7] To mitigate this, you can:

  • Use a mutant sialyltransferase: Employing an engineered sialyltransferase with reduced sialidase activity, such as the Pasteurella multocida sialyltransferase (PmST1) M144D mutant, can significantly suppress product degradation.[3]

  • Optimize reaction conditions: Using a lower concentration of a wild-type sialyltransferase and ensuring an excess of the donor substrates (CTP and Neu5Ac) relative to the acceptor (lactose) can help to suppress the sialidase activity.[3]

  • Maintain CMP-Neu5Ac levels: The sialidase activity of some enzymes becomes more pronounced as the CMP-Neu5Ac donor is depleted. Ensuring a stable supply of the donor can help protect the product.[3]

Q4: I am using a whole-cell system for 3'-SL synthesis and my yields are low. What could be the issue?

A4: In whole-cell biocatalysis, low yields can be attributed to the host organism's native metabolic pathways competing for the precursor, N-acetylneuraminic acid (Neu5Ac). It is recommended to use an E. coli host strain where the genes for Neu5Ac catabolism (nanA, nanK, nanE, and nanT) have been deleted to prevent the metabolic flux from diverting away from 3'-SL synthesis.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
An unexpected peak is observed in HPLC/LC-MS analysis, corresponding to a sialylated species other than 3'-SL. Use of Tris buffer in the reaction.Replace Tris buffer with an alternative such as glycinamide.[1][2]
Low regioselectivity of the sialyltransferase.Screen for or use a sialyltransferase known for high α-2,3 regioselectivity to avoid the formation of 6'-SL.[4][8]
The concentration of 3'-SL decreases after reaching a maximum. Sialidase activity (intrinsic to the sialyltransferase or from contamination) is hydrolyzing the product.- Use a mutant sialyltransferase with reduced sialidase activity (e.g., PmST1 M144D).[3]- Lower the concentration of wild-type sialyltransferase and use an excess of CTP and Neu5Ac.[3]- Ensure the CMP-Neu5Ac concentration remains high throughout the reaction.[3]
High levels of free Neu5Ac are present in the final reaction mixture. Hydrolysis of the CMP-Neu5Ac donor or the 3'-SL product.Follow the recommendations for preventing product degradation. Also, ensure the purity of the enzymes used to minimize contaminating hydrolases.
Low conversion rate in a whole-cell synthesis system. The host strain is metabolizing the Neu5Ac precursor.Utilize a host strain with deleted Neu5Ac catabolism genes (nanA, nanK, nanE, nanT).[5][6]
Suboptimal reaction conditions.Optimize parameters such as pH, temperature, and concentrations of MgCl₂, CMP, and polyphosphate.[8][9]

Quantitative Data Summary

Table 1: Effect of Buffer Composition on Sialylated Product Formation

BufferRelative Yield of Sialylated Product (%)Reference
TrisLower yields due to byproduct formation[1][2]
GlycinamideHigher yields, no Tris-sialoside byproduct[2]

Table 2: Optimized Reaction Conditions for Multi-Enzyme Biosynthesis of 3'-SL

ParameterOptimal ValueReference
Temperature35 °C[8][9]
pH7.0[8][9]
MgCl₂ Concentration20 mM[8][9]
CMP Concentration10-20 mM[8][9]
Polyphosphate Concentration20 mM[9]

Experimental Protocols

One-Pot Enzymatic Synthesis of this compound

This protocol is based on a two-step enzymatic synthesis in a one-pot reaction employing CMP-sialic acid synthetase (CSS) and a sialyltransferase (ST).

Materials:

  • N-acetylneuraminic acid (Neu5Ac)

  • Cytidine triphosphate (CTP)

  • Lactose

  • CMP-sialic acid synthetase (e.g., from Neisseria meningitidis, NmCSS)

  • α-2,3-Sialyltransferase (e.g., from Pasteurella multocida, PmST1)

  • Reaction Buffer (e.g., 50 mM Glycinamide, pH 8.5)

  • MgCl₂

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture containing Neu5Ac, CTP, and lactose in the reaction buffer. A typical molar ratio would be 1:1.2:1.5 (Lactose:Neu5Ac:CTP).

  • Add MgCl₂ to a final concentration of 20 mM.

  • Initiate the first reaction by adding CMP-sialic acid synthetase to the mixture to produce CMP-Neu5Ac. Incubate at 37°C for 1-2 hours.

  • Initiate the second reaction by adding the α-2,3-sialyltransferase to the same reaction vessel.

  • Continue the incubation at 37°C. Monitor the reaction progress periodically by taking aliquots and analyzing them using HPLC or TLC.

  • Once the reaction has reached completion (typically 2-24 hours, depending on enzyme concentrations), terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an organic solvent.

  • Purify the this compound from the reaction mixture using appropriate chromatographic techniques (e.g., size-exclusion or ion-exchange chromatography).

Visual Diagrams

Enzymatic_Synthesis_of_3_Sialyllactose cluster_enzymes Enzymes cluster_products Products & Byproducts Neu5Ac N-acetylneuraminic acid (Neu5Ac) CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CTP Cytidine triphosphate (CTP) CTP->CMP_Neu5Ac Lactose Lactose SL3 This compound (3'-SL) Lactose->SL3 CSS CMP-sialic acid synthetase (CSS) CSS->CMP_Neu5Ac Catalyzes ST α-2,3-Sialyltransferase (ST) ST->SL3 Catalyzes Tris_Sialoside Tris-sialoside (Byproduct with Tris buffer) ST->Tris_Sialoside Catalyzes (side reaction) CMP_Neu5Ac->SL3 CMP_Neu5Ac->Tris_Sialoside CMP CMP

Caption: Enzymatic reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Start: Unexpected Byproduct or Low Yield Check_Buffer Is Tris buffer being used? Start->Check_Buffer Change_Buffer Action: Switch to a non-Tris buffer (e.g., glycinamide). Check_Buffer->Change_Buffer Yes Check_Degradation Is the 3'-SL product degrading over time? Check_Buffer->Check_Degradation No Change_Buffer->Check_Degradation Use_Mutant_ST Action: Use a sialyltransferase with low sialidase activity. Check_Degradation->Use_Mutant_ST Yes Check_Whole_Cell Is this a whole-cell synthesis? Check_Degradation->Check_Whole_Cell No Optimize_Conditions Action: Optimize reaction conditions (enzyme/substrate ratios). Use_Mutant_ST->Optimize_Conditions Optimize_Conditions->Check_Whole_Cell Check_Host_Strain Action: Use a host strain with deleted Neu5Ac catabolism genes. Check_Whole_Cell->Check_Host_Strain Yes End End: Optimized Synthesis Check_Whole_Cell->End No Check_Host_Strain->End

Caption: Troubleshooting workflow for byproduct formation in 3'-SL synthesis.

References

Technical Support Center: Optimizing Cofactor Regeneration for Cost-Effective 3'-SL Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic production of 3'-Sialyllactose (3'-SL), with a focus on optimizing cofactor regeneration for improved cost-effectiveness.

Troubleshooting Guide

This guide addresses specific problems that may arise during your 3'-SL production experiments.

Problem Potential Cause Suggested Solution
Low 3'-SL Yield Suboptimal reaction conditions.Optimize temperature, pH, and concentrations of metal ions. For the multi-enzyme biosynthesis of 3'-SL, optimal conditions have been reported to be 35°C and pH 7.0.[1][2]
Inefficient CTP regeneration.Ensure the CTP regeneration system is functioning optimally. This can be achieved by using low-cost substrates like polyphosphate and CMP.[1] Overexpression of key enzymes in the CTP regeneration pathway, such as cytidine monophosphate kinase (CMK) and nucleoside diphosphate kinase (NDK), can also enhance 3'-SL production.[3][4]
Substrate or product inhibition.High concentrations of CMP (above 20 mM) can inhibit the reaction, leading to decreased 3'-SL yield.[1][2] Test a range of CMP concentrations to find the optimal level for your system.
Degradation of intermediates.In whole-cell systems, knockout of genes involved in the degradation of N-acetylneuraminic acid (nanA, nanK, nanE, and nanT) can minimize flux through competing pathways and improve 3'-SL yield.[4]
High Production Cost Expensive cofactors and substrates.Utilize whole-cell biocatalysts to enable in situ cofactor regeneration, which can significantly reduce costs.[5] Employ cost-effective substrates for CTP regeneration, such as polyphosphate instead of phosphoenolpyruvate (PEP).[6]
Low enzyme activity or stability.Consider enzyme engineering to improve catalytic efficiency and stability under process conditions. For instance, semi-rational design has been used to enhance the catalytic efficiency of alcohol dehydrogenase for NADH regeneration.[7]
Inconsistent Batch-to-Batch Results Variability in cell extract activity.Standardize the preparation of cell-free extracts. Ensure consistent cell density and lysis procedures. The optimal amount of cell-free extract should be determined for the reaction system.[1]
Purity of substrates.Use substrates of consistent and high purity. Impurities can inhibit enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for cofactor regeneration in 3'-SL synthesis?

A1: The most common strategies involve enzymatic and whole-cell systems to regenerate Cytidine triphosphate (CTP). A widely used enzymatic system employs CMP kinase (CMK) and polyphosphate kinase (PPK) to convert CMP to CTP using polyphosphate as a cost-effective phosphate donor.[1] Whole-cell catalysis is also a popular approach, as it can utilize the host's intrinsic metabolic pathways for cofactor regeneration, reducing the need for expensive external enzymes and cofactors.[5][8]

Q2: How can I optimize the reaction conditions for my multi-enzyme system for 3'-SL production?

A2: Optimization of reaction conditions is crucial for maximizing 3'-SL yield. Key parameters to consider include:

  • pH: The optimal pH is often around 7.0 for multi-enzyme systems.[1][2]

  • Temperature: A temperature of 35°C has been shown to be optimal for several multi-enzyme systems for 3'-SL production.[1][2]

  • Metal Ions: Divalent metal ions, such as MgCl₂, are often required for enzyme activity. A concentration of 20 mM MgCl₂ has been reported as optimal.[1][2]

  • Substrate Concentrations: The concentrations of substrates like CMP and polyphosphate need to be optimized. For example, a CMP concentration of 10-20 mM and a polyphosphate concentration of 20 mM have been found to be effective.[1][2][6]

Q3: What are the advantages of using a whole-cell biocatalyst for 3'-SL production?

A3: Whole-cell biocatalysts offer several advantages for 3'-SL production:

  • Cost-Effectiveness: They provide a cost-effective source of multiple enzymes.[5]

  • Enzyme Protection: The cell wall protects the enzymes from the external environment.[5]

  • Cofactor Regeneration: They allow for the in situ regeneration of cofactors, reducing production costs.[5]

  • Simplified Process: They can simplify the overall production process by eliminating the need for enzyme purification.[6]

Q4: How can metabolic engineering be used to improve 3'-SL production in E. coli?

A4: Metabolic engineering strategies in E. coli can significantly enhance 3'-SL production by:

  • Eliminating Competing Pathways: Knocking out genes involved in the degradation of precursors, such as the nan operon for N-acetylneuraminic acid, prevents the loss of key intermediates.[4]

  • Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of precursors, such as those for UDP-GlcNAc (glmM, glmS*, glmU), can increase the carbon flux towards 3'-SL.[4][9]

  • Optimizing Cofactor Regeneration: Overexpressing key enzymes in the CTP regeneration pathway, like CMK and NDK, can improve the availability of this essential cofactor.[3][4]

  • Improving Product Export: Screening and overexpressing suitable transporter proteins can facilitate the secretion of 3'-SL, potentially reducing product inhibition and simplifying downstream processing.[4]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for 3'-SL Production

ParameterOptimal ValueReference
Temperature35°C[1][2]
pH7.0[1][2]
MgCl₂ Concentration20 mM[1][2]
CMP Concentration10-20 mM[1][2][6]
Polyphosphate Concentration20 mM[1][2]

Table 2: Comparison of 3'-SL Production Yields

Production SystemKey Features3'-SL TiterReference
Multi-enzyme cell-free extractCTP regeneration with polyphosphate and CMP38.7 mM[1]
Engineered E. coli (whole-cell)Single whole-cell, one-pot biosynthesis53 mM[2]
Engineered E. coli (metabolic engineering)Genomic integration, cofactor engineering, transporter screening56.8 g/L[4]
Coupled E. coli and S. cerevisiaeModular synthesis, cofactor regeneration78.03 g/L[8]

Experimental Protocols

Protocol 1: Multi-Enzyme One-Pot Biosynthesis of 3'-SL using Cell-Free Extracts

This protocol is based on the methodology described by Li, et al., 2020.[1]

  • Preparation of Cell-Free Extracts:

    • Culture engineered E. coli strains expressing the necessary enzymes (e.g., CMP-NeuAc synthetase, sialyltransferase, CMP kinase, polyphosphate kinase).

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Lyse the cells using sonication or a high-pressure homogenizer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Reaction Setup:

    • In a reaction vessel, combine the following components to the final optimized concentrations:

      • N-acetylneuraminic acid (NeuAc): 50 mM

      • Lactose: 60 mM

      • CMP: 20 mM

      • Polyphosphate: 20 mM

      • MgCl₂: 20 mM

      • Cell-free extracts of each enzyme: 40 g/L wet weight cells equivalent

    • Adjust the final volume with buffer (e.g., Tris-HCl, pH 7.0).

  • Reaction Conditions:

    • Incubate the reaction mixture at 35°C with gentle agitation.

    • Collect samples at different time points for analysis.

  • Analysis of 3'-SL Production:

    • Terminate the reaction by adding an equal volume of a quenching agent (e.g., methanol).

    • Analyze the concentration of 3'-SL using High-Performance Liquid Chromatography (HPLC).

Visualizations

Enzymatic_3SL_Production_with_CTP_Regeneration cluster_main_pathway 3'-SL Synthesis Pathway cluster_cofactor_regeneration Cofactor Regeneration Cycle NeuAc N-acetylneuraminic acid CMP_NeuAc CMP-NeuAc NeuAc->CMP_NeuAc CMP-NeuAc Synthetase Lactose Lactose 3SL This compound Lactose->3SL α-2,3-Sialyltransferase CTP CTP CTP->CMP_NeuAc CMP_NeuAc->3SL CMP_released CMP CMP_NeuAc->CMP_released CMP_cycle CMP CMP_released->CMP_cycle Released from main pathway CDP CDP CMP_cycle->CDP CMP Kinase (CMK) CTP_cycle CTP CDP->CTP_cycle Polyphosphate Kinase (PPK) CTP_cycle->CTP Regenerated for main pathway Polyphosphate Polyphosphate Phosphate Phosphate Polyphosphate->Phosphate

Caption: Enzymatic production of 3'-SL with CTP cofactor regeneration.

Whole_Cell_3SL_Production_Workflow cluster_strain_engineering Strain Engineering cluster_production_process Production Process Host E. coli Host Strain Gene_Knockout Gene Knockout (e.g., nanA, nanK, nanE, nanT) Host->Gene_Knockout Gene_Overexpression Gene Overexpression (e.g., neuBCA, nST, CMK, NDK) Gene_Knockout->Gene_Overexpression Engineered_Strain Engineered E. coli Gene_Overexpression->Engineered_Strain Fermentation Fermentation Engineered_Strain->Fermentation Inoculation Whole_Cell_Catalysis Whole-Cell Catalysis Fermentation->Whole_Cell_Catalysis Downstream_Processing Downstream Processing Whole_Cell_Catalysis->Downstream_Processing Purified_3SL Purified 3'-SL Downstream_Processing->Purified_3SL

Caption: Workflow for 3'-SL production using engineered whole-cell biocatalysts.

References

overcoming low activity of recombinant sialyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Recombinant Sialyltransferases. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low enzyme activity during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with recombinant sialyltransferases.

Question 1: Why is my recombinant sialyltransferase showing low or no activity?

Low activity can stem from several factors, ranging from protein expression and folding to suboptimal reaction conditions. Here are the primary areas to investigate:

  • Improper Protein Folding and Solubility: Sialyltransferases, especially those of mammalian origin, are often disulfide-containing glycoproteins.[1] Expression in bacterial systems like E. coli can lead to misfolding and the formation of insoluble aggregates known as inclusion bodies.[2][3]

  • Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to the reaction environment. Key parameters include pH, temperature, and the presence of necessary co-factors. Each sialyltransferase has a specific optimal pH range, which can vary significantly (e.g., pH 6.0-6.5 for some mammalian enzymes, while some bacterial enzymes prefer pH 7.0-8.5).[4][5][6]

  • Enzyme Instability and Degradation: Recombinant proteins can be susceptible to degradation by proteases from the expression host.[2][7] Additionally, some sialyltransferases exhibit inherent instability or undesirable side activities, such as hydrolysis of the donor substrate.[8]

  • Issues with Substrates: The purity and concentration of both the donor (CMP-Sialic Acid) and acceptor substrates are critical. Low-quality reagents or incorrect concentrations will directly impact reaction efficiency.

  • Presence of Inhibitors: The reaction buffer or the enzyme preparation itself may contain inhibitors. For instance, the reaction product cytidine-5'-monophosphate (CMP) can inhibit the enzyme or promote a reverse sialidase reaction in some bacterial sialyltransferases.[9]

Question 2: How can I improve the expression and solubility of my sialyltransferase in E. coli?

Expressing active mammalian sialyltransferases in bacteria is challenging, but several strategies can significantly improve yields:

  • Use Engineered Host Strains: Employ E. coli strains designed for the production of disulfide-containing proteins, such as SHuffle or Origami, which have a more oxidative cytoplasm.[1]

  • Co-express Chaperones: Co-expression with molecular chaperones and foldases like Trigger factor, DnaK/DnaJ, GroEL/GroES, and disulfide isomerases can assist in proper protein folding and prevent aggregation.[1][3]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing the sialyltransferase with a highly soluble protein, such as Maltose Binding Protein (MBP), can improve solubility and yield.[1]

  • Optimize Culture Conditions: Reducing the expression temperature and optimizing induction time and media composition can slow down protein synthesis, allowing more time for proper folding.[2]

  • Protein Engineering: A more advanced approach involves mutating exposed hydrophobic amino acids to increase the protein's surface charge and solubility. This has been shown to increase the recovery of active enzyme by up to 2.5-fold.[1]

Question 3: My enzyme is expressed in a eukaryotic system (e.g., Pichia pastoris, CHO cells) but still has low activity. What should I check?

Even in eukaryotic systems, several factors can lead to low activity.

  • Proteolytic Degradation: Host-inherent proteases can truncate the recombinant protein, often at the N-terminus.[7] This can remove critical structural elements. Consider using different fusion tags (e.g., FLAG-tag has been shown to be more resistant to proteolysis than His-tag in some cases) or engineering the protein to remove protease-sensitive sites.[7]

  • Suboptimal Sialylation Environment (in vivo): In cell culture, low sialylation of a target glycoprotein can be caused by factors that affect the entire cellular machinery.

    • Nutrient and Metabolite Levels: Stressful culture conditions, such as high ammonia concentration or hyperosmolality, can decrease overall sialylation.[10][11]

    • Sialidase Activity: Cells can release sialidases that remove sialic acid from the product, especially under stress.[10][11]

    • Substrate Transport: The transport of CMP-sialic acid into the Golgi apparatus can be a limiting step. Overexpressing the CMP-sialic acid transporter (CMP-SAT) has been shown to increase product sialylation by 4-16%.[12][13]

Question 4: What are the optimal reaction conditions for an in vitro sialyltransferase reaction?

Optimal conditions are enzyme-specific. However, a good starting point based on common protocols is outlined below. It is always recommended to perform a time-course experiment to determine the ideal incubation time for your specific application.[6]

ParameterRecommended Starting RangeNotes
pH 6.0 - 8.5Highly enzyme-dependent. Mammalian STs often prefer slightly acidic pH (e.g., 6.5)[6], while some bacterial STs prefer neutral to alkaline pH (e.g., 7.0-8.5)[5].
Temperature 37°CThis is a common incubation temperature for most mammalian and many bacterial sialyltransferases.[4][6]
Donor Substrate 0.5 - 6 mM CMP-Sialic AcidUse high-purity CMP-sialic acid.[4] Higher concentrations may be needed, but watch for substrate inhibition.
Acceptor Substrate Varies by applicationConcentration depends on the specific acceptor and its Kₘ value.
Buffer 50-200 mM MES or Tris-HClThe choice of buffer and its concentration should be optimized to maintain the desired pH throughout the reaction.[4][6]
Detergent 0.5% Triton CF-54 (or similar)May be required if the acceptor substrate has poor solubility. The enzyme itself typically does not require a detergent.[4]
Incubation Time 2 - 20 hoursLonger incubation times (>8 hours) can sometimes lead to product degradation due to reverse kinetics or sialidase activity.[4][6]

Question 5: My reaction starts well but the product yield plateaus quickly or even decreases over time. What is happening?

This common issue often points to one of two problems:

  • Donor Substrate Hydrolysis: Some sialyltransferases exhibit a side reaction where they hydrolyze the donor substrate (CMP-Neu5Ac) into CMP and sialic acid. This is especially problematic when using a poor acceptor substrate. The rapid consumption of the donor stalls the reaction.[8] Time-course studies have shown that with a poor acceptor, the donor can be consumed within minutes, leading to very low yields (e.g., ~1%).[8]

    • Solution: Periodically add more CMP-Neu5Ac to the reaction. Alternatively, protein engineering can be used to create mutants with reduced donor hydrolysis activity.[8]

  • Inherent Sialidase Activity: Many bacterial sialyltransferases also possess a reverse sialidase activity, which removes sialic acid from the newly formed product. This activity is often stimulated by the accumulation of the reaction by-product, CMP.[9]

    • Solution: Add alkaline phosphatase (AP) to the reaction mixture. AP dephosphorylates the inhibitory CMP into cytidine, which prevents the sialidase side reaction. This simple addition has been shown to increase the yield of bi-sialylated N-glycan to nearly 98%.[9]

Experimental Protocols & Methodologies

Protocol: General Sialyltransferase Activity Assay

There are several methods to measure sialyltransferase activity. A common approach is a coupled-enzyme assay that detects the release of CMP, a universal product of the reaction.[14] This protocol is based on the principle of converting CMP to inorganic phosphate (Pi), which is then detected colorimetrically using Malachite Green.

Materials:

  • Recombinant Sialyltransferase

  • Donor Substrate: CMP-Sialic Acid (CMP-Neu5Ac)

  • Acceptor Substrate (e.g., Asialofetuin, N-acetyllactosamine)

  • Coupling Phosphatase (e.g., CD73)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Malachite Green Reagent A and Reagent B

  • Phosphate Standard (for standard curve)

  • 96-well microplate

Procedure:

  • Prepare a Phosphate Standard Curve: Create a serial dilution of the Phosphate Standard in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).[14]

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare a master mix containing the Assay Buffer, acceptor substrate, and the coupling phosphatase.[14]

  • Initiate Reaction: Add the recombinant sialyltransferase solution to the wells to start the reaction. For a negative control, add Assay Buffer instead of the enzyme.[14]

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for a set period (e.g., 15 minutes to several hours). The incubation time should be optimized to ensure the reaction is in the linear range.[14]

  • Stop Reaction & Develop Color:

    • Add Malachite Green Reagent A to each well to stop the reaction. Mix gently.[14]

    • Add deionized water.[14]

    • Add Malachite Green Reagent B to each well to develop the color. Mix gently.[14]

  • Measure Absorbance: Read the absorbance of the plate at 620 nm.

  • Calculate Activity: Subtract the absorbance of the negative control from the sample wells. Use the phosphate standard curve to determine the amount of inorganic phosphate released, which is stoichiometric to the amount of CMP produced. Enzyme activity can then be calculated and expressed in units such as nmol/min/mg.

Visualizations: Workflows and Diagrams

TroubleshootingWorkflow start Low Sialyltransferase Activity Observed check_expression 1. Verify Protein Expression & Purity (SDS-PAGE) start->check_expression check_solubility 2. Assess Protein Solubility (Centrifugation of Lysate) check_expression->check_solubility Protein Present? optimize_expression Optimize Expression: - Lower Temperature - Use Engineered Strain - Add Fusion Tag - Co-express Chaperones check_expression->optimize_expression No/Low Expression check_solubility->optimize_expression Insoluble check_assay 3. Validate Activity Assay (Use Positive Control) check_solubility->check_assay Protein Soluble? assay_fail Troubleshoot Assay: - Check Reagent Quality - Verify Instrument Settings check_assay->assay_fail Invalid optimize_reaction 4. Optimize Reaction Conditions (pH, Temp, Substrate Conc.) check_assay->optimize_reaction Assay Valid? check_side_reactions 5. Investigate Side Reactions (Donor Hydrolysis, Sialidase Activity) optimize_reaction->check_side_reactions Activity Still Low? end_success Activity Restored optimize_reaction->end_success Activity Improved add_ap Add Alkaline Phosphatase to remove inhibitory CMP check_side_reactions->add_ap Product decreases over time? protein_engineering Advanced: Engineer Enzyme to reduce side reactions or improve kcat check_side_reactions->protein_engineering Yield plateaus quickly? add_ap->end_success protein_engineering->end_success

Caption: Troubleshooting workflow for low recombinant sialyltransferase activity.

Sialyltransferase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_std 1. Prepare Phosphate Standard Curve prep_mix 2. Prepare Reaction Mix: Buffer + Acceptor + Phosphatase initiate 3. Add Sialyltransferase to Initiate Reaction prep_mix->initiate incubate 4. Incubate at 37°C initiate->incubate stop_rxn 5. Stop Reaction & Add Malachite Green Reagents incubate->stop_rxn read_abs 6. Measure Absorbance at 620 nm stop_rxn->read_abs calculate 7. Calculate Activity (nmol/min/mg) read_abs->calculate NegativeFactors cluster_protein Protein Level cluster_reaction Reaction Level cluster_system System Level (in vivo) center Low Sialyltransferase Activity misfolding Misfolding & Aggregation misfolding->center proteolysis Proteolytic Degradation proteolysis->center suboptimal_ph Suboptimal pH & Temperature suboptimal_ph->center inhibition Product Inhibition (CMP) inhibition->center hydrolysis Donor Hydrolysis hydrolysis->center sialidase Sialidase Side Reaction sialidase->center stress Cellular Stress (Ammonia, Osmolality) stress->center transport Poor Substrate Transport (CMP-SAT) transport->center

References

Technical Support Center: Preventing Lipopolysaccharide (LPS) Contamination in Purified 3'-Sialyllactose (3'-SL) Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent lipopolysaccharide (LPS) contamination in purified 3'-Sialyllactose (3'-SL) preparations.

Frequently Asked Questions (FAQs)

Q1: What is LPS, and why is it a concern in 3'-SL preparations?

A1: Lipopolysaccharide (LPS), also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria.[1][2] Even in minute amounts, LPS can trigger strong immune responses in mammalian cells, potentially leading to misleading experimental results or adverse reactions in preclinical studies.[3][4][5][6] For researchers studying the biological effects of 3'-SL, contaminating LPS can mask the true activity of the oligosaccharide or produce false-positive inflammatory responses.

Q2: What are the common sources of LPS contamination in a laboratory setting?

A2: LPS contamination is ubiquitous in laboratory environments. Key sources include:

  • Water: Non-pyrogen-free water is a primary source of endotoxins.

  • Reagents and Media: Solutions and media, especially those derived from microbial fermentation, can be contaminated.[7]

  • Labware: Glassware and plasticware can harbor endotoxins if not properly depyrogenated.[1][7][8] It's important to note that autoclaving alone is not sufficient to destroy endotoxins.[1]

  • Purification Process: If 3'-SL is produced using recombinant Gram-negative bacteria like E. coli, the host cells are a major source of LPS.[9] Downstream purification steps, such as chromatography, can also introduce contamination if not performed under aseptic conditions with endotoxin-free materials.

  • Personnel: Inadequate aseptic techniques can introduce bacteria, and subsequently LPS, into preparations.

Q3: How can I detect LPS contamination in my 3'-SL sample?

A3: The most common and sensitive method for detecting LPS is the Limulus Amebocyte Lysate (LAL) assay.[1][4][8][10] This assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of LPS.[10] The LAL test is available in three main formats:

  • Gel-clot assay: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of LPS above a certain threshold.[1]

  • Turbidimetric assay: A quantitative method that measures the increase in turbidity as the lysate clots.

  • Chromogenic assay: A quantitative method where the enzymatic reaction triggered by LPS results in a color change that can be measured spectrophotometrically.[6]

Q4: What are the acceptable limits for LPS in 3'-SL preparations for research applications?

A4: Acceptable endotoxin limits depend on the specific application. For in vitro cell culture experiments, it is crucial to keep endotoxin levels as low as possible, as different cell types exhibit varying sensitivity.[3][4] Some sensitive cell lines can be affected by endotoxin levels as low as 0.1 ng/mL.[11] For in vivo studies in animals, the FDA guideline for parenteral drugs is a maximum of 5 Endotoxin Units (EU) per kilogram of body weight per hour.[6] One EU is approximately equivalent to 0.1 to 0.2 ng of endotoxin.[4][8]

Troubleshooting Guide

Issue: High LPS levels detected in the final purified 3'-SL product.

Potential Cause Troubleshooting Steps
Contaminated Water Use only commercially available, certified pyrogen-free water for all solutions and buffers.
Contaminated Reagents Test all reagents and media for endotoxin levels using the LAL assay. Use certified endotoxin-free reagents whenever possible.
Improperly Prepared Labware Depyrogenate all glassware by baking at 250°C for at least 30 minutes. Use sterile, disposable, and certified endotoxin-free plasticware.[7]
Inefficient LPS Removal During Purification Optimize the LPS removal method. Consider adding a dedicated endotoxin removal step to your purification protocol. Anion-exchange chromatography and Triton X-114 phase separation are effective methods.
Cross-contamination During Handling Practice strict aseptic techniques. Wear gloves and change them frequently. Work in a laminar flow hood to minimize airborne contamination.
LPS Carryover from Bacterial Expression System If using an E. coli expression system, ensure the lysis and initial purification steps are designed to separate LPS from the desired product efficiently.

Quantitative Data Summary

Table 1: Comparison of LPS Removal Methodologies

Method Principle Reported Removal Efficiency Advantages Disadvantages
Ultrafiltration Size exclusion using membranes with a specific molecular weight cutoff (e.g., 10-30 kDa). LPS monomers are small, but they form large aggregates that can be retained.90-99%Simple and can be integrated into the purification workflow.Potential for product loss if the molecular weight of 3'-SL is close to the membrane cutoff. Can be less effective for non-aggregated LPS.
Anion-Exchange Chromatography LPS is negatively charged due to its phosphate groups and binds to a positively charged resin.>99% (can achieve >5-log reduction)High binding capacity and can be highly effective.[12] Can be scaled up.Performance can be affected by pH and ionic strength. The 3'-SL may also interact with the resin, requiring optimization of buffer conditions.
Triton X-114 Phase Separation The non-ionic detergent Triton X-114 partitions LPS into a detergent-rich phase upon temperature change.>99%Effective for a wide range of proteins and biomolecules. Can be performed with simple laboratory equipment.[13]Residual detergent may need to be removed. May not be suitable for hydrophobic molecules that partition with the LPS.[13]
Affinity Chromatography Utilizes ligands with high affinity for the lipid A portion of LPS, such as polymyxin B.>99%Highly specific for LPS.Can be expensive. Potential for ligand leaching and toxicity.

Table 2: Acceptable Endotoxin Limits for Various Applications

Application Acceptable Endotoxin Limit Reference
In vitro cell culture (general)< 1.0 EU/mL
In vitro cell culture (sensitive cells, e.g., macrophages)< 0.1 EU/mL[11][14]
In vivo studies (parenteral administration)5 EU/kg/hour[6]
Medical devices contacting blood< 0.5 EU/mL[8]
Medical devices contacting cerebrospinal fluid< 0.06 EU/mL[8]

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

This protocol provides a general procedure for the qualitative gel-clot LAL assay. Always refer to the manufacturer's instructions for the specific LAL reagent kit being used.

Materials:

  • LAL reagent (lyophilized)

  • LAL Reagent Water (LRW) or other certified pyrogen-free water

  • Control Standard Endotoxin (CSE)

  • Depyrogenated glass test tubes (e.g., 10 x 75 mm) and pipettes

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

Procedure:

  • Reagent Preparation:

    • Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions. Vortex the CSE vigorously for at least 15 minutes to ensure it is fully dissolved.[15]

  • Standard Curve Preparation:

    • Prepare a series of two-fold dilutions of the CSE in LRW to bracket the labeled sensitivity of the LAL reagent (e.g., if sensitivity is 0.125 EU/mL, prepare standards of 0.25, 0.125, 0.06, and 0.03 EU/mL).[15]

  • Sample Preparation:

    • Dilute the 3'-SL sample with LRW if necessary. The dilution should be sufficient to overcome any potential product inhibition while ensuring the endotoxin concentration remains within the detection range of the assay.

  • Assay:

    • Pipette 0.1 mL of each standard, sample, and a negative control (LRW) into separate depyrogenated test tubes.[15]

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration standard.[15]

    • Immediately after adding the LAL reagent, gently mix the contents and place the tubes in a 37°C heating block.[15]

  • Incubation and Reading:

    • Incubate the tubes undisturbed for exactly 60 minutes.[15]

    • After incubation, carefully invert each tube 180°. A positive result is the formation of a firm gel that remains at the bottom of the tube. A negative result is the absence of a solid clot (the solution will flow down the side of the tube).[15]

  • Interpretation:

    • The endotoxin concentration in the sample is determined by the highest dilution that gives a positive result. The assay is valid if the negative control is negative and the positive control (at the labeled sensitivity) is positive.

Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is adapted from established methods for endotoxin removal from protein solutions and can be applied to 3'-SL preparations.[16][17][18]

Materials:

  • Triton X-114

  • Endotoxin-free phosphate-buffered saline (PBS)

  • Ice bath

  • Water bath at 37°C

  • Refrigerated centrifuge

  • Endotoxin-free microcentrifuge tubes

Procedure:

  • Preparation of Triton X-114 Solution:

    • Prepare a 2% (v/v) stock solution of Triton X-114 in endotoxin-free PBS. Chill the solution on ice.

  • Phase Separation:

    • Add the chilled 2% Triton X-114 solution to your 3'-SL sample to a final Triton X-114 concentration of 1%.[17]

    • Incubate the mixture on ice for 30 minutes with gentle stirring.[17]

    • Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation.[17]

    • Centrifuge the sample at 20,000 x g for 10 minutes at 25°C.[17] Two phases will form: a lower, detergent-rich phase containing the LPS, and an upper, aqueous phase containing the purified 3'-SL.

  • Collection of Purified Sample:

    • Carefully collect the upper aqueous phase, avoiding the lower detergent phase.[17]

  • Repeated Cycles:

    • For higher purity, the aqueous phase can be subjected to one or two additional rounds of phase separation by repeating steps 2 and 3.[17]

  • Removal of Residual Triton X-114 (Optional but Recommended):

    • Residual Triton X-114 can be removed using hydrophobic interaction chromatography or by incubation with a detergent-adsorbing resin (e.g., Bio-Beads SM-2).[16]

Visualizations

LPS_Contamination_Workflow cluster_purification 3'-SL Purification Workflow cluster_contamination Potential LPS Contamination Points Fermentation Bacterial Fermentation (e.g., E. coli) Cell_Harvest Cell Harvest & Lysis Fermentation->Cell_Harvest Clarification Clarification (Centrifugation/Filtration) Cell_Harvest->Clarification Chromatography1 Initial Chromatography (e.g., Ion Exchange) Clarification->Chromatography1 Chromatography2 Polishing Chromatography (e.g., Size Exclusion) Chromatography1->Chromatography2 Final_Product Purified 3'-SL Chromatography2->Final_Product Source_Bacteria Gram-Negative Bacteria Source_Bacteria->Fermentation Source_Water Non-Pyrogen-Free Water Source_Water->Fermentation Source_Water->Chromatography1 Source_Water->Chromatography2 Source_Reagents Contaminated Reagents Source_Reagents->Fermentation Source_Reagents->Chromatography1 Source_Reagents->Chromatography2 Source_Labware Improperly Depyrogenated Labware Source_Labware->Cell_Harvest Source_Labware->Clarification Source_Labware->Chromatography1 Source_Labware->Chromatography2 TritonX114_Mechanism cluster_phases Separated Phases Start 3'-SL Solution with LPS Contamination Add_Triton Add Triton X-114 (1%) Start->Add_Triton Incubate_Cold Incubate at 4°C (Triton X-114 is soluble) Add_Triton->Incubate_Cold Incubate_Warm Warm to 37°C (Phase Separation Occurs) Incubate_Cold->Incubate_Warm Centrifuge Centrifuge Incubate_Warm->Centrifuge Aqueous_Phase Upper Aqueous Phase: Purified 3'-SL Centrifuge->Aqueous_Phase Collect Detergent_Phase Lower Detergent Phase: LPS and Triton X-114 Centrifuge->Detergent_Phase Discard LPSTroubleshootingTree Start High LPS in Purified 3'-SL Check_Water Is Pyrogen-Free Water Used? Start->Check_Water Use_PF_Water Action: Switch to Certified Pyrogen-Free Water Check_Water->Use_PF_Water No Check_Reagents Are Reagents Endotoxin-Tested? Check_Water->Check_Reagents Yes Resolved LPS Levels Acceptable Use_PF_Water->Resolved Test_Reagents Action: Test All Reagents or Use Endotoxin-Free Grade Check_Reagents->Test_Reagents No Check_Labware Is Labware Depyrogenated? Check_Reagents->Check_Labware Yes Test_Reagents->Resolved Depyrogenate Action: Bake Glassware (250°C, >30min) Use Certified Endotoxin-Free Plastics Check_Labware->Depyrogenate No Review_Protocol Review Purification Protocol Check_Labware->Review_Protocol Yes Depyrogenate->Resolved Optimize_Removal Action: Optimize or Add a Dedicated LPS Removal Step (e.g., Anion Exchange) Review_Protocol->Optimize_Removal Inefficient Removal? Review_Technique Review Aseptic Technique Review_Protocol->Review_Technique Protocol OK Optimize_Removal->Resolved Retrain Action: Reinforce Aseptic Handling Procedures Review_Technique->Retrain No Review_Technique->Resolved Yes Retrain->Resolved

References

troubleshooting poor resolution in HPLC analysis of 3'-Sialyllactose isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 3'-Sialyllactose and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor peak resolution between this compound and its isomers. What are the likely causes and how can I improve the separation?

A1: Poor peak resolution is a common challenge in the analysis of sialyllactose isomers due to their structural similarity. Several factors in your HPLC method could be contributing to this issue. Here's a step-by-step troubleshooting guide:

  • Mobile Phase Composition: The composition of your mobile phase is critical. For Hydrophilic Interaction Liquid Chromatography (HILIC), which is a common technique for this analysis, the organic solvent content (typically acetonitrile) and the aqueous buffer composition are key.[1][2][3][4]

    • Troubleshooting Tip: If you are experiencing co-elution or broad peaks, try adjusting the gradient profile. A shallower gradient can often improve the separation of closely eluting isomers.[2][3] Experiment with the concentration and pH of your aqueous buffer (e.g., ammonium acetate or ammonium formate). A pH of around 4.5 has been shown to provide good separation.[2][3]

  • Stationary Phase Selection: Not all columns are created equal for this separation.

    • Troubleshooting Tip: HILIC columns are generally the preferred choice for separating these polar isomers.[2][3][4] If you are using a different type of column, such as a C18, you may struggle to achieve adequate retention and resolution.[2][5] Porous graphitized carbon (PGC) columns have also demonstrated excellent capabilities for separating sialylated oligosaccharide isomers and can be a powerful alternative.[6][7]

  • Column Temperature: Temperature can influence selectivity and retention times.[8][9]

    • Troubleshooting Tip: Ensure your column oven is maintaining a stable and consistent temperature. While elevated temperatures can sometimes improve peak shape and reduce run times, for some isomer separations, a lower temperature might enhance resolution by increasing retention.[8] Experiment with temperatures in the range of 25-40°C to find the optimal condition for your specific column and mobile phase.

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Troubleshooting Tip: A lower flow rate can sometimes lead to better resolution, although it will increase the analysis time.[10] If your peaks are broad, try reducing the flow rate in small increments.

Below is a troubleshooting workflow to address poor resolution:

Poor_Resolution_Troubleshooting Start Poor Peak Resolution Check_Mobile_Phase Step 1: Optimize Mobile Phase Start->Check_Mobile_Phase Adjust_Gradient Adjust Gradient Profile (e.g., make it shallower) Check_Mobile_Phase->Adjust_Gradient Adjust_Buffer Modify Buffer Concentration & pH (e.g., 10mM Ammonium Acetate, pH 4.5) Check_Mobile_Phase->Adjust_Buffer Resolution_Improved Resolution Improved? Adjust_Gradient->Resolution_Improved Adjust_Buffer->Resolution_Improved Check_Column Step 2: Evaluate Stationary Phase Use_HILIC_PGC Consider HILIC or PGC Column Check_Column->Use_HILIC_PGC Use_HILIC_PGC->Resolution_Improved Check_Temperature Step 3: Adjust Column Temperature Optimize_Temp Experiment with Temperature (e.g., 25-40°C) Check_Temperature->Optimize_Temp Optimize_Temp->Resolution_Improved Check_Flow_Rate Step 4: Optimize Flow Rate Reduce_Flow_Rate Reduce Flow Rate Check_Flow_Rate->Reduce_Flow_Rate Reduce_Flow_Rate->Resolution_Improved Resolution_Improved->Check_Column No Resolution_Improved->Check_Temperature No Resolution_Improved->Check_Flow_Rate No End Analysis Complete Resolution_Improved->End Yes

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Q2: My peak shapes are poor (e.g., tailing or fronting). What should I do?

A2: Poor peak shape can be caused by a variety of factors, from sample preparation to column issues.

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Troubleshooting Tip: Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to peak tailing.

    • Troubleshooting Tip: First, try flushing the column with a strong solvent. If this does not resolve the issue, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.

  • Inappropriate Mobile Phase pH: For ionizable compounds like sialyllactose, the mobile phase pH can significantly impact peak shape.

    • Troubleshooting Tip: Ensure the pH of your mobile phase is stable and appropriate for your analytes. As mentioned, a pH of around 4.5 is often effective for sialyllactose isomers.[2][3]

  • Sample Solvent Mismatch: If the solvent in which your sample is dissolved is significantly different from the mobile phase, it can cause peak distortion.

    • Troubleshooting Tip: Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I'm experiencing inconsistent retention times. What could be the cause?

A3: Fluctuations in retention time can make peak identification and quantification unreliable. The most common culprits are related to the stability of your HPLC system and mobile phase.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.

    • Troubleshooting Tip: Always prepare your mobile phase fresh and ensure accurate measurements of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Column Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention time.[8][9]

    • Troubleshooting Tip: Use a reliable column oven and ensure it is properly calibrated. Even small temperature variations can affect your results.

  • Pump Performance: A malfunctioning pump that delivers an inconsistent flow rate will cause retention times to vary.

    • Troubleshooting Tip: Check for leaks in the system. If no leaks are apparent, you may need to service the pump, which could include cleaning or replacing check valves and seals.

Experimental Protocols

Sample Preparation Protocol (General)

This is a general protocol for the extraction of sialyllactose from a biological matrix (e.g., milk, plasma). Optimization may be required for your specific sample type.

  • Protein Precipitation: To 100 µL of sample, add 400 µL of cold methanol (or acetonitrile containing an internal standard).[2][4]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 80:20 acetonitrile:water with 10 mM ammonium acetate).[1]

HPLC Method Protocol (HILIC)

This protocol is a starting point for the separation of this compound isomers using a HILIC column.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5[2][3]

  • Mobile Phase B: Acetonitrile[2][3]

  • Flow Rate: 0.3 mL/min[2][3]

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.02080
10.04060
12.04060
12.12080
15.02080

Data Presentation

Table 1: Comparison of HPLC Conditions for Sialyllactose Isomer Separation

ParameterMethod 1 (HILIC)Method 2 (PGC)
Column Type HILIC (Amide)[2][3]Porous Graphitized Carbon[6][7]
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5[2][3]0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[2][3]90% Acetonitrile in Water with 0.1% Formic Acid[6]
Gradient Yes (e.g., 20-40% A over 10 min)[2]Yes (e.g., 0-18% B over 60 min)[6]
Flow Rate 0.3 mL/min[2][3]0.35 mL/min[6]
Temperature 30°C40°C

Visualizations

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC_Analysis HPLC Analysis cluster_Data_Analysis Data Analysis Protein_Precipitation Protein Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (HILIC/PGC Column) Injection->Separation Detection Detection (e.g., MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound isomers.

HPLC_Parameter_Relationships Resolution Peak Resolution Mobile_Phase Mobile Phase (Composition, pH, Gradient) Mobile_Phase->Resolution Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Retention_Time Retention Time Mobile_Phase->Retention_Time Stationary_Phase Stationary Phase (HILIC, PGC) Stationary_Phase->Resolution Temperature Column Temperature Temperature->Resolution Temperature->Peak_Shape Temperature->Retention_Time Flow_Rate Flow Rate Flow_Rate->Resolution Flow_Rate->Peak_Shape Flow_Rate->Retention_Time

References

Technical Support Center: Enhancing the Stability of 3'-Sialyllactose in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 3'-Sialyllactose (3'-SL) in their experiments, maintaining its stability in solution is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the degradation of 3'-SL in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two main degradation pathways in aqueous solutions, primarily dependent on the pH of the environment. Under acidic conditions (pH < 3), the predominant degradation route is the hydrolysis of the sialic acid linkage, yielding N-acetylneuraminic acid (sialic acid) and lactose. Conversely, in alkaline conditions (pH > 9), 3'-SL can undergo isomerization.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be prepared in a pH-controlled buffer, ideally between pH 4 and 7. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or below is advisable. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Can I autoclave a solution containing this compound?

A3: Autoclaving is not recommended for solutions containing this compound. The high temperatures involved in autoclaving can significantly accelerate both hydrolysis and isomerization, leading to substantial degradation of the compound. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing 3'-SL solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of 3'-SL concentration over time in acidic buffer Hydrolysis of the sialic acid linkage.Adjust the pH of the solution to a neutral range (pH 6-7) using a suitable buffer system (e.g., phosphate buffer). If a low pH is required for the experiment, prepare the solution fresh and use it immediately. Consider running the experiment at a lower temperature to slow down the hydrolysis rate.
Appearance of unexpected peaks in HPLC analysis of alkaline solutions Isomerization of this compound.Maintain the pH of the solution below 9. If alkaline conditions are necessary, minimize the exposure time and temperature. Analyze samples promptly after preparation.
Precipitation or cloudiness in the solution upon storage Microbial contamination or interaction with other components in the formulation.Prepare solutions under sterile conditions and consider adding a preservative if the formulation is for multi-use. Ensure all excipients are compatible with this compound.
Variability in experimental results Inconsistent stability of 3'-SL solution between experiments.Standardize the preparation and storage protocol for your 3'-SL solutions. This includes using a consistent buffer system, pH, and storage temperature. Regularly check the purity and concentration of your stock solutions.

Strategies to Enhance Stability

Maintaining the stability of this compound in solution is paramount for experimental success. The primary factors influencing its stability are pH and temperature.

pH Optimization

The pH of the solution is the most critical factor in controlling the degradation of 3'-SL. The molecule is most stable in the pH range of 4 to 7.

  • Acidic Conditions (pH < 4): In acidic environments, the glycosidic bond linking sialic acid to lactose is susceptible to hydrolysis. This results in the cleavage of 3'-SL into its constituent monosaccharides, sialic acid and lactose. The rate of hydrolysis increases as the pH decreases and the temperature rises.

  • Alkaline Conditions (pH > 8): Under alkaline conditions, 3'-SL can undergo isomerization, converting to other forms such as 3'-sialyllactulose. This process is also temperature-dependent.

To mitigate these degradation pathways, it is strongly recommended to use a buffered solution to maintain the pH within the optimal range.

cluster_0 Degradation Pathways of this compound 3SL This compound SA_Lac Sialic Acid + Lactose 3SL->SA_Lac Hydrolysis (pH < 3) Isomer Isomerized Products 3SL->Isomer Isomerization (pH > 9)

Degradation pathways of this compound in solution.
Temperature Control

Temperature plays a significant role in the rate of 3'-SL degradation. As a general rule, lower temperatures will slow down the chemical reactions that lead to hydrolysis and isomerization.

TemperatureStability Recommendation
Ambient Temperature (20-25°C) Suitable for short-term handling during experiments. For storage beyond a few hours, refrigeration is recommended.
Refrigerated (2-8°C) Recommended for short-term storage (up to a few days) to minimize degradation.
Frozen (-20°C or lower) Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles.

A study on the stability of 3'-SL during pasteurization demonstrated its sensitivity to heat. While the loss was minimal at 62.5°C for 30 minutes, higher temperatures resulted in more significant degradation.

Use of Stabilizing Excipients

The addition of certain excipients can help to enhance the stability of 3'-SL in solution.

  • Buffer Systems: The use of buffers such as phosphate or citrate is crucial for maintaining the pH in the optimal stability range of 4-7.

  • Polyols: Polyols like sorbitol and mannitol can act as cryoprotectants and lyoprotectants, which can be beneficial for the stability of 3'-SL during freezing and lyophilization.[1] They can also help to stabilize the molecule in aqueous solutions by reducing water activity.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Amine-based or hydrophilic interaction liquid chromatography (HILIC) column.

2. Mobile Phase Preparation:

  • A typical mobile phase consists of a mixture of acetonitrile and a buffer solution (e.g., ammonium acetate or phosphate buffer).

  • The exact ratio will depend on the specific column and may require optimization. A gradient elution is often used to achieve good separation of 3'-SL from its degradation products.

3. Sample Preparation:

  • Dilute the 3'-SL solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase as the diluent.

4. Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: As 3'-SL does not have a strong chromophore, detection can be challenging. Low UV wavelengths (e.g., 195-210 nm) are often used. Refractive index (RI) detection is another option.

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Identify and quantify the peak corresponding to 3'-SL.

  • Monitor for the appearance of new peaks or an increase in the size of peaks corresponding to potential degradation products (sialic acid and lactose).

  • Calculate the percentage of 3'-SL remaining over time to determine the degradation rate.

cluster_1 HPLC Stability Assay Workflow SamplePrep Prepare 3'-SL Solution (in desired buffer/conditions) Incubate Incubate at Specific Temperature and Time Points SamplePrep->Incubate Aliquots Collect Aliquots Incubate->Aliquots HPLC Analyze by HPLC-UV/RI Aliquots->HPLC Data Quantify 3'-SL Peak Area and Degradation Products HPLC->Data Kinetics Calculate Degradation Rate Data->Kinetics

References

optimizing fermentation conditions to maximize 3'-Sialyllactose titer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for maximizing 3'-Sialyllactose (3'-SL) production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during 3'-SL fermentation experiments.

Problem Potential Cause Troubleshooting Steps
Low or no 3'-SL production Inefficient precursor (Neu5Ac) synthesis or degradation: The host strain may be consuming the key precursor, N-acetylneuraminic acid (Neu5Ac).[1][2][3]Solution: Delete genes involved in Neu5Ac catabolism, such as nanA, nanK, nanE, and nanT, from your E. coli host strain.[1][2][3] This minimizes the metabolic flux through competing pathways.
Suboptimal expression of key enzymes: The expression levels of the enzymes in the 3'-SL synthesis pathway may not be balanced.Solution: Optimize the expression of key enzymes, such as those in the CMP-Neu5Ac synthesis pathway and the α2,3-sialyltransferase. This can be achieved by using different promoters, optimizing ribosome binding sites, or adjusting gene copy numbers.[1][4][5]
Inappropriate host strain: The chosen E. coli strain may not be optimal for 3'-SL production.Solution: Screen different E. coli strains. Strains from the BL21 series, particularly BL21star(DE3) with a lacZ knockout, have shown higher 3'-SL production compared to K12 series strains.[2][3]
Low extracellular 3'-SL concentration Inefficient product export: The synthesized 3'-SL may be accumulating inside the cells instead of being secreted into the medium.Solution: Screen for and overexpress suitable transport proteins to facilitate the export of 3'-SL into the fermentation broth.[1][2][3]
Accumulation of intermediate metabolites Bottleneck in the metabolic pathway: An imbalance in enzyme activities can lead to the accumulation of intermediates.Solution: Utilize a modular metabolic engineering strategy to balance the carbon flux distribution by optimizing the expression of key enzymes in the synthesis pathway.[1]
Insufficient cofactor (CTP) availability: The synthesis of CMP-Neu5Ac, a crucial precursor for 3'-SL, is dependent on CTP.[2][3]Solution: Implement a cofactor regeneration strategy to increase CTP availability. This can be done by overexpressing genes related to CTP synthesis or reducing its metabolic consumption.[1][2][3]
Poor cell growth during fermentation Suboptimal fermentation conditions: The physical and chemical environment of the fermentation may not be conducive to robust cell growth and production.Solution: Optimize fermentation parameters such as pH, temperature, and dissolved oxygen. For fed-batch fermentation, maintain the pH at around 6.8 and control the temperature, for instance, by reducing it to 29.5°C after induction.[2][3]
Inadequate nutrient supply: The composition of the fermentation medium may be limiting cell growth and product synthesis.Solution: Use a well-defined medium and implement a continuous feeding strategy to supply essential nutrients like glucose and lactose throughout the fermentation process.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which host organism is recommended for 3'-SL production?

A1: Genetically engineered Escherichia coli is a commonly used and effective host for 3'-SL production. Strains such as E. coli BL21(DE3)ΔlacZ and BL21star(DE3)ΔlacZ have been successfully used to achieve high titers of 3'-SL.[2][3][4]

Q2: What are the key genes to introduce into the host for 3'-SL synthesis?

A2: To enable de novo synthesis of 3'-SL, it is essential to introduce the genes for the CMP-Neu5Ac synthesis pathway and an α2,3-sialyltransferase. For example, the neuBCA gene cluster from Campylobacter jejuni and the nST gene (α2,3-sialyltransferase) from Neisseria gonorrhoeae can be integrated into the host genome.[2][3]

Q3: Why is it important to knock out the nan genes?

A3: The nan genes (nanA, nanK, nanE, nanT) are involved in the degradation of N-acetylneuraminic acid (Neu5Ac), a critical precursor for 3'-SL.[1][2][3] Deleting these genes prevents the host cell from consuming this precursor, thereby increasing its availability for the 3'-SL synthesis pathway and maximizing the final product titer.[1][2][3]

Q4: How can I improve the supply of precursors for 3'-SL synthesis?

A4: To improve precursor supply, you can overexpress genes involved in the UDP-GlcNAc synthesis pathway, such as glmS, glmM, and glmU.[3][5] Additionally, ensuring an adequate supply of the cofactor CTP is crucial for the synthesis of CMP-Neu5Ac. This can be achieved by overexpressing CTP synthetase genes.[2][3]

Q5: What is a suitable fermentation strategy to maximize 3'-SL titer?

A5: A fed-batch fermentation strategy is highly effective for achieving high-titer 3'-SL production. This involves starting with an initial amount of a carbon source like glycerol and then feeding a concentrated solution of glucose and lactose throughout the fermentation.[2][3][4] This strategy helps to maintain optimal conditions for cell growth and product formation over an extended period.

Quantitative Data Summary

Table 1: Comparison of 3'-SL Titers in Different E. coli Strains (Shake Flask Fermentation)

StrainKey Genetic Modifications3'-SL Titer (g/L)Reference
BL21star(DE3)ΔlacZIntegration of neuBCA and nST1.88[2][3]
BL21(DE3)ΔlacZIntegration of neuBCA and nST1.33[3]
BW25113Integration of neuBCA and nST~1.29[3]
MG1655ΔlacZIntegration of neuBCA and nST~1.36[3]

Table 2: Impact of Fermentation Scale and Strategy on 3'-SL Titer

StrainFermentation Scale/StrategyKey OptimizationsFinal 3'-SL Titer (g/L)Reference
Engineered E. coli BL21(DE3)ΔlacZShake FlaskPlasmid-based pathway optimization, deletion of nanA and nanK4.5[4][5]
Engineered E. coli BL21(DE3)ΔlacZ5 L Bioreactor (Fed-batch)Chromosomal integration of an additional α2,3-sialyltransferase expression cassette23.1[4][5]
Engineered E. coli BL21star(DE3)ΔlacZ5 L Bioreactor (Fed-batch)Deletion of nanA, nanK, nanE, nanT; cofactor regeneration; transporter screening56.8[1][3]

Experimental Protocols

Fed-Batch Fermentation Protocol for High-Titer 3'-SL Production

This protocol is a generalized representation based on successful high-titer production studies.[2][3]

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into LB medium and grow for 6 hours in a shaker.

  • Bioreactor Inoculation: Transfer the seed culture to a 5 L bioreactor containing a defined medium. A typical medium composition is provided in Table 3.

  • Initial Batch Phase: Maintain the culture at 37°C with a stirring rate of 900 rpm and an aeration rate of 2 VVM until the initial carbon source (e.g., 10 g/L glycerol) is completely consumed.

  • Fed-Batch Phase:

    • Initiate feeding of a concentrated glucose solution (e.g., 800 g/L) at a constant rate (e.g., 3.8 g/L/h).

    • Reduce the temperature to 29.5°C.

  • Induction: After 4 hours of feeding, induce the expression of the 3'-SL synthesis pathway genes with IPTG (e.g., final concentration of 0.2 mM) and add lactose (e.g., 30 g/L).

  • pH Control: Maintain the pH at 6.8 throughout the fermentation using an automated addition of 28% ammonia.

  • Lactose Supplementation: Add a second dose of lactose (e.g., 30 g/L) after 12 hours of induction.

  • Sampling and Analysis: Collect samples every 12 hours to monitor cell density (OD600), lactose concentration, and 3'-SL titer.

Table 3: Example of Defined Medium for Fed-Batch Fermentation

ComponentConcentration
Glycerol (initial)10 g/L
(NH4)2SO44.0 g/L
K2HPO49.2 g/L
KH2PO48.2 g/L
Citric acid0.3 g/L
Tryptophan6.0 g/L
Yeast extract2.0 g/L
Thiamine10 mg/L
MgSO4·7H2O2.0 g/L
CaCl20.02 g/L
Trace element solution10 mL/L

Visualizations

Metabolic_Pathway_for_3SL_Production cluster_host_metabolism Host Metabolism cluster_engineered_pathway Engineered Pathway for 3'-SL Synthesis cluster_competing_pathway Competing Pathway (Deleted) Glycerol_Glucose Glycerol / Glucose UDP_GlcNAc UDP-GlcNAc Glycerol_Glucose->UDP_GlcNAc Host enzymes ManNAc ManNAc UDP_GlcNAc->ManNAc neuC Neu5Ac Neu5Ac ManNAc->Neu5Ac neuB CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac neuA Neu5Ac_Degradation Neu5Ac Degradation Neu5Ac->Neu5Ac_Degradation nanA, K, E, T 3_SL_intracellular 3'-SL (intracellular) CMP_Neu5Ac->3_SL_intracellular nST (α2,3-sialyltransferase) 3_SL_extracellular 3'-SL (extracellular) 3_SL_intracellular->3_SL_extracellular Transporter Lactose Lactose Lactose->3_SL_intracellular

Caption: Metabolic pathway for 3'-SL production in engineered E. coli.

Troubleshooting_Workflow Start Low 3'-SL Titer Check_Strain Verify Host Strain Genotype (e.g., nan gene deletions) Start->Check_Strain Check_Pathway Optimize Enzyme Expression (promoters, copy number) Check_Strain->Check_Pathway Genotype OK Check_Precursors Enhance Precursor Supply (e.g., overexpress glm genes) Check_Pathway->Check_Precursors Expression Optimized Check_Cofactors Boost Cofactor Regeneration (e.g., CTP synthesis) Check_Precursors->Check_Cofactors Precursors Sufficient Check_Fermentation Optimize Fermentation Conditions (pH, temp, feeding) Check_Cofactors->Check_Fermentation Cofactors Balanced Check_Export Screen for Product Transporters Check_Fermentation->Check_Export Fermentation Optimized Success High 3'-SL Titer Check_Export->Success Export Enhanced

Caption: Troubleshooting workflow for low 3'-SL titer.

References

Technical Support Center: Efficient Extraction of 3'-Sialyllactose (3'-SL) from Milk Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 3'-Sialyllactose (3'-SL) extraction from milk samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from milk samples?

A1: The primary methods for extracting 3'-SL from milk samples include Solid-Phase Extraction (SPE), particularly with graphitized carbon cartridges, enzymatic hydrolysis to release 3'-SL from larger glycoconjugates followed by purification, and various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with Porous Graphitic Carbon (PGC) columns and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: Why is the concentration of 3'-SL generally low in bovine milk compared to human milk?

A2: The concentration of 3'-SL is significantly lower in bovine milk due to differences in the genetic and enzymatic machinery responsible for oligosaccharide synthesis in the mammary glands of cows compared to humans.[1] Human milk is rich in a diverse array of oligosaccharides, with 3'-SL being a prominent acidic oligosaccharide, while bovine milk contains a different profile and lower overall concentration of these complex sugars.

Q3: What are the main challenges in extracting 3'-SL from milk?

A3: The main challenges include the low concentration of 3'-SL in some milk sources (especially bovine milk), the presence of high concentrations of interfering substances like lactose, fats, and proteins, and the potential for degradation of the sialic acid moiety during extraction and analysis.[2] Achieving high purity and yield simultaneously can be difficult.

Q4: Can enzymatic methods be used for 3'-SL extraction?

A4: Yes, enzymatic methods can be employed, primarily in two ways. First, enzymes like sialidases can be used to release 3'-SL from larger milk oligosaccharides or glycoproteins.[3] Second, enzymatic synthesis using sialyltransferases can produce 3'-SL, which then needs to be purified from the reaction mixture.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of 3'-SL from milk samples.

Solid-Phase Extraction (SPE) Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of 3'-SL Inadequate Sorbent Conditioning/Equilibration: The sorbent is not properly prepared to retain the analyte.Ensure the graphitized carbon cartridge is thoroughly conditioned with a high-organic solvent (e.g., 80% acetonitrile with 0.1% TFA) and then equilibrated with an aqueous solvent matching the sample's solvent composition.[5]
Sample Overload: The amount of milk sample applied exceeds the binding capacity of the SPE cartridge.Reduce the sample volume or use a cartridge with a larger sorbent bed. It has been shown that overloading the column can wash off previously bound HMOs.
Inappropriate Wash Solvent: The wash solvent is too strong, causing the elution of 3'-SL along with interferences.Use a weak wash solvent to remove unretained matrix components. For acidic oligosaccharides, a low concentration of acetonitrile (e.g., 4% ACN with 0.1% TFA) can improve the removal of lactose while retaining 3'-SL.[5][6]
Inefficient Elution: The elution solvent is not strong enough to desorb 3'-SL from the sorbent.Use a sufficiently strong organic solvent for elution. A common elution solvent is 40-50% acetonitrile with 0.1% trifluoroacetic acid (TFA). Ensure the pH of the elution solvent is appropriate to ensure the analyte is in a form that can be eluted.[7][8]
Drying of the Sorbent Bed: The sorbent bed dries out between steps, leading to channeling and poor interaction with the sample.Do not allow the sorbent to dry out between the conditioning, equilibration, and sample loading steps.[7]
Poor Purity of 3'-SL Extract Insufficient Washing: Interferences like lactose and salts are not adequately removed.Increase the volume of the wash solvent or optimize its composition. A wash with 4% ACN/0.1% TFA has been shown to be more effective than water alone for removing lactose.[5][6]
Co-elution of Similar Compounds: Other milk oligosaccharides with similar properties are co-eluting with 3'-SL.Optimize the elution gradient. A stepwise elution with increasing concentrations of organic solvent may help to fractionate different oligosaccharides.
HPLC and LC-MS Analysis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
In-source Fragmentation of 3'-SL (in LC-MS) High Source Temperature or Cone Voltage: Excessive energy in the ion source leads to the cleavage of the sialic acid moiety.Optimize the ion source parameters. Reduce the source temperature and the cone (fragmentor) voltage to the minimum required for adequate ionization. This will provide "softer" ionization conditions.
Mobile Phase Composition: Acidic mobile phases (e.g., containing formic acid) can promote the degradation of sialylated oligosaccharides.While acidic modifiers are often necessary for good chromatography, their concentration should be minimized. Consider using a mobile phase with a less acidic modifier or a different chromatographic mode if possible.
Poor Peak Shape (Tailing or Fronting) in HPLC Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample or reduce the injection volume.
Secondary Interactions with the Stationary Phase: Unwanted interactions between 3'-SL and the column material.Ensure the mobile phase pH is appropriate for the analyte and the column. For PGC columns, the addition of a small amount of a competing agent like TFA can improve peak shape.
Column Contamination or Degradation: Buildup of matrix components on the column.Wash the column with a strong solvent or replace it if necessary.
Retention Time Shifts Inconsistent Mobile Phase Composition: Variations in the gradient mixture.Ensure the mobile phase is properly mixed and degassed.
Column Temperature Fluctuations: Changes in column temperature affect retention times.Use a column oven to maintain a constant and consistent temperature.
Column Equilibration: Insufficient equilibration time between runs.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation

Table 1: Comparison of Analytical Performance for 3'-SL Quantification in Milk
Analytical MethodSample PretreatmentRecovery (%)LOD (µg/mL)LOQ (µg/mL)Reference
HPLC-MS/MSProtein precipitation with 0.1% formic acid in methanol91.6 - 98.40.00030.001[9]
HPLC-MS/MS (PGC column)Solid-Phase Extraction (Graphitized Carbon)Not ReportedNot ReportedNot Reported[10][11]
Flow-Injection Analysis-MSNot specifiedNot ReportedNot ReportedNot Reported[1]

Note: Direct comparison of extraction efficiency is challenging due to variations in experimental designs across different studies. The data presented here is from individual studies and should be interpreted in that context.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 3'-SL from Milk using Graphitized Carbon

This protocol is a general guideline and may require optimization for specific milk samples and cartridge types.

  • Sample Preparation:

    • Centrifuge the milk sample (e.g., 10,000 x g for 30 minutes at 4°C) to remove the fat layer.

    • Collect the skim milk and precipitate proteins by adding two volumes of cold ethanol and incubating at -20°C for at least 1 hour.

    • Centrifuge (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the proteins.

    • Carefully collect the supernatant containing the oligosaccharides.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in an appropriate volume of ultrapure water.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition a graphitized carbon SPE cartridge (e.g., 150 mg) by passing 3 mL of 80% acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA).

    • Equilibrate the cartridge by passing 3 mL of ultrapure water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the reconstituted milk extract onto the equilibrated SPE cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove lactose and other unretained components.

    • For improved lactose removal, an additional wash with 5 mL of 4% ACN containing 0.1% TFA can be performed.[5][6]

  • Elution:

    • Elute the acidic oligosaccharides, including 3'-SL, with 3 mL of 40% ACN containing 0.1% TFA.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Dry the eluate using a vacuum concentrator.

    • Reconstitute the purified 3'-SL extract in a suitable solvent for subsequent analysis (e.g., mobile phase for HPLC).

Protocol 2: HPLC-PGC Analysis of 3'-SL

This protocol provides a starting point for the chromatographic separation of 3'-SL.

  • Column: Porous Graphitic Carbon (PGC) column (e.g., 100 mm x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-25 min: 2-20% B (linear gradient)

    • 25-30 min: 20-80% B (linear gradient)

    • 30-35 min: 80% B (hold)

    • 35.1-45 min: 2% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: Mass Spectrometry (MS) in negative ion mode is typically used for sensitive detection of sialylated oligosaccharides.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis milk_sample Milk Sample defatting Defatting (Centrifugation) milk_sample->defatting deproteinization Deproteinization (Ethanol Precipitation) defatting->deproteinization supernatant Oligosaccharide-rich Supernatant deproteinization->supernatant conditioning Conditioning & Equilibration supernatant->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution purified_extract Purified 3'-SL Extract elution->purified_extract hplc HPLC-PGC Separation purified_extract->hplc ms Mass Spectrometry Detection hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound from milk.

PI3K_Akt_Pathway SL3 This compound Receptor Cell Surface Receptor SL3->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Osteogenic_Genes Osteogenic Gene Expression Akt->Osteogenic_Genes promotes Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation TLR4_Pathway SL3 This compound TLR4 TLR4 SL3->TLR4 modulates LPS LPS LPS->TLR4 activates MyD88 MyD88-dependent pathway TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines induces

References

Technical Support Center: 3'-Sialyllactose (3'-SL) Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 3'-Sialyllactose (3'-SL) during sample preparation. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (3'-SL) degradation during sample preparation?

A1: The main factors contributing to the degradation of 3'-SL are exposure to non-optimal pH and high temperatures. Sialic acids are known to be sensitive to acidic conditions and elevated temperatures, which can lead to the cleavage of the sialic acid moiety from the lactose backbone[1]. Enzymatic activity from sialidases present in the sample can also cause degradation[2][3].

Q2: What is the optimal pH range for maintaining 3'-SL stability?

A2: A neutral pH of 7.0 has been shown to be optimal for 3'-SL stability in biotransformation processes[4]. Extreme pH conditions, particularly acidic environments, should be avoided as they can cause significant loss of sialic acids[1].

Q3: How does temperature affect the stability of 3'-SL?

A3: Elevated temperatures can lead to the degradation of 3'-SL. For instance, in one study, 3'-SL content decreased at temperatures above 40°C[4]. While some enzymatic reactions for 3'-SL synthesis are conducted at 35°C, prolonged exposure can lead to a loss of catalytic activity and potential degradation[4]. For storage and to minimize degradation, lower temperatures, such as 4°C, are recommended[4]. It is crucial to avoid high temperatures during sample processing steps like labeling, where temperatures above 28°C can cause sialic acid loss[1].

Q4: Can enzymes in my sample degrade 3'-SL?

A4: Yes, the presence of sialidases (also known as neuraminidases) in your sample can lead to the enzymatic cleavage of sialic acid from 3'-SL[2][3]. Some analytical methods even use sialidases to intentionally remove sialic acids for specific analyses[5]. If endogenous sialidase activity is a concern, consider heat inactivation or the use of sialidase inhibitors, though the effectiveness of these methods should be validated for your specific sample type.

Q5: What are the recommended storage conditions for samples containing 3'-SL?

A5: Based on stability data, samples should be stored at low temperatures, ideally at 4°C for short-term storage or frozen for long-term storage, and at a neutral pH to minimize both chemical and enzymatic degradation[4].

Troubleshooting Guide

Issue 1: I am observing lower than expected concentrations of 3'-SL in my processed samples.

Possible Cause Troubleshooting Step
Acid-catalyzed hydrolysis Verify the pH of all solutions used during your sample preparation. Avoid acidic conditions (low pH)[1]. If acidic reagents are necessary, minimize the exposure time and temperature. Consider neutralizing the sample as soon as possible.
Thermal degradation Review your protocol for any high-temperature steps. If possible, perform extractions and processing at lower temperatures (e.g., on ice). Avoid prolonged heating. Studies show that 3'-SL is stable during pasteurization (62.5°C for 30 minutes), so degradation is more likely at higher temperatures or for longer durations[6].
Enzymatic degradation If your sample matrix may contain sialidases (e.g., biological fluids), consider a rapid heat inactivation step if it doesn't compromise other analytes of interest. Alternatively, perform the extraction at low temperatures to minimize enzyme activity.
Inefficient extraction Re-evaluate your extraction protocol. For biological fluids like plasma or serum, protein precipitation with methanol is a common and effective method[7][8]. Ensure complete precipitation and efficient recovery of the supernatant containing 3'-SL.

Issue 2: My analytical results show high variability between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent sample handling Ensure uniform timing and temperature for each step of the sample preparation for all replicates. Small variations in incubation times or temperatures, especially in the presence of acidic reagents, can lead to variable degradation.
Incomplete protein precipitation If working with protein-rich samples, ensure complete protein removal as this can interfere with downstream analysis. Optimize the ratio of organic solvent to sample and the precipitation time and temperature.
Matrix effects in LC-MS/MS Matrix components can suppress or enhance the ionization of 3'-SL, leading to variability. Ensure adequate sample cleanup and consider the use of an internal standard to correct for these effects. A hydrophilic interaction liquid chromatography (HILIC) column can improve separation and reduce matrix effects[7][9].

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Stability

TemperatureObservationReference
4°CNo significant loss of catalytic activity observed over 8 hours in a bioconversion system, suggesting high stability.[4]
35°CGradual loss of catalytic activity over time, with only 3% remaining after 6 hours in a bioconversion system, indicating potential for degradation with prolonged exposure.[4]
> 40°CDecreased 3'-SL content observed in a bioconversion system.[4]
62.5°C3'-SL was found to be stable during pasteurization for 30 minutes.[6]
65°CIncubation in 30% acetic acid for 2-4 hours for glycan labeling can lead to sialic acid loss. A slightly lower temperature of 60°C is recommended to reduce this loss.[1]
80°CHydrolysis of sialic acids from glycoproteins is performed at this temperature for 4 hours in 1 M trifluoroacetic acid.[10]

Table 2: Effect of pH on this compound Stability

pH RangeBuffer System (Example)ObservationReference
5.0 - 6.0Sodium acetateSub-optimal for 3'-SL production compared to neutral pH.[4]
7.0 Tris-HCl Maximum production and optimal stability of 3'-SL observed. [4]
8.0Tris-HClDecreased 3'-SL production compared to pH 7.0.[4]
9.0 - 10.0Glycine-NaOHSignificantly lower 3'-SL production compared to neutral pH.[4]
Acidic (e.g., 30% acetic acid)Acetic AcidCan cause acid-catalyzed loss of sialic acids, especially at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Extraction of 3'-SL from Milk or Aqueous Solutions

This protocol is a general guideline based on common techniques for preparing milk samples for 3'-SL analysis.

  • Defatting (for milk samples):

    • Centrifuge the milk sample at 4°C to separate the fat layer.

    • Carefully remove the fat layer.

  • Protein Precipitation:

    • To the defatted milk or aqueous sample, add cold methanol (or acetonitrile) in a 2:1 (v/v) ratio of solvent to sample.

    • Vortex the mixture thoroughly.

    • Incubate at 4°C for a specified time (e.g., overnight) to allow for complete protein precipitation[7].

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the oligosaccharides including 3'-SL.

  • Drying and Reconstitution:

    • Dry the supernatant under vacuum.

    • Reconstitute the dried extract in a suitable solvent for your analytical method, such as deionized water or the initial mobile phase of your chromatography system[11].

Protocol 2: Analysis of 3'-SL by LC-MS/MS

This protocol outlines a general approach for the quantitative analysis of 3'-SL using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for good peak shape and resolution of 3'-SL and its isomers[7]. A Porous Graphitized Carbon (PGC) column is also an effective alternative for separating isomers[12].

    • Mobile Phase A: 10 mM ammonium bicarbonate in water[12].

    • Mobile Phase B: Acetonitrile/water (80:20, v/v) with 10 mM ammonium bicarbonate[12].

    • Gradient: A typical gradient would start with a high percentage of organic phase (B) and gradually increase the aqueous phase (A) to elute the polar 3'-SL.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for 3'-SL: m/z 632.4 → 290.0[7].

Visualizations

degradation_pathway cluster_degradation Degradation Factors This compound This compound Sialic Acid Sialic Acid This compound->Sialic Acid Cleavage of glycosidic bond Lactose Lactose This compound->Lactose Cleavage of glycosidic bond High Temperature High Temperature High Temperature->this compound Acidic pH Acidic pH Acidic pH->this compound Sialidase Sialidase Sialidase->this compound

Caption: Degradation pathway of this compound.

sample_prep_workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_analysis Analysis start Biological Sample (e.g., Milk, Plasma) protein_precipitation Protein Precipitation (e.g., cold Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: General workflow for 3'-SL sample preparation.

References

Technical Support Center: Validation of Analytical Methods for 3'-Sialyllactose (3'-SL) in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3'-Sialyllactose (3'-SL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the validation of analytical methods for 3'-SL in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of 3'-SL in complex samples?

A1: The most prevalent and robust methods for quantifying 3'-SL in complex matrices such as infant formula, human milk, and biological tissues include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is particularly suitable for the analysis of carbohydrates, including human milk oligosaccharides (HMOs) like 3'-SL, in infant formula and adult nutritional products.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method used for the simultaneous analysis of 3'-SL and its isomer 6'-SL in various biological matrices like human milk and minipig plasma, liver, and kidney tissues.[2][3][4][5] Common chromatographic approaches coupled with MS/MS include Hydrophilic Interaction Liquid Chromatography (HILIC) and porous graphitic carbon (PGC) column-based separations.[2][3]

Q2: What are the critical parameters to consider during the validation of an analytical method for 3'-SL?

A2: Method validation should be performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and organizations such as AOAC INTERNATIONAL.[2][4][6] Key validation parameters include:

  • Selectivity and Specificity: The method's ability to differentiate and quantify 3'-SL in the presence of other components, such as isomers (6'-SL) and other carbohydrates.[1][4]

  • Linearity: The range of concentrations over which the analytical response is proportional to the concentration of 3'-SL.[3][4]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision), typically assessed at multiple concentration levels (LQC, MQC, HQC).[1][4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of 3'-SL that can be reliably detected and quantified, respectively.[3][6][7]

  • Recovery: The efficiency of the extraction process from the sample matrix.[1][3][4]

  • Matrix Effects: The influence of other components in the sample matrix on the ionization and measurement of 3'-SL, particularly for LC-MS/MS methods.[4][8]

  • Stability: The stability of 3'-SL in the sample matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).[8][9][10]

Q3: How can I handle the endogenous presence of 3'-SL in biological samples during method validation?

A3: Since 3'-SL is an endogenous compound in many biological matrices like plasma, a surrogate matrix is often used for the preparation of calibration standards and quality control samples.[2][4] Water is a commonly used surrogate matrix for the analysis of endogenous 3'-SL.[5] It is crucial to evaluate the parallelism between the calibration curves prepared in the surrogate matrix and the authentic matrix to ensure that the quantification is not affected by matrix differences.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of 3'-SL.

Problem Potential Cause(s) Suggested Solution(s)
Poor Chromatographic Resolution between 3'-SL and 6'-SL Inadequate column chemistry or mobile phase composition.- Column Selection: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or a porous graphitic carbon (PGC) column, which have demonstrated good selectivity for sialylated oligosaccharide isomers.[2][3] - Mobile Phase Optimization: Adjust the mobile phase composition, such as the buffer concentration (e.g., ammonium acetate) and the gradient elution profile of the organic solvent (e.g., acetonitrile).[2][3]
Interference from Other Carbohydrates (e.g., Lactose, Fructans) Co-elution of interfering compounds with 3'-SL.- Enzymatic Hydrolysis: For samples containing high levels of interfering carbohydrates like fructans and maltodextrins, enzymatic hydrolysis can be employed to remove these interferences prior to analysis.[1] - Solid-Phase Extraction (SPE): Use SPE with cartridges like graphitized carbon to separate 3'-SL from interfering substances.[11]
Low Recovery during Sample Preparation Inefficient extraction of 3'-SL from the complex matrix.- Protein Precipitation: For plasma or tissue samples, a simple protein precipitation step with methanol is often effective.[2] - Optimization of Extraction Solvent: Ensure the pH and composition of the extraction solvent are optimized. For example, a 0.1% formic acid in methanol solution has been used for extraction from certain products.[3]
Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Co-eluting matrix components affecting the ionization of 3'-SL.- Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[4] - Improved Sample Cleanup: Implement more rigorous sample preparation steps, such as SPE, to remove matrix interferences.[11] - Use of an Internal Standard: Employ a stable isotope-labeled internal standard to compensate for matrix effects.[12]
Poor Peak Shape (e.g., Tailing, Broadening) Column degradation, improper mobile phase pH, or sample solvent mismatch.- Column Flushing and Regeneration: Flush the column with a strong solvent to remove contaminants.[13] - Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. - Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[13][14]
Baseline Noise or Drift Contaminated mobile phase, detector issues, or temperature fluctuations.- Fresh Mobile Phase: Prepare fresh mobile phase and filter it before use.[14] - System Purge: Purge the HPLC system to remove air bubbles.[13] - Temperature Control: Use a column oven to maintain a stable column temperature.[13]
Quantitative Data Summary

The following tables summarize typical performance characteristics of validated analytical methods for 3'-SL.

Table 1: Performance of HPAEC-PAD Method for 3'-SL in Infant Formula [1]

ParameterResult
Repeatability (RSDr)0.0068% to 4.8%
Recovery89.4% to 109%

Table 2: Performance of a Validated HPLC-MS/MS Method for 3'-SL [3]

ParameterResult
Linearity Range1 - 160 µg/L
Limit of Detection (LOD)0.3 µg/kg
Limit of Quantitation (LOQ)1.0 µg/kg
Recovery91.6% - 98.4%
Relative Standard Deviation (RSD)1.5% - 2.2%

Table 3: Inter-day and Intra-day Precision and Accuracy for 3'-SL in Minipig Liver and Kidney [4]

MatrixQC LevelIntra-day Precision (CV%)Intra-day Accuracy (RE%)Inter-day Precision (CV%)Inter-day Accuracy (RE%)
Liver LQC (15 ng/mL)1.8-7.25.6-6.9
MQC (150 ng/mL)0.4-4.62.5-5.7
HQC (1500 ng/mL)0.5-6.41.6-6.2
Kidney LQC (15 ng/mL)1.2-6.67.9-14.8
MQC (150 ng/mL)0.7-8.14.3-11.9
HQC (1500 ng/mL)1.1-9.61.9-10.3

Detailed Experimental Protocols

Protocol 1: Analysis of 3'-SL in Infant Formula by HPAEC-PAD

This protocol is based on the methodology for the determination of six HMOs, including 3'-SL, in infant and adult nutritional matrices.[1]

  • Sample Preparation:

    • For most samples, reconstitute the powder with water.

    • Filter the reconstituted sample to remove particulates.

    • For products containing interferences like fructans and maltodextrins, perform enzymatic hydrolysis.

  • Chromatographic Conditions:

    • System: High-Performance Anion-Exchange Chromatography system.

    • Detector: Pulsed Amperometric Detector (PAD).

    • Specific column and mobile phase conditions should be optimized as per the instrument manufacturer's recommendations and the specific application.

  • Analysis:

    • Inject the prepared sample into the HPAEC-PAD system.

    • Quantify 3'-SL based on the peak area response against a calibration curve prepared with certified reference standards.

Protocol 2: Analysis of 3'-SL in Minipig Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous analysis of 3'-SL and 6'-SL.[2]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add methanol to precipitate proteins.

    • Vortex the mixture.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Ion Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific MRM transitions for 3'-SL and the internal standard must be optimized.

  • Quantification:

    • Use a surrogate matrix (e.g., water) to prepare calibration standards.

    • Quantify 3'-SL in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Complex Sample (e.g., Plasma, Milk) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection LC_Separation HILIC Column Separation Injection->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Results Final Concentration of 3'-SL Quantification->Results

Caption: General workflow for 3'-SL analysis by LC-MS/MS.

Troubleshooting_Logic Start Poor Chromatographic Performance Problem1 Peak Tailing or Asymmetry Start->Problem1 Problem2 Poor Resolution Start->Problem2 Problem3 Variable Retention Times Start->Problem3 Solution1a Check Column Health Problem1->Solution1a Solution1b Adjust Mobile Phase pH Problem1->Solution1b Solution2a Optimize Gradient Problem2->Solution2a Solution2b Try Different Column (e.g., HILIC, PGC) Problem2->Solution2b Solution3a Ensure Stable Temperature Problem3->Solution3a Solution3b Check for Leaks/ Air Bubbles Problem3->Solution3b

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Enhancing 3'-Sialyllactose Secretion from Engineered Microbes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the secretion of 3'-Sialyllactose (3'-SL) from engineered microbes.

Troubleshooting Guide

This guide addresses common issues encountered during the microbial production of 3'-SL in a question-and-answer format.

Issue 1: Low or No 3'-SL Production

Question: My engineered E. coli strain is not producing any 3'-SL, or the titer is very low. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no 3'-SL production can stem from several factors, ranging from issues with the expression of pathway enzymes to metabolic imbalances. Here are the key aspects to investigate:

  • Inefficient Enzyme Expression or Activity:

    • Suboptimal Codon Usage: The genes for the 3'-SL synthesis pathway (e.g., neuB, neuC, neuA, and an α2,3-sialyltransferase) may not be codon-optimized for your microbial host.

    • Poor Enzyme Solubility: The expressed enzymes might be forming inclusion bodies, rendering them inactive. Co-expression with chaperones can sometimes improve solubility[1].

    • Low Catalytic Activity: The chosen α2,3-sialyltransferase may have low specific activity. It is crucial to screen α2,3-sialyltransferases from different species to find one with high performance[2][3].

  • Precursor and Cofactor Limitation:

    • Insufficient Precursors: The intracellular pools of precursors like UDP-GlcNAc and CMP-Neu5Ac might be limiting. Overexpression of genes involved in their synthesis, such as glmS, glmM, and glmU, can help balance the precursor pools[2][4].

    • CTP Cofactor Depletion: The synthesis of CMP-Neu5Ac requires CTP. This cofactor is also essential for DNA and RNA synthesis, creating a competition. Implementing a cofactor regeneration strategy by overexpressing genes related to CTP synthesis can enhance 3'-SL production[4][5].

  • Metabolic Competition:

    • Degradation of Intermediates: The key intermediate N-acetylneuraminic acid (Neu5Ac) can be degraded by endogenous enzymes. Deleting genes involved in Neu5Ac catabolism, such as nanA, nanK, nanE, and nanT, is a critical step to prevent this[3][4][5].

    • Lactose Consumption: If lactose is used as a substrate, the host's native β-galactosidase (lacZ) can compete for it. Deleting lacZ can significantly increase the yield of 3'-SL[1][6].

Issue 2: High Intracellular Accumulation and Low Secretion of 3'-SL

Question: I am observing good intracellular production of 3'-SL, but the extracellular concentration is very low. How can I improve its secretion?

Answer:

Efficient secretion is crucial for high-titer production and to avoid potential feedback inhibition from intracellular product accumulation. Here are strategies to enhance 3'-SL secretion:

  • Transporter Engineering: The microbial cell membrane is generally impermeable to large, charged molecules like 3'-SL. Engineering transporter proteins is a key strategy to facilitate its export[4][5].

    • Screening for Transporters: It is important to screen a variety of endogenous and exogenous transporter proteins to find one suitable for 3'-SL[4][5]. This can significantly boost the extracellular concentration of the product.

    • Hypothesized Feedback Inhibition: Intracellular accumulation of 3'-SL may suppress its own synthesis. Enhancing its excretion can therefore also lead to an overall increase in yield[4][5].

Issue 3: Poor Cell Growth and Instability of the Engineered Strain

Question: My engineered strain exhibits poor growth, and the 3'-SL production is not stable over time. What could be the reasons?

Answer:

Poor growth and instability are often signs of high metabolic burden or toxicity.

  • Metabolic Burden: Overexpression of multiple heterologous genes can impose a significant metabolic load on the host, leading to reduced growth and productivity.

    • Plasmid vs. Genomic Integration: Plasmid-based expression can be unstable. Integrating the expression cassettes of the 3'-SL pathway genes into the host chromosome can lead to a more stable production strain[3][7].

    • Tuning Gene Expression: Use promoters of varying strengths or inducible systems to fine-tune the expression levels of the pathway enzymes and avoid excessive metabolic drain.

  • Toxicity of Intermediates: Accumulation of certain metabolic intermediates can be toxic to the cells.

    • Balancing Metabolic Flux: Ensure a balanced flux through the pathway to prevent the buildup of any single intermediate. This can be achieved by carefully modulating the expression levels of each enzyme in the pathway[2][5].

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts used for 3'-SL production?

A1: Escherichia coli is the most commonly used host for producing 3'-SL due to its well-understood genetics, rapid growth, and established fermentation processes[2][3][5]. Strains like E. coli BL21(DE3) and its derivatives are frequently chosen[3][5]. More recently, Bacillus subtilis has also been engineered for 3'-SL production[8].

Q2: What is the typical metabolic pathway for de novo 3'-SL synthesis in engineered microbes?

A2: The de novo synthesis of 3'-SL in engineered microbes typically starts from central carbon metabolism. Key steps include the synthesis of the precursor UDP-GlcNAc, its conversion to CMP-Neu5Ac, and the final sialylation of lactose. The "neuC pathway" is a commonly used route, which involves the conversion of UDP-GlcNAc to ManNAc, followed by a series of enzymatic reactions to produce CMP-Neu5Ac, which is then used by an α2,3-sialyltransferase to sialylate lactose, forming 3'-SL[5].

Q3: What are the key precursors for 3'-SL synthesis?

A3: The direct precursors for the final step of 3'-SL synthesis are CMP-N-acetylneuraminic acid (CMP-Neu5Ac) and lactose[4]. CMP-Neu5Ac is synthesized intracellularly from precursors derived from glycolysis and the pentose phosphate pathway.

Q4: What are the benefits of this compound?

A4: this compound is a prominent human milk oligosaccharide (HMO) with several health benefits for infants. These include promoting the growth of beneficial gut bacteria, preventing the adhesion of pathogens to the intestinal lining, and supporting immune system development[1][9].

Quantitative Data Summary

Table 1: Comparison of 3'-SL Titers in Different Engineered E. coli Strains
StrainKey Genetic ModificationsCultivation Method3'-SL Titer (g/L)Reference
Engineered E. coliOverexpression of CMP-Neu5Ac synthesis pathway and α2,3-sialyltransferaseFed-batch fermentation23.1[3][7][10]
BZAPKA14Multilevel metabolic engineering including precursor balancing and redirection of carbon fluxFed-batch fermentation44.2[2]
Engineered E. coli BL21star(DE3)ΔlacZGenomic integration of pathway genes, deletion of competing pathways, transporter screeningFed-batch fermentation56.8[4][5][11]
Engineered E. coliMulticellular coupling fermentationTwo-step fermentation55.04[12]
Table 2: Effect of Gene Deletion on 3'-SL Production
Gene(s) DeletedEffect on 3'-SL ProductionRationaleReference
nanA, nanK, nanE, nanTIncreased 3'-SL yieldPrevents degradation of the precursor Neu5Ac[3][4][5]
lacZ3.3-fold increase in 3'-SL productionPrevents hydrolysis of the substrate lactose[1][6]
pfkBSubstantial increase in 3'-SL productionRedirects glycolytic flux towards the biosynthesis pathway[4][5]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for 3'-SL Production

This protocol is a generalized procedure based on methods described for high-titer 3'-SL production in engineered E. coli[2][4][5].

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 150 mL of LB medium in a 1 L shake flask.

    • Incubate at 37°C with shaking at 220 rpm for 6-8 hours.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 1.65 L of defined fermentation medium. A typical medium consists of an initial carbon source (e.g., 10 g/L glycerol), nitrogen source (e.g., 4.0 g/L (NH₄)₂SO₄), phosphate salts (e.g., 9.2 g/L K₂HPO₄, 8.2 g/L KH₂PO₄), and trace elements[4][5].

    • Transfer the seed culture to the bioreactor.

  • Fermentation Process:

    • Maintain the pH at 6.8 using 28% ammonia solution.

    • Control the temperature, for instance, initially at 37°C for cell growth and then reduce it to around 29.5°C for induction[4][5].

    • Once the initial carbon source is depleted, start a continuous feeding strategy with a concentrated glucose solution (e.g., 800 g/L) at a constant rate (e.g., 3.8 g/L/h)[4][5].

  • Induction and Substrate Addition:

    • After a few hours of feeding, induce the expression of the 3'-SL synthesis pathway genes with an appropriate inducer (e.g., 0.2 mM IPTG).

    • Simultaneously, add the substrate lactose to the bioreactor (e.g., 30 g/L). An additional lactose feed may be required later in the fermentation[4][5].

  • Sampling and Analysis:

    • Collect samples from the bioreactor at regular intervals (e.g., every 12 hours) to measure cell density (OD₆₀₀), and the concentrations of substrates and 3'-SL.

Protocol 2: Quantification of 3'-SL by HPLC

This protocol outlines a common method for quantifying 3'-SL in culture supernatants[5][13][14][15][16].

  • Sample Preparation:

    • Centrifuge the culture sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm membrane.

  • HPLC System and Column:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a refractive index (RID) detector.

    • A TSKgel Amide-80 column or a similar hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating 3'-SL[5][15].

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase of 70% acetonitrile and 30% water is commonly used[5]. Gradient elution may also be employed for better separation[13][15].

    • Flow Rate: A typical flow rate is 1 mL/min[5].

    • Column Temperature: Maintain the column temperature at around 60°C[5].

    • Injection Volume: Inject a suitable volume of the diluted sample (e.g., 10-100 µL).

  • Quantification:

    • Prepare a standard curve using known concentrations of pure 3'-SL.

    • Calculate the concentration of 3'-SL in the samples by comparing their peak areas to the standard curve.

Visualizations

Diagram 1: De Novo Biosynthesis Pathway of this compound in Engineered E. coli

3_SL_Biosynthesis_Pathway De Novo Biosynthesis Pathway of this compound cluster_central_metabolism Central Metabolism cluster_precursor_synthesis Precursor Synthesis cluster_final_synthesis Final Product Synthesis cluster_degradation Competing Pathway Glucose Glucose Fru-6P Fructose-6P Glucose->Fru-6P Glycolysis GlcN-6P Glucosamine-6P Fru-6P->GlcN-6P UDP-GlcNAc UDP-GlcNAc GlcN-6P->UDP-GlcNAc glmS, glmM, glmU ManNAc ManNAc UDP-GlcNAc->ManNAc neuC Neu5Ac N-Acetylneuraminic acid ManNAc->Neu5Ac neuB CMP-Neu5Ac CMP-N-Acetylneuraminic acid Neu5Ac->CMP-Neu5Ac neuA (+ CTP) Degradation Degradation Neu5Ac->Degradation nanA, nanK, nanE 3_SL This compound CMP-Neu5Ac->3_SL Lactose Lactose Lactose->3_SL α2,3-Sialyltransferase Experimental_Workflow Experimental Workflow for Enhancing 3'-SL Production Strain_Selection 1. Host Strain Selection (e.g., E. coli BL21) Pathway_Construction 2. Pathway Construction (Plasmid-based or Genomic Integration) Strain_Selection->Pathway_Construction Gene_Deletion 3. Deletion of Competing Pathways (e.g., nanA, lacZ) Pathway_Construction->Gene_Deletion Optimization 4. Optimization of Enzyme Expression (Promoter/RBS engineering) Gene_Deletion->Optimization Cofactor_Engineering 5. Cofactor & Precursor Engineering (CTP regeneration, UDP-GlcNAc enhancement) Optimization->Cofactor_Engineering Shake_Flask 6. Shake Flask Cultivation (Initial Screening) Cofactor_Engineering->Shake_Flask Bioreactor 7. Fed-Batch Fermentation (Scale-up Production) Shake_Flask->Bioreactor Promising Strains Analysis 8. Product Quantification (HPLC) Bioreactor->Analysis Secretion_Enhancement 9. Secretion Enhancement (Transporter Screening) Analysis->Secretion_Enhancement If secretion is low Secretion_Enhancement->Bioreactor Re-evaluate Troubleshooting_Flowchart Troubleshooting Flowchart for Low 3'-SL Titer Start Low 3'-SL Titer Check_Expression Check protein expression (SDS-PAGE) Start->Check_Expression Expressed Are pathway enzymes expressed? Check_Expression->Expressed Optimize_Expression Optimize codon usage and expression conditions Expressed->Optimize_Expression No Check_Precursors Analyze intracellular precursors (e.g., UDP-GlcNAc) Expressed->Check_Precursors Yes Optimize_Expression->Check_Expression Precursors_Low Are precursors limiting? Check_Precursors->Precursors_Low Enhance_Precursors Overexpress precursor synthesis genes (glmS/U/M) Precursors_Low->Enhance_Precursors Yes Check_Competition Verify deletion of competing pathway genes (nanA, lacZ) Precursors_Low->Check_Competition No Enhance_Precursors->Check_Precursors Competition_Active Are competing pathways active? Check_Competition->Competition_Active Delete_Genes Knock out competing genes Competition_Active->Delete_Genes Yes Check_Secretion Measure intracellular vs. extracellular 3'-SL Competition_Active->Check_Secretion No Delete_Genes->Check_Competition Secretion_Low Is secretion the bottleneck? Check_Secretion->Secretion_Low Screen_Transporters Screen for efficient 3'-SL transporters Secretion_Low->Screen_Transporters Yes End Improved Titer Secretion_Low->End No Screen_Transporters->End

References

troubleshooting matrix effects in LC-MS/MS analysis of 3'-Sialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 3'-Sialyllactose.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant signal suppression (ion suppression) for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects in LC-MS/MS and can significantly impact the accuracy and sensitivity of your analysis.[1] For this compound in plasma, the primary culprits are often co-eluting endogenous components, particularly phospholipids.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): This is a simple and common method. A study by Park et al. (2021) successfully used methanol for protein precipitation in rat plasma samples.[1] However, PPT may not effectively remove all phospholipids, which can still cause ion suppression.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte or removing interferences. For acidic oligosaccharides like this compound, an online SPE-HILIC method has been shown to be effective in removing neutral oligosaccharides and other interferences from milk samples.[2][3] This approach can be adapted for plasma samples.

    • Phospholipid Removal Plates/Cartridges: Specific sample preparation products are designed to deplete phospholipids from biological samples and can significantly reduce matrix effects.

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions of significant ion suppression.

    • Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar analytes like this compound.[1] A study on rat plasma utilized a HILIC column to achieve good peak shape and resolution.[1] Porous graphitized carbon (PGC) columns are also effective for separating sialylated oligosaccharide isomers.

    • Gradient Optimization: Adjust the mobile phase gradient to shift the elution of this compound away from co-eluting interferences. A post-column infusion experiment can help identify the retention times where ion suppression is most severe.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.

Q2: My this compound peak shape is poor (e.g., broad, tailing). What could be the issue?

A2: Poor peak shape can be caused by several factors, from sample preparation to chromatographic conditions.

Troubleshooting Steps:

  • Sample Matrix Effects: Residual matrix components can interact with the analytical column and analyte, leading to peak distortion. Improving sample cleanup, as described in Q1, is a crucial first step.

  • Column Performance:

    • Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.

    • Column Degradation: HILIC columns can lose performance over time. Consider replacing the column if cleaning does not improve peak shape.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound (an acidic oligosaccharide) and its interaction with the stationary phase. Ensure the mobile phase pH is buffered and optimized for your column and analyte. A mobile phase of 10 mM ammonium acetate buffer (pH 4.5) with acetonitrile has been used successfully.[1]

  • Injection Solvent: The composition of the solvent used to reconstitute the sample extract can impact peak shape, especially in HILIC. The injection solvent should be as close as possible in composition to the initial mobile phase conditions to avoid peak distortion.

Q3: I am experiencing low recovery of this compound. What are the potential reasons?

A3: Low recovery can occur during sample preparation or due to issues with the analytical system.

Troubleshooting Steps:

  • Sample Preparation Inefficiencies:

    • Protein Precipitation: Incomplete precipitation or analyte co-precipitation can lead to losses. Ensure proper mixing and centrifugation.

    • Solid-Phase Extraction: Sub-optimal loading, washing, or elution steps can result in analyte loss. Method development is crucial to ensure efficient capture and release of this compound from the SPE sorbent.

  • Adsorption: this compound may adsorb to plasticware or the LC system components. Using low-adsorption vials and tubing can help.

  • Analyte Instability: While generally stable, ensure that sample handling and storage conditions do not lead to degradation.

  • Quantification Issues: Inaccurate standard concentrations or improper integration of broad or tailing peaks can lead to calculated low recovery.

Q4: How can I quantitatively assess the matrix effect for my this compound assay?

A4: A common method to quantify matrix effect is through a post-extraction addition approach.

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A: this compound standard prepared in a clean solvent (e.g., mobile phase).

    • Set B: Blank matrix extract (e.g., plasma extract after protein precipitation) spiked with the this compound standard at the same concentration as Set A.

    • Set C: Blank matrix extract without any added standard.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes matrix effect and recovery data for the analysis of this compound in rat plasma using a protein precipitation method with methanol, as reported by Park et al. (2021).[1]

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)
This compound 600113.994.7
7500103.188.6

Data is presented as the mean value.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation for this compound from Plasma

This protocol is adapted from the method described by Park et al. (2021) for the analysis of this compound in rat plasma.[1]

  • Sample Preparation:

    • To 50 µL of plasma sample, add 200 µL of methanol containing the internal standard.

    • Vortex for 10 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series HPLC

    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM ammonium acetate in water (pH 4.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-programmed gradient is used, starting with a high percentage of organic solvent and decreasing over time to elute the polar analytes.

    • Flow Rate: 0.3 mL/min

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • MRM Transitions:

      • This compound: m/z 632.2 → 290.1

      • Internal Standard (if used): Specific to the chosen IS.

Protocol 2: Online Solid-Phase Extraction (SPE) for Sialylated Oligosaccharides from Milk

This protocol is based on the online SPE-HILIC-MS method for the analysis of sialylated milk oligosaccharides described by Liu et al. (2018).[2][3]

  • Sample Preparation:

    • Dilute milk sample with an equal volume of water.

    • Centrifuge to remove fat and proteins.

    • Filter the supernatant before injection.

  • Online SPE-HILIC-MS System:

    • A two-pump system is used, one for the SPE and one for the analytical separation.

    • SPE Column: A column with electrostatic repulsion properties is used to allow neutral oligosaccharides to pass through while retaining the sialylated (acidic) oligosaccharides.

    • Analytical Column: HILIC column.

    • The system is configured to first load the sample onto the SPE column, wash away unretained components, and then elute the retained sialylated oligosaccharides onto the analytical HILIC column for separation and MS detection.

Visualizations

experimental_workflow_ppt cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_ppt Add Methanol with IS plasma->add_ppt 50 µL vortex Vortex add_ppt->vortex 200 µL centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Protein Precipitation of this compound from Plasma.

troubleshooting_matrix_effects start Matrix Effect Observed (e.g., Ion Suppression) q1 Is Sample Preparation Optimized? start->q1 sol1 Implement/Improve Sample Cleanup - Protein Precipitation - Solid-Phase Extraction - Phospholipid Removal q1->sol1 No q2 Is Chromatography Optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust Chromatographic Conditions - Change Column (HILIC, PGC) - Modify Gradient Profile q2->sol2 No q3 Is a SIL-IS Used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Incorporate a Stable Isotope-Labeled Internal Standard q3->sol3 No end Matrix Effect Mitigated q3->end Yes a3_yes Yes a3_no No sol3->end spe_workflow cluster_spe Solid-Phase Extraction (SPE) Workflow cluster_analysis Analysis condition 1. Condition Cartridge (e.g., Methanol, Water) load 2. Load Sample condition->load wash 3. Wash Interferences (e.g., with a weak solvent) load->wash elute 4. Elute Analyte (e.g., with a strong solvent) wash->elute analyze Analyze Eluate by LC-MS/MS elute->analyze

References

Validation & Comparative

A Comparative Analysis of 3'-Sialyllactose and 6'-Sialyllactose Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological activities of 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), two prominent human milk oligosaccharides, reveals distinct yet complementary roles in modulating immune responses, shaping the gut microbiome, and influencing neural development. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Structurally, both 3'-SL and 6'-SL are trisaccharides composed of sialic acid linked to lactose. The key difference lies in the linkage of sialic acid to the galactose moiety of lactose: an α2-3 linkage in 3'-SL and an α2-6 linkage in 6'-SL.[1] This subtle structural variation significantly impacts their biological functions.[2] In human breast milk, 6'-SL is generally the predominant form in early lactation, while 3'-SL concentrations remain more stable throughout.[1]

Immunomodulatory Effects: A Tale of Two Isomers

Both 3'-SL and 6'-SL exhibit significant immunomodulatory properties, primarily characterized by their anti-inflammatory effects. However, the mechanisms and contexts of their actions show notable differences.

This compound has been identified as a potent inhibitor of TLR4-induced inflammation.[3][4] Studies in macrophages have shown that 3'-SL can attenuate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][5] This anti-inflammatory activity is associated with the promotion of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1) activity, which are involved in inflammation resolution.[3][6] Furthermore, 3'-SL has been shown to reduce the severity of collagen-induced arthritis in mice by blocking the NF-κB signaling pathway.[7] In some contexts, the immunomodulatory effects of commercially available 3'-SL have been attributed to lipopolysaccharide (LPS) contamination, highlighting the need for highly pure compounds in research.[8]

6'-Sialyllactose also demonstrates anti-inflammatory capabilities by modulating macrophage responses. It has been shown to inhibit LPS-induced inflammation in macrophages by suppressing the activation of NF-κB and reducing the production of inflammatory mediators like IL-1β and MCP-1.[9][10][11] Additionally, 6'-SL can mitigate oxidative stress by regulating the Nrf2 signaling pathway.[9] In contrast to some findings with 3'-SL, studies on human dendritic cells suggest that 6'-SL does not directly alter their differentiation or maturation.[12]

Shaping the Gut Microbiome: Prebiotic Powerhouses

As prebiotics, both 3'-SL and 6'-SL escape digestion in the upper gastrointestinal tract and are fermented by the gut microbiota in the colon, leading to the production of beneficial short-chain fatty acids (SCFAs).[5][13]

This compound selectively promotes the growth of SCFA-producing bacteria, particularly those from the Lachnospiraceae family and Phascolarctobacterium.[5][13] It has been shown to increase the production of butyrate, a key energy source for colonocytes that helps maintain gut barrier integrity.[13][14] Studies have also indicated that 3'-SL can inhibit the adhesion of pathogens like Helicobacter pylori and Escherichia coli to intestinal cells.[5] In synergy with Bifidobacterium infantis, 3'-SL has been shown to alleviate gut inflammation and barrier dysfunction.[15]

6'-Sialyllactose , while also promoting Lachnospiraceae, uniquely stimulates the growth of other beneficial bacteria such as Agathobacter and Subdoligranulum.[1] This leads to a broader array of SCFAs, with a notable increase in propionate and acetate compared to 3'-SL.[1][14] The differential effects of 3'-SL and 6'-SL on the gut microbiota are attributed to the preferential degradation of 3'-SL by bacterial sialidases.[1]

Influence on Neural Development and Cognitive Function

The sialic acid component of both 3'-SL and 6'-SL is crucial for brain development and cognitive function.[2]

This compound supplementation in mice has been shown to promote cognitive and memory development.[16] This is associated with increased sialic acid metabolism in the hippocampus and enhanced expression of genes related to neural cell adhesion molecules (NCAM), glutamate receptors, and fibroblast growth factor receptors (FGFR), which are all involved in synaptic plasticity.[16] Human studies have also linked higher levels of 3'-SL in breast milk to better language development in infants.[7]

6'-Sialyllactose has also been demonstrated to be important for neurodevelopment.[17] Preclinical studies suggest that early-life supplementation with 6'-SL can improve cognition and reduce anxiety-like behaviors.[17][18] The absence of 6'-SL in maternal milk has been linked to cognitive deficits in offspring.[19] However, some studies in piglets have shown minimal influence of either 3'-SL or 6'-SL supplementation on cognitive development as assessed by novel object recognition tasks, suggesting that the effects may be species-specific or dependent on the timing and duration of supplementation.[20][21][22]

Quantitative Data Summary

BioactivityThis compound (3'-SL)6'-Sialyllactose (6'-SL)Key Findings & References
Immune Modulation Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via TLR4 inhibition and LXR/SREBP1 activation.[3][5][6] Blocks NF-κB signaling.[7]Suppresses NF-κB activation and production of IL-1β and MCP-1.[9][10][11] Regulates Nrf2-mediated oxidative stress.[9]Both isomers exhibit anti-inflammatory properties through distinct mechanisms.
Gut Microbiota Promotes Lachnospiraceae and Phascolarctobacterium.[5][13] Increases butyrate production.[13][14]Promotes Lachnospiraceae, Agathobacter, and Subdoligranulum.[1] Increases propionate and acetate production.[1][14]Both act as prebiotics but stimulate different bacterial populations and SCFA profiles.
Neural Development Promotes cognitive and memory development in mice.[16] Associated with improved language development in human infants.[7]Improves cognition and reduces anxiety-like behavior in preclinical models.[17][18] Its absence is linked to cognitive deficits.[19]Both contribute to brain health, likely through their sialic acid component.
Other Bioactivities May prevent bone loss by promoting bone formation and inhibiting resorption.[7]May enhance exercise performance by increasing muscle mass and strength.[23]Emerging research suggests roles beyond immunity, gut health, and neural development.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Macrophage Inflammation Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages or human monocyte-derived macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Stimulation: Pre-incubate macrophages with varying concentrations of purified 3'-SL or 6'-SL for 1-2 hours.

  • Inflammatory Challenge: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to the cell culture medium.

  • Incubation: Incubate the cells for 6-24 hours.

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene Expression Analysis (qRT-PCR): Isolate total RNA from the macrophages using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR using primers specific for inflammatory cytokine genes. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

    • Signaling Pathway Analysis (Western Blot): Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated NF-κB p65, total NF-κB p65) and a loading control (e.g., β-actin). Detect the protein bands using a chemiluminescent or fluorescent secondary antibody.

Gut Microbiota Analysis using a Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)
  • SHIME® Setup: The SHIME® system consists of a series of reactors simulating the stomach, small intestine, and different regions of the colon (ascending, transverse, and descending). The system is maintained under anaerobic conditions at 37°C with controlled pH.

  • Inoculation: Inoculate the colon reactors with a fecal slurry from healthy human donors.

  • Stabilization: Allow the microbial community to stabilize for a period of two weeks, feeding the system a standard nutritional medium.

  • Treatment: Supplement the nutritional medium with 3'-SL or 6'-SL for a defined treatment period (e.g., two weeks).

  • Sample Collection: Collect samples from the different colon compartments at regular intervals.

  • Analysis:

    • Short-Chain Fatty Acid (SCFA) Analysis: Analyze the concentrations of acetate, propionate, and butyrate in the collected samples using High-Performance Liquid Chromatography (HPLC) with a suitable column and detector.

    • Microbiota Composition Analysis (16S rRNA Gene Sequencing): Extract microbial DNA from the samples. Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR. Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq). Analyze the sequencing data to determine the relative abundance of different bacterial taxa.

Cognitive Function Assessment in Animal Models
  • Novel Object Recognition (NOR) Test (Piglets):

    • Habituation: Individually habituate each piglet to the testing arena for a set period over several days.

    • Sample Phase: Place the piglet in the arena with two identical objects and allow it to explore for a defined time (e.g., 5 minutes).

    • Inter-trial Interval: Return the piglet to its home cage for a specific duration (e.g., 48 hours).

    • Test Phase: Reintroduce the piglet to the arena, which now contains one familiar object from the sample phase and one novel object.

    • Data Analysis: Record the time the piglet spends exploring each object. Calculate a recognition index (RI) as the time spent with the novel object divided by the total exploration time. An RI significantly above 0.5 indicates a preference for the novel object and successful memory.[4]

  • Morris Water Maze (MWM) Test (Mice):

    • Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform.

    • Acquisition Training: Over several days, conduct multiple trials where the mouse is placed in the pool from different starting positions and must find the hidden platform using spatial cues in the room.

    • Probe Trial: After the training period, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).

    • Data Analysis: Record the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates spatial memory.[3][15]

Visualizing the Mechanisms

To better understand the complex biological processes influenced by 3'-SL and 6'-SL, the following diagrams illustrate key signaling pathways and experimental workflows.

Anti_inflammatory_Pathway_3SL LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Activates 3SL This compound 3SL->NFkB Inhibits LXR_SREBP1 LXR/SREBP1 Activation 3SL->LXR_SREBP1 Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Production Inflammation_Resolution Inflammation Resolution LXR_SREBP1->Inflammation_Resolution

Figure 1: Anti-inflammatory signaling pathway of this compound.

Gut_Microbiota_Modulation cluster_0 This compound cluster_1 6'-Sialyllactose 3SL 3'-SL Lachnospiraceae_P Lachnospiraceae & Phascolarctobacterium 3SL->Lachnospiraceae_P Promotes Butyrate Butyrate Lachnospiraceae_P->Butyrate Produces Gut Barrier Integrity Gut Barrier Integrity Butyrate->Gut Barrier Integrity Supports 6SL 6'-SL Lachnospiraceae_A_S Lachnospiraceae, Agathobacter & Subdoligranulum 6SL->Lachnospiraceae_A_S Promotes Propionate_Acetate Propionate & Acetate Lachnospiraceae_A_S->Propionate_Acetate Produces Systemic Health Benefits Systemic Health Benefits Propionate_Acetate->Systemic Health Benefits Contributes to

Figure 2: Differential effects of 3'-SL and 6'-SL on gut microbiota and SCFA production.

NOR_Workflow Habituation Habituation (Arena Exposure) Sample_Phase Sample Phase (Two Identical Objects) Habituation->Sample_Phase ITI Inter-trial Interval (e.g., 48h) Sample_Phase->ITI Test_Phase Test Phase (Familiar & Novel Object) ITI->Test_Phase Data_Analysis Data Analysis (Recognition Index) Test_Phase->Data_Analysis

Figure 3: Experimental workflow for the Novel Object Recognition (NOR) test.

Conclusion

References

3'-Sialyllactose in Experimental Colitis: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of 3'-Sialyllactose (3'-SL) in a mouse model of colitis. We present supporting experimental data, detailed protocols, and a critical evaluation of its performance against alternative approaches, including the probiotic Bifidobacterium infantis and the standard-of-care drug 5-aminosalicylic acid (5-ASA). This guide also explores the dual, context-dependent role of 3'-SL, which can exhibit pro-inflammatory effects in a genetically susceptible host.

Performance Comparison of this compound and Alternatives in DSS-Induced Colitis

The efficacy of this compound in mitigating colitis has been evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that mimics the clinical and histological features of ulcerative colitis. The following tables summarize the key quantitative data from a study by Yang et al. (2025), comparing the effects of 3'-SL, Bifidobacterium infantis, and their synbiotic combination.

Table 1: Effect of this compound and Alternatives on Disease Activity and Colon Health in DSS-Induced Colitis in Mice [1]

Treatment GroupDosageFinal Body Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)Histological Score
Control PBS+5.2 ± 1.50.0 ± 0.08.5 ± 0.40.1 ± 0.1
DSS Model PBS + 3% DSS-15.8 ± 2.110.5 ± 1.25.2 ± 0.39.8 ± 0.9
This compound (3'-SL) 25 mg/day + 3% DSS-4.1 ± 1.84.2 ± 0.87.1 ± 0.54.5 ± 0.7
B. infantis 1 x 10⁹ CFU/day + 3% DSS-6.3 ± 2.05.5 ± 1.06.5 ± 0.45.8 ± 0.6
Synbiotic (3'-SL + B. infantis) 25 mg/day + 1 x 10⁹ CFU/day + 3% DSS-2.5 ± 1.53.1 ± 0.67.8 ± 0.33.2 ± 0.5

Statistically significant difference compared to the DSS Model group (p < 0.05).

Table 2: Modulation of Serum Cytokine Levels by this compound and Alternatives in DSS-Induced Colitis in Mice (pg/mL) [1]

Treatment GroupIL-6 (pro-inflammatory)TNF-α (pro-inflammatory)IL-1β (pro-inflammatory)IL-10 (anti-inflammatory)
Control 25.4 ± 5.115.2 ± 3.812.8 ± 2.5150.2 ± 15.1
DSS Model 180.6 ± 20.3155.4 ± 18.2120.5 ± 14.345.3 ± 8.9
This compound (3'-SL) 75.2 ± 10.168.9 ± 9.555.1 ± 7.8110.5 ± 12.3
B. infantis 98.7 ± 12.585.4 ± 11.270.3 ± 9.195.8 ± 10.8
Synbiotic (3'-SL + B. infantis) 50.1 ± 8.945.2 ± 7.840.2 ± 6.5135.6 ± 14.2

Statistically significant difference compared to the DSS Model group (p < 0.05).

The Pro-Inflammatory Potential of this compound in a Genetically Susceptible Host

In contrast to its protective effects in the DSS-induced colitis model, 3'-SL has been shown to promote intestinal inflammation in a spontaneous model of colitis using Interleukin-10 knockout (Il10-/-) mice. This highlights the importance of the host's genetic background in determining the outcome of 3'-SL administration.

Table 3: Pro-inflammatory Effects of this compound in Il10-/- Mice [2][3]

Treatment GroupHistological Score (at 6 weeks)Colonic TNF-α mRNA Expression (relative to control)Colonic IL-17α mRNA Expression (relative to control)
Il10-/- + Control Diet 3.5 ± 0.51.01.0
Il10-/- + 3'-SL Supplementation 6.8 ± 0.72.5 ± 0.43.1 ± 0.5*

Statistically significant difference compared to the Il10-/- + Control Diet group (p < 0.05).

Experimental Protocols

DSS-Induced Colitis Model (Anti-Inflammatory Effects)[1]
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Colitis Induction: 3% (w/v) Dextran Sulfate Sodium (DSS) administered in the drinking water for 7 consecutive days.

  • Treatment Administration:

    • 3'-SL Group: 25 mg/day of 3'-SL in phosphate-buffered saline (PBS) administered by oral gavage for 14 days prior to and during DSS administration.

    • B. infantis Group: 1 x 10⁹ CFU/day of B. infantis in PBS administered by oral gavage for 14 days prior to and during DSS administration.

    • Synbiotic Group: Co-administration of 3'-SL and B. infantis at the above dosages.

    • Control and DSS Model Groups: Received PBS by oral gavage.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured from the cecum to the anus upon sacrifice.

    • Histological Analysis: Colonic tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, crypt damage, and cellular infiltration.

    • Cytokine Analysis: Serum levels of pro- and anti-inflammatory cytokines were measured using ELISA.

Il10-/- Spontaneous Colitis Model (Pro-Inflammatory Effects)[2][3]
  • Animal Model: Interleukin-10 knockout (Il10-/-) mice on a C57BL/6 background.

  • Treatment Administration: Newborn Il10-/- mice were orally supplemented with 3'-SL (1 mg/day) or lactose as a control from birth for 3 weeks.

  • Assessment of Colitis:

    • Histological Analysis: Colonic tissues were collected at 6 weeks of age, fixed, sectioned, and stained with H&E to score for inflammation.

    • Cytokine mRNA Expression: Total RNA was extracted from colonic tissue, and the relative expression of TNF-α and IL-17α was determined by quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Mechanisms of Action

The divergent effects of this compound in different colitis models are underpinned by distinct signaling pathways.

Anti-Inflammatory Pathway in DSS-Induced Colitis

In the context of DSS-induced colitis, 3'-SL appears to exert its anti-inflammatory effects primarily through the modulation of the gut microbiota and the subsequent production of short-chain fatty acids (SCFAs).

anti_inflammatory_pathway cluster_gut Gut Lumen cluster_colonocyte Colonocyte 3SL This compound Bifidobacterium Bifidobacterium infantis 3SL->Bifidobacterium Prebiotic Effect SCFA_Producers SCFA-Producing Bacteria (e.g., Clostridiales) Bifidobacterium->SCFA_Producers Cross-feeding SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) SCFA_Producers->SCFAs Fermentation GPRs GPR41/GPR43 SCFAs->GPRs Activation Downstream_Signaling Downstream Signaling (e.g., ERK, p38 MAPK) GPRs->Downstream_Signaling Anti_Inflammatory_Effects Anti-Inflammatory Effects: - Decreased Pro-inflammatory Cytokines  (TNF-α, IL-6, IL-1β) - Increased Anti-inflammatory Cytokines  (IL-10) - Enhanced Barrier Function Downstream_Signaling->Anti_Inflammatory_Effects

Anti-inflammatory signaling of this compound in DSS-induced colitis.
Pro-Inflammatory Pathway in Il10-/- Mice

In the genetically susceptible Il10-/- mouse model, 3'-SL can directly activate immune cells via Toll-like receptor 4 (TLR4), leading to a pro-inflammatory cascade.

pro_inflammatory_pathway cluster_immune_cell Dendritic Cell cluster_t_cell T-Cell Differentiation 3SL This compound TLR4 Toll-like Receptor 4 (TLR4) 3SL->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment NFkB NF-κB Activation MyD88->NFkB Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IL-6) NFkB->Pro_Inflammatory_Cytokines Transcription Th1_Th17 Th1/Th17 Differentiation Pro_Inflammatory_Cytokines->Th1_Th17 Induction Colitis Exacerbation of Colitis Th1_Th17->Colitis

Pro-inflammatory signaling of this compound in Il10-/- mice.

Experimental Workflow

The following diagram outlines the general workflow for validating the effects of this compound in a mouse model of colitis.

experimental_workflow Start Start Animal_Model Select Animal Model (e.g., C57BL/6 for DSS-induced, Il10-/- for spontaneous) Start->Animal_Model Treatment_Groups Establish Treatment Groups: - Control - Disease Model (e.g., DSS) - 3'-SL - Alternative(s) (e.g., B. infantis, 5-ASA) Animal_Model->Treatment_Groups Induce_Colitis Induce/Observe Colitis Treatment_Groups->Induce_Colitis Administer_Treatments Administer Treatments (Oral Gavage) Induce_Colitis->Administer_Treatments Monitor_Disease Monitor Disease Progression (Body Weight, DAI) Administer_Treatments->Monitor_Disease Sacrifice Sacrifice and Sample Collection Monitor_Disease->Sacrifice Analysis Data Analysis: - Colon Length & Histology - Cytokine Levels (ELISA) - Microbiota Analysis (16S rRNA) - SCFA Quantification (GC-MS) Sacrifice->Analysis Conclusion Conclusion Analysis->Conclusion

General experimental workflow for validating this compound in mouse colitis models.

Conclusion

This compound demonstrates significant therapeutic potential in a DSS-induced mouse model of colitis, comparable and in some aspects superior to the probiotic Bifidobacterium infantis. Its anti-inflammatory effects are largely attributed to its ability to modulate the gut microbiota, leading to an increase in beneficial short-chain fatty acids which in turn regulate host immune responses. The synergistic effect observed when 3'-SL is combined with B. infantis suggests a promising avenue for the development of novel synbiotic therapies for inflammatory bowel disease.

However, the pro-inflammatory activity of 3'-SL in the Il10-/- mouse model serves as a critical reminder of the complex interplay between diet, genetics, and the gut microbiome. The activation of the TLR4 signaling pathway in a genetically susceptible host underscores the need for a personalized approach when considering 3'-SL as a therapeutic agent.

Further research is warranted to directly compare the efficacy of this compound with other prebiotics and standard colitis treatments in a single, controlled study. A deeper understanding of the downstream signaling pathways activated by SCFA-GPR interactions will also be crucial in fully elucidating the mechanisms behind the anti-inflammatory properties of 3'-SL. For drug development professionals, these findings highlight both the promise of 3'-SL as a novel therapeutic and the importance of patient stratification based on genetic and immunological profiles.

References

A Comparative Guide to the Synthesis of 3'-Sialyllactose: Enzymatic vs. Microbial Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and scalable production of complex oligosaccharides like 3'-Sialyllactose (3'-SL) is a critical challenge. As a key component of human milk oligosaccharides (HMOs) with significant health benefits, 3'-SL is increasingly sought after for applications in infant formula, dietary supplements, and pharmaceuticals.[1][2] This guide provides an objective comparison of the two primary biotechnological routes for 3'-SL synthesis: enzymatic and microbial methods, supported by experimental data and detailed protocols.

At a Glance: Key Performance Indicators

The choice between enzymatic and microbial synthesis of 3'-SL hinges on a variety of factors, including yield, purity, process time, and scalability. While both methods have shown promise, they present distinct advantages and disadvantages. Microbial fermentation is often favored for industrial-scale production due to its potential for high yields and shorter production cycles, whereas enzymatic synthesis offers a high degree of control and specificity.[2]

ParameterEnzymatic SynthesisMicrobial Synthesis
Titer 38.7 mM - 53.0 mM[3][4]1.88 g/L - 56.8 g/L[1][2]
Conversion Rate ~97-98% from N-acetylneuraminic acid (NeuAc)[3][5]43.47% from N-acetyl-glucosamine[6]
Process Time 6 - 8 hours[3][5]24 - 48 hours[1][6]
Key Advantage High specificity, high conversion rates from immediate precursors.[3][5]High volumetric productivity, potential for de novo synthesis from simple carbon sources.[2]
Key Disadvantage Requirement for expensive activated sugar donors (e.g., CMP-NeuAc) or complex cofactor regeneration systems.[3][5]Complex metabolic engineering required, potential for byproduct formation.[1][2]

Enzymatic Synthesis of this compound: Precision and Control

Enzymatic synthesis of 3'-SL typically involves the use of sialyltransferases that catalyze the transfer of sialic acid from an activated donor, such as cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-NeuAc), to lactose.[7][8] To overcome the high cost of CMP-NeuAc, multi-enzyme cascade reactions with in situ cofactor regeneration systems have been developed.[3][5] These one-pot synthesis strategies offer high conversion rates and product purity.

Experimental Protocol: In Vitro Multi-Enzymatic Synthesis

This protocol outlines a one-pot, multi-enzyme cascade for 3'-SL synthesis using recombinant enzymes.

1. Enzyme Preparation:

  • Express and purify the required enzymes: CMP-sialic acid synthetase (CSS), sialyltransferase (ST), CMP kinase (CMK), and polyphosphate kinase (PPK).[3][5] These enzymes are typically overexpressed in E. coli BL21(DE3).[1]

2. Reaction Mixture Composition:

  • N-acetylneuraminic acid (NeuAc): 50 mM[3]

  • Lactose: 60 mM[3]

  • Cytidine monophosphate (CMP): 10-20 mM[3][5]

  • Polyphosphate: 20 mM[3][5]

  • MgCl₂: 20 mM[3][5]

  • Cell-free extracts or purified enzymes in appropriate buffer (e.g., Tris-HCl, pH 7.0-8.5).[3][5]

3. Reaction Conditions:

  • Temperature: 35°C[3][5]

  • pH: 7.0[3][5]

  • Reaction Time: 6-8 hours[3][5]

4. Product Analysis:

  • Monitor the concentrations of NeuAc and 3'-SL using High-Performance Liquid Chromatography (HPLC).[5]

Enzymatic_Synthesis_Workflow cluster_enzymes Enzyme Preparation cluster_reaction One-Pot Synthesis cluster_analysis Analysis E1 CSS Expression Purification Purification E1->Purification E2 ST Expression E2->Purification E3 CMK Expression E3->Purification E4 PPK Expression E4->Purification Mix Reaction Mixture Purification->Mix Incubation Incubation (35°C, pH 7.0) Mix->Incubation Sampling Sampling Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Result Result HPLC->Result 3'-SL Quantification

Signaling Pathway: Enzymatic Cascade for 3'-SL Synthesis

The enzymatic synthesis of 3'-SL with cofactor regeneration is a well-orchestrated cascade of reactions.

Enzymatic_Pathway NeuAc N-acetylneuraminic acid (NeuAc) CMP_NeuAc CMP-NeuAc NeuAc->CMP_NeuAc CSS Lactose Lactose SL3 This compound (3'-SL) Lactose->SL3 ST CMP_NeuAc->SL3 ST PPi PPi CMP CMP CTP CTP CTP->CMP_NeuAc CSS CDP CDP CTP->CDP CMK CMP->CDP CMK CDP->CTP PPK PolyP Polyphosphate PolyP->CTP PPK

Microbial Synthesis of this compound: A Scalable Bio-factory

Microbial synthesis, particularly using engineered Escherichia coli, presents a promising avenue for the large-scale and cost-effective production of 3'-SL.[1][2] This approach leverages the cell's machinery to produce 3'-SL from simple carbon sources, eliminating the need for expensive substrates. Metabolic engineering strategies are employed to enhance the precursor supply and introduce the necessary biosynthetic pathways.

Experimental Protocol: Fed-Batch Fermentation

This protocol describes a fed-batch fermentation process for 3'-SL production using an engineered E. coli strain.

1. Strain and Media:

  • Strain: Engineered E. coli BL21(DE3) with key genes for NeuAc degradation knocked out (e.g., nanA, nanK, nanE, nanT) and overexpression of genes for the 3'-SL synthesis pathway (e.g., neuBCA and a sialyltransferase gene).[1][2]

  • Seed Culture Medium: Luria-Bertani (LB) medium.[1][2]

  • Fermentation Medium: A defined medium containing a carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.[1][2]

2. Fermentation Process:

  • Inoculation: Inoculate the bioreactor with a seed culture.

  • Initial Batch Phase: Grow cells at 37°C with aeration and agitation.

  • Fed-Batch Phase: Once the initial carbon source is depleted, feed a concentrated glucose solution at a constant rate. Reduce the temperature to around 29.5°C.[1][2]

  • Induction: Induce the expression of the 3'-SL synthesis genes with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and add lactose.[1][2]

  • pH Control: Maintain the pH at approximately 6.8 using ammonia.[1][2]

  • Fermentation Duration: 24-48 hours.[1][2]

3. Product Analysis:

  • Measure cell density (OD₆₀₀) and quantify the extracellular 3'-SL concentration using HPLC.[2]

Microbial_Synthesis_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Seed Seed Culture Bioreactor Bioreactor Setup Seed->Bioreactor Inoculation Batch Batch Phase Bioreactor->Batch FedBatch Fed-Batch Phase Batch->FedBatch Induction Induction (IPTG) FedBatch->Induction Production Production Phase Induction->Production Sampling Sampling Production->Sampling HPLC HPLC & OD600 Sampling->HPLC Result Result HPLC->Result 3'-SL Titer

Signaling Pathway: Engineered Metabolic Pathway in E. coli

The microbial synthesis of 3'-SL involves the strategic engineering of E. coli's metabolic pathways to channel carbon flux towards the desired product.

Microbial_Pathway Glucose Glucose/Glycerol CentralMetabolism Central Metabolism Glucose->CentralMetabolism UDP_GlcNAc UDP-GlcNAc CentralMetabolism->UDP_GlcNAc NeuAc N-acetylneuraminic acid (NeuAc) UDP_GlcNAc->NeuAc neuBCA (overexpressed) CMP_NeuAc CMP-NeuAc NeuAc->CMP_NeuAc CSS (overexpressed) Degradation Degradation Pathway NeuAc->Degradation nanA, nanK, nanE, nanT (knockout) SL3 This compound (3'-SL) CMP_NeuAc->SL3 ST (overexpressed) Lactose Lactose (external) Lactose->SL3 ST (overexpressed)

Conclusion

Both enzymatic and microbial synthesis routes offer viable platforms for the production of this compound. The choice of method will ultimately depend on the specific requirements of the application. For high-purity, smaller-scale synthesis where control is paramount, enzymatic methods are highly attractive. For large-scale, cost-effective production, microbial fermentation, despite the initial investment in strain development, presents a more scalable and economically feasible long-term solution. The continuous advancements in both enzyme engineering and metabolic engineering are expected to further enhance the efficiency and cost-effectiveness of both approaches, making 3'-SL more accessible for its diverse applications in promoting human health.

References

A Comparative Guide to 3'-Sialyllactose and Fructooligosaccharides as Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of the gut microbiota through the use of prebiotics is a rapidly advancing field with significant therapeutic potential. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. This guide provides a detailed comparison of two prominent prebiotics: 3'-Sialyllactose (3'-SL), a human milk oligosaccharide (HMO), and Fructooligosaccharides (FOS), a well-established plant-derived prebiotic. This document synthesizes experimental data on their respective impacts on gut microbiota composition, short-chain fatty acid (SCFA) production, immune modulation, and gut barrier function.

Comparative Performance Data

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative overview of the prebiotic effects of 3'-SL and FOS. It is important to note that direct head-to-head studies are limited, and results can vary based on the experimental model, dosage, and duration of supplementation.

Table 1: Impact on Gut Microbiota Composition
FeatureThis compound (3'-SL)Fructooligosaccharides (FOS)
Primary Beneficiaries Primarily promotes the growth of Bifidobacterium (especially in infants) and specific SCFA-producing bacteria like Lachnospiraceae and Phascolarctobacterium in adults.[1][2] Can also increase the abundance of Bacteroides and Akkermansia.[3]Primarily known for its strong bifidogenic effect, selectively stimulating the growth of Bifidobacterium species across different age groups.[4] It can also increase Lactobacillus counts.
Bifidogenic Effect Exhibits a bifidogenic effect, particularly with specific strains like Bifidobacterium infantis.[5] However, some studies in adults show a "nonbifidogenic" effect, instead promoting other beneficial genera.[2] A blend of 3'-SL and 6'-SL was found to be bifidogenic in children.[4]Considered a classic bifidogenic prebiotic.[4]
Effect on Pathogens Has been shown to inhibit the adhesion of pathogens like Helicobacter pylori and Escherichia coli to intestinal cells.[1]Can suppress the growth of potentially harmful species such as Clostridium perfringens.
Diversity Can maintain higher alpha-diversity of the gut microbiota compared to FOS/inulin blends.[4]May lead to a decrease in alpha-diversity due to the strong selective pressure for Bifidobacterium.
Table 2: Short-Chain Fatty Acid (SCFA) Production
SCFAThis compound (3'-SL)Fructooligosaccharides (FOS)
Total SCFA Increases total SCFA production.[2]Generally increases total SCFA production.
Butyrate Significantly increases butyrate production, a key energy source for colonocytes.[2]Increases butyrate production, although the effect may be less pronounced than that of 3'-SL in some contexts.
Propionate Increases propionate production.[2]Increases propionate production.
Acetate Increases acetate production.[2][6]Increases acetate production.[6]
Table 3: Immunomodulatory Effects
FeatureThis compound (3'-SL)Fructooligosaccharides (FOS)
Anti-inflammatory Cytokines Can increase the production of anti-inflammatory cytokines like IL-10.[7]Can enhance the production of anti-inflammatory cytokines, often mediated by SCFAs.
Pro-inflammatory Cytokines Suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]Can reduce the levels of pro-inflammatory cytokines.
Immune Cell Modulation Modulates immune cell activity, including dendritic cells and T cells, and may block the NF-κB signaling pathway.[8] Some studies suggest its interaction with Toll-like receptor 4 (TLR4).[7][9]Influences immune cell function, with SCFAs playing a role in the differentiation of regulatory T cells (Tregs).
Gut-Associated Lymphoid Tissue (GALT) Supports the development and function of GALT.Stimulates GALT, contributing to mucosal immunity.
Table 4: Effects on Gut Barrier Function
FeatureThis compound (3'-SL)Fructooligosaccharides (FOS)
Tight Junction Proteins Enhances the expression of tight junction proteins like ZO-1 and occludin, strengthening the gut barrier.Can improve gut barrier function, partly through the action of butyrate which nourishes epithelial cells.
Epithelial Cell Growth Promotes the growth and renewal of gut epithelial cells.[1]Can support epithelial cell proliferation.
Mucin Production Influences mucin gene expression, contributing to the protective mucus layer.Can increase mucin excretion, which may indicate mucosal irritation in some contexts.

Experimental Protocols

In Vitro Fermentation Model for Prebiotic Evaluation

This protocol is a generalized representation based on common methodologies for assessing the prebiotic potential of substrates using fecal microbiota.

  • Preparation of Fecal Inoculum:

    • Fresh fecal samples are collected from healthy donors who have not consumed antibiotics for at least 3-6 months.

    • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.

  • Batch Culture Fermentation:

    • Anaerobic batch culture fermenters are used to simulate the conditions of the distal colon.

    • The fermentation vessels contain a basal nutrient medium.

    • The prebiotic substrates (3'-SL or FOS) are added to the vessels at a specific concentration (e.g., 1% w/v). A control with no added prebiotic is also included.

    • The vessels are inoculated with the fecal slurry.

    • Fermentation is carried out at 37°C under anaerobic conditions for a defined period (e.g., 24-48 hours).[10][11]

  • Sample Analysis:

    • Samples are collected at various time points (e.g., 0, 12, 24, 48 hours).

    • Microbiota Composition: DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to analyze the bacterial community composition.

    • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10][11][12]

In Vivo Animal Model for Gut Health Assessment

This protocol outlines a general approach for evaluating the effects of prebiotics in a rodent model.

  • Animal Model and Acclimatization:

    • Male C57BL/6 mice (6-8 weeks old) are commonly used.

    • Animals are housed in a controlled environment (temperature, humidity, light/dark cycle) and allowed to acclimatize for at least one week.

  • Dietary Intervention:

    • Mice are randomly assigned to different dietary groups:

      • Control group: Standard chow diet.

      • 3'-SL group: Standard chow diet supplemented with 3'-SL (e.g., 1-2% w/w).

      • FOS group: Standard chow diet supplemented with FOS (e.g., 1-2% w/w).

    • The dietary intervention is carried out for a specific duration (e.g., 4-8 weeks).

  • Sample Collection and Analysis:

    • Fecal samples are collected at baseline and at the end of the study to analyze microbiota composition (16S rRNA sequencing) and SCFA concentrations (GC or HPLC).

    • At the end of the experiment, animals are euthanized, and intestinal tissues (e.g., colon, ileum) are collected.

    • Gut Barrier Function: Intestinal permeability can be assessed in vivo using methods like the oral administration of FITC-dextran. Expression of tight junction proteins in intestinal tissue can be measured by qPCR or Western blotting.

    • Immune Response: Cytokine levels in intestinal tissue or serum can be measured using ELISA or multiplex assays. Immune cell populations in the lamina propria can be analyzed by flow cytometry.

Signaling Pathways and Mechanisms of Action

This compound: Immune Modulation Pathway

3'-SL has been shown to modulate the immune system through various mechanisms, including interaction with Toll-like receptor 4 (TLR4) and subsequent downstream signaling.[7][9] One of the key pathways influenced is the NF-κB signaling cascade, a central regulator of inflammation.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3SL This compound TLR4 TLR4 3SL->TLR4 Interacts with IKK IKK Complex 3SL->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: 3'-SL can modulate the TLR4-mediated NF-κB signaling pathway, leading to reduced pro-inflammatory cytokine production.

Fructooligosaccharides: Indirect Immune Modulation via SCFA Production

The immunomodulatory effects of FOS are largely considered to be indirect, mediated by the production of SCFAs by the gut microbiota. These SCFAs, particularly butyrate, have profound effects on host immune homeostasis.

G cluster_lumen Colon Lumen cluster_epithelium Intestinal Epithelium FOS FOS Microbiota Gut Microbiota (e.g., Bifidobacterium) FOS->Microbiota Fermented by SCFAs SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFAs Produces Colonocyte Colonocyte SCFAs->Colonocyte Energy Source Treg Regulatory T cell (Treg) Differentiation SCFAs->Treg Promotes Immune_Homeostasis Immune Homeostasis Treg->Immune_Homeostasis Maintains

Caption: FOS are fermented by gut microbiota to produce SCFAs, which support gut health and promote immune homeostasis.

Conclusion

Both this compound and Fructooligosaccharides demonstrate significant prebiotic potential, though their mechanisms and specific effects on the gut ecosystem differ.

  • FOS is a well-established prebiotic with a potent and consistent bifidogenic effect. Its benefits are primarily driven by the selective stimulation of Bifidobacterium and the subsequent production of SCFAs, which play a crucial role in maintaining gut health and immune balance.

  • 3'-SL , a key component of human milk, exhibits more diverse and nuanced effects. While it can be bifidogenic, particularly in early life, its impact on the adult microbiota can be broader, fostering the growth of other beneficial bacteria like Lachnospiraceae. Furthermore, 3'-SL appears to have more direct immunomodulatory activities, potentially interacting with host cell receptors to regulate inflammatory pathways.

The choice between 3'-SL and FOS for therapeutic or research applications will depend on the specific desired outcome. For a targeted increase in Bifidobacterium, FOS is a reliable choice. For broader modulation of the microbiota, enhancement of butyrate production, and direct anti-inflammatory effects, 3'-SL presents a compelling alternative. Further head-to-head comparative studies are warranted to fully elucidate the distinct advantages of each of these prebiotics in various physiological and pathological contexts.

References

A Comparative Guide to the Transcriptomic Effects of 3'-Sialyllactose and 6'-Sialyllactose on Intestinal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) are two prominent isomers of sialylated human milk oligosaccharides (HMOs) that play a crucial role in infant gut health and development. Their structural difference, based on the linkage of sialic acid to lactose (α2-3 vs. α2-6), leads to distinct functional outcomes within the intestinal environment. While direct comparative transcriptomic studies on intestinal cells treated with 3'-SL and 6'-SL are not yet available in the public domain, a growing body of research highlights their differential effects on the gut microbiota, metabolite production, and intestinal epithelial cell function. This guide synthesizes the current understanding of their distinct biological impacts and proposes a framework for a comparative transcriptomic analysis to further elucidate their mechanisms of action.

Differential Effects on Gut Microbiota and Short-Chain Fatty Acid (SCFA) Production

The primary impact of 3'-SL and 6'-SL on intestinal cells is often indirect, mediated by their differential fermentation by the gut microbiota. This leads to distinct changes in the microbial composition and the profile of beneficial metabolites, particularly short-chain fatty acids (SCFAs).

Table 1: Comparative Effects of 3'-SL and 6'-SL on Gut Microbiota and SCFA Production

FeatureThis compound (3'-SL)6'-Sialyllactose (6'-SL)Reference
Primary SCFA Promoted ButyrateAcetate and Propionate[1][2]
Key Bacterial Genera Stimulated Lachnospiraceae, AlistipesPhascolarctobacterium, Agathobacter, Subdoligranulum[1][2]
Effect on Bifidobacterium Limited bifidogenic effect in adults.May support the growth of certain Bifidobacterium species.[1][3]
Metabolism by Sialidases Preferentially degraded by bacterial sialidases.Less readily degraded by sialidases compared to 3'-SL.[1]

Impact on Intestinal Epithelial Cell Function

While much of the effect of 3'-SL and 6'-SL is mediated by the microbiota, there is evidence of direct interactions with intestinal epithelial cells, influencing barrier integrity and immune responses.

Table 2: Genes and Proteins in Intestinal Epithelial Cells Modulated by 3'-SL and 6'-SL

Gene/ProteinModulated byEffectFunctionReference
ZO-1 (Zonula occludens-1) 3'-SLUpregulationTight junction protein, enhances barrier function.[4]
Occludin 3'-SLUpregulationTight junction protein, enhances barrier function.[4]
Ki67 3'-SLIncreased positive cellsMarker of cell proliferation.[5]
TNF-α (Tumor Necrosis Factor-alpha) 3'-SLSuppression of productionPro-inflammatory cytokine.[5]
IL-1β (Interleukin-1 beta) 3'-SLSuppression of productionPro-inflammatory cytokine.[5]
IL-6 (Interleukin-6) 3'-SLSuppression of productionPro-inflammatory cytokine.[5]
IL-17A 3'-SLIncreased mRNA expression in a colitis model.Pro-inflammatory cytokine.[6]
CXCL10 3'-SL & 6'-SLIncreased productionPro-inflammatory chemokine.[6]
CCL20 3'-SL & 6'-SLIncreased productionPro-inflammatory chemokine.[6]
CXCL8 3'-SL & 6'-SLIncreased productionPro-inflammatory chemokine.[6]

Proposed Experimental Protocol for Comparative Transcriptomics

To directly compare the transcriptomic effects of 3'-SL and 6'-SL on intestinal cells, the following experimental protocol is proposed:

1. Cell Culture:

  • Cell Line: Human colorectal adenocarcinoma cells (Caco-2) are a well-established model for the intestinal barrier.[7]

  • Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Differentiation: Culture the cells for 21 days to allow for spontaneous differentiation, characterized by the formation of tight junctions and the expression of brush border enzymes.[8][9]

2. Treatment:

  • Apically treat the differentiated Caco-2 monolayers with physiologically relevant concentrations of 3'-SL and 6'-SL (e.g., 0.5-2 mg/mL) for a defined period (e.g., 24 hours). A vehicle control (media without sialyllactoses) should be included.

3. RNA Extraction and Sequencing:

  • Lyse the cells and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity.

  • Prepare RNA sequencing libraries from high-quality RNA samples.

  • Perform high-throughput sequencing (e.g., on an Illumina platform) to generate transcriptomic data.

4. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to the human reference genome.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the 3'-SL and 6'-SL treated groups compared to the control group, and also compare the 3'-SL and 6'-SL groups directly.

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways and functions that are enriched in the differentially expressed genes.

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for comparative transcriptomics of intestinal cells.

Potential Signaling Pathways

Given the preferential production of butyrate by 3'-SL, it is plausible that it would more strongly activate butyrate-sensing pathways in intestinal epithelial cells. Butyrate is a key energy source for colonocytes and a histone deacetylase (HDAC) inhibitor, influencing gene expression related to cell cycle, differentiation, and apoptosis.

G 3'-SL 3'-SL Gut Microbiota (Lachnospiraceae) Gut Microbiota (Lachnospiraceae) 3'-SL->Gut Microbiota (Lachnospiraceae) Butyrate Butyrate Gut Microbiota (Lachnospiraceae)->Butyrate Intestinal Epithelial Cell Intestinal Epithelial Cell Butyrate->Intestinal Epithelial Cell HDAC Inhibition HDAC Inhibition Intestinal Epithelial Cell->HDAC Inhibition Gene Expression Changes Gene Expression Changes HDAC Inhibition->Gene Expression Changes Cell Cycle Arrest Cell Cycle Arrest Gene Expression Changes->Cell Cycle Arrest Differentiation Differentiation Gene Expression Changes->Differentiation Apoptosis Apoptosis Gene Expression Changes->Apoptosis

Caption: Hypothetical signaling pathway modulated by 3'-SL-derived butyrate.

Both 3'-SL and 6'-SL are suggested to influence intestinal barrier function. This could be mediated through signaling pathways that regulate the expression and localization of tight junction proteins.

G 3'-SL / 6'-SL 3'-SL / 6'-SL Signaling Pathways (e.g., PKC, MAPK) Signaling Pathways (e.g., PKC, MAPK) 3'-SL / 6'-SL->Signaling Pathways (e.g., PKC, MAPK) Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) Signaling Pathways (e.g., PKC, MAPK)->Transcription Factors (e.g., AP-1, NF-κB) Gene Expression Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->Gene Expression Tight Junction Proteins (ZO-1, Occludin) Tight Junction Proteins (ZO-1, Occludin) Gene Expression->Tight Junction Proteins (ZO-1, Occludin) Enhanced Barrier Function Enhanced Barrier Function Tight Junction Proteins (ZO-1, Occludin)->Enhanced Barrier Function

Caption: Generalized signaling pathway for the enhancement of intestinal barrier function.

Conclusion

While direct comparative transcriptomic data is still needed, the existing evidence strongly suggests that 3'-SL and 6'-SL exert distinct effects on the intestinal environment. 3'-SL appears to be a potent modulator of butyrate production, with significant implications for colonocyte health and gene regulation. Both isomers, however, show the potential to enhance intestinal barrier function and modulate immune responses. The proposed comparative transcriptomic study would provide invaluable, high-resolution insights into their specific mechanisms of action, aiding in the development of targeted nutritional and therapeutic strategies for gut health.

References

validating the efficacy of 3'-Sialyllactose in promoting Bifidobacterium growth

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 3'-Sialyllactose (3'-SL) reveals its potent and selective ability to promote the growth of beneficial Bifidobacterium species, outperforming several other commercially available prebiotics. This guide provides a comparative overview of 3'-SL's efficacy, supported by experimental data, detailed methodologies for researchers, and a visualization of its metabolic pathway within these crucial gut commensals.

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between prebiotics and specific probiotic strains is paramount. This guide offers a data-driven comparison to validate the role of 3'-SL as a key ingredient for next-generation synbiotic and microbiome-modulating therapeutics.

Comparative Efficacy of this compound on Bifidobacterium Growth

In vitro studies consistently demonstrate that this compound is a preferred substrate for various Bifidobacterium species, leading to significant increases in their populations. The following tables summarize quantitative data from multiple studies, comparing the growth-promoting effects of 3'-SL with other common prebiotics like fructooligosaccharides (FOS) and galactooligosaccharides (GOS).

Prebiotic (Concentration)Bifidobacterium StrainGrowth Measurement (log CFU/mL)Fold Increase vs. ControlReference
This compound (0.5%) B. crudilactis7.92 ± 0.3 Not Reported[1]
This compound (0.5%) B. bifidum6.84 ± 0.9 Not Reported[1]
Fructooligosaccharides (FOS) (0.5%)B. longumNot specified, but showed higher growth-promoting effect than on B. breve78.5% increase in growth index in 4% sucrose[2]
Fructooligosaccharides (FOS) (0.5%)B. breveNot specified, but showed lower growth-promoting effect than on B. longum5.6% increase in growth index in 2% glucose[2]
PrebioticBifidobacterium StrainGrowth Measurement (Optical Density - OD600)ObservationsReference
This compound B. longumSignificantly promoted growth-[3]
6'-Sialyllactose B. longumSignificantly promoted growth-[3]
Fructooligosaccharides (FOS)55 Bifidobacterium strains (11 species)Most strains grew abundantlyGrowth was significantly better on glucose[4]
Inulin55 Bifidobacterium strains (11 species)Only 8 out of 55 strains could grow-[4]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, including media composition, initial inoculum size, and incubation time. However, the trends clearly indicate the strong bifidogenic effect of 3'-SL.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

In Vitro Bifidobacterium Growth Assay

This protocol outlines a standardized method for assessing the growth of Bifidobacterium species in the presence of various prebiotics.

1. Bacterial Strains and Prebiotic Preparation:

  • Bacterial Strains: Obtain pure cultures of Bifidobacterium species (e.g., B. longum, B. bifidum, B. infantis) from a reputable culture collection.

  • Prebiotic Solutions: Prepare stock solutions of this compound and other prebiotics (e.g., FOS, GOS, inulin) by dissolving them in deionized water and sterilizing through a 0.22 µm filter.

2. Culture Medium:

  • Prepare a basal medium that supports the growth of Bifidobacterium but lacks a specific carbohydrate source. A modified MRS (de Man, Rogosa, and Sharpe) broth or a specialized Bifidobacterium broth is suitable.[2][5] The medium should be supplemented with L-cysteine hydrochloride to maintain anaerobic conditions.

  • The basal medium composition per liter can be as follows:

    • Peptone: 10 g

    • Beef extract: 10 g

    • Yeast extract: 5 g

    • Dipotassium phosphate: 2 g

    • Sodium acetate: 5 g

    • Ammonium citrate: 2 g

    • Magnesium sulfate: 0.1 g

    • Manganese sulfate: 0.05 g

    • L-cysteine hydrochloride: 0.5 g

    • Tween 80: 1 mL

3. Inoculum Preparation:

  • Activate the Bifidobacterium strains by subculturing them in the complete growth medium (with a readily available sugar like glucose) under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% CO₂, 5% H₂) at 37°C for 24-48 hours.

  • Harvest the cells by centrifugation, wash them with a sterile phosphate-buffered saline (PBS) solution to remove residual media, and resuspend them in the basal medium to a standardized optical density (e.g., OD600 of 1.0).

4. Growth Assay:

  • In an anaerobic environment, dispense the basal medium into sterile culture tubes or a 96-well microplate.

  • Add the filter-sterilized prebiotic stock solutions to the respective tubes/wells to achieve the desired final concentration (e.g., 0.5% w/v). Include a positive control with glucose and a negative control with no added carbohydrate.

  • Inoculate each tube/well with the prepared Bifidobacterium suspension to a final concentration of approximately 1% (v/v).

  • Incubate the cultures anaerobically at 37°C.

  • Monitor bacterial growth over time (e.g., at 0, 12, 24, and 48 hours) by measuring the optical density at 600 nm (OD600) using a spectrophotometer or a microplate reader.

  • For viable cell counts, at each time point, perform serial dilutions of the cultures in PBS and plate them on MRS agar supplemented with L-cysteine. Incubate the plates anaerobically at 37°C for 48-72 hours and count the colony-forming units (CFU/mL).

5. Data Analysis:

  • Plot the growth curves (OD600 or log CFU/mL vs. time).

  • Calculate the growth rate and the final cell density for each prebiotic condition.

  • Compare the growth on 3'-SL to the negative control and other prebiotics to determine its efficacy.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Bifidobacterium Growth Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain Bifidobacterium Strain Activation inoculation Inoculation into Medium with Prebiotics strain->inoculation prebiotic Prebiotic Stock Solution Preparation prebiotic->inoculation media Basal Medium Preparation media->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation monitoring Growth Monitoring (OD600 & CFU) incubation->monitoring data Data Collection monitoring->data analysis Growth Curve Analysis & Comparison data->analysis

Caption: Workflow for assessing Bifidobacterium growth on prebiotics.

G Metabolic Pathway of this compound in Bifidobacterium cluster_sialic_acid_catabolism Sialic Acid Catabolism cluster_lactose_catabolism Lactose Catabolism SL_ext This compound (extracellular) transporter ABC Transporter SL_ext->transporter Uptake SL_int This compound (intracellular) transporter->SL_int sialidase Sialidase (GH33) SL_int->sialidase Hydrolysis sialic_acid Sialic Acid (Neu5Ac) sialidase->sialic_acid lactose Lactose sialidase->lactose nanA N-acetylneuraminate lyase (NanA) sialic_acid->nanA b_galactosidase β-Galactosidase lactose->b_galactosidase pyruvate Pyruvate nanA->pyruvate manNAc N-acetyl-D-mannosamine nanA->manNAc central_metabolism_sialic Central Metabolism pyruvate->central_metabolism_sialic manNAc->central_metabolism_sialic Acetate Acetate central_metabolism_sialic->Acetate Lactate Lactate central_metabolism_sialic->Lactate glucose Glucose b_galactosidase->glucose galactose Galactose b_galactosidase->galactose central_metabolism_lactose Central Metabolism (Bifid Shunt) glucose->central_metabolism_lactose galactose->central_metabolism_lactose central_metabolism_lactose->Acetate central_metabolism_lactose->Lactate

Caption: this compound metabolism in Bifidobacterium.

The metabolic pathway of 3'-SL in Bifidobacterium involves its transport into the cell, followed by enzymatic breakdown into sialic acid and lactose. Both of these monosaccharides are then funneled into the central carbon metabolism, such as the characteristic "bifid shunt," to produce energy and growth precursors. This efficient utilization pathway underscores the potent bifidogenic nature of this compound.

References

comparison of 3'-Sialyllactose effects in different animal models (e.g., piglet, rodent)

Author: BenchChem Technical Support Team. Date: November 2025

An essential trisaccharide in mammalian milk, 3'-Sialyllactose (3'-SL) is gaining significant attention for its potential health benefits, particularly in early-life development. Researchers are increasingly utilizing animal models to decipher its mechanisms of action. This guide provides a comprehensive comparison of the observed effects of 3'-SL in two of the most common preclinical models: the piglet and the rodent. By presenting key experimental data and methodologies, we aim to offer a valuable resource for scientists and drug development professionals in the fields of nutrition, neuroscience, and immunology.

The choice between a piglet and a rodent model often depends on the specific research question. Piglets, with their remarkable anatomical and physiological similarities to human infants, are considered a superior model for studying gut health, metabolism, and overall development.[1] Rodent models, particularly mice, offer the advantages of genetic tractability, shorter study durations, and well-established behavioral paradigms for assessing cognitive function.

Gut Health and Microbiota Modulation: A Prebiotic Powerhouse

In both piglet and rodent models, 3'-SL has demonstrated prebiotic activity, fostering a healthier gut environment. However, the specific microbial shifts and morphological changes show some model-dependent variations.

In piglets, supplementation with 3'-SL has been shown to improve the architecture of the small intestine. Studies have reported increased villus height and a higher villus-to-crypt depth ratio, suggesting an enhanced surface area for nutrient absorption.[2] This is accompanied by a favorable shift in the gut microbiota, with an increase in the abundance of beneficial bacteria such as Lactobacillus, Bifidobacterium, and Bacillus.[1][2] These microbial changes are associated with an increase in the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are crucial for gut health.[1]

Rodent studies also indicate that 3'-SL alters the composition of the gut microbiota.[3][4] Notably, an increase in the Bifidobacterium population has been observed in mice.[5] The synergistic action of the gut microbiota and intestinal sialidases in mice promotes the production of free sialic acid, a critical nutrient for brain development.[3][6]

Comparative Effects of this compound on Gut Health

ParameterPiglet ModelRodent Model (Mouse)
Intestinal Morphology Increased villus height, increased villus-to-crypt depth ratio.[2]Data not extensively reported in reviewed studies.
Gut Microbiota Increased abundance of Lactobacillus, Bifidobacterium, and Bacillus.[1][2]Altered colonic microbiota composition; increased Bifidobacterium population.[4][5]
Metabolite Production Increased concentrations of acetic acid, propanoic acid, and butyric acid.[1][2]Promotes production of free sialic acid through microbial enzymatic activity.[3][6]

Immunomodulatory Properties: Taming Inflammation

The immunomodulatory effects of 3'-SL have been investigated in both models, revealing its potential to regulate immune responses and reduce inflammation.

In weaned piglets challenged with enterotoxigenic Escherichia coli (ETEC), dietary supplementation with 3'-SL led to a significant increase in serum concentrations of immunoglobulins IgA, IgG, and IgM.[2] Concurrently, there was a marked decrease in the serum levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[2][7]

Studies in mice have further elucidated the anti-inflammatory mechanisms of 3'-SL. It has been shown to downregulate the expression of pro-inflammatory cytokines in response to inflammatory stimuli.[5] Moreover, 3'-SL can promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[5]

Comparative Immunomodulatory Effects of this compound

ParameterPiglet ModelRodent Model (Mouse)
Immunoglobulins Increased serum IgA, IgG, and IgM.[2]Data not extensively reported in reviewed studies.
Pro-inflammatory Cytokines Decreased serum TNF-α, IL-1β, and IL-6 (in ETEC challenge).[2]Decreased expression of IL-1β, IL-6, and TNF-α.[5]
Immune Cell Regulation Data not extensively reported in reviewed studies.Promotes differentiation of regulatory T cells (Tregs).[5]

Brain Development and Cognitive Function: A Tale of Two Trajectories

The impact of 3'-SL on neurodevelopment and cognition presents a more nuanced picture, with some apparent discrepancies between the findings in piglet and rodent models.

In piglets, dietary 3'-SL has been shown to increase the concentration of ganglioside-bound sialic acid in key brain regions like the corpus callosum and cerebellum.[8][9] Gangliosides are crucial for neural cell signaling and synapse formation. However, some studies using the novel object recognition task to assess learning and memory in piglets have reported minimal to no significant improvements with 3'-SL supplementation.[10][11]

Conversely, studies in mice have consistently demonstrated positive effects of 3'-SL on cognitive function. Supplementation has been shown to improve learning and memory.[3][6] Mechanistically, 3'-SL increases the metabolism of sialic acid in the hippocampus and promotes the expression of genes crucial for synaptic plasticity, such as those encoding for the neural cell adhesion molecule (NCAM), glutamate receptors, and the fibroblast growth factor receptor (FGFR).[3][6] Furthermore, early-life deprivation of 3'-SL in mice has been linked to impaired cognitive capabilities in adulthood.[12][13]

Comparative Effects of this compound on Brain and Cognition

ParameterPiglet ModelRodent Model (Mouse)
Brain Sialic Acid Increased ganglioside-bound sialic acid in corpus callosum and cerebellum.[8][9]Increased sialic acid metabolism in the hippocampus.[3][6]
Cognitive Function Minimal to no significant effect on learning and memory (Novel Object Recognition).[10][11]Improved learning and memory.[3][6]
Molecular Mechanisms Increased expression of genes associated with learning and development reported.[8]Increased expression of NCAM, glutamate receptors, and FGFR.[3][6]

Experimental Protocols: A Guide to Methodology

Piglet Gut Health and Immune Response Study
  • Animal Model: Weaned piglets.

  • Intervention: Dietary supplementation with 3'-SL. A common challenge model involves oral administration of enterotoxigenic E. coli (ETEC).

  • Duration: Typically several weeks.

  • Gut Health Assessment:

    • Histology: Collection of jejunal and ileal tissue samples for morphometric analysis of villus height and crypt depth.

    • Microbiota Analysis: Collection of cecal contents for 16S rRNA gene sequencing to determine bacterial composition.

    • SCFA Analysis: Analysis of cecal contents for short-chain fatty acid concentrations using gas chromatography.

  • Immune Response Assessment:

    • Immunoglobulin Levels: Measurement of serum IgA, IgG, and IgM concentrations using ELISA.

    • Cytokine Profile: Measurement of serum TNF-α, IL-1β, and IL-6 levels using ELISA.[2]

Rodent Cognitive Function Study
  • Animal Model: C57BL/6 mice are commonly used.

  • Intervention: Oral administration of 3'-SL (e.g., 350 mg/kg/day) for a period of several weeks.[3][6]

  • Cognitive Assessment:

    • Novel Object Recognition Test: This test assesses learning and memory. It involves a habituation phase where the mouse is exposed to two identical objects, followed by a test phase where one of the objects is replaced with a novel one. The time spent exploring the novel object is measured.

  • Neurobiological Assessment:

    • Gene Expression Analysis: Hippocampal tissue is collected for qPCR or RNA sequencing to measure the expression of genes related to learning and memory (e.g., NCAM, glutamate receptors, FGFR).

    • Sialic Acid Metabolism: Analysis of hippocampal tissue to measure sialic acid levels.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental flows, the following diagrams have been generated.

Gut_Brain_Axis_Rodent cluster_brain Brain SL This compound (Oral Administration) Gut Gut Microbiota SL->Gut Alters Composition Sialidase Intestinal Sialidase Gut->Sialidase Promotes Free_SA Free Sialic Acid Sialidase->Free_SA Production Brain Brain Free_SA->Brain Hippocampus Hippocampus NCAM NCAM, Glutamate Receptors, FGFR Expression Hippocampus->NCAM Increased Gene Expression Synaptic_Plasticity Enhanced Synaptic Plasticity NCAM->Synaptic_Plasticity Cognition Improved Learning & Memory Synaptic_Plasticity->Cognition Piglet_Gut_Health_Workflow start Start: Weaned Piglets diet Dietary Supplementation with 3'-SL start->diet challenge Optional: ETEC Challenge diet->challenge sampling Sample Collection (Jejunum, Ileum, Cecum, Blood) challenge->sampling histology Histological Analysis (Villus Height, Crypt Depth) sampling->histology microbiota 16S rRNA Sequencing (Microbiota Composition) sampling->microbiota scfa SCFA Analysis sampling->scfa immune ELISA (Immunoglobulins, Cytokines) sampling->immune end Endpoint Analysis histology->end microbiota->end scfa->end immune->end

References

cross-validation of different analytical methods for 3'-Sialyllactose quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide with significant biological activities, is paramount. This guide provides an objective comparison of prevalent analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

This compound is an acidic oligosaccharide recognized for its role in immune modulation, gut health, and cognitive development.[1] Its accurate measurement in various matrices, from infant formula and dairy products to biological tissues and plasma, is crucial for quality control, pharmacokinetic studies, and understanding its physiological effects.[2][3] This guide focuses on the cross-validation of different analytical methods for 3'-SL quantification, presenting their performance characteristics and procedural workflows.

Comparative Analysis of Analytical Methods

The quantification of this compound is predominantly achieved through advanced chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the performance characteristics of the most common analytical methods.

Analytical MethodLinearity (Range)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS 1 - 160 µg/L[4]91.6 - 98.4%[4]1.5 - 2.2%[4]0.3 µg/kg[5]1.0 µg/kg[5]High sensitivity and selectivity, suitable for complex matrices.Higher equipment cost, requires skilled operators.
HPAEC-PAD 1 - 100 µg/mL[6]93.9 - 116%[7]< 11.7% (intraday), < 7.3% (interday)[7]2.89 mg/L[7]8.00 mg/L[7]No derivatization required, robust for routine analysis.[8]Lower sensitivity than LC-MS/MS, potential for matrix interference.
FIA-MS Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedHigh-throughput screening.[9][10]Less quantitative precision compared to chromatographic methods.
HPLC-RID 0.05024 - 10.048 mg/mL (for total sugars)[11]96.78 - 108.88% (for total sugars)[11]< 2.0% (for total sugars)[11]Not specified for 3'-SLNot specified for 3'-SLSimple, cost-effective instrumentation.Low sensitivity and specificity, not ideal for trace analysis or complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical techniques. Below are representative protocols for the two most prominent methods for 3'-SL quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and is suitable for the simultaneous quantification of 3'-SL and its isomer, 6'-Sialyllactose (6'-SL), in various biological matrices.[2]

1. Sample Preparation:

  • For plasma or serum samples, a protein precipitation step is typically employed. Methanol is a common choice for this purpose.[10]

  • For tissue samples, homogenization is required, followed by extraction with a suitable solvent like methanol.[3][12]

  • For milk samples, dilution with deionized water followed by filtration is often sufficient.[6]

2. Chromatographic Separation:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is frequently used for the separation of polar compounds like 3'-SL.[2][3][12] Porous graphitized carbon columns have also been shown to be effective.[5][13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.[2][14]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[3]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for sialylated oligosaccharides.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 3'-SL.[10]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Protocol

HPAEC-PAD is a robust method for the quantification of carbohydrates, including 3'-SL, without the need for derivatization.[6][8]

1. Sample Preparation:

  • A "dilute-and-shoot" approach is often applicable for liquid samples like milk, where the sample is diluted with deionized water and then filtered before injection.[6]

  • For more complex matrices, an on-line sample cleanup using a reversed-phase column can be integrated into the system to remove interferences.[6]

2. Chromatographic Separation:

  • Column: A high-pH anion-exchange column, such as one from the Dionex CarboPac series, is used to separate the anionic sialylated oligosaccharides.[6]

  • Eluent: An alkaline eluent, typically sodium hydroxide, is used to ionize the hydroxyl groups of the carbohydrates, allowing for their separation.[8] A gradient of sodium acetate in sodium hydroxide is often used for elution.

3. Detection:

  • Pulsed Amperometric Detection (PAD): The separated analytes are detected by measuring the electrical current generated upon their oxidation on a gold working electrode.[8] This detection method is highly sensitive for carbohydrates.

Experimental Workflows

To visualize the procedural steps of the key analytical methods, the following diagrams illustrate the typical workflows.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma, Milk, Tissue) Homogenization Homogenization (for tissue) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution & Filtration Supernatant->Dilution Injection Inject into HPLC Dilution->Injection HILIC HILIC Column Separation Injection->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MSMS Tandem Mass Spectrometry (MS/MS) Detection ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for this compound quantification using LC-MS/MS.

HPAECPAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis Sample Sample (e.g., Milk) Dilution Dilution with DI Water Sample->Dilution Filtration Filtration Dilution->Filtration Injection Inject into HPAEC Filtration->Injection Cleanup On-line Sample Cleanup (optional) Injection->Cleanup AnionExchange Anion-Exchange Separation Cleanup->AnionExchange PAD Pulsed Amperometric Detection (PAD) AnionExchange->PAD Data Data Acquisition & Quantification PAD->Data

Caption: Workflow for this compound quantification using HPAEC-PAD.

Conclusion

The selection of an analytical method for this compound quantification is a critical decision that impacts the accuracy and reliability of research findings. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for complex biological matrices and low-concentration samples. On the other hand, HPAEC-PAD offers a robust and reliable alternative, particularly for routine analysis in less complex matrices, with the advantage of not requiring derivatization. While FIA-MS can be employed for high-throughput screening, and HPLC-RID offers a cost-effective solution for simpler mixtures, they generally provide less quantitative detail compared to LC-MS/MS and HPAEC-PAD. By understanding the principles, performance, and protocols of these methods, researchers can confidently select the most suitable approach to advance their work in the promising field of human milk oligosaccharides.

References

A Comparative Analysis of 3'-Sialyllactose and Sialic Acid on Brain Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 3'-Sialyllactose (3'-SL) and free sialic acid (SA) on critical aspects of brain development. By summarizing quantitative experimental data, detailing methodologies, and visualizing key pathways, this document aims to inform research and development in the field of neurodevelopmental nutrition and therapeutics.

Executive Summary

Sialic acid is a critical nutrient for brain development, playing a pivotal role in the formation of gangliosides and the polysialylation of neural cell adhesion molecules (NCAM), both essential for neuronal structure and function. This compound, a prominent human milk oligosaccharide, serves as a natural source of sialic acid. This guide explores the comparative efficacy of supplementing with 3'-SL versus free sialic acid on neurodevelopmental outcomes. Preclinical studies suggest that both forms can positively influence brain sialic acid content and cognitive function. However, the conjugated form, as found in 3'-SL, may offer advantages in terms of bioavailability and specific signaling pathway activation. While direct comparative quantitative data on key markers like synaptogenesis remains limited, existing evidence points towards distinct yet overlapping mechanisms of action.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative findings from preclinical studies investigating the effects of 3'-SL and SA on brain development.

Table 1: Effects of this compound and Sialic Acid on Brain Sialic Acid Concentration and Cognitive Performance

ParameterAnimal ModelTreatment GroupsKey FindingsReference
Ganglioside-Bound Sialic Acid PigletsControl vs. 2g 3'-SL/6'-SL vs. 4g 3'-SL- 2g 3'-SL or 6'-SL: 15% increase in corpus callosum. - 4g 3'-SL: 10% increase in cerebellum.[1]
Brain Sialic Acid Concentration PigletsControl vs. 3'-SL or 6'-SL (0.2673% of diet)No significant differences in total, free, or bound sialic acid in various brain regions at postnatal day 33 or 61.[2][3]
Cognitive Performance (Novel Object Recognition) PigletsControl vs. 3'-SL or 6'-SL (0.2673% of diet)No significant improvement in learning and memory.[4][5]
Cognitive Performance (Behavioral Assessment) RatsControl vs. N-acetylneuraminic acid (Neu5Ac) vs. 6'-Sialyllactose (6'-SL)Both Neu5Ac and 6'-SL groups performed significantly better than control. 6'-SL showed better scores in some cognitive outcomes compared to Neu5Ac.[6]
PSA-NCAM Levels (Frontal Cortex) RatsControl vs. Neu5Ac vs. 6'-SLOnly 6'-SL fed rats showed a significant effect on PSA-NCAM levels at weaning.[6]

Table 2: Effects of this compound on Brain Structure (MRI Volumetry)

Brain RegionAnimal ModelTreatment GroupsKey FindingsReference
Pons (relative volume) PigletsControl vs. 3'-SL (0.2673% of diet)Larger relative volume in the 3'-SL group at 4 weeks.[7]
White Matter and other ROIs (absolute volume) PigletsControl vs. 3'-SL or 6'-SL (0.2673% of diet)A main effect of diet was observed for the absolute volume of white matter and 9 other regions of interest at postnatal day 30.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Novel Object Recognition (NOR) Test in Piglets

Objective: To assess learning and memory.

Protocol:

  • Habituation Phase:

    • Individually place each piglet in an open-field arena (e.g., 1.2 m x 1.2 m) for a 10-minute session on two consecutive days. The arena is empty during this phase to allow for acclimation.

  • Sample Phase (Familiarization):

    • On the third day, place two identical objects (familiar objects) in the arena.

    • Allow the piglet to explore the arena and objects for a 5-minute session.

    • The time spent actively exploring each object (sniffing, touching with the snout) is recorded.

  • Test Phase:

    • After a retention interval (e.g., 24 hours), place the piglet back into the arena.

    • The arena now contains one of the familiar objects and one novel object of similar size and texture but different shape and color.

    • The position of the novel and familiar objects is counterbalanced across piglets.

    • Record the time spent exploring each object during a 5-minute session.

    • A preference for exploring the novel object for a significantly longer duration is indicative of successful learning and memory.

Magnetic Resonance Imaging (MRI) for Piglet Brain Volumetry

Objective: To assess structural brain development.

Protocol:

  • Animal Preparation:

    • Anesthetize the piglet using an appropriate anesthetic protocol (e.g., intramuscular injection of a telazol:ketamine:xylazine solution).

    • Position the piglet in a prone or supine position within a specialized head coil in the MRI scanner.

    • Monitor vital signs (respiration, heart rate, oxygen saturation) throughout the scan.

  • Image Acquisition:

    • Acquire high-resolution 3D T1-weighted anatomical images using a sequence such as Magnetization Prepared Rapid Gradient Echo (MPRAGE).

    • Typical imaging parameters for a 3T scanner: voxel size = 0.6 x 0.6 x 0.6 mm³, Field of View (FOV) = 173 x 173 mm², 256 slices, TR = 2060 ms, TI = 1060 ms, flip angle = 9°.[8][9][10]

  • Image Analysis for Regional Volumetry:

    • Brain Extraction (Skull Stripping): Manually or using automated software (e.g., based on Region-based Convolutional Neural Networks), segment the brain tissue from the surrounding non-brain tissue.[11]

    • Image Registration: Align the individual piglet brain images to a standardized piglet brain atlas.

    • Segmentation: Use the registered atlas to automatically segment the brain into different regions of interest (e.g., cortex, hippocampus, cerebellum, white matter).

    • Volume Calculation: Calculate the volume of each segmented region by multiplying the number of voxels in the region by the voxel volume.

    • Normalize regional volumes to the total brain volume to account for individual differences in brain size.

In Vitro Synaptogenesis Assay

Objective: To quantify the formation of synapses in cultured neurons.

Protocol:

  • Neuronal Cell Culture:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

    • Maintain the cultures in a suitable neurobasal medium supplemented with factors that support neuronal survival and growth.

  • Treatment:

    • After a specified number of days in vitro (DIV), treat the neuronal cultures with different concentrations of this compound or free sialic acid. Include a vehicle-treated control group.

  • Immunocytochemistry:

    • After the treatment period, fix the neurons with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with primary antibodies against pre-synaptic (e.g., Synaptophysin) and post-synaptic (e.g., PSD-95) marker proteins.

    • Wash the cells and incubate with fluorescently-labeled secondary antibodies.

    • Mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire high-resolution fluorescence images using a confocal microscope.

    • Quantify the number and density of co-localized pre- and post-synaptic puncta, which represent synapses.

    • Specialized image analysis software can be used for automated quantification.[12][13]

Signaling Pathways and Mechanisms of Action

This compound and PSA-NCAM Signaling

3'-SL is thought to promote brain development by providing sialic acid for the polysialylation of the Neural Cell Adhesion Molecule (NCAM). Polysialic acid (PSA) is a large, negatively charged glycan that modifies NCAM, reducing its adhesive properties and promoting neuronal plasticity.

G cluster_0 Extracellular cluster_1 Intracellular 3SL This compound SA Sialic Acid 3SL->SA Hydrolysis PSA_NCAM PSA-NCAM SA->PSA_NCAM Incorporation via Polysialyltransferases NCAM NCAM FGFR FGFR PSA_NCAM->FGFR Interaction NMDAR NMDA Receptor PSA_NCAM->NMDAR Modulation Signaling_Cascade Signaling Cascade (e.g., FAK, ERK) FGFR->Signaling_Cascade NMDAR->Signaling_Cascade Synaptogenesis Synaptogenesis Signaling_Cascade->Synaptogenesis Neuronal_Plasticity Neuronal Plasticity Signaling_Cascade->Neuronal_Plasticity

PSA-NCAM Signaling Pathway
Sialic Acid and Ganglioside Function

Free sialic acid is a fundamental building block for the synthesis of gangliosides, which are complex glycosphingolipids abundant in neuronal membranes. Gangliosides are crucial for synaptic function and plasticity.

G cluster_0 Extracellular Space cluster_1 Neuronal Membrane cluster_2 Intracellular Neurotransmitters Neurotransmitters Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binding SA Sialic Acid Gangliosides Gangliosides (GM1, GD1a, etc.) SA->Gangliosides Biosynthesis Gangliosides->Receptors Modulation Ion_Channels Ion Channels Gangliosides->Ion_Channels Modulation Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Receptors->Synaptic_Plasticity Ion_Channels->Synaptic_Plasticity

Ganglioside Function in Synaptic Transmission
Experimental Workflow: Comparative Study of 3'-SL and SA

A logical workflow for a comparative study is outlined below.

G Start Animal Model (e.g., Piglets, Rodents) Dietary_Supplementation Dietary Supplementation Start->Dietary_Supplementation Control Control Diet Dietary_Supplementation->Control 3SL_Group This compound Group Dietary_Supplementation->3SL_Group SA_Group Sialic Acid Group Dietary_Supplementation->SA_Group Behavioral_Testing Cognitive Assessment (e.g., NOR) Control->Behavioral_Testing Brain_Imaging Brain Imaging (MRI) Control->Brain_Imaging Biochemical_Analysis Biochemical Analysis (Brain Tissue) Control->Biochemical_Analysis 3SL_Group->Behavioral_Testing 3SL_Group->Brain_Imaging 3SL_Group->Biochemical_Analysis SA_Group->Behavioral_Testing SA_Group->Brain_Imaging SA_Group->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Brain_Imaging->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Comparative Efficacy Data_Analysis->Conclusion

Comparative Study Experimental Workflow

Discussion and Future Directions

The available evidence underscores the critical role of sialic acid in neurodevelopment. This compound, as a key component of human milk, is a physiologically relevant source of this vital nutrient. While studies on 3'-SL supplementation show promising results in terms of increasing brain sialic acid content and influencing brain structure, the impact on cognitive function in animal models has been inconsistent.

Direct comparisons with free sialic acid are limited. The study in rats using 6'-SL suggests that the conjugated form may offer some advantages over free sialic acid in certain cognitive domains and in modulating PSA-NCAM levels.[6] This could be attributed to differences in absorption, tissue distribution, or the ability of the intact oligosaccharide to interact with specific cellular receptors or signaling pathways.

Future research should focus on direct, well-controlled comparative studies of 3'-SL and free sialic acid. Key areas for investigation include:

  • Quantitative analysis of synaptogenesis and neuronal differentiation: Utilizing in vitro and in vivo models to directly compare the effects of 3'-SL and SA on the expression of synaptic markers (e.g., synaptophysin, PSD-95) and neuronal differentiation markers.

  • Elucidation of signaling pathways: Further investigation into the specific downstream signaling cascades activated by PSA-NCAM following the incorporation of sialic acid from 3'-SL.

  • Long-term cognitive outcomes: Conducting longitudinal studies in relevant animal models to assess the long-term impact of early-life supplementation with 3'-SL versus free sialic acid on a broader range of cognitive functions.

By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the optimal forms and dosages of sialic acid for supporting healthy brain development and for potential therapeutic applications.

References

A Researcher's Guide to Assessing Batch-to-Batch Consistency of Commercial 3'-Sialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

3'-Sialyllactose is an acidic oligosaccharide recognized for its significant biological roles, including antibacterial, anti-inflammatory, and immune-modulating effects, as well as its contribution to brain development and cognitive enhancement.[1][2][3] Its therapeutic potential is being explored for conditions such as osteoarthritis and inflammatory diseases.[1][4] Given these critical applications, variations in purity, impurity profiles, and biological potency between different commercial batches can have a profound impact on research outcomes.

Key Quality Attributes for this compound

A thorough assessment of 3'-SL batch-to-batch consistency should focus on several key quality attributes. The following table summarizes these attributes and the recommended analytical methods for their evaluation.

Quality AttributeAnalytical Method(s)Acceptance Criteria (Illustrative)
Identity ¹H NMR, Mass Spectrometry (MS)Spectrum must be consistent with the established structure of this compound.[5][6]
Purity High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), High-Performance Anion-Exchange Chromatography (HPAEC)≥95% (product-specific)
Impurities HPLC, HPAEC, MSIdentification and quantification of related substances such as D-Lactose, N-acetylneuraminic acid (sialic acid), and 3'-sialyl-lactulose.[6] Each impurity should be below a specified limit (e.g., ≤2.0%).
Water Content Karl Fischer Titration≤5.0% (product-specific)
Biological Activity Cell-based assays (e.g., inhibition of inflammatory markers)Potency should be within a defined range relative to a reference standard.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 3'-SL. Below are protocols for key analytical and biological experiments.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is fundamental for quantifying the purity of 3'-SL and identifying and quantifying any related impurities.

  • Instrumentation: HPLC system with a hydrophilic interaction liquid chromatography (HILIC) column and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve a known mass of the 3'-SL batch in a suitable solvent (e.g., 0.1% formic acid in methanol solution) to a final concentration of approximately 1 mg/mL.[7]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A time-gradient elution from high organic to higher aqueous content.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Detector Settings: Optimized for the specific detector used.

  • Data Analysis: Integrate the peak areas for 3'-SL and all detectable impurities. Calculate the purity as the percentage of the 3'-SL peak area relative to the total peak area. Quantify impurities against a reference standard if available.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can confirm the identity of 3'-SL.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the 3'-SL batch in deuterium oxide (D₂O).

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • Data Analysis: Compare the resulting spectrum with a reference spectrum for 3'-SL. The chemical shifts and coupling constants of the key protons should match the established values for the this compound structure.[6]

Assessment of Biological Activity: Inhibition of LPS-induced Inflammation in Macrophages

This cell-based assay evaluates the anti-inflammatory potential of 3'-SL, a key biological function. 3'-SL has been shown to inhibit Toll-like receptor 4 (TLR4)-induced inflammation.[8]

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood monocytes.[8]

  • Experimental Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the 3'-SL batch for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 6 or 24 hours) to induce an inflammatory response.[8] Include a vehicle control (no 3'-SL) and a positive control (LPS only).

    • Collect the cell culture supernatant.

  • Endpoint Measurement: Quantify the concentration of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8]

  • Data Analysis: Calculate the percentage inhibition of IL-6 secretion for each concentration of 3'-SL compared to the LPS-only control. Determine the IC₅₀ (half-maximal inhibitory concentration) for each batch. Consistent batches should have comparable IC₅₀ values.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the biological context of 3'-SL activity.

Experimental_Workflow cluster_sample Sample Preparation cluster_analytical Analytical Chemistry cluster_biological Biological Assay cluster_results Data Comparison Batch_A 3'-SL Batch A HPLC HPLC Analysis (Purity/Impurities) Batch_A->HPLC NMR NMR Analysis (Identity) Batch_A->NMR KF Karl Fischer (Water Content) Batch_A->KF Cell_Assay Macrophage Inflammation Assay Batch_A->Cell_Assay Batch_B 3'-SL Batch B Batch_B->HPLC Batch_B->NMR Batch_B->KF Batch_B->Cell_Assay Batch_C 3'-SL Batch C Batch_C->HPLC Batch_C->NMR Batch_C->KF Batch_C->Cell_Assay Comparison Batch-to-Batch Consistency Assessment HPLC->Comparison NMR->Comparison KF->Comparison Cell_Assay->Comparison

Caption: Workflow for assessing the batch-to-batch consistency of this compound.

Recent studies have indicated that 3'-SL can improve the pathogenesis of rheumatoid arthritis by blocking the NF-κB signaling pathway.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm 3SL This compound IKK IKK Complex 3SL->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (e.g., IL-6) Nucleus->Inflammation promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

By implementing a systematic approach to quality assessment using the protocols outlined in this guide, researchers can mitigate the risks associated with batch-to-batch variability and ensure the reliability of their studies involving this compound.

References

comparing the gut microbiome modulation by 3'-SL and other human milk oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gut microbiome modulation by 3'-Sialyllactose (3'-SL) against other prominent Human Milk Oligosaccharides (HMOs). The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a comprehensive understanding of their differential effects.

Human Milk Oligosaccharides (HMOs) are a diverse group of complex sugars found in human milk that play a crucial role in shaping the infant gut microbiome. Among these, this compound (3'-SL), a prominent acidic HMO, has garnered significant attention for its potential prebiotic and immunomodulatory functions. This guide delves into the comparative effects of 3'-SL and other key HMOs, such as 2'-Fucosyllactose (2'-FL), 6'-Sialyllactose (6'-SL), Lacto-N-tetraose (LNT), and Lacto-N-neotetraose (LNnT), on the composition and metabolic output of the gut microbiota.

Quantitative Comparison of Gut Microbiome Modulation

The following tables summarize the quantitative data from various in vitro fermentation studies, offering a side-by-side comparison of the effects of 3'-SL and other HMOs on key microbial populations and the production of Short-Chain Fatty Acids (SCFAs).

Table 1: Impact of HMOs on the Relative Abundance of Key Gut Bacteria (in vitro studies)

HMOPredominant Effect on BifidobacteriumOther Notable Microbial ChangesStudy Population (Fecal Source)Reference
This compound (3'-SL) Significant increaseIncreased Faecalibacterium in some studies.[1] In adults, promoted Phascolarctobacterium and Lachnospiraceae without increasing Bifidobacterium.[2][3]Infants, Adults, IBS Patients[1][2][3]
2'-Fucosyllactose (2'-FL) Strong bifidogenic effectGenerally promotes a Bifidobacterium-dominant microbiota.Infants, Adults[4]
6'-Sialyllactose (6'-SL) Significant increasePromoted growth of Phascolarctobacterium and Lachnospiraceae in adults.[2][3]Infants, Adults[2][3]
Lacto-N-tetraose (LNT) Bifidogenic effect-Infants, IBS Patients[1]
Lacto-N-neotetraose (LNnT) Bifidogenic effect-Infants[5]

Table 2: Production of Short-Chain Fatty Acids (SCFAs) Following HMO Fermentation (in vitro studies)

HMOAcetate ProductionPropionate ProductionButyrate ProductionStudy Population (Fecal Source)Reference
This compound (3'-SL) IncreasedIncreasedSignificantly increased, often earlier than other SCFAs.[2][3]Adults[2][3]
2'-Fucosyllactose (2'-FL) IncreasedIncreasedIncreasedInfants
6'-Sialyllactose (6'-SL) Significantly increasedSignificantly increasedIncreasedAdults[2][3]
Lacto-N-tetraose (LNT) IncreasedIncreasedIncreasedIBS Patients[1]
Lacto-N-neotetraose (LNnT) IncreasedIncreasedIncreasedInfants

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

In Vitro Anaerobic Fermentation of Human Milk Oligosaccharides

This protocol outlines a general procedure for the anaerobic fermentation of HMOs using human fecal microbiota.

Materials:

  • Human fecal samples from healthy donors (infants or adults)

  • Anaerobic chamber or jars with gas-generating systems (e.g., AnaeroGen™)

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Specific HMOs for testing (e.g., 3'-SL, 2'-FL, etc.)

  • Sterile, anaerobic phosphate-buffered saline (PBS)

  • Stomacher or blender

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (e.g., 10% w/v) in anaerobic PBS inside an anaerobic chamber.[6]

  • Inoculation: In the anaerobic chamber, add the fecal slurry to sterile vessels containing the pre-reduced basal fermentation medium to a final concentration of 1-10% (v/v).[7]

  • Substrate Addition: Add the specific HMO to be tested to each vessel at a defined concentration (e.g., 10 mg/mL). Include a negative control (no added carbohydrate) and potentially a positive control with a known prebiotic like Fructooligosaccharides (FOS).

  • Incubation: Incubate the fermentation vessels at 37°C for a specified period (e.g., 24, 48 hours) with gentle shaking.[7]

  • Sampling: At designated time points, collect aliquots from the fermentation vessels for microbial and metabolic analysis. Samples for DNA extraction should be immediately frozen at -80°C. Samples for SCFA analysis should be centrifuged to remove bacterial cells and the supernatant stored at -20°C or -80°C.

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol describes a common method for the quantification of SCFAs from fermentation broth.

Materials:

  • Supernatant from fermentation samples

  • Internal standard solution (e.g., 2-ethylbutyric acid or caproic acid-d3)

  • Acidifying agent (e.g., hydrochloric acid or succinic acid)

  • Extraction solvent (e.g., diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile)

  • Derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide - MTBSTFA) for some methods

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., a nitroterephthalic acid-modified polyethylene glycol column)

Procedure:

  • Sample Preparation: Thaw the fermentation supernatant samples.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample to correct for variations in extraction and injection.

  • Acidification: Acidify the samples to a pH of 2-3 to protonate the SCFAs, making them more volatile.[2]

  • Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous phases. Collect the organic layer containing the SCFAs.[4] This step may be repeated to improve recovery.

  • Derivatization (if required): For some GC methods, especially those using MS detection, derivatization is performed to increase the volatility and thermal stability of the SCFAs. This involves reacting the extracted SCFAs with a derivatizing agent according to the manufacturer's instructions.[8]

  • GC Analysis: Inject the extracted (and derivatized, if applicable) sample into the GC. The SCFAs will be separated based on their boiling points and retention times in the column and detected by the FID or MS.

  • Quantification: Create a standard curve using known concentrations of acetate, propionate, butyrate, and other relevant SCFAs. Use the peak areas from the chromatogram and the standard curve to calculate the concentration of each SCFA in the samples.[9]

16S rRNA Gene Sequencing and Analysis of Microbial Communities

This protocol provides an overview of the workflow for analyzing the microbial composition of fermentation samples.

Materials:

  • Frozen fermentation samples

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit or similar)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4)

  • Agarose gel electrophoresis system

  • DNA purification kit or magnetic beads

  • Next-generation sequencing platform (e.g., Illumina MiSeq or MiniSeq)

Procedure:

  • DNA Extraction: Extract total genomic DNA from the fermentation samples using a commercially available kit according to the manufacturer's instructions. These kits typically involve mechanical lysis (bead beating) to break open bacterial cells.[10]

  • PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene using PCR with universal primers that have barcode and adapter sequences for sequencing.[1]

  • Library Preparation: Purify the PCR products to remove primers and other contaminants. Quantify the purified DNA and pool the samples in equimolar concentrations to create a sequencing library.

  • Sequencing: Sequence the pooled library on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

    • Denoising/OTU Clustering: High-quality reads are either denoised to generate Amplicon Sequence Variants (ASVs) or clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%).

    • Taxonomic Assignment: ASVs or OTUs are assigned a taxonomic classification by comparing their sequences to a reference database (e.g., SILVA, Greengenes).[11]

    • Diversity Analysis: Analyze the microbial diversity within (alpha diversity) and between (beta diversity) samples. Statistical analyses are performed to identify significant differences in the abundance of specific taxa between different HMO treatment groups.

Signaling Pathways and Mechanisms of Action

The modulation of the gut microbiome by HMOs like 3'-SL leads to downstream effects on the host through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms involved.

experimental_workflow cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_outcome Outcome fecal_sample Fecal Sample fermentation Anaerobic Fermentation fecal_sample->fermentation hmo HMO (3'-SL or other) hmo->fermentation microbial_analysis Microbial Analysis (16S rRNA Sequencing) fermentation->microbial_analysis metabolic_analysis Metabolic Analysis (SCFA by GC) fermentation->metabolic_analysis microbiota_composition Microbiota Composition microbial_analysis->microbiota_composition scfa_production SCFA Production metabolic_analysis->scfa_production

Caption: Experimental workflow for in vitro fermentation of HMOs.

hmo_signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell HMO 3'-SL & Other HMOs Microbiota Gut Microbiota HMO->Microbiota Fermentation 3SL_direct 3'-SL SCFA SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFA GPR43 GPR43 SCFA->GPR43 TLR4 TLR4 NFkB_act NF-κB (active) TLR4->NFkB_act Activation NFkB_in NF-κB (inactive) GPR43->NFkB_in Inhibition Inflammation Pro-inflammatory Cytokines NFkB_act->Inflammation 3SL_direct->TLR4 Direct Interaction

Caption: Signaling pathways of 3'-SL and its fermentation products.

The provided diagrams illustrate two key aspects of HMO-gut microbiome interactions. The first diagram outlines the general experimental workflow used in the cited in vitro studies. The second diagram depicts the dual role of 3'-SL: direct interaction with host cells via Toll-like receptor 4 (TLR4) and indirect effects through the production of SCFAs by gut bacteria.[12][13] These SCFAs, particularly butyrate, can then signal through G-protein coupled receptors like GPR43, leading to the inhibition of the pro-inflammatory NF-κB pathway.[14]

This guide provides a foundational understanding of the comparative effects of 3'-SL and other HMOs on the gut microbiome. The presented data and protocols can serve as a valuable resource for researchers aiming to further elucidate the mechanisms underlying the health benefits of these important human milk components.

References

Safety Operating Guide

Proper Disposal of 3'-Sialyllactose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the proper disposal of 3'-Sialyllactose, a key oligosaccharide in various research applications.

Safety and Handling Profile

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is crucial when handling this compound.

Hazard Category Description Precautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3]
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves.[2][4] Wash hands thoroughly after handling.
Eye Irritation Causes serious eye irritation.[1][2]Wear eye protection.[4] If in eyes, rinse cautiously with water for several minutes.[2][4]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust. Use only in a well-ventilated area.[3]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This guidance is based on general laboratory safety principles and information from safety data sheets. Always consult and adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE) Assessment Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including:

  • Safety glasses or goggles[4]

  • Chemical-resistant gloves[3][4]

  • A lab coat or other protective clothing[4]

  • In cases of potential dust formation, a dust respirator is recommended.[4]

Step 2: Waste Collection

  • Solid Waste: Collect un-contaminated this compound powder in a clearly labeled, sealed container. Avoid generating dust.[3]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, as well as contaminated disposable labware (e.g., weigh boats, pipette tips), should be collected in a separate, clearly labeled, sealed container designated for chemical waste.

  • Aqueous Solutions: While this compound is water-soluble, it is advised not to discharge solutions into the environment.[3] Do not allow the product to enter drains or sewers.[1][2] Collect aqueous solutions containing this compound in a labeled, sealed container for chemical waste.

Step 3: Waste Storage

  • Store waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Ensure containers are tightly closed to prevent leaks or spills.[4]

Step 4: Labeling and Documentation

  • Clearly label all waste containers with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Maintain accurate records of the waste generated, including the quantity and date of disposal, as per your institution's guidelines.

Step 5: Final Disposal

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide all necessary documentation to the waste disposal personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

cluster_prep Preparation cluster_collection Waste Segregation & Collection cluster_storage Interim Storage cluster_final Final Disposal ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) solid 2a. Collect Solid Waste in Labeled Container ppe->solid contaminated 2b. Collect Contaminated Materials in Labeled Container ppe->contaminated solution 2c. Collect Aqueous Solutions in Labeled Container ppe->solution storage 3. Store in Designated Waste Area solid->storage contaminated->storage solution->storage labeling 4. Label & Document Waste storage->labeling ehs 5. Arrange for EHS/ Contractor Pickup labeling->ehs

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling 3'-Sialyllactose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3'-Sialyllactose. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound, which is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact which can cause serious irritation.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Necessary to prevent skin contact, as the substance can cause skin irritation.[1][2][3][5][6]
Respiratory Protection N95 respirator or dust maskRecommended, especially when handling the powder form, to prevent inhalation which may cause respiratory irritation.[1][3][6]
Body Protection Laboratory coat or protective clothingWorn to protect skin and personal clothing from contamination.[3][7][8]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety. The following table outlines the step-by-step procedures for working with this compound.

Stage Procedure Key Safety Considerations
Preparation 1. Review the Safety Data Sheet (SDS). 2. Ensure a well-ventilated area, such as a fume hood, is available. 3. Assemble all necessary PPE. 4. Prepare all equipment and reagents.Always handle in a well-ventilated place.[3][7] Avoid creating dust.
Handling & Use 1. Don all required PPE. 2. Carefully weigh and handle the powdered this compound to minimize dust generation. 3. If creating a solution, slowly add the powder to the solvent to avoid splashing. 4. Avoid contact with skin and eyes.[7]Avoid breathing dust, fumes, or vapors.[1][7]
Spill & Emergency 1. Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] 2. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][7] 3. Inhalation: Move the person to fresh air.[7] 4. Ingestion: Rinse mouth with water. Do not induce vomiting.[7] 5. For any significant exposure, seek immediate medical attention.In case of a spill, avoid dust formation and ensure adequate ventilation.[7]
Disposal 1. Dispose of waste in accordance with local, state, and federal regulations. 2. Do not allow the chemical to enter drains or waterways.[2][7] 3. Contaminated materials (e.g., gloves, weighing paper) should be placed in a sealed container for disposal.Adhered or collected material should be promptly disposed of.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Ventilated Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon Experiment Complete emergency_spill Spill handle_use->emergency_spill If Spill Occurs emergency_exposure Exposure handle_use->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_handwash Wash Hands cleanup_ppe->cleanup_handwash emergency_firstaid Administer First Aid emergency_spill->emergency_firstaid emergency_exposure->emergency_firstaid emergency_medical Seek Medical Attention emergency_firstaid->emergency_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.